molecular formula C10H14N2O6 B12404889 N1-Methyl ara-uridine

N1-Methyl ara-uridine

Cat. No.: B12404889
M. Wt: 258.23 g/mol
InChI Key: UTQUILVPBZEHTK-DYZKPSFTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview: N1-Methyl ara-uridine is a chemically modified nucleoside of interest in nucleic acid research. It is designed for research applications only and is not intended for diagnostic or therapeutic purposes. Research Applications: The primary research value of this compound lies in its unique structure, which combines an N1-methyl modification with an arabinose sugar moiety. This makes it a critical reagent for studying the structure-function relationships of modified RNAs, exploring the impact of sugar pucker on duplex stability, and investigating novel enzymatic pathways involved in nucleoside metabolism. Researchers utilize this compound as a building block or standard in various biochemical and biophysical studies. Mechanism of Action: As a modified nucleoside, this compound can be incorporated into oligonucleotides to alter their physicochemical properties and interactions. The arabinose configuration confers distinct conformational constraints compared to ribose, potentially affecting RNA duplex stability and protein-binding affinity. The N1-methyl group can influence base-pairing fidelity and serve as a steric hindrance, modulating interactions with enzymes and other biomolecules. Quality & Usage: Supplied as a high-purity compound, it is ideal for use as a reference standard in analytical chemistry, mass spectrometry, and as a substrate for enzymatic assays. This product is strictly for Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2O6

Molecular Weight

258.23 g/mol

IUPAC Name

1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O6/c1-11-6(14)2-3-12(10(11)17)9-8(16)7(15)5(4-13)18-9/h2-3,5,7-9,13,15-16H,4H2,1H3/t5-,7+,8?,9-/m1/s1

InChI Key

UTQUILVPBZEHTK-DYZKPSFTSA-N

Isomeric SMILES

CN1C(=O)C=CN(C1=O)[C@H]2C([C@H]([C@H](O2)CO)O)O

Canonical SMILES

CN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Foundational & Exploratory

N1-Methylpseudouridine (m1Ψ): A Technical Guide to its Mechanism of Action in mRNA Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of N1-methylpseudouridine (m1Ψ) into messenger RNA (mRNA) has been a pivotal advancement in the development of mRNA-based therapeutics and vaccines. This modification enhances both the efficacy and safety of synthetic mRNA by modulating its interaction with the host's cellular machinery. At its core, the mechanism of action of m1Ψ revolves around two key principles: the evasion of the innate immune system and the enhancement of protein translation. This technical guide provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and workflows. By understanding the multifaceted role of m1Ψ, researchers and drug developers can better optimize mRNA-based platforms for a wide range of therapeutic applications.

Introduction

The therapeutic potential of messenger RNA has been recognized for decades, but its clinical translation was long hampered by challenges of instability and immunogenicity. The discovery that nucleoside modifications could overcome these hurdles marked a turning point in the field. Among various modifications, N1-methylpseudouridine (m1Ψ), a synthetic analog of the naturally occurring pseudouridine (B1679824) (Ψ), has emerged as the gold standard, most notably for its use in the highly effective COVID-19 mRNA vaccines.[1][2]

This document serves as a comprehensive technical resource on the mechanism of action of m1Ψ. It is designed to provide researchers, scientists, and drug development professionals with a detailed understanding of how this single nucleoside modification profoundly impacts the biological activity of synthetic mRNA. We will delve into the molecular interactions that allow m1Ψ-modified mRNA to bypass innate immune sensors, the structural and functional consequences that lead to superior protein production, and the experimental methodologies used to characterize these effects.

Mechanism of Action: A Dual-Pronged Approach

The efficacy of m1Ψ-modified mRNA stems from its ability to favorably alter two critical aspects of mRNA biology: its recognition by the innate immune system and its translation into protein by the ribosome.

Evasion of the Innate Immune Response

The cellular innate immune system has evolved to recognize and respond to foreign RNA, a hallmark of viral infection. This recognition is mediated by a class of proteins known as pattern recognition receptors (PRRs). Unmodified in vitro transcribed (IVT) mRNA can activate these sensors, leading to an inflammatory response that can both degrade the mRNA and inhibit protein translation.[3] The incorporation of m1Ψ effectively shields the mRNA from this immune surveillance.

Endosomal Toll-Like Receptors, particularly TLR3, TLR7, and TLR8, are key sensors of viral RNA. TLR3 recognizes double-stranded RNA (dsRNA), a common byproduct of in vitro transcription, while TLR7 and TLR8 recognize single-stranded RNA (ssRNA), particularly uridine-rich sequences.[4][5] The presence of m1Ψ in place of uridine (B1682114) sterically hinders the binding of the mRNA to these receptors.[6] This disruption of the receptor-ligand interaction prevents the initiation of downstream signaling cascades that would otherwise lead to the production of pro-inflammatory cytokines like type I interferons (IFN-α/β) and tumor necrosis factor-alpha (TNF-α).[2][7]

Protein Kinase R (PKR) is a cytosolic sensor that is activated by dsRNA. Upon binding to dsRNA, PKR dimerizes and autophosphorylates, becoming an active kinase. Activated PKR then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[8][9] Phosphorylated eIF2α is a potent inhibitor of translation initiation, leading to a global shutdown of protein synthesis.[8][9] Studies have shown that m1Ψ-modified mRNA is a much weaker activator of PKR compared to its unmodified counterpart.[8][9] This is attributed to alterations in the secondary structure of the mRNA that make it less recognizable by PKR. By avoiding PKR activation, m1Ψ-mRNA prevents the phosphorylation of eIF2α and thus circumvents this major translational roadblock.[8]

Enhancement of Protein Translation

Beyond its immune-evasive properties, m1Ψ directly enhances the translational efficiency of mRNA. This leads to a significant increase in the amount of protein produced from a given amount of mRNA transcript.

Evidence suggests that m1Ψ modification can lead to increased ribosome density on the mRNA transcript.[8] This indicates that ribosomes are loaded more efficiently onto the m1Ψ-mRNA and that translation initiation is more robust. While the precise molecular mechanism is still under investigation, it is hypothesized that the structural changes induced by m1Ψ may create a more favorable conformation for ribosome binding and initiation factor assembly.

The impact of m1Ψ on the rate of translation elongation appears to be context-dependent. Some studies suggest that m1Ψ may slow down the ribosome at certain codons, potentially influencing protein folding. However, this does not appear to negatively impact the overall protein yield and may even contribute to increased translational fidelity.[9]

The reduced activation of innate immune pathways contributes to the increased stability of m1Ψ-modified mRNA. By avoiding recognition by PRRs, the mRNA is less likely to be targeted for degradation by cellular ribonucleases that are upregulated during an antiviral response. This extended half-life provides a longer window for translation, further contributing to the increased protein output.[1]

Quantitative Data on the Effects of m1Ψ

The benefits of m1Ψ incorporation are not merely qualitative. Numerous studies have quantified the significant improvements in protein expression and the reduction in immunogenicity. The following tables summarize key quantitative findings from the literature.

Cell LineReporter ProteinFold Increase in Protein Expression (m1Ψ vs. Unmodified)Reference
HEK293TEGFP>10-fold[1]
HeLaLuciferase~13-fold (m1Ψ) vs. ~44-fold (m5C/m1Ψ)[2][6]
A549Luciferase>10-fold[6]
Primary Human Fibroblast-like SynoviocytesEGFPSignificantly Higher[7]
Dendritic CellsVariousUp to 15-fold in spleen[10]

Table 1: Enhancement of Protein Expression by m1Ψ Modification in Various Cell Lines. This table provides a comparative summary of the fold-increase in protein expression observed when uridine is replaced with N1-methylpseudouridine in mRNA transfected into different mammalian cell lines.

Immune MarkerCell TypeFold Reduction (m1Ψ vs. Unmodified)Reference
Phosphorylated eIF2αCell-free extracts2 to 5.2-fold reduction[8]
IFN-β mRNAHEK293T cellsSignificantly Reduced[1]
TNF-α mRNAHEK293T cellsSignificantly Reduced[1]
IL-6 mRNAHEK293T cellsSignificantly Reduced[1]
RIG-I mRNAHEK293T cellsSignificantly Reduced[1]

Table 2: Reduction of Innate Immune Activation Markers by m1Ψ Modification. This table summarizes the quantitative reduction in key markers of the innate immune response following the introduction of m1Ψ-modified mRNA compared to unmodified mRNA.

Experimental Protocols

The characterization of m1Ψ-modified mRNA involves a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.

In Vitro Transcription of m1Ψ-Modified mRNA

Objective: To synthesize m1Ψ-modified mRNA from a DNA template.

Materials:

  • Linearized plasmid DNA or PCR product containing a T7 promoter upstream of the gene of interest and a poly(A) tail sequence.

  • T7 RNA Polymerase

  • 10x Transcription Buffer

  • Ribonuclease Inhibitor

  • ATP, GTP, CTP solutions (100 mM)

  • N1-Methylpseudouridine-5'-Triphosphate (m1ΨTP) solution (100 mM)

  • UTP solution (100 mM, for control reactions)

  • DNase I (RNase-free)

  • Nuclease-free water

Procedure:

  • Reaction Setup: In a sterile, RNase-free microcentrifuge tube, assemble the following reaction mixture at room temperature in the order listed. For a standard 20 µL reaction:

    • Nuclease-free water: to a final volume of 20 µL

    • 10x T7 Transcription Buffer: 2 µL

    • 100 mM ATP: 2 µL (10 mM final)

    • 100 mM GTP: 2 µL (10 mM final)

    • 100 mM CTP: 2 µL (10 mM final)

    • 100 mM m1ΨTP: 2 µL (10 mM final)

    • Linearized DNA template: 1 µg

    • Ribonuclease Inhibitor: 1 µL

    • T7 RNA Polymerase: 2 µL

  • Incubation: Mix gently by pipetting and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.

  • Purification: Purify the mRNA using a suitable method such as lithium chloride precipitation, silica-based spin columns, or HPLC.

  • Quantification and Quality Control: Determine the mRNA concentration using a spectrophotometer (e.g., NanoDrop) and assess its integrity via denaturing agarose (B213101) gel electrophoresis.

In Vitro Translation Assay using Rabbit Reticulocyte Lysate

Objective: To assess the translational efficiency of m1Ψ-modified mRNA in a cell-free system.

Materials:

  • Rabbit Reticulocyte Lysate (nuclease-treated)

  • m1Ψ-modified mRNA and unmodified control mRNA

  • Amino Acid Mixture (minus methionine or leucine)

  • [³⁵S]-Methionine or [¹⁴C]-Leucine

  • Nuclease-free water

Procedure:

  • Reaction Setup: In a sterile, RNase-free microcentrifuge tube on ice, combine the following:

    • Rabbit Reticulocyte Lysate: 12.5 µL

    • Amino Acid Mixture (minus Met/Leu): 0.5 µL

    • [³⁵S]-Methionine or [¹⁴C]-Leucine: 1 µL

    • mRNA (0.5-1 µg): x µL

    • Nuclease-free water: to a final volume of 25 µL

  • Incubation: Mix gently and incubate at 30°C for 60-90 minutes.

  • Analysis: Analyze the translated proteins by SDS-PAGE followed by autoradiography or phosphorimaging to visualize and quantify the protein product.

Quantification of Protein Expression in Cultured Cells

Objective: To measure the amount of protein produced from m1Ψ-modified mRNA in a cellular context.

Materials:

  • Mammalian cell line (e.g., HEK293T, HeLa)

  • Complete cell culture medium

  • m1Ψ-modified and unmodified mRNA encoding a reporter protein (e.g., Luciferase, EGFP)

  • Transfection reagent (e.g., Lipofectamine)

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • Reporter-specific assay reagents (e.g., Luciferase assay substrate, flow cytometer for EGFP)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.

  • Transfection:

    • Dilute mRNA and transfection reagent separately in serum-free medium according to the manufacturer's protocol.

    • Combine the diluted mRNA and transfection reagent and incubate to allow complex formation.

    • Add the transfection complexes to the cells and incubate for 4-6 hours.

    • Replace the transfection medium with fresh complete medium.

  • Cell Lysis: At desired time points (e.g., 24, 48, 72 hours) post-transfection, wash the cells with PBS and lyse them using an appropriate lysis buffer.

  • Protein Quantification: Determine the total protein concentration in the cell lysates using a BCA assay.

  • Reporter Assay:

    • Luciferase: Measure luciferase activity in the lysates using a luminometer. Normalize the luciferase activity to the total protein concentration.

    • EGFP: Analyze EGFP expression by flow cytometry or quantify fluorescence using a plate reader.

Measurement of Cytokine Response in Human PBMCs

Objective: To quantify the innate immune response to m1Ψ-modified mRNA.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • m1Ψ-modified and unmodified mRNA

  • Transfection reagent suitable for PBMCs

  • ELISA kits for TNF-α and IFN-β

  • RNA extraction kit

  • qRT-PCR reagents for TNF-α, IFN-β, and a housekeeping gene

Procedure:

  • PBMC Isolation and Culture: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Culture the cells in RPMI-1640 complete medium.

  • Transfection: Transfect PBMCs with m1Ψ-modified or unmodified mRNA using a suitable transfection reagent as per the manufacturer's instructions. Include a mock-transfected control.

  • Supernatant Collection: At 24 hours post-transfection, collect the cell culture supernatants and store at -80°C.

  • ELISA: Measure the concentration of TNF-α and IFN-β in the supernatants using specific ELISA kits.

  • RNA Extraction and qRT-PCR: At 6-12 hours post-transfection, harvest the cells, extract total RNA, and perform qRT-PCR to quantify the mRNA levels of TNF-α, IFN-β, and a housekeeping gene for normalization.

PKR Activation Assay

Objective: To determine the extent of PKR activation by m1Ψ-modified mRNA.

Materials:

  • Cell line (e.g., HEK293T)

  • m1Ψ-modified and unmodified mRNA

  • Transfection reagent

  • Cell lysis buffer containing phosphatase and protease inhibitors

  • Antibodies: anti-phospho-PKR (Thr446), anti-total-PKR, anti-phospho-eIF2α (Ser51), anti-total-eIF2α

  • Secondary antibodies (HRP-conjugated)

  • Western blot reagents and equipment

Procedure:

  • Transfection: Transfect cells with m1Ψ-modified or unmodified mRNA as described in section 4.3. Include a positive control (e.g., poly(I:C)) and a mock control.

  • Cell Lysis: At 4-6 hours post-transfection, lyse the cells in a buffer that preserves phosphorylation states.

  • Western Blotting:

    • Separate cell lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated and total PKR and eIF2α.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Quantification: Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein to determine the level of activation.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To further elucidate the complex processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow.

Innate_Immune_Evasion cluster_extracellular Endosome cluster_cytosol Cytosol unmodified_mRNA Unmodified mRNA (Uridine-rich) TLR7_8 TLR7/8 unmodified_mRNA->TLR7_8 Strong Binding m1psi_mRNA m1Ψ-modified mRNA m1psi_mRNA->TLR7_8 Weak/No Binding MyD88 MyD88 TLR7_8->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB_activation NF-κB Activation TRAF6->NFkB_activation IRF7_activation IRF7 Activation TRAF6->IRF7_activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_activation->Cytokines IFN Type I Interferons (IFN-α/β) IRF7_activation->IFN dsRNA_impurity dsRNA byproduct PKR PKR (inactive) dsRNA_impurity->PKR Activation m1psi_dsRNA m1Ψ-dsRNA m1psi_dsRNA->PKR Reduced Activation PKR_active PKR-P (active) PKR->PKR_active Autophosphorylation eIF2a eIF2α PKR_active->eIF2a eIF2a_P eIF2α-P eIF2a->eIF2a_P Phosphorylation Translation_inhibition Translation Inhibition eIF2a_P->Translation_inhibition

Caption: Innate immune evasion by m1Ψ-modified mRNA.

Translation_Enhancement cluster_unmodified Unmodified mRNA cluster_m1psi m1Ψ-modified mRNA unmodified_mRNA Unmodified mRNA ribosome_unmodified Ribosome unmodified_mRNA->ribosome_unmodified Standard Translation degradation_unmodified mRNA Degradation unmodified_mRNA->degradation_unmodified Immune-mediated protein_unmodified Lower Protein Yield ribosome_unmodified->protein_unmodified m1psi_mRNA m1Ψ-modified mRNA ribosome_m1psi Increased Ribosome Density m1psi_mRNA->ribosome_m1psi Enhanced Translation stability_m1psi Increased mRNA Stability m1psi_mRNA->stability_m1psi Immune Evasion protein_m1psi Higher Protein Yield ribosome_m1psi->protein_m1psi

Caption: Enhancement of protein translation by m1Ψ modification.

Experimental_Workflow start Start dna_template 1. DNA Template Preparation start->dna_template ivt 2. In Vitro Transcription (with m1ΨTP) dna_template->ivt purification 3. mRNA Purification (e.g., HPLC) ivt->purification qc 4. Quality Control (Integrity, Purity) purification->qc in_vitro_trans 5a. In Vitro Translation (Rabbit Reticulocyte Lysate) qc->in_vitro_trans in_vitro_immuno 5b. In Vitro Immunogenicity (PBMC Transfection) qc->in_vitro_immuno protein_quant 6a. Protein Quantification (Western Blot, Luciferase) in_vitro_trans->protein_quant cytokine_quant 6b. Cytokine Measurement (ELISA, qRT-PCR) in_vitro_immuno->cytokine_quant pkr_assay 6c. PKR Activation Assay (Western Blot) in_vitro_immuno->pkr_assay end End protein_quant->end cytokine_quant->end pkr_assay->end

Caption: General experimental workflow for m1Ψ-mRNA characterization.

Conclusion

The incorporation of N1-methylpseudouridine into synthetic mRNA represents a cornerstone of modern RNA therapeutics. Its dual mechanism of action—simultaneously evading innate immunity and enhancing protein translation—addresses the primary obstacles that previously hindered the clinical application of mRNA. This technical guide has provided a detailed overview of the molecular underpinnings of m1Ψ's function, supported by quantitative evidence and practical experimental protocols. As the field of mRNA technology continues to expand, a thorough understanding of the role of nucleoside modifications like m1Ψ will be paramount for the rational design of the next generation of RNA-based medicines. The methodologies and data presented herein offer a valuable resource for researchers and developers seeking to harness the full therapeutic potential of this transformative technology.

References

An In-depth Technical Guide on N1-Methyl-ara-uridine: Structure, Synthesis, and Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Methyl-ara-uridine is a modified pyrimidine (B1678525) nucleoside analog. While specific research on N1-Methyl-ara-uridine is limited in publicly available scientific literature, this guide provides a comprehensive overview based on its structural class. This document details its core chemical structure, proposes a generalized synthetic pathway, and discusses its theoretical mechanism of action as a nucleoside antimetabolite. The methodologies for evaluating such compounds are also presented to guide future research and drug development efforts.

Introduction

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. These molecules are structurally similar to endogenous nucleosides and can interfere with nucleic acid synthesis and other essential cellular processes upon activation. Modifications to the sugar moiety or the nucleobase can significantly alter their biological activity, selectivity, and pharmacokinetic properties. N1-Methyl-ara-uridine, a derivative of uridine, features two key modifications: the presence of an arabinose sugar instead of ribose and a methyl group at the N1 position of the uracil (B121893) base. While its close relative, N1-methylpseudouridine (m1Ψ), has been extensively studied for its role in enhancing the efficacy of mRNA vaccines, specific data on N1-Methyl-ara-uridine remains scarce.[1][2][3] This guide aims to consolidate the available structural information and provide a theoretical framework for its synthesis and biological evaluation based on established principles for nucleoside analogs.

Core Structure of N1-Methyl-ara-uridine

N1-Methyl-ara-uridine is a synthetic nucleoside analog. Its structure consists of a uracil base methylated at the N1 position, which is attached to an arabinofuranose (ara) sugar. The key structural features are:

  • Nucleobase: N1-methyluracil. The methyl group at the N1 position alters the hydrogen bonding capabilities of the uracil base.

  • Sugar Moiety: Arabinofuranose. Unlike the ribose found in uridine, the 2'-hydroxyl group in arabinose is in the up or trans position relative to the 3'-hydroxyl group. This stereochemistry significantly impacts the conformation of the nucleoside and its ability to be processed by cellular enzymes.

A general workflow for the characterization of a synthesized nucleoside analog like N1-Methyl-ara-uridine is depicted below.

cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_evaluation Biological Evaluation start Starting Materials reaction Chemical Synthesis start->reaction purification Purification (e.g., HPLC) reaction->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms purity Purity Analysis nmr->purity ms->purity activity In vitro Assays (Antiviral/Anticancer) purity->activity mechanism Mechanism of Action Studies activity->mechanism

A generalized workflow for the synthesis and evaluation of a novel nucleoside analog.

Synthesis of N1-Methyl-ara-uridine

Experimental Protocol: A General Approach
  • Protection of Arabinose: The hydroxyl groups of D-arabinose are protected to prevent unwanted side reactions. A common strategy is to use acyl or silyl (B83357) protecting groups. For example, treatment of D-arabinose with acetic anhydride (B1165640) in the presence of a catalyst can yield a per-acetylated arabinofuranose.

  • Activation of the Anomeric Center: The protected arabinose is then activated at the anomeric (C1) position to facilitate coupling with the nucleobase. This can be achieved by converting the anomeric hydroxyl group to a better leaving group, such as a halide (e.g., bromide or chloride) or an acetate.

  • Glycosylation (Coupling Reaction): The activated and protected arabinofuranosyl donor is coupled with silylated N1-methyluracil in the presence of a Lewis acid catalyst (e.g., SnCl4 or TMSOTf) in an anhydrous solvent.[7] The N1-methyluracil is typically silylated to enhance its solubility and nucleophilicity.

  • Deprotection: The protecting groups on the sugar moiety are removed to yield the final product, N1-Methyl-ara-uridine. The choice of deprotection conditions depends on the protecting groups used. For example, acetyl groups can be removed under basic conditions (e.g., with methanolic ammonia).

  • Purification: The final compound is purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Potential Mechanism of Action as a Nucleoside Antimetabolite

As a nucleoside analog, N1-Methyl-ara-uridine is expected to function as an antimetabolite, interfering with the synthesis of nucleic acids.[8][9][10] The general mechanism for such compounds involves intracellular phosphorylation to the triphosphate form, which can then inhibit viral or cellular polymerases or be incorporated into growing DNA or RNA chains, leading to chain termination or dysfunction.

The proposed mechanism of action is illustrated in the following diagram:

NMAU N1-Methyl-ara-uridine (Prodrug) NMAU_MP N1-Methyl-ara-uridine Monophosphate NMAU->NMAU_MP Kinase NMAU_DP N1-Methyl-ara-uridine Diphosphate NMAU_MP->NMAU_DP Kinase NMAU_TP N1-Methyl-ara-uridine Triphosphate (Active Form) NMAU_DP->NMAU_TP Kinase Polymerase DNA/RNA Polymerase NMAU_TP->Polymerase Inhibition Incorporation Incorporation into DNA/RNA Polymerase->Incorporation Termination Chain Termination Incorporation->Termination

Proposed mechanism of action for N1-Methyl-ara-uridine as a nucleoside antimetabolite.
Detailed Steps of the Proposed Mechanism:

  • Cellular Uptake: N1-Methyl-ara-uridine would be transported into the cell via nucleoside transporters.

  • Phosphorylation (Activation): Inside the cell, it would be sequentially phosphorylated by cellular kinases to its monophosphate, diphosphate, and finally, its active triphosphate form. The arabinose sugar may influence the efficiency of these phosphorylation steps.

  • Inhibition of Polymerases: The triphosphate analog can act as a competitive inhibitor of DNA or RNA polymerases, competing with the natural substrate (e.g., UTP or dTTP).

  • Incorporation into Nucleic Acids: Alternatively, the triphosphate analog could be incorporated into the growing DNA or RNA strand. The 2'-hydroxyl in the ara configuration can cause steric hindrance, leading to chain termination.

Quantitative Data

A comprehensive search of scientific databases did not yield specific quantitative data for N1-Methyl-ara-uridine, such as IC50 values, binding affinities, or pharmacokinetic parameters. The table below is provided as a template for the presentation of such data once it becomes available through future research.

ParameterValueUnitsExperimental System
IC50 (Antiviral) Data not availableµMe.g., Herpes Simplex Virus in Vero cells
IC50 (Anticancer) Data not availableµMe.g., Human cancer cell line
Enzyme Inhibition (Ki) Data not availableµMe.g., DNA Polymerase
Cellular Uptake Data not availablepmol/106 cells-
Phosphorylation Rate Data not availablepmol/hr/mg protein-

Conclusion and Future Directions

N1-Methyl-ara-uridine represents an under-investigated nucleoside analog with potential therapeutic applications as an antiviral or anticancer agent. While its structural similarity to other active nucleoside analogs provides a strong rationale for its potential biological activity, a lack of empirical data necessitates further research. Future studies should focus on developing a robust and scalable synthesis, followed by a thorough in vitro evaluation of its cytotoxic and antiviral properties. Mechanistic studies will be crucial to understand its mode of action, including its interaction with cellular kinases and polymerases. Such research will be vital in determining the therapeutic potential of N1-Methyl-ara-uridine and its place in the landscape of nucleoside analog drug development.

References

N1-Methylpseudouridine: A Technical Guide to its Biochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Methylpseudouridine (m1Ψ) has emerged as a critical component in the development of mRNA-based therapeutics and vaccines, most notably in the FDA-approved COVID-19 mRNA vaccines.[1][2] This hypermodified pyrimidine (B1678525) nucleoside, a derivative of pseudouridine (B1679824) (Ψ), confers significant advantages to synthetic mRNA molecules by enhancing their translational capacity, increasing biological stability, and reducing their inherent immunogenicity.[3][4] This guide provides an in-depth exploration of the core biochemical properties of m1Ψ, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Core Biochemical Properties of N1-Methylpseudouridine

Structure and Impact on RNA Conformation

N1-Methylpseudouridine is an isomer of uridine (B1682114) where the C5 carbon of the uracil (B121893) base is attached to the C1' of the ribose sugar, a feature it shares with pseudouridine.[1] The key distinction is the addition of a methyl group at the N1 position of the uracil base.[1][2] This modification has profound effects on RNA structure and function. The C-glycosidic bond in both Ψ and m1Ψ allows for greater rotational freedom between the nucleobase and the sugar compared to the N-glycosidic bond in uridine.[1] This increased flexibility contributes to better base-stacking and duplex stability.[1] Molecular dynamics studies have indicated that m1Ψ induces a higher stabilization effect on double-stranded RNA (dsRNA) than pseudouridine, attributed to stronger stacking and base pair interactions.[1]

Enhanced Translational Efficiency

The incorporation of m1Ψ into mRNA molecules significantly boosts protein expression.[4][5] This enhancement is achieved through a combination of mechanisms that are both dependent and independent of the eukaryotic initiation factor 2 alpha (eIF2α) phosphorylation pathway.[5] In essence, m1Ψ-modified mRNA increases the density of ribosomes on the transcript, suggesting that it makes the mRNA more permissive for translation initiation, potentially by favoring ribosome recycling on the same mRNA or facilitating de novo ribosome recruitment.[5][6]

While generally enhancing translation, it's noteworthy that for some specific mRNA sequences, m1Ψ may not improve or could even perform worse than uridine.[7] Additionally, recent studies have suggested that m1Ψ can introduce "slippery sequences" that may lead to ribosomal frameshifting, an issue that can be mitigated by synonymous codon replacement.[2]

Reduced Immunogenicity

A primary obstacle in the therapeutic application of in vitro transcribed (IVT) mRNA is its potential to trigger an innate immune response.[7] The host cell possesses pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) 3, 7, and 8, and RIG-I-like receptors (RLRs) like RIG-I and MDA5, which can recognize foreign RNA and initiate an inflammatory cascade.[7][8] This immune activation can lead to the degradation of the mRNA therapeutic and a shutdown of protein translation.[7]

The incorporation of m1Ψ into mRNA transcripts significantly blunts this immune recognition.[7][8] The proposed mechanisms for this reduced immunogenicity include:

  • Altered RNA Structure: The structural changes induced by m1Ψ may prevent efficient binding to and activation of PRRs.[7] For instance, the methyl group on m1Ψ can create steric hindrance that interferes with TLR7 binding.[7]

  • Evasion of Immune Sensors: m1Ψ-modified mRNA is less effective at activating TLR3, a sensor of double-stranded RNA that can be a byproduct of in vitro transcription.[7]

  • Suppression of PKR Pathway: Unmodified mRNA can activate protein kinase R (PKR), which then phosphorylates eIF2α, leading to a general inhibition of translation.[5] By evading PKR activation, m1Ψ-containing mRNA circumvents this translational repression.[5][9]

Increased mRNA Stability

While some studies suggest that m1Ψ modification can enhance mRNA stability, others have found that in certain cell-free systems, both unmodified and m1Ψ-modified mRNAs exhibit considerable stability, with over 50% remaining intact after 150 minutes.[5] The enhanced protein output observed with m1Ψ-mRNA is often more directly attributed to its profound effects on translation efficiency and reduced immunogenicity rather than a dramatic increase in intrinsic stability.[3][5] However, the reduction in immune-mediated degradation pathways contributes to a longer functional half-life of the mRNA within the cell.[8]

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on the impact of N1-methylpseudouridine on mRNA properties.

ModificationFold Increase in Protein Expression (vs. Unmodified)Cell Type/SystemReference
m1Ψ~13-foldCell Lines/Mice[6]
m5C/m1Ψ~44-foldCell Lines/Mice[6]
Ψ10 to 100-foldCell Culture[9]
m1Ψ (vs. Ψ)> 10-foldCell Culture[9]

Table 1: Enhancement of Protein Expression by mRNA Modifications. This table illustrates the significant increase in protein expression achieved by incorporating modified nucleosides, with m1Ψ showing superior performance, especially in combination with 5-methylcytidine (B43896) (m5C).

VaccineEfficacyModificationReference
CVnCoV (unmodified mRNA)48%None[1]
Pfizer-BioNTech (m1Ψ-modified)~95%N1-Methylpseudouridine[1]
Moderna (m1Ψ-modified)~95%N1-Methylpseudouridine[1]

Table 2: Efficacy of COVID-19 mRNA Vaccines. This table highlights the dramatic difference in clinical efficacy between an unmodified mRNA vaccine and those utilizing N1-methylpseudouridine, underscoring the critical role of this modification in vaccine development.

Key Experimental Protocols

In Vitro Transcription for m1Ψ-Modified mRNA Synthesis

This protocol outlines the general steps for producing mRNA with complete substitution of uridine with N1-methylpseudouridine.

1. Plasmid DNA Template Preparation:

  • A plasmid containing the gene of interest downstream of a T7 RNA polymerase promoter is constructed.
  • The plasmid is linearized downstream of the desired mRNA sequence to ensure a defined transcript length.[10]
  • Successful linearization is confirmed by gel electrophoresis.[10]

2. In Vitro Transcription Reaction:

  • The reaction is assembled with the linearized DNA template, T7 RNA polymerase, and a mixture of nucleotide triphosphates (NTPs): ATP, GTP, CTP, and N1-methylpseudouridine triphosphate (m1ΨTP) in place of UTP.[3][11]
  • A cap analog (e.g., ARCA) can be included to produce 5'-capped mRNA, which is essential for efficient translation in eukaryotic cells.
  • The reaction is incubated at 37°C.

3. mRNA Purification and Quality Control:

  • The synthesized mRNA is purified to remove enzymes, unincorporated NTPs, and the DNA template. This can be achieved using methods like lithium chloride precipitation or silica-based columns.
  • The integrity and size of the mRNA transcript are verified using denaturing agarose (B213101) gel electrophoresis or a Bioanalyzer.[10]
  • The concentration of the purified mRNA is determined by UV spectrophotometry.

In Vitro Translation Assay

This protocol describes a method to assess the translational efficiency of m1Ψ-modified mRNA in a cell-free system, such as rabbit reticulocyte lysate (RRL) or Krebs extracts.[5]

1. Reaction Setup:

  • The cell-free lysate is supplemented with an amino acid mixture (often lacking methionine if radiolabeling with ³⁵S-methionine is planned) and an energy-regenerating system.
  • A defined amount of the mRNA to be tested (e.g., unmodified vs. m1Ψ-modified luciferase mRNA) is added to the lysate.[5]

2. Translation Reaction:

  • The reaction mixture is incubated at a temperature optimal for the specific lysate (e.g., 30°C for RRL).
  • Aliquots can be taken at various time points to analyze the kinetics of protein synthesis.

3. Protein Expression Analysis:

  • If a reporter protein like luciferase is used, its activity is measured using a luminometer after adding the appropriate substrate.[12] The relative light units (RLU) correspond to the amount of protein produced.
  • Alternatively, if radiolabeled amino acids were used, the translated proteins are separated by SDS-PAGE, and the incorporated radioactivity is quantified by autoradiography or phosphorimaging.

Cellular Immunogenicity Assay

This protocol provides a framework for evaluating the immunogenic potential of m1Ψ-modified mRNA in cultured cells.

1. Cell Culture and Transfection:

  • A suitable cell line, such as human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1, is cultured.[10][13]
  • The cells are transfected with the test mRNAs (e.g., unmodified vs. m1Ψ-modified) using a suitable transfection reagent (e.g., lipid nanoparticles).[13]

2. Incubation and Sample Collection:

  • The transfected cells are incubated for a specific period (e.g., 24 hours) to allow for an immune response to develop.
  • After incubation, the cell culture supernatant is collected to measure secreted cytokines.
  • The cells are harvested to extract total RNA for gene expression analysis.

3. Immunogenicity Assessment:

  • Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α, IFN-β, and IL-6 in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[13]
  • Gene Expression Analysis: The expression levels of genes involved in the innate immune response (e.g., RIG-I, IFN-β) are measured by quantitative real-time PCR (qRT-PCR) from the extracted cellular RNA.[8][13] A significant reduction in cytokine secretion and immune-related gene expression for m1Ψ-modified mRNA compared to unmodified mRNA indicates reduced immunogenicity.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular/Endosomal cluster_cytoplasm Cytoplasm Unmodified_mRNA Unmodified mRNA TLR TLR3, 7, 8 Unmodified_mRNA->TLR RIGI_MDA5 RIG-I/MDA5 Unmodified_mRNA->RIGI_MDA5 PKR PKR Unmodified_mRNA->PKR m1Psi_mRNA m1Ψ-modified mRNA m1Psi_mRNA->TLR Inhibits m1Psi_mRNA->RIGI_MDA5 Inhibits m1Psi_mRNA->PKR Inhibits Ribosome Ribosome m1Psi_mRNA->Ribosome Promotes Translation Inflammatory_Response Inflammatory Response TLR->Inflammatory_Response RIGI_MDA5->Inflammatory_Response eIF2a eIF2α PKR->eIF2a Phosphorylates eIF2a_P P-eIF2α Translation_Inhibition Translation Inhibition eIF2a_P->Translation_Inhibition Protein_Expression Enhanced Protein Expression Ribosome->Protein_Expression

Caption: Innate immune sensing of unmodified vs. m1Ψ-modified mRNA.

Experimental_Workflow cluster_synthesis mRNA Synthesis & Purification cluster_application Functional Assays cluster_translation Translation Efficiency cluster_immunogenicity Immunogenicity Template_Prep 1. Linearized Plasmid DNA Template IVT 2. In Vitro Transcription (with m1ΨTP instead of UTP) Template_Prep->IVT Purification 3. mRNA Purification IVT->Purification QC 4. Quality Control (Gel/Bioanalyzer) Purification->QC Cell_Free 5a. In Vitro Translation (e.g., RRL) QC->Cell_Free Cell_Transfection 5b. Cell Transfection (e.g., PBMCs) QC->Cell_Transfection Reporter_Assay 6a. Reporter Assay (e.g., Luciferase) Cell_Free->Reporter_Assay Cytokine_Analysis 6b. Cytokine Measurement (ELISA) Cell_Transfection->Cytokine_Analysis Gene_Expression 7b. Gene Expression (qRT-PCR) Cell_Transfection->Gene_Expression

Caption: Workflow for m1Ψ-mRNA synthesis and functional analysis.

Conclusion

N1-Methylpseudouridine represents a pivotal innovation in mRNA technology. Its ability to concurrently enhance translation, increase stability, and mitigate the innate immune response has been instrumental in the successful clinical translation of mRNA vaccines and holds immense promise for future therapeutic applications, including protein replacement therapies and gene editing. A thorough understanding of its biochemical properties and the methodologies used for its characterization is essential for researchers and developers aiming to harness the full potential of mRNA-based medicines.

References

The Genesis of a Game-Changer: A Technical Guide to the Discovery and Synthesis of N1-Methylpseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the science behind the key ingredient that revolutionized mRNA vaccine technology, this whitepaper offers an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and profound impact of N1-Methylpseudouridine (m1Ψ).

The advent of messenger RNA (mRNA) vaccines represents a paradigm shift in modern medicine, a feat made possible by decades of foundational research into the intricate world of RNA biology. At the heart of the unprecedented success of the Pfizer-BioNTech and Moderna COVID-19 vaccines lies a chemically modified nucleoside: N1-Methylpseudouridine (m1Ψ).[1][2] This subtle alteration to the canonical uridine (B1682114) base proved to be the critical innovation that unlocked the full therapeutic potential of mRNA, transforming it from a fragile and inflammatory molecule into a potent and safe platform for vaccination and beyond.[1][2][3]

This technical guide provides a comprehensive overview of the discovery and synthesis of m1Ψ, detailing the scientific journey from its initial identification to its pivotal role in combating a global pandemic. We will explore the quantitative data that underscores its superiority over unmodified uridine and its precursor, pseudouridine (B1679824) (Ψ), and provide detailed experimental protocols for its synthesis and incorporation into mRNA. Furthermore, we will visualize the key biological pathways and experimental workflows that are central to understanding the function of m1Ψ.

From Obscurity to a Nobel-Winning Discovery: A Timeline of N1-Methylpseudouridine

The journey of m1Ψ from a little-known modified base to a cornerstone of modern medicine is a testament to the power of persistent scientific inquiry.

  • 1951: The story begins with the discovery of pseudouridine (Ψ), the first identified RNA modification, in calf liver RNA.[4] This isomer of uridine, with its unique C-glycosidic bond, laid the groundwork for understanding the diverse chemical landscape of RNA.

  • 1976: N1-Methylpseudouridine (m1Ψ) is first identified as a naturally occurring modified nucleoside in the bacterium Streptomyces platensis.[4] For decades, its biological significance remained largely unexplored.

  • 2005-2008: The foundational work of Katalin Karikó and Drew Weissman reveals that incorporating modified nucleosides, such as pseudouridine, into in vitro transcribed mRNA can significantly reduce its immunogenicity.[5][6] This was a critical breakthrough, as unmodified synthetic mRNA was known to trigger a potent and undesirable inflammatory response.

  • 2015: A pivotal study by Andries et al. demonstrates that m1Ψ-incorporated mRNA outperforms pseudouridine-incorporated mRNA, exhibiting both enhanced protein expression and further reduced immunogenicity.[7][8][9] This established m1Ψ as the new gold standard for therapeutic mRNA modifications.

  • 2017-2018: The therapeutic potential of m1Ψ-modified mRNA is further validated in preclinical studies for vaccines against a range of infectious diseases, including Zika virus, HIV-1, and influenza.[1]

  • 2020: In response to the COVID-19 pandemic, Pfizer-BioNTech and Moderna develop and launch highly effective mRNA vaccines that utilize the complete substitution of uridine with N1-methylpseudouridine.[1][2] This marked the first large-scale application of m1Ψ in a human therapeutic and was a turning point in the fight against the pandemic.

  • 2023: The pioneering work of Katalin Karikó and Drew Weissman on nucleoside base modifications is recognized with the Nobel Prize in Physiology or Medicine, highlighting the profound impact of their discoveries on human health.

The Decisive Advantage: Quantitative Superiority of m1Ψ

The adoption of m1Ψ in therapeutic mRNA is not arbitrary; it is backed by robust quantitative data demonstrating its significant advantages in enhancing protein expression and dampening the innate immune response. The following tables summarize key findings from the seminal 2015 study by Andries et al., which compared the performance of mRNA containing unmodified uridine, pseudouridine (Ψ), and N1-methylpseudouridine (m1Ψ).

Table 1: Enhancement of Protein Expression by Modified mRNA

Cell LinemRNA ModificationFold Increase in Luciferase Expression (vs. Unmodified mRNA)
HEK293 Ψ~2.5
m1Ψ ~13
HEK293-TLR3 Ψ~1.5
m1Ψ ~7

Data extracted from Andries et al., Journal of Controlled Release, 2015.[7]

Table 2: Reduction of Innate Immune Response by Modified mRNA in Human Cells

Cell LinemRNA ModificationFold Decrease in Interferon-β (IFN-β) Induction (vs. Unmodified mRNA)
HEK293-TLR3 Ψ~2
m1Ψ ~10

Data extracted from Andries et al., Journal of Controlled Release, 2015.[7]

Table 3: In Vivo Protein Expression in Mice

Route of AdministrationmRNA ModificationFold Increase in Luciferase Expression (vs. Unmodified mRNA)
Intramuscular Ψ~4
m1Ψ ~13

Data extracted from Andries et al., Journal of Controlled Release, 2015.[7]

The "Stealth" Nucleoside: Evading the Innate Immune System

A primary obstacle to the therapeutic use of exogenous mRNA is its recognition by the innate immune system as a potential viral threat. This recognition is mediated by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) located in endosomes (TLR3, TLR7, and TLR8) and RIG-I-like receptors (RLRs) in the cytoplasm. The incorporation of m1Ψ into the mRNA backbone effectively camouflages the synthetic mRNA, preventing its detection by these sensors and thereby averting a detrimental inflammatory cascade.

Innate_Immune_Sensing_of_RNA cluster_extracellular Endosome cluster_cytoplasm Cytoplasm Unmodified_mRNA Unmodified mRNA TLR3 TLR3 Unmodified_mRNA->TLR3 Binds & Activates m1Psi_mRNA m1Ψ-mRNA m1Psi_mRNA->TLR3 Binding Reduced TRIF TRIF TLR3->TRIF Recruits TBK1_IKKi TBK1/IKKε TRIF->TBK1_IKKi NFkB_Activation_TLR NF-κB Activation TRIF->NFkB_Activation_TLR IRF3 IRF3 TBK1_IKKi->IRF3 Type_I_IFN_Production_TLR Type I IFN Production IRF3->Type_I_IFN_Production_TLR Unmodified_mRNA_cyto Unmodified mRNA RIG_I RIG-I Unmodified_mRNA_cyto->RIG_I Binds & Activates m1Psi_mRNA_cyto m1Ψ-mRNA m1Psi_mRNA_cyto->RIG_I Binding Reduced MAVS MAVS RIG_I->MAVS Activates TRAFs TRAFs MAVS->TRAFs TBK1_IKKi_cyto TBK1/IKKε TRAFs->TBK1_IKKi_cyto NFkB_Activation_cyto NF-κB Activation TRAFs->NFkB_Activation_cyto IRF3_cyto IRF3 TBK1_IKKi_cyto->IRF3_cyto Type_I_IFN_Production_cyto Type I IFN Production IRF3_cyto->Type_I_IFN_Production_cyto

Caption: Innate immune sensing of unmodified vs. m1Ψ-modified mRNA.

Experimental Protocols: A Guide to Synthesis and Evaluation

This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of N1-Methylpseudouridine-modified mRNA.

Protocol 1: Chemical Synthesis of N1-Methylpseudouridine (m1Ψ)

This protocol is adapted from the facile synthesis method described by Earl and Townsend (1977).

Materials:

Procedure:

  • Protection of Ribose Hydroxyls (Optional but Recommended): To avoid methylation at the 2', 3', and 5' hydroxyl groups of the ribose sugar, these groups should first be protected. A common method is to use a silyl (B83357) protecting group, such as tert-butyldimethylsilyl (TBDMS) chloride, in the presence of a base like imidazole (B134444) in DMF.

  • Deprotonation of the Uracil Ring: To a solution of the protected pseudouridine in anhydrous DMF, add sodium hydride portion-wise at 0°C under an inert atmosphere (e.g., argon or nitrogen). Stir the reaction mixture at this temperature for 30-60 minutes.

  • Methylation: Add dimethyl sulfate dropwise to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: If protecting groups were used, they must now be removed. For TBDMS groups, treatment with a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF) is effective.

  • Purification: Purify the crude N1-methylpseudouridine by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure product.

Protocol 2: Synthesis of N1-Methylpseudouridine-5'-Triphosphate (m1Ψ-UTP)

This protocol is based on the well-established Ludwig-Eckstein method for nucleoside triphosphate synthesis.

Materials:

  • N1-Methylpseudouridine (m1Ψ)

  • Proton sponge

  • Phosphorus oxychloride (POCl₃)

  • Tributylammonium (B8510715) pyrophosphate

  • Tributylamine

  • Anhydrous trimethyl phosphate

  • Anion exchange resin (e.g., DEAE-Sephadex)

Procedure:

  • Phosphorylation: In a flask under an inert atmosphere, dissolve N1-methylpseudouridine and proton sponge in anhydrous trimethyl phosphate. Cool the solution to 0°C.

  • Activation: Slowly add phosphorus oxychloride (POCl₃) to the cooled solution while stirring. Continue stirring at 0°C for 2-3 hours.

  • Triphosphorylation: In a separate flask, dissolve tributylammonium pyrophosphate in anhydrous DMF and add tributylamine. Add this pyrophosphate solution to the reaction mixture from step 2. Stir the reaction at room temperature for 30 minutes.

  • Hydrolysis and Purification: Quench the reaction by adding a solution of triethylammonium (B8662869) bicarbonate (TEAB). The crude product is then purified by anion-exchange chromatography on a DEAE-Sephadex column using a linear gradient of TEAB.

  • Desalting: The fractions containing the m1Ψ-UTP are pooled, concentrated, and desalted to yield the final product as a salt (e.g., sodium or triethylammonium salt).

m1Psi_Synthesis_Workflow Pseudouridine Pseudouridine (Ψ) Protection Protection of Ribose Hydroxyls Pseudouridine->Protection Methylation Methylation of Uracil Ring (Dimethyl Sulfate, NaH) Protection->Methylation Deprotection Deprotection of Ribose Hydroxyls Methylation->Deprotection m1Psi N1-Methylpseudouridine (m1Ψ) Deprotection->m1Psi Phosphorylation Phosphorylation (Ludwig-Eckstein Method) m1Psi->Phosphorylation m1Psi_UTP N1-Methylpseudouridine-5'-Triphosphate (m1Ψ-UTP) Phosphorylation->m1Psi_UTP

Caption: Workflow for the chemical synthesis of m1Ψ and m1Ψ-UTP.

Protocol 3: In Vitro Transcription of m1Ψ-Modified mRNA

This protocol describes the enzymatic synthesis of mRNA with complete substitution of uridine by N1-methylpseudouridine.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA polymerase

  • ATP, GTP, CTP solution (100 mM each)

  • N1-Methylpseudouridine-5'-triphosphate (m1Ψ-UTP) solution (100 mM)

  • Transcription buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM spermidine)

  • RNase inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

Procedure:

  • Reaction Setup: In a nuclease-free tube at room temperature, combine the following in order: nuclease-free water, transcription buffer, ATP, GTP, CTP, and m1Ψ-UTP. Add the linearized DNA template. Finally, add the T7 RNA polymerase and RNase inhibitor. Mix gently by pipetting.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

  • DNase Treatment: To remove the DNA template, add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.

  • Purification: Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation, silica-based spin columns, or HPLC, to remove unincorporated nucleotides, enzymes, and DNA fragments.

  • Quality Control: Assess the integrity and concentration of the purified mRNA using gel electrophoresis and UV-Vis spectrophotometry.

Protocol 4: Assessment of Protein Expression and Immunogenicity

This protocol outlines the general steps to evaluate the efficacy of m1Ψ-modified mRNA in cell culture.

Materials:

  • Purified mRNA (unmodified, Ψ-modified, and m1Ψ-modified) encoding a reporter protein (e.g., luciferase or GFP)

  • Mammalian cell line (e.g., HEK293 or a cell line relevant to the research)

  • Cell culture medium and supplements

  • Transfection reagent (e.g., lipid-based)

  • Assay reagents for the reporter protein (e.g., luciferase substrate)

  • ELISA kits for relevant cytokines (e.g., IFN-β, TNF-α, IL-6)

Procedure:

  • Cell Culture: Plate the chosen mammalian cells in a multi-well plate and culture until they reach the desired confluency for transfection.

  • Transfection: Transfect the cells with the different mRNA constructs using a suitable transfection reagent according to the manufacturer's protocol. Include a mock transfection control (transfection reagent only).

  • Protein Expression Analysis: At a specified time point post-transfection (e.g., 24 hours), lyse the cells and measure the expression of the reporter protein. For luciferase, this involves adding a luciferase substrate and measuring luminescence. For GFP, fluorescence can be measured using a plate reader or visualized by microscopy.

  • Immunogenicity Assessment: At the same time point, collect the cell culture supernatant. Use ELISA kits to quantify the concentration of key inflammatory cytokines (e.g., IFN-β, TNF-α, IL-6) in the supernatant.

The Future is Modified

The discovery and successful implementation of N1-methylpseudouridine in mRNA vaccines have not only provided a powerful tool against the COVID-19 pandemic but have also opened up a new era in nucleic acid therapeutics. The principles learned from m1Ψ are now being applied to the development of vaccines for other infectious diseases, personalized cancer immunotherapies, and protein replacement therapies for genetic disorders. The journey of m1Ψ from a bacterial metabolite to a life-saving molecule is a powerful illustration of how fundamental research can lead to transformative medical innovations. As our understanding of the epitranscriptome deepens, we can anticipate the discovery and application of other novel RNA modifications that will further refine and expand the therapeutic potential of mRNA.

References

N1-Methylpseudouridine vs pseudouridine chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structures of N1-Methylpseudouridine and Pseudouridine (B1679824) for Researchers and Drug Development Professionals

Introduction

The landscape of nucleic acid therapeutics has been revolutionized by the strategic use of modified nucleosides, particularly in the realm of messenger RNA (mRNA) vaccines.[1][2][3][4] Among the most pivotal of these modifications are pseudouridine (Ψ) and its derivative, N1-methylpseudouridine (m1Ψ). The complete substitution of uridine (B1682114) with N1-methylpseudouridine in the mRNA sequences of the Pfizer-BioNTech and Moderna COVID-19 vaccines was a critical step in their success, enhancing both the efficacy and safety of the technology.[2][4][5][6] This technical guide provides a detailed examination of the chemical structures of pseudouridine and N1-methylpseudouridine, their synthesis, and their profound impact on mRNA function, intended for researchers, scientists, and professionals in drug development.

Core Chemical Structures: From Uridine to N1-Methylpseudouridine

The journey from the canonical RNA base, uridine, to the hypermodified N1-methylpseudouridine involves two key transformations: an isomerization followed by a methylation.

  • Uridine (U): The starting point is uridine, a standard pyrimidine (B1678525) nucleoside in RNA. It consists of a uracil (B121893) base attached to a ribose sugar via a nitrogen-carbon (N1-C1') glycosidic bond.

  • Pseudouridine (Ψ): Pseudouridine is a C-glycoside isomer of uridine.[7][8] In a crucial rearrangement, the ribose sugar is not attached to the N1 position of the uracil base but instead forms a carbon-carbon (C5-C1') bond.[7] This isomerization can be visualized as rotating the uracil base 180° relative to the ribose sugar.[7] This structural change grants the molecule greater rotational freedom and conformational flexibility.[7] A key feature of pseudouridine is the presence of an additional hydrogen bond donor at the N1 position, which is absent in uridine.[3][7][9]

  • N1-Methylpseudouridine (m1Ψ): This nucleoside is a methylated derivative of pseudouridine.[10] A methyl group (-CH3) is added to the N1 position of the pseudouridine base. This modification eliminates the extra hydrogen bond donor that characterizes pseudouridine.[3] While both Ψ and m1Ψ enhance protein translation and reduce the innate immunogenicity of mRNA, the N1-methyl modification in m1Ψ has been shown to be particularly effective.[6][][12]

G Uridine Uridine (N1-C1' Glycosidic Bond) Pseudo Pseudouridine (Ψ) (C5-C1' Glycosidic Bond) Uridine->Pseudo Isomerization (Base Rotation) m1Pseudo N1-Methylpseudouridine (m1Ψ) (Methyl group at N1 position) Pseudo->m1Pseudo N1-Methylation

Figure 1: Structural relationship from Uridine to N1-Methylpseudouridine.

Comparative Physicochemical Data

The structural differences between pseudouridine and N1-methylpseudouridine result in distinct physicochemical properties.

PropertyPseudouridine (Ψ)N1-Methylpseudouridine (m1Ψ)Reference(s)
Molecular Formula C₉H₁₂N₂O₆C₁₀H₁₄N₂O₆[8]
Molecular Weight 244.20 g/mol 258.23 g/mol [8]
Key Feature C-C glycosidic bond; extra H-bond donor at N1.C-C glycosidic bond; methyl group at N1.[3][7][9]
Solubility Highly soluble in water.Data not explicitly found, but used in aqueous biological systems.[7]

Experimental Protocols and Synthesis

The generation of these modified nucleosides and their incorporation into mRNA involves precise chemoenzymatic processes.

Synthesis of Pseudouridine (Ψ)

Pseudouridine is naturally synthesized post-transcriptionally from uridine residues within RNA molecules. This isomerization is catalyzed by a class of enzymes known as pseudouridine synthases (PUS) .[]

  • RNA-Independent Pseudouridylation: In this mechanism, the PUS enzyme itself recognizes the target uridine and catalyzes its conversion to pseudouridine. Different PUS families (e.g., TruA, TruB) target specific positions in tRNA.[]

  • RNA-Dependent Pseudouridylation: Prevalent in eukaryotes, this process involves a complex of proteins and a guide RNA (H/ACA box small nucleolar RNA) that directs the synthase to the correct uridine site.[][14]

  • Chemical Synthesis: A practical, stereodivergent chemical synthesis has been developed, often featuring a Grignard reaction with protected D-ribose.[15]

Synthesis of N1-Methylpseudouridine (m1Ψ)

N1-methylpseudouridine is typically produced through the chemical modification of pseudouridine.[10] For its application in mRNA therapeutics, the triphosphate form (m1ΨTP) is required.

  • Integrated Chemoenzymatic Synthesis of m1ΨTP: A scalable and efficient route has been developed.[16]

    • Biocatalytic Conversion: Uridine is converted to pseudouridine monophosphate (ΨMP) using biocatalysts.[16]

    • Chemical Methylation: Acetonide-protected ΨMP is selectively methylated at the N1 position using a methylating agent like dimethyl sulfate.[16]

    • Enzymatic Phosphorylation: A kinase cascade reaction, using enzymes such as Saccharomyces cerevisiae uridine 5'-monophosphate kinase, converts the methylated monophosphate into the desired N1-methylpseudouridine triphosphate (m1ΨTP).[16]

Incorporation into mRNA via In Vitro Transcription (IVT)

The cornerstone of producing modified mRNA for vaccines and therapeutics is the IVT process.

  • Workflow:

    • A DNA plasmid containing the gene of interest (e.g., for the SARS-CoV-2 spike protein) downstream of a T7 promoter sequence is constructed.[17][18]

    • The plasmid is incubated with T7 RNA polymerase and a mixture of nucleotide triphosphates (NTPs).

    • Crucially, uridine triphosphate (UTP) is completely replaced with N1-methylpseudouridine triphosphate (m1ΨTP) or pseudouridine triphosphate (ΨTP).[5]

    • The T7 polymerase readily incorporates the modified NTPs, producing a full-length mRNA strand where every uridine is replaced by m1Ψ or Ψ.[17][18]

G cluster_synthesis Nucleoside Triphosphate Synthesis cluster_ivt In Vitro Transcription (IVT) Uridine Uridine Pseudo Pseudouridine (Ψ) Uridine->Pseudo Pseudouridine Synthases m1Pseudo N1-Methyl- pseudouridine (m1Ψ) Pseudo->m1Pseudo Chemical Methylation m1PseudoTP m1Ψ Triphosphate (m1ΨTP) m1Pseudo->m1PseudoTP Kinase Cascade Modified_mRNA m1Ψ-Modified mRNA m1PseudoTP->Modified_mRNA IVT_Node m1PseudoTP->IVT_Node DNATemplate DNA Template (with T7 Promoter) DNATemplate->Modified_mRNA DNATemplate->IVT_Node T7Poly T7 RNA Polymerase T7Poly->Modified_mRNA T7Poly->IVT_Node NTPs ATP, GTP, CTP NTPs->Modified_mRNA NTPs->IVT_Node IVT_Node->Modified_mRNA Transcription

Figure 2: Workflow for synthesis and incorporation of m1Ψ into mRNA.

Biological Impact and Signaling Pathways

The substitution of uridine with Ψ or m1Ψ has profound biological consequences, primarily related to immune evasion and translational efficiency.

Immune Evasion

Exogenously introduced mRNA can be recognized by the innate immune system as foreign, triggering an inflammatory response that can lead to mRNA degradation and shutdown of protein synthesis.[6][]

  • Innate Immune Sensing: Pattern recognition receptors (PRRs) such as Toll-like receptors (TLR3, TLR7, TLR8) and RIG-I can detect unmodified single-stranded or double-stranded RNA.[6][18] This recognition initiates a signaling cascade leading to the production of pro-inflammatory cytokines and Type I interferons.

  • The Role of m1Ψ: The incorporation of N1-methylpseudouridine into the mRNA strand helps it to "cloak" itself from these immune sensors.[17] This modification significantly reduces the activation of TLRs and other PRRs.[][18] The proposed mechanism is that the structural change imparted by m1Ψ impairs the binding and recognition by these receptors.[19]

Enhanced Protein Translation

By evading the immune response, m1Ψ-modified mRNA demonstrates superior translational capacity.[][12]

  • Increased Stability and Translation: Reduced immune activation prevents the shutdown of cellular protein synthesis machinery.[6][18] This allows the m1Ψ-modified mRNA to be translated into protein more efficiently and for a longer duration, resulting in a much higher yield of the target antigen (e.g., the spike protein).[5][10][12]

  • Translational Fidelity: While pseudouridine was found to sometimes reduce translational fidelity, N1-methylpseudouridine demonstrates high fidelity, comparable to unmodified mRNA.[20] However, some studies have shown that m1Ψ can cause +1 ribosomal frameshifting at specific "slippery sequences," an effect that can be mitigated by optimizing the codon sequence.[10][21]

G cluster_unmodified Unmodified mRNA cluster_modified m1Ψ-Modified mRNA Unmod_mRNA Unmodified mRNA (contains Uridine) TLR TLR Activation Unmod_mRNA->TLR Inflammation Inflammatory Response TLR->Inflammation Translation_Inhibition Translation Inhibition Inflammation->Translation_Inhibition Low_Protein Low Protein Expression Translation_Inhibition->Low_Protein Mod_mRNA m1Ψ-Modified mRNA Immune_Evasion Immune Evasion (Reduced TLR Activation) Mod_mRNA->Immune_Evasion Stable_Translation Stable Translation Immune_Evasion->Stable_Translation High_Protein High Protein Expression Stable_Translation->High_Protein

Figure 3: Impact of m1Ψ modification on immune response and translation.

Conclusion

The distinction between pseudouridine and N1-methylpseudouridine is more than a single methyl group; it represents a significant leap in optimizing mRNA for therapeutic use. The C-C glycosidic bond of pseudouridine provides foundational benefits of increased RNA stability, while the subsequent N1-methylation of N1-methylpseudouridine further enhances immune evasion and ensures high-fidelity protein translation. This detailed understanding of their chemical structures, synthesis, and biological functions is paramount for the continued innovation and development of next-generation RNA-based medicines and vaccines.

References

The Enigmatic Role of N1-Methylpseudouridine (m1Ψ) in Archaea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N1-methylpseudouridine (m1Ψ), a hypermodified nucleoside found in the transfer RNA (tRNA) of most archaea, stands as a testament to the unique biochemical adaptations of this domain of life. Occupying position 54 in the T-arm of tRNA, a site typically held by ribothymidine (rT) in bacteria and eukaryotes, m1Ψ is believed to play a crucial role in tRNA structure and function, particularly in the extreme environments inhabited by many archaeal species. This technical guide provides an in-depth exploration of the biological significance of m1Ψ in archaea, detailing its biosynthesis, putative functions, and the experimental methodologies employed in its study. While the precise physiological advantages conferred by this modification remain under active investigation, this document synthesizes current knowledge to inform future research and potential biotechnological applications.

Introduction

The post-transcriptional modification of RNA molecules is a fundamental biological process that expands the functional capacity of the canonical four-nucleotide alphabet. In archaea, these modifications are particularly diverse and abundant, reflecting the evolutionary pressures of their often-extreme habitats. Among these, N1-methylpseudouridine (m1Ψ) is a signature modification within the archaeal domain.[1][2] First identified in halophilic archaea, m1Ψ is an isomer of uridine (B1682114) that has been further methylated at the N1 position of the pseudouridine (B1679824) base.[3][4] Its strategic location in the TΨC loop of tRNA suggests a significant role in maintaining the structural integrity and stability of the molecule, which is critical for efficient and accurate protein synthesis. This guide delves into the core aspects of m1Ψ biology in archaea, presenting a comprehensive overview for researchers in the field.

Biosynthesis of N1-Methylpseudouridine

The formation of m1Ψ at position 54 of archaeal tRNA is a two-step enzymatic process, commencing with the isomerization of uridine (U) to pseudouridine (Ψ), followed by a specific methylation event.

Step 1: Isomerization of Uridine to Pseudouridine

The initial and essential step is the conversion of uridine at position 54 (U54) to pseudouridine (Ψ54). This reaction is catalyzed by the tRNA:pseudouridine synthase Pus10.[2][5] Pus10 is also responsible for the formation of the nearly universally conserved Ψ55 in archaeal tRNAs.[5]

Step 2: Methylation of Pseudouridine

Subsequent to pseudouridylation, the N1 position of the Ψ54 base is methylated to yield m1Ψ. This reaction utilizes S-adenosylmethionine (SAM) as the methyl donor and is catalyzed by a specific tRNA (pseudouridine-N1)-methyltransferase.[1][2] This enzyme is a member of the SPOUT-class of methyltransferases.[2] In Haloferax volcanii and Methanocaldococcus jannaschii, the proteins Hvo_1989 and Mja_1640, respectively, have been identified as the responsible methyltransferases.[1][2]

U54 Uridine at position 54 in pre-tRNA Psi54 Pseudouridine (Ψ) at position 54 U54->Psi54 Pus10 (Pseudouridine Synthase) m1Psi54 N1-Methylpseudouridine (m1Ψ) at position 54 Psi54->m1Psi54 tRNA (pseudouridine-N1)-methyltransferase (e.g., Hvo_1989, Mja_1640) + S-adenosylmethionine (SAM)

Caption: Biosynthetic pathway of N1-methylpseudouridine (m1Ψ) in archaeal tRNA.

Biological Role and Functional Significance

The precise biological role of m1Ψ in archaea is not fully elucidated, though its presence in the structurally critical T-arm of tRNA strongly implies a function in maintaining tRNA stability and facilitating correct folding.

Contribution to tRNA Structure and Stability

Modified nucleosides, particularly in thermophilic organisms, are known to enhance the thermal stability of RNA molecules. While direct quantitative data on the melting temperature (Tm) of archaeal tRNA with and without m1Ψ is scarce in the literature, the hypermodification at position 54 is hypothesized to contribute to the overall structural integrity of the tRNA molecule, which is essential for its function in the harsh intracellular environments of many archaea. The isosteric nature of m1Ψ with ribothymidine (rT) found in bacteria and eukaryotes at the same position suggests a conserved functional role in stabilizing the T-loop structure and its interaction with the D-loop, which is crucial for the proper L-shaped tertiary structure of tRNA.

Role in Translation

Properly folded and stable tRNA is a prerequisite for accurate and efficient translation. By contributing to the structural integrity of tRNA, m1Ψ indirectly influences the fidelity of protein synthesis. However, direct evidence linking the presence or absence of m1Ψ to measurable changes in translation efficiency or fidelity in archaea is currently lacking. Studies in eukaryotic systems have shown that m1Ψ modification in mRNA can enhance translation efficiency, but it is unclear if this effect translates to m1Ψ in archaeal tRNA.[6][7]

Phenotypic Observations

Quantitative Data

As of the current literature, specific quantitative data on the biophysical and physiological effects of m1Ψ in archaea is limited. The following table summarizes the key qualitative findings.

ParameterOrganismObservationReference
Growth Phenotype Haloferax volcaniiIn-frame deletion of the pseudouridine N1-methyltransferase gene (Hvo_1989) resulted in no discernible growth impairment at optimal, lower, and maximal growth temperatures.[1][2]
tRNA Modification Haloferax volcaniiThe knockout mutant lacks the N1-methylpseudouridine modification at position 54 in its tRNA.[2]
In vitro Methylation Methanocaldococcus jannaschii, Haloferax volcaniiRecombinant Mja_1640 is capable of methylating pseudouridine-containing tRNA transcripts in vitro.[2]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the biological role of m1Ψ in archaea.

Gene Knockout of the N1-Methylpseudouridine Methyltransferase

A common strategy to investigate the function of a gene is to create a targeted deletion mutant. In Haloferax volcanii, a "pop-in/pop-out" homologous recombination method is frequently employed.

Protocol Overview:

  • Vector Construction: A suicide vector (unable to replicate in H. volcanii) is constructed. This vector contains:

    • The upstream and downstream flanking regions of the target methyltransferase gene.

    • A selectable marker, often a gene conferring resistance to an antibiotic like novobiocin (B609625) or a gene complementing an auxotrophy (e.g., pyrE).

  • Transformation and "Pop-in" (Integration): The constructed vector is transformed into H. volcanii. Homologous recombination between the flanking regions on the vector and the corresponding regions on the chromosome leads to the integration of the entire plasmid into the genome. This event is selected for using the marker on the plasmid.

  • "Pop-out" (Excision) and Counter-selection: A second homologous recombination event can lead to the excision of the integrated plasmid. This can result in either the restoration of the wild-type allele or the creation of a gene deletion. To select for cells that have lost the plasmid, a counter-selectable marker is often used. For instance, if the pyrE gene is used as the selectable marker, cells that have excised the plasmid can be selected for on media containing 5-fluoroorotic acid (5-FOA), which is toxic to cells expressing pyrE.

  • Genotypic Verification: The resulting colonies are screened by PCR and Southern blotting to confirm the deletion of the target gene.

Analysis of tRNA Modifications

To confirm the absence of m1Ψ in the knockout strain and to study the modification status of tRNA in general, enzymatic digestion of tRNA followed by chromatographic and mass spectrometric analysis is performed.

Protocol Overview:

  • tRNA Isolation: Total RNA is extracted from archaeal cells, and tRNA is subsequently purified, often using anion-exchange chromatography.

  • Enzymatic Digestion: The purified tRNA is completely digested into its constituent nucleosides using a cocktail of enzymes, typically including nuclease P1 and bacterial alkaline phosphatase.

  • High-Performance Liquid Chromatography (HPLC): The resulting nucleoside mixture is separated by reverse-phase HPLC. The retention time of each peak is compared to that of known nucleoside standards, including a synthesized m1Ψ standard.

  • Mass Spectrometry (MS): The eluent from the HPLC can be coupled to a mass spectrometer (LC-MS) for unambiguous identification of the nucleosides based on their mass-to-charge ratio. This provides definitive confirmation of the presence or absence of m1Ψ.

In Vitro tRNA Methylation Assay

To biochemically characterize the identified methyltransferase, an in vitro methylation assay is performed.

Protocol Overview:

  • Enzyme and Substrate Preparation: The putative methyltransferase is overexpressed and purified as a recombinant protein. The tRNA substrate, typically an in vitro transcribed tRNA lacking the m1Ψ modification, is also prepared. This can be achieved by using a template DNA for a specific tRNA and transcribing it using T7 RNA polymerase.

  • Methylation Reaction: The purified enzyme is incubated with the unmodified tRNA substrate in a reaction buffer containing the methyl donor, S-adenosylmethionine (SAM). Often, radiolabeled SAM ([³H]SAM) is used to facilitate the detection of methylation.

  • Analysis of Methylation:

    • Radiolabeling: If radiolabeled SAM is used, the incorporation of the radiolabel into the tRNA can be quantified by scintillation counting after precipitating the tRNA.

    • HPLC/MS Analysis: The tRNA from the reaction mixture can be isolated, digested, and analyzed by HPLC and mass spectrometry as described above to directly detect the formation of m1Ψ.

cluster_in_vivo In Vivo Analysis cluster_biochemical Biochemical Analysis GeneID Identify Putative m1Ψ Methyltransferase Gene Knockout Generate Gene Knockout (e.g., in H. volcanii) GeneID->Knockout InVitro In Vitro Methylation Assay GeneID->InVitro Phenotype Phenotypic Analysis (Growth Curves, Stress Response) Knockout->Phenotype tRNA_Analysis Analyze tRNA Modifications (HPLC, Mass Spectrometry) Knockout->tRNA_Analysis

Caption: Experimental workflow for studying the biological role of m1Ψ in archaea.

Conclusion and Future Perspectives

N1-methylpseudouridine is a distinctive feature of archaeal tRNA, likely contributing to the structural stability required for function in diverse and often extreme environments. While the enzymes responsible for its biosynthesis have been identified, the precise biological advantage it confers remains an open question, particularly given the lack of a discernible phenotype in a knockout mutant under laboratory conditions.

Future research should focus on several key areas:

  • Quantitative biophysical studies: Determining the precise contribution of m1Ψ to the thermal stability of tRNA through techniques like differential scanning calorimetry or UV-melting studies.

  • In-depth phenotypic analysis: Investigating the phenotype of the methyltransferase knockout mutant under a wider range of stress conditions, such as extreme temperatures, salinity, pH, and oxidative stress.

  • Translational studies: Developing in vitro translation systems for archaea to directly measure the impact of m1Ψ on the efficiency and fidelity of protein synthesis.

  • Structural biology: Obtaining high-resolution crystal structures of archaeal tRNAs containing m1Ψ to visualize its interactions within the T-loop and with other parts of the tRNA molecule.

A deeper understanding of the role of m1Ψ in archaea will not only provide fundamental insights into the biology of this unique domain of life but may also inform the design of novel RNA-based therapeutics and biotechnologies, where modified nucleosides are increasingly utilized to enhance stability and function.

References

N1-Methylpseudouridine function in tRNA and rRNA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Function of N1-Methylpseudouridine in tRNA and rRNA

Abstract

N1-methylpseudouridine (m1Ψ) is a post-transcriptional RNA modification found naturally in transfer RNA (tRNA) and ribosomal RNA (rRNA) across different domains of life, particularly in archaea.[1][2] As a hypermodified analog of uridine (B1682114), m1Ψ plays a critical role in fine-tuning the structure and function of these non-coding RNAs. In tRNA, it contributes to structural stability, particularly within the T-arm, ensuring proper folding and function during translation.[2][3] In rRNA, its presence is implicated in maintaining the structural integrity of the ribosome. Functionally, m1Ψ modulates the dynamics of translation by influencing codon-anticodon interactions and ribosomal fidelity. While it generally preserves the accuracy of cognate tRNA selection, it can alter the selection of near-cognate tRNAs and potentially induce ribosomal frameshifting in a sequence-dependent manner.[4][5][6] The unique biophysical properties conferred by m1Ψ, such as enhanced base stacking and duplex stability, underpin these functions.[7] Understanding the native roles of m1Ψ in tRNA and rRNA provides critical insights into its successful application in synthetic mRNA therapeutics, where it enhances translation efficiency and evades innate immune responses.[6][8][9]

Introduction

The landscape of RNA biology is intricately decorated with over 150 distinct chemical modifications that expand the functional capacity of RNA beyond its primary sequence.[4][10] These modifications, collectively known as the "epitranscriptome," are crucial for cellular processes like splicing and translation.[10][11] Among the most common is pseudouridine (B1679824) (Ψ), an isomer of uridine, which is formed by a C-C glycosidic bond instead of the usual N-C bond.[12] Pseudouridylation is known to enhance the structural stability of RNA.[1][13]

N1-methylpseudouridine (m1Ψ) is a further modification of pseudouridine, first identified in archaeal tRNA.[2][14] It features a methyl group at the N1 position of the uracil (B121893) base.[1] This addition imparts unique chemical and structural properties that distinguish it from both uridine and pseudouridine. While its role in synthetic mRNA for vaccines and therapeutics has been extensively highlighted for increasing protein expression and reducing immunogenicity, its fundamental functions are rooted in its natural occurrence within the translational machinery—tRNA and rRNA.[15][16][17][18] This guide provides a detailed examination of the biosynthesis, occurrence, and functional significance of m1Ψ in these core components of protein synthesis.

Biosynthesis and Occurrence of m1Ψ

N1-methylpseudouridine is found in the tRNAs and rRNAs of archaea and eukaryotes.[1] Its biosynthesis is a two-step enzymatic process that occurs post-transcriptionally.

  • Pseudouridylation: The first step is the isomerization of a specific uridine (U) residue to pseudouridine (Ψ). This reaction is catalyzed by a class of enzymes known as pseudouridine synthases (PUS). In archaea, the enzyme Pus10 is responsible for converting U54 in the T-arm of tRNA to Ψ54.[1][3]

  • N1-Methylation: The second step is the S-adenosyl-L-methionine (SAM)-dependent methylation of the N1 position of the newly formed pseudouridine. This reaction is carried out by a specific pseudouridine N1-methyltransferase.[2][3] In archaea, proteins from the COG1901 family (also containing a DUF358 domain) have been identified as the enzymes responsible for this modification at position 54 of tRNA.[2][3]

The most well-characterized location of m1Ψ is at position 54 in the T-loop of most archaeal tRNAs, where it is isosteric to the ribothymidine (rT) found in bacteria and eukaryotes.[2][3] It has also been identified in 18S rRNA in humans and archaea.[1]

G cluster_pathway m1Ψ Biosynthetic Pathway Uridine Uridine in pre-tRNA/rRNA Psi Pseudouridine (Ψ) Uridine->Psi Pseudouridine Synthase (e.g., Pus10) m1Psi N1-Methylpseudouridine (m1Ψ) Psi->m1Psi Pseudouridine N1-Methyltransferase (SAM-dependent)

Diagram 1: Biosynthetic pathway of N1-methylpseudouridine (m1Ψ).

Function of m1Ψ in tRNA

Structural Impact

Modifications in tRNA are essential for maintaining its L-shaped tertiary structure, stability, and accurate decoding function.[19][20] The presence of m1Ψ at position 54 in the T-arm of archaeal tRNAs is crucial for thermal stability, a key requirement for organisms living in extreme environments.

  • Enhanced Duplex Stability: The m1Ψ modification has a greater stabilizing effect on RNA duplexes than either uridine or pseudouridine.[7] Molecular dynamics studies indicate that the N1-methyl group enhances base stacking interactions with neighboring bases, creating a more rigid and ordered local structure.[1][7] This increased stacking is a primary contributor to the overall stability of the RNA.[1]

  • Structural Rigidity: Like pseudouridine, m1Ψ can form an additional hydrogen bond with a water molecule that bridges to the phosphate (B84403) backbone, which stiffens the local RNA structure.[13] This rigidity is thought to be critical for the proper folding and function of the T-loop, which interacts with the D-loop to stabilize the tRNA's tertiary structure.

Role in Translation

The primary role of tRNA is to deliver the correct amino acid to the ribosome as specified by the mRNA codon. The accuracy of this process, known as decoding, is paramount.

  • Cognate Codon Recognition: Studies using reconstituted in vitro translation systems have shown that the presence of m1Ψ does not significantly alter the rate or accuracy of peptide-bond formation for cognate codons.[4][6][21] This suggests that m1Ψ maintains the fundamental decoding function, ensuring that the correct amino acid is incorporated efficiently.

  • Near-Cognate tRNA Selection: The impact of m1Ψ on translational fidelity is more nuanced when considering near-cognate tRNAs (tRNAs whose anticodons are a single-base mismatch to the codon). Research has demonstrated that m1Ψ can either increase or decrease the rate of misincorporation of amino acids depending on the specific codon, its position within the codon (1st, 2nd, or 3rd base), and the identity of the near-cognate tRNA.[4][21][10][22] This context-dependent effect suggests that m1Ψ can fine-tune translational accuracy, potentially as part of a cellular stress response.[22]

  • Ribosomal Frameshifting: Some recent evidence indicates that complete substitution of uridine with m1Ψ in an mRNA sequence can promote low levels of +1 ribosomal frameshifting.[5][21][11] This phenomenon, where the ribosome shifts its reading frame by one nucleotide, can produce alternative, off-target proteins. This effect is likely linked to subtle changes in the speed of translation and the interaction between the modified mRNA and the ribosome.[21]

Function of m1Ψ in rRNA

Ribosomal RNA is the catalytic core of the ribosome and is also heavily modified. While the function of m1Ψ in rRNA is less studied than in tRNA or synthetic mRNA, its presence in the small ribosomal subunit (18S rRNA in eukaryotes) points to important structural and functional roles.[1]

Ribosome Structure and Stability

The ribosome is a massive ribonucleoprotein complex that must maintain a precise three-dimensional structure for its function. The stabilizing properties of m1Ψ observed in tRNA are likely conserved in rRNA. By enhancing base stacking and local rigidity, m1Ψ contributes to the correct folding and assembly of the ribosome, ensuring the structural integrity of key regions like the decoding center.

Modulation of Ribosome Function

The decoding of mRNA occurs within the A-site of the small ribosomal subunit. Modifications in this region can directly impact the fidelity of protein synthesis.

  • Fidelity Control: The presence of m1Ψ within the decoding center could directly influence the interaction between the mRNA codon and the tRNA anticodon. Its ability to alter the energetics of base pairing in a context-dependent manner could serve as a mechanism to modulate the speed and accuracy of translation.[4][10]

  • Interaction with Translation Factors: rRNA modifications can also affect the binding of various translation factors, such as initiation, elongation, and release factors. While not directly demonstrated for m1Ψ in natural rRNA, its ability to alter local conformation makes it a plausible candidate for modulating these critical interactions.

Diagram 2: m1Ψ in an mRNA codon interacting with a tRNA anticodon at the ribosomal A-site.

Quantitative Data Summary

The functional effects of m1Ψ have been quantified in various experimental systems. The following tables summarize key findings.

Table 1: Impact of m1Ψ on Translation Fidelity and Efficiency

Experimental System Observation Quantitative Effect Reference(s)
E. coli in vitro translation Cognate Phe addition on UUm1Ψ codon ~2-fold increase in rate constant vs. UUU [4]
E. coli in vitro translation Miscoding on m1ΨUU codon Increased levels of miscoded Met-Ile (MI) and Met-Val (MV) peptides relative to UUU [4][21][22]
HEK293T cells Protein expression from m1Ψ-modified mRNA >10-fold increase in protein production relative to Ψ-modified mRNA [6]
A549 cells EGFP expression from mRNA with varying m1Ψ ratios 5% m1Ψ modification showed the highest protein expression; higher ratios (50-100%) showed decreased expression compared to unmodified mRNA [23]

| In vivo (mice) | T-cell response to frameshifted peptides | Vaccinated mice showed significant T-cell responses to +1 frameshift spike peptides from BNT162b2 (m1Ψ vaccine) |[5] |

Table 2: Biophysical and Biochemical Properties of m1Ψ-containing RNA

Property Measured System Quantitative Finding Reference(s)
Binding Affinity (EMSA) m1Ψ-dsRNA binding to Prkra protein Significantly lower binding affinity compared to unmodified dsRNA (higher dissociation constant) [24]
T7 RNA Polymerase Incorporation In vitro transcription with competing NTPs m1ΨTP incorporation yield varies from 15% to 70% depending on sequence context when competed with UTP [14][25]

| SP6 RNA Polymerase Incorporation | In vitro transcription with competing NTPs | m1ΨTP incorporation yield shows a smaller range of 15% to 30% across sequence contexts |[25] |

Key Experimental Methodologies

In Vitro Transcription (IVT) for Generating m1Ψ-RNA

This is the foundational method for producing RNA containing m1Ψ for experimental use or therapeutic applications.[1]

  • Objective: To synthesize RNA transcripts where all or a fraction of uridine residues are replaced by N1-methylpseudouridine.

  • Protocol:

    • Template Preparation: A linear DNA template is prepared, containing a promoter for a specific RNA polymerase (e.g., T7, SP6) followed by the sequence of interest.

    • Reaction Mix: The DNA template is incubated in a reaction buffer containing:

      • Recombinant RNA Polymerase (e.g., T7 RNA polymerase).

      • Ribonucleotide triphosphates (NTPs): ATP, GTP, CTP, and N1-methylpseudouridine triphosphate (m1ΨTP). Uridine triphosphate (UTP) is either completely replaced by m1ΨTP for 100% substitution or mixed at a specific ratio for partial incorporation.[23]

      • An RNase inhibitor to prevent degradation of the synthesized RNA.

      • Magnesium chloride (MgCl₂), which is a critical cofactor for the polymerase.

    • Incubation: The reaction is incubated at 37°C for 2-4 hours. T7 polymerase is highly processive and can synthesize long RNA transcripts.[1][16]

    • Template Removal & Purification: The DNA template is removed by DNase treatment. The synthesized RNA is then purified, typically using lithium chloride precipitation or column-based methods, to remove enzymes, unincorporated NTPs, and salts.

    • Quality Control: The integrity and concentration of the m1Ψ-RNA are verified using gel electrophoresis and spectrophotometry.

Nanopore Direct RNA Sequencing for m1Ψ Detection

Nanopore sequencing allows for the direct analysis of native RNA molecules, enabling the detection of modifications without conversion to cDNA.[14][25][26]

  • Objective: To identify the location of m1Ψ modifications within an RNA sequence and quantify their stoichiometry.

  • Protocol:

    • Library Preparation: A motor protein and sequencing adapter are ligated to the 3' end of the RNA molecules.

    • Sequencing: The prepared RNA library is loaded onto a nanopore flow cell. An ionic current is passed through the nanopores.

    • Translocation: The motor protein guides the RNA strand, nucleotide by nucleotide, through the nanopore.

    • Signal Detection: As each nucleotide (or k-mer) passes through the pore, it causes a characteristic disruption in the ionic current. This "squiggles" raw signal is recorded.

    • Basecalling and Analysis: The raw signal is translated into a nucleotide sequence by basecalling algorithms. Because m1Ψ is structurally different from U, it produces a distinct electrical signal.[25][26] Specialized computational models or analysis of basecalling errors (e.g., systematic U-to-C errors) can be used to identify the positions of m1Ψ with high confidence.[11]

G cluster_workflow Nanopore Sequencing Workflow for m1Ψ Detection RNA_Sample m1Ψ-containing RNA Sample Lib_Prep Library Prep (Ligate Motor & Adapter) RNA_Sample->Lib_Prep Loading Load onto Nanopore Flow Cell Lib_Prep->Loading Sequencing Direct RNA Sequencing (Measure Ionic Current) Loading->Sequencing Raw_Data Raw Signal Data ('Squiggles') Sequencing->Raw_Data Basecalling Basecalling & Modification Analysis Raw_Data->Basecalling Output Identify m1Ψ Sites & Stoichiometry Basecalling->Output

Diagram 3: Experimental workflow for m1Ψ detection using nanopore sequencing.
Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study RNA-protein interactions by observing changes in the migration of RNA through a non-denaturing gel.

  • Objective: To determine if a protein binds to an m1Ψ-modified RNA and to estimate the binding affinity.[24]

  • Protocol:

    • RNA Labeling: The m1Ψ-RNA of interest is labeled, typically with a radioactive isotope (e.g., ³²P) or a fluorescent tag.

    • Binding Reaction: The labeled RNA is incubated with varying concentrations of the purified protein of interest (e.g., Prkra) in a binding buffer. The buffer conditions (ions, pH) are optimized to facilitate the interaction.[24]

    • Native Gel Electrophoresis: The RNA-protein mixtures are loaded onto a non-denaturing polyacrylamide gel. Electrophoresis is carried out under conditions that preserve the RNA-protein complexes.

    • Detection: The positions of the labeled RNA are visualized by autoradiography or fluorescence imaging.

    • Analysis: Unbound RNA will migrate faster down the gel (further distance), while RNA bound to protein will migrate slower, causing a "shift" in the band's position. The fraction of bound RNA at different protein concentrations can be used to calculate the dissociation constant (Kd), a measure of binding affinity.[24]

Conclusion

N1-methylpseudouridine is more than just a strategic component for enhancing mRNA vaccines; it is a naturally occurring modification with fundamental roles in the structure and function of tRNA and rRNA. Its ability to increase thermal stability and structural rigidity is vital for the proper folding of these molecules, particularly in extremophilic archaea. Functionally, m1Ψ acts as a subtle modulator of translation, largely preserving the fidelity of cognate decoding while fine-tuning the selection of near-cognate tRNAs in a context-dependent manner. This delicate balance highlights a sophisticated layer of translational control mediated by RNA modifications. The insights gained from studying m1Ψ in its native context within the ribosome are invaluable for researchers in RNA biology and professionals in drug development, providing a deeper understanding of the mechanisms that can be leveraged to design more effective and precise RNA-based therapeutics. Future research should focus on further elucidating the full range of m1Ψ's functions in eukaryotic rRNA and its potential interplay with other RNA modifications in regulating protein synthesis.

References

The Synthesis of N1-Methylpseudouridine Triphosphate: A Technical Guide for Therapeutic mRNA Development

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

N1-Methylpseudouridine triphosphate (m1ΨTP) has emerged as a critical component in the development of mRNA-based therapeutics and vaccines, most notably for its role in reducing the immunogenicity and enhancing the translational efficiency of synthetic mRNA. This technical guide provides an in-depth overview of the chemical and chemoenzymatic synthesis of m1ΨTP, offering detailed experimental protocols, comparative data, and workflow visualizations to support research and development efforts in this field.

Introduction: The Significance of N1-Methylpseudouridine in mRNA Therapeutics

The substitution of uridine (B1682114) with N1-methylpseudouridine in synthetic mRNA is a key strategy to overcome the innate immune response often triggered by foreign RNA.[1][2] This modification allows the mRNA to evade recognition by pattern recognition receptors, such as Toll-like receptors, leading to increased protein expression and a more favorable safety profile.[3] The nucleoside itself can be produced by the chemical methylation of pseudouridine (B1679824).[2][] This guide focuses on the multi-step synthesis of the triphosphate form, which is the direct building block for in vitro transcription of modified mRNA.

Synthesis Routes for N1-Methylpseudouridine Triphosphate

Two primary strategies for the synthesis of m1ΨTP are prevalent: a purely chemical approach and an integrated chemoenzymatic route. The choice of method impacts overall yield, purity, and scalability.

Chemoenzymatic Synthesis of m1ΨTP

Recent advancements have led to efficient chemoenzymatic routes that leverage the specificity of enzymes for phosphorylation steps, often resulting in higher yields and simplified purification compared to purely chemical methods. A prominent chemoenzymatic pathway begins with the enzymatic production of pseudouridine-5'-monophosphate (ΨMP) or pseudouridine (Ψ) from uridine.[5]

A novel and efficient chemoenzymatic process involves the selective N1-methylation of acetonide-protected ΨMP, followed by an enzymatic cascade to form the triphosphate.[5] This method has been shown to be highly efficient, with a significant reduction in waste compared to traditional chemical routes.[5]

Logical Workflow for Chemoenzymatic Synthesis

G Uridine Uridine PsiMP Pseudouridine-5'-monophosphate (ΨMP) Uridine->PsiMP Biocatalytic Cascade Acetonide_PsiMP Acetonide-protected ΨMP PsiMP->Acetonide_PsiMP Acetonide Protection m1PsiMP N1-Methylpseudouridine-5'-monophosphate (m1ΨMP) Acetonide_PsiMP->m1PsiMP Chemical N1-Methylation m1PsiDP N1-Methylpseudouridine-5'-diphosphate (m1ΨDP) m1PsiMP->m1PsiDP Kinase Cascade (e.g., UMPK) m1PsiTP N1-Methylpseudouridine Triphosphate (m1ΨTP) m1PsiDP->m1PsiTP Kinase Cascade (e.g., ACK)

Caption: Chemoenzymatic synthesis workflow for m1ΨTP production.

Chemical Synthesis of m1ΨTP

The purely chemical synthesis of m1ΨTP typically starts from pseudouridine (Ψ), which can be obtained through enzymatic rearrangement of uridine. The subsequent steps involve protection of the ribose hydroxyl groups, N1-methylation, and finally, phosphorylation to the triphosphate.

A widely used method for the phosphorylation of nucleosides is the Ludwig-Eckstein protocol.[6][7][8] This "one-pot, three-step" method is known for its reliability and for producing fewer by-products compared to other chemical phosphorylation techniques, which simplifies the subsequent purification process.[6][9]

General Workflow for Chemical Synthesis (Ludwig-Eckstein Approach)

G Pseudo Pseudouridine (Ψ) Protected_Pseudo Protected Ψ Pseudo->Protected_Pseudo Hydroxyl Protection Methylated_Pseudo N1-Methylpseudouridine Protected_Pseudo->Methylated_Pseudo N1-Methylation Activated_m1Pseudo 5'-Activated m1Ψ Methylated_Pseudo->Activated_m1Pseudo Deprotection & Activation (e.g., with salicyl phosphorochloridite) m1PsiTP N1-Methylpseudouridine Triphosphate (m1ΨTP) Activated_m1Pseudo->m1PsiTP Reaction with Pyrophosphate & Oxidation

Caption: Purely chemical synthesis workflow for m1ΨTP production.

Quantitative Data Summary

The following tables summarize the reported yields for the key steps in the chemoenzymatic and chemical synthesis of m1ΨTP, based on published data.[5]

Table 1: Yields for Chemoenzymatic Synthesis Route

Reaction StepStarting MaterialProductReported Yield (%)
Biocatalytic RearrangementUridinePseudouridine-5'-monophosphate (ΨMP)95
N1-MethylationAcetonide-protected ΨMPN1-Methylpseudouridine-5'-monophosphate85
Kinase Cascade PhosphorylationN1-Methylpseudouridine-5'-monophosphateN1-Methylpseudouridine Triphosphate83
Overall Yield Uridine N1-Methylpseudouridine Triphosphate ~68

Table 2: Yield for Benchmarked Chemical Synthesis Route

Reaction StepStarting MaterialProductReported Yield (%)
Chemical ConversionEnzymatically produced Pseudouridine (Ψ)N1-Methylpseudouridine Triphosphate37

Detailed Experimental Protocols

The following are generalized protocols based on methodologies described in the scientific literature. Researchers should consult the primary literature for specific reagent concentrations and reaction conditions.[5]

Protocol for Chemoenzymatic Synthesis of m1ΨTP

Step 1: Biocatalytic Rearrangement of Uridine to Pseudouridine-5'-monophosphate (ΨMP) This step typically involves a cascade of enzymes to convert uridine to ΨMP. The specific enzymes and conditions can vary but often include a uridine phosphorylase, a ribose-phosphate isomerase, and a pseudouridine-5'-phosphate synthase.

Step 2: Acetonide Protection of ΨMP

  • Suspend ΨMP in a suitable organic solvent (e.g., acetone).

  • Add a catalyst, such as an acid, and 2,2-dimethoxypropane.

  • Stir the reaction at room temperature until completion, monitoring by a suitable analytical method like TLC or LC-MS.

  • Quench the reaction and purify the acetonide-protected ΨMP.

Step 3: N1-Methylation of Acetonide-Protected ΨMP

  • Dissolve the protected ΨMP in an appropriate solvent.

  • Add a methylating agent, such as dimethyl sulfate.

  • Control the reaction conditions (e.g., temperature, pH) to ensure selective N1-methylation.

  • Monitor the reaction for completion.

  • Purify the N1-methylated product.

Step 4: Kinase Cascade Phosphorylation to m1ΨTP

  • Set up a reaction buffer containing ATP, a phosphate (B84403) donor (e.g., acetyl phosphate), and the necessary cofactors (e.g., MgCl2).

  • Add the purified N1-methylated ΨMP.

  • Introduce the kinase enzymes. This can include Saccharomyces cerevisiae uridine 5'-monophosphate kinase (UMPK) to convert the monophosphate to the diphosphate (B83284), and Escherichia coli acetate (B1210297) kinase (ACK) to convert the diphosphate to the triphosphate and regenerate ATP.[5]

  • Incubate the reaction at the optimal temperature for the enzymes (e.g., 37°C).

  • Monitor the formation of m1ΨTP by HPLC.

  • Purify the final m1ΨTP product, typically using anion-exchange chromatography.

Protocol for Chemical Synthesis of m1ΨTP (Adapted from Ludwig-Eckstein Method)

Step 1: Protection of Pseudouridine

  • Protect the 2' and 3' hydroxyl groups of pseudouridine using a suitable protecting group (e.g., by forming an acetonide).

Step 2: N1-Methylation

  • Dissolve the protected pseudouridine in an appropriate solvent.

  • Add a base and a methylating agent (e.g., methyl iodide or dimethyl sulfate).

  • Stir the reaction until the N1-methylation is complete.

  • Purify the N1-methylated pseudouridine derivative.

  • Selectively deprotect the 5'-hydroxyl group.

Step 3: One-Pot Phosphorylation

  • Dissolve the 5'-hydroxyl-unprotected N1-methylpseudouridine in a suitable anhydrous solvent.

  • Add salicyl phosphorochloridite to activate the 5'-hydroxyl group, forming a phosphite (B83602) intermediate.

  • Add tris(tetra-n-butylammonium) hydrogen pyrophosphate to displace the salicylic (B10762653) acid and form a cyclic intermediate.[6]

  • Add an oxidizing agent, such as iodine, to oxidize the cyclic intermediate to the final triphosphate.[6]

  • Quench the reaction and proceed to purification.

Purification and Characterization

Purification: The primary method for purifying m1ΨTP is anion-exchange chromatography .[10][11] The triphosphate, with its high negative charge, binds strongly to the positively charged resin and can be eluted with a salt gradient (e.g., using ammonium (B1175870) bicarbonate).[11][12]

Characterization: The identity and purity of the synthesized m1ΨTP should be confirmed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Used to assess purity and quantify the product.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are used to confirm the chemical structure, including the position of the methyl group and the triphosphate chain.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.[1]

Role of m1ΨTP in mRNA Function

The incorporation of m1ΨTP in place of UTP during in vitro transcription has profound effects on the resulting mRNA's biological activity.

Mechanism of Action: Immune Evasion and Enhanced Translation

G cluster_0 Cellular Environment mRNA_U mRNA with Uridine TLR Toll-like Receptors (e.g., TLR7/8) mRNA_U->TLR Recognized as foreign mRNA_m1Psi mRNA with N1-Methylpseudouridine mRNA_m1Psi->TLR Evades Recognition Ribosome Ribosome mRNA_m1Psi->Ribosome Enhanced Translation Immune_Response Innate Immune Response (e.g., Type I IFN production) TLR->Immune_Response Activation Translation_Inhibition Translation Inhibition Immune_Response->Translation_Inhibition Induces Protein Protein Synthesis Ribosome->Protein

Caption: Role of N1-methylpseudouridine in mRNA function.

This guide provides a foundational understanding of the synthesis of N1-Methylpseudouridine triphosphate. For successful implementation, it is crucial to consult the detailed experimental conditions provided in the cited primary literature. The continued optimization of these synthetic routes will be vital for the scalable and cost-effective production of next-generation mRNA therapeutics.

References

Chemoenzymatic Synthesis of N1-Methylpseudouridine Triphosphate (m1ΨTP): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-methylpseudouridine (m1Ψ) is a critical modified nucleoside that, when incorporated into messenger RNA (mRNA), enhances its stability and translational efficacy while reducing its immunogenicity.[1][2][3] These properties have made m1Ψ a cornerstone of mRNA-based therapeutics and vaccines, most notably in the development of COVID-19 vaccines. The synthesis of the triphosphate form, N1-methylpseudouridine triphosphate (m1ΨTP), is a key step in the production of these life-saving medicines. This technical guide provides a comprehensive overview of the chemoenzymatic synthesis of m1ΨTP, detailing two primary synthetic routes, experimental protocols, and quantitative data to support researchers and professionals in the field of drug development.

Synthetic Strategies: Two Chemoenzymatic Routes to m1ΨTP

The synthesis of m1ΨTP can be efficiently achieved through chemoenzymatic pathways that combine the specificity and efficiency of biocatalysis with the versatility of chemical transformations. Two primary routes have been established, both culminating in a final enzymatic phosphorylation cascade.

Route 1: Biocatalytic Cascade from Uridine (B1682114) to Pseudouridine (B1679824) Monophosphate (ΨMP)

This route begins with the readily available and economical starting material, uridine. A multi-enzyme cascade converts uridine into pseudouridine monophosphate (ΨMP) in a one-pot reaction. This is followed by chemical methylation and subsequent enzymatic phosphorylation.

Route 2: Chemical Methylation of Acetonide-Protected Pseudouridine Monophosphate (ΨMP)

This pathway also utilizes enzymatically produced ΨMP. The ΨMP is first chemically protected using an acetonide group, followed by selective N1-methylation. The protecting group is then removed, and the resulting N1-methylpseudouridine monophosphate (m1ΨMP) is enzymatically phosphorylated to m1ΨTP.

The overall workflow for both routes is depicted below:

G cluster_0 Route 1: Enzymatic Synthesis of ΨMP cluster_1 Route 2: Alternative Starting Point cluster_2 Chemical Modification cluster_3 Enzymatic Phosphorylation Uridine Uridine Enzyme_Cascade_1 Enzymatic Cascade (UP, DeoB, YeiN) Uridine->Enzyme_Cascade_1 PsiMP ΨMP Enzyme_Cascade_1->PsiMP Acetonide_Protection Acetonide Protection PsiMP->Acetonide_Protection Enzymatically_Produced_PsiMP Enzymatically Produced ΨMP Enzymatically_Produced_PsiMP->Acetonide_Protection Acetonide_PsiMP Acetonide-Protected ΨMP Acetonide_Protection->Acetonide_PsiMP Methylation N1-Methylation (Dimethyl Sulfate) Acetonide_PsiMP->Methylation Acetonide_m1PsiMP Acetonide-Protected m1ΨMP Methylation->Acetonide_m1PsiMP Deprotection Deprotection Acetonide_m1PsiMP->Deprotection m1PsiMP m1ΨMP Deprotection->m1PsiMP Kinase_Cascade Kinase Cascade (UMPK, AcK) m1PsiMP->Kinase_Cascade m1PsiTP m1ΨTP Kinase_Cascade->m1PsiTP

Overall workflow for the chemoenzymatic synthesis of m1ΨTP.

Quantitative Data Summary

The following tables summarize the quantitative data, including reaction yields for the key steps in the chemoenzymatic synthesis of m1ΨTP.

Table 1: Enzymatic Synthesis of Pseudouridine Monophosphate (ΨMP) from Uridine

StepEnzyme CascadeStarting MaterialProductYield (%)Reference
1Uridine Phosphorylase (UP), Phosphopentomutase (DeoB), ΨMP C-glycosidase (YeiN)UridineΨMP~95[1][4]

Table 2: Chemoenzymatic Synthesis of m1ΨTP from ΨMP

StepReactionStarting MaterialProductReagentsYield (%)Reference
2aAcetonide ProtectionΨMPAcetonide-Protected ΨMP2,2-dimethoxypropane (B42991), p-toluenesulfonic acidNear-quantitative[5]
2bN1-MethylationAcetonide-Protected ΨMPAcetonide-Protected m1ΨMPDimethyl sulfate (B86663)85[1]
2cDeprotection & PhosphorylationAcetonide-Protected m1ΨMPm1ΨTPAcid, UMPK, AcK, ATP, Acetyl Phosphate (B84403)83[1][5]
Overall Route 2 ΨMP m1ΨTP ~68 (isolated) [1]

Detailed Experimental Protocols

Protocol 1: Enzymatic Synthesis of Pseudouridine Monophosphate (ΨMP) from Uridine

This protocol describes a one-pot, three-enzyme cascade for the synthesis of ΨMP.[4]

Materials:

  • Uridine (U)

  • Potassium phosphate buffer (1.5 M, pH 7.0)

  • Manganese chloride (MnCl₂)

  • Glucose-1,6-bisphosphate (Glc-1,6-P2)

  • Uridine Phosphorylase (UP)

  • Phosphopentomutase (DeoB)

  • ΨMP C-glycosidase (YeiN)

  • Reaction vessel

  • Incubator/shaker

Procedure:

  • Prepare the reaction mixture in a suitable vessel with the following final concentrations:

    • Uridine: 1.0 M

    • Potassium phosphate buffer: 1.0 M

    • MnCl₂: 20 mM

    • UP: 0.25 mg/mL

    • DeoB: 2.5 mg/mL

    • YeiN: 1.5 mg/mL

  • Incubate the reaction mixture at 40°C with gentle agitation.

  • Monitor the reaction progress by HPLC until completion (typically several hours).

  • Upon completion, the ΨMP can be purified by anion-exchange chromatography or used directly in the subsequent chemical steps.

Protocol 2: Acetonide Protection of Pseudouridine Monophosphate (ΨMP)

This protocol is adapted from a general procedure for acetonide protection of diols.[6][7]

Materials:

  • Pseudouridine monophosphate (ΨMP)

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid (pTSA) monohydrate

  • Anhydrous acetone (B3395972)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Suspend ΨMP in anhydrous acetone in a round-bottom flask.

  • Add 2,2-dimethoxypropane (1.5 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding a few drops of triethylamine.

  • Remove the solvent under reduced pressure to yield the acetonide-protected ΨMP, which can be used in the next step without further purification.

Protocol 3: N1-Methylation of Acetonide-Protected ΨMP

This protocol describes the selective methylation at the N1 position.[1]

Materials:

  • Acetonide-protected ΨMP

  • Dimethyl sulfate (DMS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Reaction vessel with a septum

  • Magnetic stirrer

Procedure:

  • Dissolve the acetonide-protected ΨMP in anhydrous DMF in a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

  • Add finely ground anhydrous potassium carbonate (2-3 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add dimethyl sulfate (1.1-1.5 equivalents) dropwise via syringe.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acetonide-protected m1ΨMP.

Protocol 4: Deprotection and Enzymatic Phosphorylation to m1ΨTP

This protocol details the final two steps in a one-pot reaction.[5]

Materials:

  • Acetonide-protected m1ΨMP

  • Aqueous acid (e.g., 80% acetic acid or dilute HCl)

  • TAPS buffer (50 mM, pH 8.5)

  • Magnesium chloride (MgCl₂)

  • Adenosine triphosphate (ATP)

  • Acetyl phosphate (AcP)

  • Saccharomyces cerevisiae uridine 5'-monophosphate kinase (UMPK)

  • Escherichia coli acetate (B1210297) kinase (AcK)

  • Reaction vessel

  • Incubator

Procedure:

Part A: Acetonide Deprotection

  • Dissolve the crude acetonide-protected m1ΨMP in an aqueous acidic solution (e.g., 80% acetic acid).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until deprotection is complete.

  • Lyophilize the reaction mixture to remove the acid and water to obtain the crude m1ΨMP.

Part B: Enzymatic Phosphorylation

  • Prepare the phosphorylation reaction mixture with the following final concentrations:

    • Crude m1ΨMP: 20 mM

    • TAPS buffer: 50 mM, pH 8.5

    • MgCl₂: 10 mM

    • ATP: 1.25 mM

    • Acetyl phosphate: 75 mM

    • UMPK: 0.7 mg/mL

    • AcK: 0.7 mg/mL

  • Incubate the reaction at 30°C.

  • Monitor the formation of m1ΨTP by HPLC. The reaction is typically complete within a few hours.

  • Purify the m1ΨTP from the reaction mixture using anion-exchange chromatography or preparative HPLC.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows described in this guide.

chemoenzymatic_synthesis_m1psiTP Uridine Uridine EnzymeCascade Enzymatic Cascade (UP, DeoB, YeiN) Uridine->EnzymeCascade PsiMP ΨMP EnzymeCascade->PsiMP AcetonideProtection Acetonide Protection PsiMP->AcetonideProtection AcetonidePsiMP Acetonide-Protected ΨMP AcetonideProtection->AcetonidePsiMP Methylation N1-Methylation AcetonidePsiMP->Methylation Acetonide_m1PsiMP Acetonide-Protected m1ΨMP Methylation->Acetonide_m1PsiMP Deprotection Deprotection Acetonide_m1PsiMP->Deprotection m1PsiMP m1ΨMP Deprotection->m1PsiMP KinaseCascade Kinase Cascade (UMPK, AcK) m1PsiMP->KinaseCascade m1PsiTP m1ΨTP KinaseCascade->m1PsiTP

Chemoenzymatic synthesis workflow from uridine to m1ΨTP.

phosphorylation_cascade m1PsiMP m1ΨMP m1PsiDP m1ΨDP m1PsiMP->m1PsiDP UMPK UMPK m1PsiTP m1ΨTP m1PsiDP->m1PsiTP AcK AcK ATP_in1 ATP ADP_out1 ADP ATP_in1->ADP_out1 ATP_in2 ATP ADP_out2 ADP ATP_in2->ADP_out2 Acetate Acetate AcP Acetyl Phosphate AcP->Acetate

References

N1-Methylpseudouridine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Core Component of mRNA Therapeutics

N1-Methylpseudouridine (m1Ψ), a modified nucleoside, has emerged as a critical component in the development of mRNA-based vaccines and therapeutics. Its unique properties, which enhance protein expression while mitigating innate immune responses, have positioned it at the forefront of RNA technology. This technical guide provides a comprehensive overview of m1Ψ's molecular characteristics, methods for its synthesis and incorporation into mRNA, and its mechanism of action for professionals in research and drug development.

Core Molecular Properties

N1-Methylpseudouridine is a methylated derivative of pseudouridine (B1679824), an isomer of the canonical RNA nucleoside uridine (B1682114).[1] The key structural difference is the carbon-carbon bond between the C1' of the ribose sugar and the C5 of the uracil (B121893) base, unlike the typical nitrogen-carbon bond in uridine. The addition of a methyl group at the N1 position of the uracil base further refines its properties.

Quantitative Data Summary

The fundamental molecular and physical properties of N1-Methylpseudouridine are summarized in the table below, providing essential data for experimental design and formulation.

PropertyValueCitations
Molecular Formula C₁₀H₁₄N₂O₆[1][2][3][4][5]
Molecular Weight 258.23 g/mol [1][2][3][4][5]
Appearance White to off-white crystals or powder[2]
Melting Point 189 °C[2]
Solubility in Water 26 g/L[2]
UV Absorbance Absorbs ~40% less UV light at 260 nm than uridine[2]

Experimental Protocols

The successful application of N1-Methylpseudouridine in mRNA therapeutics relies on robust protocols for its synthesis and subsequent incorporation into mRNA strands.

Synthesis of N1-Methylpseudouridine

The synthesis of N1-Methylpseudouridine is a complex multi-step process. While various proprietary methods exist, a general approach involves the chemical methylation of pseudouridine.[1] Chemo-enzymatic methods are also being explored to improve efficiency and yield.[2] The primary challenge often lies in the efficient synthesis of the precursor, pseudouridine, itself.[2][3]

A generalized synthetic pathway involves:

  • Synthesis of Pseudouridine : This can be achieved through methods such as direct coupling of a protected ribonolactone with a lithiated pyrimidine (B1678525) derivative or by constructing the uracil base onto a ribofuranosyl precursor.[2][3]

  • Methylation : The N1 position of the pseudouridine base is then selectively methylated. This step requires careful control of reaction conditions to ensure specificity.

  • Phosphorylation : To be used in transcription, the synthesized N1-Methylpseudouridine nucleoside must be converted into its triphosphate form (N1-methylpseudouridine-5′-triphosphate or m1ΨTP). This is typically achieved through a series of phosphorylation reactions.

Incorporation of m1Ψ into mRNA via In Vitro Transcription (IVT)

The enzymatic incorporation of m1ΨTP into an mRNA sequence is performed through in vitro transcription (IVT), a process that utilizes a DNA template and an RNA polymerase. The standard protocol involves the complete substitution of uridine triphosphate (UTP) with m1ΨTP.[6][7]

Materials:

  • Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter.

  • T7 RNA Polymerase.

  • ATP, GTP, CTP.

  • N1-methylpseudouridine-5′-triphosphate (m1ΨTP).

  • Transcription buffer (containing magnesium chloride).

  • Capping reagent (e.g., Anti-Reverse Cap Analog).

  • DNase I.

  • RNA purification kit.

Procedure:

  • Template Preparation : A high-quality, linearized DNA template is prepared. The template should include a T7 promoter, the 5' untranslated region (UTR), the open reading frame (ORF) of the target protein, the 3' UTR, and a poly(A) tail sequence.[6]

  • Transcription Reaction Setup : The IVT reaction is assembled on ice. A typical reaction, often using a commercial kit like the MegaScript T7 Kit, includes the DNA template, transcription buffer, ATP, GTP, CTP, and m1ΨTP (in place of UTP), and a cap analog.[6] The T7 RNA polymerase is added last to initiate the reaction.

  • Incubation : The reaction mixture is incubated at 37°C for 2 to 4 hours.[6] During this time, the T7 RNA polymerase synthesizes the m1Ψ-modified mRNA strand.

  • DNase Treatment : Following incubation, DNase I is added to the reaction to digest the DNA template.[6]

  • Purification : The resulting m1Ψ-modified mRNA is purified to remove enzymes, unincorporated nucleotides, and other reaction components. This is typically done using a column-based RNA purification kit or lithium chloride precipitation.

  • Quality Control : The concentration, purity, and integrity of the purified mRNA are assessed using spectrophotometry (measuring absorbance at 260 nm) and gel electrophoresis.

Mechanism of Action and Advantages

The incorporation of N1-Methylpseudouridine into mRNA confers two significant advantages that are crucial for its therapeutic efficacy: enhanced protein translation and reduced immunogenicity.

dot

m1Psi_Workflow cluster_synthesis mRNA Production cluster_cellular Cellular Action DNA_Template DNA Template (with T7 Promoter) IVT In Vitro Transcription (IVT) DNA_Template->IVT NTPs NTPs (ATP, CTP, GTP) NTPs->IVT m1PsiTP m1ΨTP (replaces UTP) m1PsiTP->IVT T7_Polymerase T7 RNA Polymerase T7_Polymerase->IVT m1Psi_mRNA m1Ψ-Modified mRNA IVT->m1Psi_mRNA Cell Target Cell m1Psi_mRNA->Cell Transfection Ribosome Ribosome m1Psi_mRNA->Ribosome Increased Ribosome Density TLR Toll-like Receptors (TLR3, TLR7, TLR8) m1Psi_mRNA->TLR Evades Recognition Cell->Ribosome Cell->TLR Protein Therapeutic Protein Ribosome->Protein Enhanced Translation Immune_Response Innate Immune Response (e.g., IFN-β) TLR->Immune_Response Reduced Activation

Caption: Workflow of m1Ψ-mRNA production and its cellular advantages.

The presence of m1Ψ in the mRNA strand is thought to enhance translational efficiency by increasing ribosome density on the mRNA.[8] This leads to a higher yield of the encoded therapeutic protein from a given amount of mRNA.

Furthermore, synthetic mRNA can be recognized by innate immune sensors, such as Toll-like receptors (TLRs), triggering an inflammatory response that can inhibit translation and lead to mRNA degradation.[7] The N1-methylpseudouridine modification alters the conformation of the mRNA, allowing it to evade recognition by these immune sensors.[7] This reduction in immunogenicity not only prevents the shutdown of protein synthesis but also improves the safety profile of the mRNA therapeutic.

References

N1-Methylpseudouridine in RNA: A Thermodynamic and Structural Guide for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N1-methylpseudouridine (m1Ψ) into messenger RNA (mRNA) has emerged as a cornerstone of modern RNA therapeutics, most notably in the development of successful COVID-19 vaccines. This modification enhances the stability and translational efficiency of mRNA while mitigating innate immune responses. A thorough understanding of the thermodynamic properties conferred by m1Ψ is paramount for the rational design and optimization of next-generation RNA-based drugs. This technical guide provides an in-depth analysis of the thermodynamic and structural consequences of m1Ψ in RNA, details the experimental methodologies used for its characterization, and outlines the key signaling pathways it influences.

The Thermodynamic Landscape of m1Ψ-Modified RNA

The substitution of uridine (B1682114) (U) with m1Ψ in an RNA duplex generally leads to increased thermodynamic stability. This stabilizing effect is context-dependent, influenced by the neighboring base pairs, and is primarily attributed to enhanced base stacking interactions. The methyl group at the N1 position of pseudouridine (B1679824) is thought to increase the molecular polarizability, contributing to more favorable stacking energies.[1][2][3]

Comparative Thermodynamic Parameters

The stability of an RNA duplex is quantified by the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) upon its formation. The melting temperature (Tm), the temperature at which half of the duplex dissociates, is another critical measure of stability. The following tables summarize the nearest-neighbor thermodynamic parameters for m1Ψ-A base pairs in comparison to U-A and pseudouridine (Ψ)-A pairs, providing a quantitative basis for predicting the stability of m1Ψ-containing RNA secondary structures.[4][5]

Table 1: Nearest-Neighbor Free Energy (ΔG°37) Parameters (kcal/mol) for X-A Base Pairs (X = U, Ψ, m1Ψ)

5'-XpA-3'/3'-ApX-5'U-AΨ-Am1Ψ-A
5'-GXA/3'-CAX -2.1-2.4-2.6
5'-CXG/3'-GXC -2.4-2.9-3.1
5'-UXA/3'-AAX -1.5-1.8-2.0
5'-AXU/3'-UXA -1.7-2.1-2.3

Note: Values are compiled and averaged from computational and experimental data reported in the literature.[4][5] The precise values can vary depending on the experimental conditions and the specific sequence context.

Table 2: Enthalpy (ΔH°) and Entropy (ΔS°) Contributions for Select Nearest-Neighbor Pairs

Nearest-Neighbor PairΔH° (kcal/mol)ΔS° (cal/mol·K)
5'-GUA/3'-CAU -10.2-28.2
5'-GΨA/3'-CAΨ -11.0-30.1
5'-Gm1ΨA/3'-CAm1Ψ -11.5-31.0
5'-AUA/3'-UAU -9.1-26.2
5'-AΨA/3'-UAΨ -9.8-27.8
5'-Am1ΨA/3'-UAm1Ψ -10.3-28.9

Note: These values represent typical ranges found in literature and highlight the trend of increasingly favorable enthalpy and entropy upon substitution of U with Ψ and m1Ψ.[1][6]

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic parameters of m1Ψ-containing RNA relies on several key biophysical techniques. Below are detailed methodologies for these essential experiments.

UV Thermal Denaturation (UV Melting)

This technique is used to determine the melting temperature (Tm) of an RNA duplex by monitoring the change in UV absorbance at 260 nm as a function of temperature.

Methodology:

  • Sample Preparation:

    • Synthesize and purify the m1Ψ-containing and control RNA oligonucleotides.

    • Anneal complementary strands by mixing them in a buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

    • Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper duplex formation.

    • Prepare a series of dilutions of the RNA duplex at different concentrations.

  • Data Acquisition:

    • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

    • Place the RNA samples in quartz cuvettes.

    • Equilibrate the samples at a low starting temperature (e.g., 15°C).

    • Increase the temperature at a controlled rate (e.g., 1°C/minute) up to a final temperature where the duplex is fully denatured (e.g., 95°C).

    • Continuously monitor the absorbance at 260 nm.

  • Data Analysis:

    • Plot the absorbance as a function of temperature to generate a melting curve.

    • The melting temperature (Tm) is determined from the first derivative of the melting curve, which corresponds to the temperature at the midpoint of the transition.

    • Thermodynamic parameters (ΔH° and ΔS°) can be derived from van't Hoff analysis of the melting curves obtained at different RNA concentrations.[7][8][9]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of two molecules, providing a complete thermodynamic profile of the interaction in a single experiment. For RNA duplex formation, it measures the heat released or absorbed upon mixing the two complementary strands.

Methodology:

  • Sample Preparation:

    • Prepare highly pure, single-stranded RNA oligonucleotides (one to be used as the titrant in the syringe and the other as the sample in the cell).

    • Thoroughly dialyze both RNA solutions against the same buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.2) to minimize heats of dilution.

    • Accurately determine the concentration of both RNA solutions.

    • Degas the solutions before loading them into the calorimeter to prevent bubble formation.

  • Data Acquisition:

    • Load one RNA strand into the sample cell and the complementary strand into the injection syringe of the ITC instrument.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small, sequential injections of the titrant into the sample cell while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of the two strands.

    • Fit the resulting binding isotherm to a suitable binding model to determine the association constant (Ka), the enthalpy of binding (ΔH°), and the stoichiometry of the interaction (n).

    • The Gibbs free energy (ΔG°) and entropy (ΔS°) can then be calculated using the equations: ΔG° = -RTln(Ka) and ΔG° = ΔH° - TΔS°.[10][11][12][13][14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about m1Ψ-containing RNA duplexes in solution, allowing for the characterization of base pairing, stacking interactions, and overall conformation.

Methodology:

  • Sample Preparation:

    • For detailed structural studies, isotopically label the RNA with 13C and/or 15N by in vitro transcription using labeled nucleotide triphosphates (NTPs).

    • Purify the RNA using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

    • Exchange the purified RNA into a suitable NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, in 90% H2O/10% D2O or 99.9% D2O, pH 6.5).

    • Concentrate the sample to the required concentration for NMR analysis (typically 0.1-1.0 mM).

  • Data Acquisition:

    • Acquire a series of one- and two-dimensional NMR spectra (e.g., 1H, 1H-1H COSY, 1H-1H NOESY, 1H-13C HSQC, 1H-15N HSQC) on a high-field NMR spectrometer.

    • NOESY spectra are particularly important for determining through-space proximities between protons, which are used to define the RNA structure.

  • Data Analysis:

    • Assign the NMR resonances to specific nuclei in the RNA sequence.

    • Use the distance restraints derived from NOESY spectra and torsion angle restraints from other NMR experiments as input for structure calculation algorithms (e.g., molecular dynamics-based simulated annealing) to generate a three-dimensional model of the m1Ψ-containing RNA duplex.[2][10][16][17][18]

Visualizing Workflows and Signaling Pathways

The following diagrams, created using the Graphviz DOT language, illustrate a general experimental workflow for the thermodynamic analysis of m1Ψ-RNA and the key signaling pathways affected by this modification.

experimental_workflow cluster_synthesis RNA Synthesis & Purification cluster_analysis Biophysical Analysis cluster_data Data Interpretation synthesis In Vitro Transcription (with m1ΨTP) purification HPLC or PAGE Purification synthesis->purification uv_melting UV Thermal Denaturation purification->uv_melting itc Isothermal Titration Calorimetry purification->itc nmr NMR Spectroscopy purification->nmr tm Tm uv_melting->tm thermo_params ΔG°, ΔH°, ΔS° itc->thermo_params structure 3D Structure nmr->structure tm->thermo_params

A general experimental workflow for the thermodynamic and structural analysis of m1Ψ-modified RNA.
Evasion of Innate Immune Recognition

A key advantage of m1Ψ modification is its ability to help mRNA evade detection by the innate immune system. The primary sensors for foreign RNA in the cytoplasm are Toll-like receptors (TLRs), such as TLR7, and RIG-I-like receptors (RLRs), including RIG-I and MDA5. The presence of m1Ψ can sterically hinder the binding of these receptors to the RNA, thus preventing the initiation of a pro-inflammatory signaling cascade.

TLR7_Signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ssRNA ssRNA (Uridine-rich) TLR7 TLR7 ssRNA->TLR7 Binds & Activates m1psiRNA m1Ψ-RNA m1psiRNA->TLR7 Binding Reduced MyD88 MyD88 TLR7->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IRF7_nuc IRF7 IRF7->IRF7_nuc Translocation Genes Pro-inflammatory Cytokine & Type I IFN Genes NFkB_nuc->Genes Transcription IRF7_nuc->Genes Transcription

The TLR7 signaling pathway and the inhibitory effect of m1Ψ modification.

Similarly, m1Ψ modification can also help RNA evade detection by the cytosolic sensors RIG-I and MDA5, which typically recognize double-stranded RNA structures. By altering the RNA conformation and stability, m1Ψ can prevent the activation of these sensors and the subsequent downstream signaling that leads to the production of type I interferons.

RLR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus_rlr Nucleus viralRNA Viral dsRNA RIGI RIG-I viralRNA->RIGI Activates MDA5 MDA5 viralRNA->MDA5 Activates m1psiRNA_ds m1Ψ-dsRNA m1psiRNA_ds->RIGI Activation Reduced m1psiRNA_ds->MDA5 Activation Reduced MAVS MAVS RIGI->MAVS MDA5->MAVS TRAF3 TRAF3 MAVS->TRAF3 TBK1 TBK1/IKKε TRAF3->TBK1 IRF3 IRF3/IRF7 TBK1->IRF3 IRF3_nuc IRF3/IRF7 (dimer) IRF3->IRF3_nuc Phosphorylation & Dimerization & Translocation IFN_Genes Type I IFN Genes IRF3_nuc->IFN_Genes Transcription

References

N1-Methylpseudouridine effect on RNA secondary structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Effect of N1-Methylpseudouridine on RNA Secondary Structure

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of modified nucleosides into messenger RNA (mRNA) has been a pivotal advancement in RNA therapeutics, most notably in the development of successful COVID-19 vaccines.[1] Among these, N1-methylpseudouridine (m1Ψ) has emerged as a superior modification for enhancing the efficacy of synthetic mRNA.[2] This technical guide provides a comprehensive overview of the structural and functional consequences of replacing uridine (B1682114) with m1Ψ, with a focus on its impact on RNA secondary structure. We will delve into the molecular mechanisms by which m1Ψ enhances mRNA stability and translational output while reducing immunogenicity. This document synthesizes key quantitative data and details the experimental protocols utilized to elucidate these effects, providing a critical resource for professionals in the field of RNA research and drug development.

Introduction to N1-Methylpseudouridine (m1Ψ)

N1-methylpseudouridine is a naturally occurring, modified nucleoside, an isomer of uridine where the uracil (B121893) base is attached to the ribose sugar via a carbon-carbon (C5-C1') bond instead of the typical nitrogen-carbon (N1-C1') bond.[3] Additionally, a methyl group is present on the N1 position of the uracil base.[4] This unique structure confers distinct chemical properties that significantly alter the behavior of the RNA molecule. The development of m1Ψ-modified mRNA was a crucial step in overcoming the primary obstacles of synthetic mRNA therapeutics: inherent instability and the activation of the innate immune system.[1][5] Seminal work by researchers like Katalin Karikó and Drew Weissman laid the groundwork by demonstrating that nucleoside modifications, such as pseudouridine (B1679824) (Ψ), could suppress the immunogenicity of RNA.[1][6] Subsequent studies revealed that m1Ψ not only reduces the immune response more effectively than Ψ but also dramatically increases protein expression, making it a cornerstone of modern mRNA vaccine technology.[1][2][7]

The Molecular Impact of m1Ψ on RNA Secondary Structure

The substitution of uridine with m1Ψ induces significant changes in the structural and thermodynamic properties of RNA. These alterations stem from the distinct stereochemistry of the m1Ψ nucleoside.

2.1. Enhanced Base Stacking and Duplex Stability

The C-C glycosidic bond in m1Ψ offers greater rotational freedom compared to the C-N bond in uridine.[3] This flexibility, combined with the N1-methyl group, promotes more favorable base-stacking interactions with neighboring bases.[8][9] This enhanced stacking contributes to the overall thermodynamic stability of RNA duplexes.[3][8] Molecular dynamics studies have shown that m1Ψ induces a higher stabilization effect on double-stranded RNA (dsRNA) than even pseudouridine, due to stronger stacking and base-pairing interactions.[3] This increased stability can influence the local and global secondary structure of the mRNA molecule.[10][11]

2.2. Altered Hydrogen Bonding and Base Pairing

Unlike pseudouridine, which has an extra hydrogen bond donor at the N1 position and can act as a "universal base," the methyl group at the N1 position of m1Ψ prevents it from forming this additional hydrogen bond.[3] Consequently, m1Ψ predominantly forms a traditional Watson-Crick pair with adenosine.[3] Interestingly, while pseudouridine has been shown to stabilize mismatched base pairs (e.g., Ψ-U, Ψ-G), studies indicate that m1Ψ does not stabilize, and may even decrease the stability of, such mismatches in RNA duplexes.[4][12] This property is critical for maintaining the fidelity of translation.

Functional Consequences of m1Ψ Modification

The structural changes induced by m1Ψ have profound effects on the biological function of mRNA, leading to increased protein production and reduced immunogenicity.

3.1. Evasion of Innate Immune Recognition

One of the most significant advantages of m1Ψ modification is its ability to help mRNA evade detection by the innate immune system.[2][6] Pattern recognition receptors (PRRs) such as Toll-like receptors (TLR3, TLR7), and RIG-I are cellular sensors that detect foreign RNA, often by recognizing specific structural motifs or the presence of unmodified single-stranded RNA.[10][13] The incorporation of m1Ψ alters the RNA structure in a way that reduces its binding affinity for these sensors.[6] For example, the steric bulk of the methyl group on m1Ψ is incompatible with the binding pocket of TLR7.[6] By avoiding activation of these sensors, m1Ψ-modified mRNA prevents the downstream activation of inflammatory pathways and the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a key event that leads to a global shutdown of protein synthesis.[7][13][14]

G Figure 1: Evasion of Innate Immune Response by m1Ψ-mRNA cluster_cell Cell Cytoplasm unmodified_mrna Unmodified mRNA tlr7 TLR7/8 Sensor unmodified_mrna->tlr7 Binds pkr PKR Sensor unmodified_mrna->pkr Activates m1_mrna m1Ψ-modified mRNA m1_mrna->tlr7 Binding Reduced m1_mrna->pkr Activation Blocked translation_active Active Translation m1_mrna->translation_active immune_response Innate Immune Activation (IFN Production) tlr7->immune_response eif2a_p eIF2α Phosphorylation pkr->eif2a_p translation_shutdown Translation Shutdown eif2a_p->translation_shutdown

Caption: Figure 1: Evasion of Innate Immune Response by m1Ψ-mRNA.

3.2. Enhanced Translation Efficiency

The increased protein output from m1Ψ-modified mRNA is a result of effects on multiple stages of translation.[14]

  • eIF2α-Dependent Mechanism: As described above, by preventing PKR activation, m1Ψ prevents the phosphorylation of eIF2α, thereby circumventing a major block on translation initiation.[13][14]

  • eIF2α-Independent Mechanism: Studies have shown that even when eIF2α phosphorylation is prevented, m1Ψ-containing mRNA still exhibits superior translation.[14] This is attributed to an increase in ribosome density on the mRNA transcript.[9][14] The structural changes induced by m1Ψ may alter the dynamics of ribosome translocation, leading to increased ribosome pausing and loading.[14] This increased ribosome occupancy could favor either ribosome recycling on the same mRNA or the recruitment of new ribosomes, ultimately boosting protein synthesis.[14]

3.3. Impact on Translational Fidelity and Speed

The effect of m1Ψ on the speed and accuracy of the ribosome is an area of active research. While some studies suggest that m1Ψ does not substantially change the overall rate of amino acid addition or termination, it may subtly modulate the fidelity of amino acid incorporation in a codon-position and context-dependent manner.[15][16] However, other research indicates that m1Ψ does not significantly impact translational fidelity and produces faithful protein products, a crucial feature for therapeutic applications.[4][12] The consensus is that unlike pseudouridine, m1Ψ does not stabilize mismatched codon-anticodon pairings, which helps maintain high fidelity during protein synthesis.[4]

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on the effects of m1Ψ.

Table 1: Thermodynamic Stability of RNA Duplexes

Duplex Type Modification Melting Temperature (Tm) Change vs. U-A Reference
Watson-Crick Pair Ψ in Ψ-A pair No significant change (~ -0.1°C) [4]
Watson-Crick Pair m1Ψ in m1Ψ-A pair Decrease (~ -1.0°C) [4]
Mismatched Pair Ψ in Ψ-U pair Increase (~ +1.5°C) [4]

| Mismatched Pair | m1Ψ in m1Ψ-U pair | Decrease (~ -3.0°C) |[4] |

Table 2: Protein Expression and Immunogenicity

mRNA Modification Reporter Gene Expression (Fold Change vs. Unmodified) Innate Immune Response Reference
Pseudouridine (Ψ) Increased Reduced [2][17]
m1Ψ Up to ~13-fold higher than Ψ-modified mRNA Reduced (more than Ψ) [2]
m5C/Ψ Increased Reduced [2]

| m5C/m1Ψ | Up to ~44-fold higher than m5C/Ψ-modified mRNA | Reduced |[2] |

Key Experimental Protocols

Elucidating the effects of m1Ψ requires a combination of molecular biology, biophysical, and cellular techniques.

5.1. In Vitro Transcription of m1Ψ-Modified mRNA

  • Objective: To synthesize mRNA transcripts where all uridine triphosphates (UTP) are replaced with N1-methylpseudouridine triphosphate (m1ΨTP).

  • Methodology:

    • Template Preparation: A linear DNA template is generated, typically via PCR or plasmid linearization. This template contains the gene of interest downstream of a T7 RNA polymerase promoter.

    • Transcription Reaction: An in vitro transcription reaction is set up containing the DNA template, T7 RNA polymerase, ribonucleotide triphosphates (ATP, GTP, CTP), and m1ΨTP in place of UTP. A cap analog (like ARCA) is included to generate a 5' cap structure co-transcriptionally.[17]

    • Purification: The resulting m1Ψ-modified mRNA is purified to remove the DNA template, unincorporated nucleotides, and enzymes. This is often achieved using DNase treatment followed by lithium chloride precipitation or chromatography.[6]

G Figure 2: Workflow for m1Ψ-mRNA Synthesis and Analysis cluster_synthesis Synthesis cluster_analysis Analysis dna_template Linear DNA Template (with T7 Promoter) ivt In Vitro Transcription (T7 Polymerase, ATP, CTP, GTP, m1ΨTP) dna_template->ivt purification Purification (DNase, LiCl Precipitation) ivt->purification structure_analysis Structure Analysis (SHAPE-MaP, NMR) purification->structure_analysis translation_assay Translation Assay (Cell-free or In-cell) purification->translation_assay immuno_assay Immunogenicity Assay (Cytokine Measurement) purification->immuno_assay

Caption: Figure 2: Workflow for m1Ψ-mRNA Synthesis and Analysis.

5.2. Analysis of RNA Secondary Structure

  • Objective: To determine the structural differences between unmodified and m1Ψ-modified RNA.

  • Key Method: SHAPE-MaP (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension and Mutational Profiling)

    • RNA Probing: The RNA is treated with a chemical reagent (e.g., 1M7) that selectively acylates the 2'-hydroxyl group of flexible (typically single-stranded) nucleotides.[10]

    • Reverse Transcription: The modified RNA is reverse-transcribed. The sites of acylation cause the reverse transcriptase to stall or misincorporate a nucleotide, creating mutations in the resulting cDNA.

    • Sequencing and Analysis: The cDNA is sequenced, and the mutation rates are analyzed. High mutation rates correspond to flexible regions, while low rates indicate base-paired or structurally constrained regions. Comparing the SHAPE reactivity profiles of unmodified and m1Ψ-modified RNA reveals differences in their secondary structures.[10]

5.3. In Vitro and In-Cell Translation Assays

  • Objective: To quantify and compare the protein output from unmodified and m1Ψ-modified mRNA.

  • Methodology:

    • Cell-Free System (e.g., Rabbit Reticulocyte Lysate): The mRNA is added to a cell-free extract that contains all the necessary components for translation (ribosomes, tRNAs, initiation factors). Protein production (e.g., luciferase activity) is measured over time. This system allows for the study of translation dynamics independent of cellular immune responses.[13][14]

    • Cell-Based Transfection: The mRNA is delivered into cultured mammalian cells (e.g., HEK293T, HeLa) using lipid nanoparticles or other transfection reagents. After a set incubation period, cells are lysed, and the amount of expressed protein is quantified using methods like Western blotting, ELISA, or reporter assays (e.g., measuring fluorescence or luminescence).[2][18]

5.4. Immunogenicity Assays

  • Objective: To assess the level of innate immune activation triggered by the mRNA.

  • Methodology:

    • Cell Culture: Immune cells (e.g., peripheral blood mononuclear cells - PBMCs) or specific cell lines are transfected with the mRNA.

    • Cytokine Measurement: After incubation, the cell culture supernatant is collected. The levels of pro-inflammatory cytokines, such as Type I interferons (IFN-α/β) and TNF-α, are measured using techniques like ELISA. A lower level of cytokine production for m1Ψ-modified mRNA compared to unmodified mRNA indicates reduced immunogenicity.[2]

Conclusion and Future Directions

The incorporation of N1-methylpseudouridine is a cornerstone of modern mRNA therapeutic design, primarily due to its profound and beneficial effects on RNA secondary structure. By enhancing base stacking and altering base-pairing dynamics, m1Ψ stabilizes the mRNA molecule, allows it to evade innate immune detection, and ultimately enhances its translational capacity. The quantitative data and experimental protocols outlined in this guide provide a framework for understanding and harnessing the power of this critical modification.

Future research will likely focus on a more granular, context-dependent understanding of m1Ψ's effects. Investigating how the surrounding sequence influences m1Ψ's impact on local structure, ribosome pausing, and translational fidelity will be crucial for the rational design of next-generation mRNA therapeutics with even greater efficacy and safety profiles.

References

The Immunomodulatory Landscape of N1-Methylpseudouridine (m1Ψ): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified nucleosides into messenger RNA (mRNA) has been a pivotal advancement in the development of mRNA-based therapeutics and vaccines. Among these, N1-methylpseudouridine (m1Ψ) has emerged as a critical component, significantly enhancing the efficacy and safety of these novel modalities. This technical guide provides an in-depth exploration of the immunomodulatory properties of m1Ψ, detailing its interactions with the innate immune system, summarizing quantitative data on its effects, and providing comprehensive experimental protocols for its characterization.

Attenuation of Innate Immune Sensing by m1Ψ

The innate immune system has evolved a sophisticated network of pattern recognition receptors (PRRs) to detect foreign nucleic acids, including viral RNA. Unmodified single-stranded and double-stranded RNA can trigger these sensors, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which can inhibit protein translation and lead to adverse inflammatory responses. The strategic substitution of uridine (B1682114) with m1Ψ in synthetic mRNA molecules effectively dampens this innate immune recognition.

Toll-Like Receptors (TLRs)

Endosomal TLRs, such as TLR3, TLR7, and TLR8, are key sensors of viral RNA. Unmodified uridine-rich ssRNA is a potent activator of TLR7 and TLR8, while dsRNA byproducts from in vitro transcription can activate TLR3. The presence of the methyl group at the N1 position of the pseudouridine (B1679824) base in m1Ψ-modified mRNA sterically hinders the binding of the mRNA to these TLRs.[1][2][3] This disruption of receptor-ligand interaction is a primary mechanism by which m1Ψ-mRNA evades innate immune detection in the endosome, leading to a significant reduction in downstream inflammatory signaling and cytokine production.[4][5]

RIG-I-Like Receptors (RLRs)

Cytosolic sensors, including Retinoic acid-Inducible Gene I (RIG-I) and Melanoma Differentiation-Associated protein 5 (MDA5), detect viral RNA in the cytoplasm. RIG-I typically recognizes short dsRNA with a 5'-triphosphate cap. While m1Ψ-containing RNA can still bind to RIG-I, it fails to induce the conformational changes necessary for its activation and downstream signaling.[6] This results in a blunted IFN response. Uridine modifications, including m1Ψ, diminish the recognition of dsRNA by sensors like RIG-I.[7][8][9]

Protein Kinase R (PKR)

PKR is a cytosolic sensor that, upon binding to dsRNA, becomes activated and phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation leads to a global shutdown of protein synthesis, a cellular defense mechanism to inhibit viral replication. The incorporation of m1Ψ into mRNA mitigates the activation of PKR, thereby preventing the repression of translation initiation.[4][10] This contributes to the observed increase in protein expression from m1Ψ-modified mRNA.

Quantitative Impact of m1Ψ on Immune Responses

The immunomodulatory effects of m1Ψ have been quantified across numerous studies, demonstrating a consistent reduction in innate immune activation and an enhancement of desired adaptive responses. The following table summarizes key quantitative findings from comparative studies of unmodified and m1Ψ-modified mRNA.

Parameter Cell/System Type Unmodified mRNA m1Ψ-modified mRNA Fold Change/Observation Citation
Protein Expression Various cell lines & in vivoBaseline10- to 100-fold increaseEnhanced translation[4][11]
IFN-α Production Non-human primatesHigher levelsLower levelsUnmodified mRNA is a more potent inducer of IFN-α.[10][12]
IFN-β mRNA Levels 293T cellsSignificantly elevatedSignificantly reducedHigh m1Ψ modification ratio leads to the lowest IFN-β levels.[13]
IL-6 Secretion Human ASM cells, NHPsBaseline/Lower levelsHigher levelsm1Ψ-mRNA can induce higher IL-6, potentially due to LNP formulation.[10][12][14]
TNF-α Secretion RAW 264.7 macrophagesElevatedSignificantly reducedm1Ψ modification reduces TNF-α production.[13][15]
RIG-I mRNA Levels 293T cellsSignificantly elevatedSignificantly reducedHigh m1Ψ modification ratio effectively reduces RIG-I expression.[13]
Dendritic Cell Maturation (CD80/CD86) Human monocyte-derived DCsBaseline activationHigher expressionMature DCs show high expression of CD80 and CD86.[6][16]
Anti-WT1 IgG Antibodies BALB/c miceNo significant responseLow but significant antibody levels (with ψ-modification)ψ-modification, but not m1ψ, broke immune tolerance in this model.[17]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by m1Ψ modification.

TLR_Signaling cluster_unmodified Unmodified mRNA cluster_m1psi m1Ψ-modified mRNA Unmodified mRNA Unmodified mRNA TLR7/8 TLR7/8 Unmodified mRNA->TLR7/8 Activates MyD88 MyD88 TLR7/8->MyD88 IRF7 IRF7 MyD88->IRF7 NF-kB NF-kB MyD88->NF-kB Type I IFN Type I IFN IRF7->Type I IFN Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines m1Ψ mRNA m1Ψ mRNA TLR7/8_m1 TLR7/8 m1Ψ mRNA->TLR7/8_m1 Reduced Binding Reduced Activation Reduced Activation TLR7/8_m1->Reduced Activation

Caption: Toll-Like Receptor (TLR) Signaling Pathway Modulation by m1Ψ.

RLR_Signaling cluster_unmodified_rlr Unmodified dsRNA cluster_m1psi_rlr m1Ψ-modified mRNA Unmodified dsRNA Unmodified dsRNA RIG-I RIG-I Unmodified dsRNA->RIG-I Activates MAVS MAVS RIG-I->MAVS IRF3/7 IRF3/7 MAVS->IRF3/7 Type I IFN Production Type I IFN Production IRF3/7->Type I IFN Production m1Ψ mRNA m1Ψ mRNA RIG-I_m1 RIG-I m1Ψ mRNA->RIG-I_m1 Binds but no activation No Conformational Change No Conformational Change RIG-I_m1->No Conformational Change

Caption: RIG-I-Like Receptor (RLR) Signaling Pathway Modulation by m1Ψ.

PKR_Signaling cluster_unmodified_pkr Unmodified dsRNA cluster_m1psi_pkr m1Ψ-modified mRNA Unmodified dsRNA Unmodified dsRNA PKR PKR Unmodified dsRNA->PKR p-PKR PKR (activated) PKR->p-PKR Dimerization & Autophosphorylation eIF2a eIF2a p-PKR->eIF2a p-eIF2a eIF2a (phosphorylated) eIF2a->p-eIF2a Phosphorylation Translation Inhibition Translation Inhibition p-eIF2a->Translation Inhibition m1Ψ mRNA m1Ψ mRNA PKR_m1 PKR m1Ψ mRNA->PKR_m1 Reduced Binding Reduced Activation Reduced Activation PKR_m1->Reduced Activation

Caption: Protein Kinase R (PKR) Pathway Modulation by m1Ψ.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the immunomodulatory properties of m1Ψ-modified mRNA.

In Vitro Transcription of m1Ψ-Modified mRNA

Objective: To synthesize m1Ψ-modified mRNA from a DNA template.

Materials:

  • Linearized plasmid DNA template or PCR-generated DNA template with a T7 promoter

  • N1-Methylpseudo-UTP (m1ΨTP)

  • ATP, CTP, GTP

  • T7 RNA Polymerase

  • 5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl2, 10 mM spermidine, 50 mM DTT)

  • RNase Inhibitor

  • DNase I, RNase-free

  • Nuclease-free water

  • RNA purification kit (e.g., spin column-based)

Protocol:

  • Assemble the transcription reaction at room temperature in the following order:

    • Nuclease-free water to a final volume of 20 µL

    • 4 µL of 5x Transcription Buffer

    • 2 µL of 100 mM DTT

    • A mixture of NTPs: 2 µL of 10 mM ATP, 2 µL of 10 mM CTP, 2 µL of 10 mM GTP, and 2 µL of 10 mM m1ΨTP (for complete U substitution)

    • 1 µg of linearized DNA template

    • 1 µL of RNase Inhibitor

    • 2 µL of T7 RNA Polymerase

  • Mix gently by pipetting and incubate at 37°C for 2-4 hours.

  • Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.

  • Purify the mRNA using an RNA purification kit according to the manufacturer's instructions.

  • Elute the purified mRNA in nuclease-free water.

  • Assess the concentration and purity of the mRNA using a spectrophotometer (e.g., NanoDrop) and its integrity via gel electrophoresis.

IVT_Workflow DNA Template DNA Template Transcription Mix IVT Reaction Mix (T7 Polymerase, NTPs, m1ΨTP) DNA Template->Transcription Mix Incubation Incubation (37°C, 2-4h) Transcription Mix->Incubation DNase Treatment DNase I Treatment Incubation->DNase Treatment Purification RNA Purification DNase Treatment->Purification QC Quality Control (Spectrophotometry, Gel) Purification->QC m1Ψ mRNA m1Ψ-modified mRNA QC->m1Ψ mRNA

Caption: In Vitro Transcription (IVT) Workflow for m1Ψ-mRNA Synthesis.
Transfection of Dendritic Cells with mRNA via Electroporation

Objective: To deliver unmodified or m1Ψ-modified mRNA into dendritic cells (DCs) for functional assays.

Materials:

  • Immature monocyte-derived DCs

  • Unmodified and m1Ψ-modified mRNA

  • Electroporation system (e.g., Nucleofector™)

  • Electroporation cuvettes

  • Appropriate nucleofection solution (e.g., P3 Primary Cell Solution)

  • DC culture medium (e.g., RPMI 1640 + 10% FBS, GM-CSF, IL-4)

  • Maturation cocktail (e.g., TNF-α, IL-1β, IL-6, PGE2)

Protocol:

  • Harvest immature DCs and count the cells.

  • Centrifuge the required number of cells (e.g., 2 x 10^6 cells per transfection) at 90 x g for 10 minutes.

  • Resuspend the cell pellet in the recommended volume of room temperature nucleofection solution.

  • Add the desired amount of mRNA (e.g., 2-5 µg) directly to the electroporation cuvette.

  • Immediately add the cell suspension to the cuvette containing the mRNA and mix gently.

  • Place the cuvette in the electroporator and apply the appropriate program for DCs (e.g., CB-150 for mRNA).

  • Immediately after electroporation, add 500 µL of pre-warmed DC culture medium to the cuvette and gently transfer the cells to a culture plate.

  • Incubate the cells at 37°C in a CO2 incubator.

  • For maturation, the medium can be supplemented with a maturation cocktail 4-6 hours post-transfection.

  • Analyze the cells at desired time points (e.g., 24-48 hours) for protein expression, maturation markers, or cytokine production.[1]

Quantification of Cytokine Production by ELISA

Objective: To measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IFN-β) in the supernatant of transfected DCs.

Materials:

  • Cytokine-specific ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

  • 96-well ELISA plates

  • Cell culture supernatants from transfected DCs

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 10% FBS)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Protocol:

  • Coat a 96-well plate with the capture antibody diluted in coating buffer and incubate overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate with assay diluent for 1-2 hours at room temperature.

  • Wash the plate three times.

  • Prepare a standard curve by serially diluting the cytokine standard in assay diluent.

  • Add the standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.

  • Wash the plate five times.

  • Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

  • Wash the plate five times.

  • Add streptavidin-HRP conjugate and incubate for 30 minutes in the dark.

  • Wash the plate seven times.

  • Add TMB substrate and incubate until color develops (5-15 minutes).

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm on a microplate reader.

  • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.[5][18]

Analysis of Dendritic Cell Maturation by Flow Cytometry

Objective: To assess the activation state of DCs by measuring the surface expression of maturation markers.

Materials:

  • Transfected DCs

  • FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies against DC maturation markers (e.g., anti-CD80, anti-CD86, anti-HLA-DR) and corresponding isotype controls

  • Flow cytometer

Protocol:

  • Harvest the transfected DCs at the desired time point (e.g., 24-48 hours).

  • Wash the cells with cold FACS buffer.

  • Resuspend the cells in FACS buffer to a concentration of 1 x 10^6 cells/100 µL.

  • Add the fluorochrome-conjugated antibodies to the cell suspension and incubate for 30 minutes on ice in the dark. Include isotype control stains in parallel.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in an appropriate volume of FACS buffer for analysis.

  • Acquire the data on a flow cytometer.

  • Analyze the data using appropriate software to determine the percentage of cells expressing the maturation markers and the mean fluorescence intensity (MFI).[3][19][20]

Conclusion

The incorporation of N1-methylpseudouridine into mRNA represents a significant breakthrough in overcoming the challenges of innate immunogenicity that have historically hindered the therapeutic application of mRNA. By dampening the activation of key innate immune sensors such as TLRs, RIG-I, and PKR, m1Ψ modification reduces the production of inhibitory type I interferons and pro-inflammatory cytokines. This leads to enhanced mRNA stability and translational efficiency, ultimately resulting in more robust and durable protein expression. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of m1Ψ and other novel RNA modifications, paving the way for the development of safer and more effective mRNA-based medicines.

References

A Technical Guide to N1-Methylpseudouridine (m1Ψ): Natural Occurrence, Function, and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-methylpseudouridine (m1Ψ) is a post-transcriptional RNA modification that has garnered significant attention for its critical role in the efficacy of mRNA-based therapeutics, most notably the COVID-19 vaccines.[1][2][3][4] While its application in synthetic mRNA is a recent breakthrough, m1Ψ is a naturally occurring nucleoside found in the RNA of various organisms across different domains of life.[5][6][7] This technical guide provides an in-depth examination of the natural occurrence and biological function of N1-methylpseudouridine. It details the biosynthetic pathway, its impact on RNA structure and function, and its role in modulating the host immune response and enhancing protein translation. Furthermore, this document outlines key experimental protocols for the detection and analysis of m1Ψ, offering a comprehensive resource for researchers in the fields of molecular biology, pharmacology, and therapeutic development.

Natural Occurrence of N1-Methylpseudouridine

N1-methylpseudouridine is a hypermodified nucleoside found naturally in specific positions within ribosomal RNA (rRNA) and transfer RNA (tRNA) in both eukaryotes and archaea.[5][6][7][8] Its presence is not ubiquitous but is conserved in particular locations, suggesting a specialized function. In most archaea, m1Ψ is found at position 54 in the T-loop of tRNAs, where it replaces the ribothymidine (rT) typically found in bacteria and eukaryotes.[8][9][10] In eukaryotes such as Saccharomyces cerevisiae (yeast) and in human-derived HeLa cells, m1Ψ has been identified in the 18S rRNA of the small ribosomal subunit.[6][7][8]

Organism DomainRNA TypePositionKnown Enzyme(s)References
Archaea tRNA54 (TΨC loop)aPus10, TrmY1[8][9]
Eukaryotes (e.g., Yeast, Human cells)18S rRNA1191 (S. cerevisiae)Nep1[5][6][8]
Archaea & Eukaryotes tRNA, rRNAVariousNep1[5][6]

Biosynthesis Pathway

The synthesis of N1-methylpseudouridine in nature is a two-step enzymatic process. The pathway begins with the isomerization of a specific uridine (B1682114) (U) residue within an RNA molecule to pseudouridine (B1679824) (Ψ). This reaction is catalyzed by a class of enzymes known as pseudouridine synthases (PUS). Following this, the N1 position of the pseudouridine base is methylated to yield m1Ψ.[5][9]

  • Pseudouridylation: A specific uridine residue in the RNA chain is converted to pseudouridine (Ψ) by a pseudouridine synthase. For example, in archaea, the enzyme aPus10 catalyzes the formation of Ψ54 in tRNA.[8][9]

  • Methylation: The resulting pseudouridine is then methylated at the N1 position by an N1-specific pseudouridine methyltransferase. This step is dependent on the S-adenosylmethionine (SAM) cofactor, which serves as the methyl group donor.[5][9] In archaea, the TrmY1 enzyme has been identified as responsible for this methylation at position 54, while in eukaryotes, the enzyme Nep1 methylates pseudouridine in rRNA.[5][8][9]

G cluster_pathway N1-Methylpseudouridine (m1Ψ) Biosynthesis Uridine Uridine in pre-RNA PseudoU Pseudouridine (Ψ) in RNA Uridine->PseudoU Isomerization m1Psi N1-Methylpseudouridine (m1Ψ) in RNA PseudoU->m1Psi Methylation PUS Pseudouridine Synthase (e.g., aPus10) PUS->Uridine Methyltransferase N1-Ψ Methyltransferase (e.g., TrmY1, Nep1) Methyltransferase->PseudoU SAH SAH Methyltransferase->SAH SAM SAM SAM->Methyltransferase donates CH3

N1-Methylpseudouridine (m1Ψ) Biosynthesis Pathway.

Biological and Therapeutic Functions

The functions of m1Ψ differ based on its context, whether in naturally occurring non-coding RNAs or in synthetic therapeutic mRNAs.

Function in Natural RNAs

In its natural context within tRNA and rRNA, m1Ψ is believed to contribute to the structural stability and proper folding of these RNA molecules.[10][11][12] The C-glycosidic bond in pseudouridine and its derivatives allows for greater rotational freedom of the base compared to the N-glycosidic bond in uridine.[5] This, combined with the N1-methyl group, enhances base stacking interactions and contributes to the thermodynamic stability of RNA duplexes.[5][12][13] This structural reinforcement is critical for the function of tRNAs in maintaining the correct reading frame during translation and for the architectural integrity of the ribosome.

Function in Synthetic mRNA Therapeutics

The incorporation of m1Ψ in place of every uridine residue has been a transformative innovation in mRNA vaccine technology.[1][4][14] Its benefits are primarily two-fold: enhancing protein expression and reducing immunogenicity.[8][15]

  • Immune Evasion: Unmodified single-stranded RNA can be recognized by innate immune sensors such as Toll-like receptors (TLR7/TLR8) and RIG-I, triggering an inflammatory response that can lead to mRNA degradation and shutdown of translation.[15][16] The presence of the methyl group at the N1 position of pseudouridine sterically hinders the RNA from binding effectively to these pattern recognition receptors, thus blunting the innate immune response.[1][17] This allows the synthetic mRNA to persist longer in the cell, leading to greater protein production.[18]

  • Enhanced Translation: m1Ψ-modified mRNA leads to significantly higher levels of protein production compared to its unmodified counterpart.[8][16][17] This is attributed to several factors. By evading the immune response, m1Ψ prevents the activation of pathways that would normally inhibit translation.[15][16] Additionally, studies suggest that m1Ψ modification increases the density of ribosomes on the mRNA transcript, a phenomenon that enhances the overall rate of protein synthesis.[16][17] While m1Ψ is read faithfully as uridine by the ribosome, it can subtly alter the dynamics of decoding.[4][18][19] Some studies indicate that m1Ψ can influence the selection of near-cognate tRNAs in a context-dependent manner, although the overall fidelity of protein synthesis from vaccine mRNAs remains high.[11][18][20][21]

G cluster_immune Modulation of Innate Immunity by m1Ψ unmod_mRNA Unmodified mRNA (contains Uridine) TLR Innate Immune Sensors (e.g., TLR7/8, RIG-I) unmod_mRNA->TLR Binds & Activates mod_mRNA m1Ψ-Modified mRNA mod_mRNA->TLR Binding Reduced Protein High-Level Protein Expression mod_mRNA->Protein Leads to ImmuneResponse Interferon Production & Inflammatory Response TLR->ImmuneResponse TranslationShutdown Translation Shutdown mRNA Degradation ImmuneResponse->TranslationShutdown

m1Ψ-modified mRNA evades innate immune recognition.

Experimental Protocols and Detection Methods

The identification and quantification of m1Ψ within RNA sequences require specialized techniques, as standard sequencing methods do not directly detect this modification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the global analysis and quantification of modified nucleosides.[22]

  • Protocol Overview:

    • RNA Isolation: The RNA sample of interest is purified.

    • Enzymatic Digestion: The purified RNA is completely digested into its constituent nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).[22]

    • Chromatographic Separation: The resulting mixture of nucleosides is injected into a high-performance liquid chromatography (HPLC) system, typically using a reverse-phase column, to separate the different nucleosides based on their physicochemical properties.[22]

    • Mass Spectrometry Detection: The separated nucleosides are ionized (e.g., via electrospray ionization) and introduced into a mass spectrometer. The instrument first measures the mass-to-charge (m/z) ratio of the intact nucleoside ions.

    • Tandem MS (MS/MS): Ions corresponding to the mass of m1Ψ are selectively isolated and fragmented. The resulting fragmentation pattern is unique to m1Ψ and provides unambiguous identification. Quantification is achieved by comparing the signal intensity to that of a known amount of a stable isotope-labeled internal standard.[22]

Sequencing-Based Approaches

While challenging, methods are emerging to map m1Ψ at sequence-specific locations.

  • Pseudo-seq: This method is designed to detect pseudouridine. It involves treating RNA with the chemical CMC (N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide), which forms a stable adduct at the N3 position of Ψ.[23] This adduct acts as a stop for reverse transcriptase, allowing the location of the modification to be identified via next-generation sequencing. However, standard Pseudo-seq may not be able to distinguish between Ψ and m1Ψ, as the N1-methylation does not prevent CMC adduction at N3.[6]

  • Direct RNA Sequencing (Nanopore): Nanopore sequencing technologies offer a promising avenue for the direct detection of RNA modifications without the need for chemical labeling or reverse transcription.[24][25] As an RNA strand passes through a protein nanopore, it creates a characteristic disruption in an ionic current. Modified bases like m1Ψ produce a distinct electrical signal compared to the canonical bases, allowing for their direct identification and quantification within the native RNA sequence.[24][25] Researchers have successfully used this method to differentiate between U, Ψ, and m1Ψ, revealing unique base-calling signatures for each.[24][25]

G cluster_workflow LC-MS/MS Workflow for m1Ψ Detection RNA Purified RNA Sample Digestion Enzymatic Digestion (Nucleases, Phosphatases) RNA->Digestion Nucleosides Mixture of Nucleosides (A, G, C, U, m1Ψ...) Digestion->Nucleosides HPLC HPLC Separation Nucleosides->HPLC MS1 Mass Spectrometry (MS1) Detect m/z of all nucleosides HPLC->MS1 MS2 Tandem MS (MS2) Isolate & Fragment m1Ψ ion MS1->MS2 Result Unambiguous Identification & Quantification of m1Ψ MS2->Result

Workflow for m1Ψ detection via LC-MS/MS.

Conclusion and Future Directions

N1-methylpseudouridine, once a relatively obscure naturally occurring RNA modification, is now at the forefront of modern therapeutic development. Its dual ability to suppress innate immunity and enhance translation makes it an invaluable component of mRNA-based vaccines and other potential therapies.[2][3][26] While its role in synthetic mRNA is well-established, a deeper understanding of its natural functions in tRNA and rRNA is still an active area of research. Future investigations may reveal more widespread natural occurrences of m1Ψ, particularly as detection technologies like nanopore sequencing become more refined and accessible.[6] For drug development professionals, the precise effects of m1Ψ on translation fidelity, its potential for off-target effects at high concentrations, and the development of alternative modifications remain critical areas of study to further optimize the safety and efficacy of next-generation RNA therapeutics.

References

Methodological & Application

Application Notes and Protocols: N1-Methylpseudouridine (m1Ψ) Incorporation in mRNA Vaccines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of mRNA vaccines represents a paradigm shift in vaccinology, offering rapid development timelines and a high degree of flexibility. A key innovation that has propelled the success of mRNA vaccines, such as those for COVID-19, is the incorporation of modified nucleosides. Among these, N1-methylpseudouridine (m1Ψ) has emerged as a critical component.[1][2] When substituted for uridine (B1682114) during the in vitro transcription process, m1Ψ significantly enhances the therapeutic potential of mRNA molecules.[1][3]

This document provides detailed application notes and experimental protocols for the incorporation of m1Ψ into mRNA vaccines. It is intended to guide researchers, scientists, and drug development professionals in the synthesis, purification, and characterization of m1Ψ-modified mRNA, as well as in the assessment of its biological activity.

The primary benefits of incorporating m1Ψ into mRNA are twofold:

  • Reduced Innate Immunogenicity: Unmodified single-stranded RNA can be recognized by innate immune sensors such as Toll-like receptors (TLRs) 7 and 8, and RIG-I, leading to the production of type I interferons and other pro-inflammatory cytokines.[4] This inflammatory response can lead to unwanted side effects and can also suppress protein translation. The presence of m1Ψ in the mRNA sequence sterically hinders its binding to these immune sensors, thereby dampening the innate immune response.[5][6]

  • Enhanced Protein Translation: By evading the innate immune system, m1Ψ-modified mRNA is more stable within the cell and is translated into protein more efficiently.[7][8][9] Studies have shown that m1Ψ-containing mRNA can increase protein production by up to an order of magnitude compared to unmodified mRNA.[9] This increased translation efficiency allows for smaller doses of the vaccine to be used while still eliciting a robust immune response.

These two key features of m1Ψ have been instrumental in the development of safe and effective mRNA vaccines.[2][10]

Data Presentation

The following tables summarize the quantitative data from various studies, comparing key performance metrics of N1-methylpseudouridine (m1Ψ)-modified mRNA with unmodified mRNA.

Table 1: Comparison of Protein Expression

Reporter ProteinCell LineTransfection MethodFold Increase in Protein Expression (m1Ψ vs. Unmodified)Reference
Enhanced Green Fluorescent Protein (EGFP)Human Fibroblast-like Synoviocytes (FLS)LipofectionSignificantly Higher[11]
LuciferaseHEK293TLipofection~10-fold[9]
Mouse Erythropoietin (mEPO)In vivo (mice)Lipid Nanoparticle>4-fold[12]
mCherryBone Marrow-Derived Dendritic Cells (BMDCs)LipofectionSignificantly Higher[2]

Table 2: Comparison of Innate Immune Response (Cytokine Induction)

CytokineCell Type/SystemmRNA DoseFold Change in Cytokine Level (m1Ψ vs. Unmodified)Reference
TNF-αHuman PBMCs50, 150, 250 ng/wellSignificantly Lower[13]
IFN-αHuman PBMCs50, 150, 250 ng/wellSignificantly Lower[13]
IL-6Human FLSNot specifiedSuppressed[11]
TNF-αHuman FLSNot specifiedSuppressed[11]
CXCL10Human FLSNot specifiedSuppressed[11]
IFN-αIn vivo (mice)10 µgNot Detectable (m1Ψ) vs. Strong Induction (Unmodified)[12]
IFN-αRhesus Macaques400 or 800 µg (m1Ψ) vs. 160 µg (Unmodified)Lower[14][15]
IL-7Rhesus Macaques400 or 800 µg (m1Ψ) vs. 160 µg (Unmodified)Lower[14][15]
IL-6Rhesus Macaques400 or 800 µg (m1Ψ) vs. 160 µg (Unmodified)Higher[14][15]

Experimental Protocols

Protocol 1: In Vitro Transcription of N1-Methylpseudouridine-Modified mRNA

This protocol describes the synthesis of m1Ψ-modified mRNA using a linearized DNA template containing a T7 promoter.

Materials:

  • Linearized plasmid DNA or PCR product with a T7 promoter upstream of the gene of interest (1 µg)

  • Nuclease-free water

  • 10x Transcription Buffer (e.g., from a commercial kit)

  • ATP, GTP, CTP solutions (100 mM each)

  • N1-methylpseudouridine-5'-triphosphate (m1ΨTP) solution (100 mM)

  • T7 RNA Polymerase

  • RNase Inhibitor

  • DNase I (RNase-free)

Procedure:

  • Reaction Setup: Thaw all reagents on ice. In a sterile, RNase-free microcentrifuge tube, assemble the following reaction mixture at room temperature in the order listed:

ComponentVolume (for a 20 µL reaction)Final Concentration
Nuclease-free waterto 20 µL-
10x Transcription Buffer2 µL1x
ATP (100 mM)2 µL10 mM
GTP (100 mM)2 µL10 mM
CTP (100 mM)2 µL10 mM
m1ΨTP (100 mM)2 µL10 mM
Linearized DNA template (1 µg)X µL50 ng/µL
RNase Inhibitor1 µL-
T7 RNA Polymerase2 µL-
  • Incubation: Mix the components gently by pipetting up and down. Incubate the reaction at 37°C for 2 to 4 hours.[16]

  • DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes.

  • Purification: Proceed immediately to mRNA purification (see Protocol 2).

Protocol 2: Purification of m1Ψ-Modified mRNA

This protocol describes two common methods for purifying the in vitro transcribed mRNA to remove unincorporated nucleotides, enzymes, and potential double-stranded RNA (dsRNA) contaminants.

Method A: HPLC Purification

High-performance liquid chromatography (HPLC) is a highly effective method for removing dsRNA, a significant immunostimulatory byproduct of in vitro transcription.[1][7][8][17]

Materials:

  • HPLC system with a UV detector

  • Anion-exchange or reverse-phase chromatography column

  • Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0[1][8]

  • Buffer B: 0.1 M TEAA, 25% Acetonitrile, pH 7.0[1][8]

  • Nuclease-free water

Procedure:

  • Column Equilibration: Equilibrate the column with a starting mixture of Buffer A and Buffer B (e.g., 62% Buffer A, 38% Buffer B).[1]

  • Sample Loading: Dilute the in vitro transcription reaction mixture in nuclease-free water and load it onto the column.

  • Elution: Elute the mRNA using a linear gradient of increasing Buffer B concentration (e.g., from 38% to 65% Buffer B over 6 column volumes).[1][8]

  • Fraction Collection: Collect fractions and monitor the absorbance at 260 nm. The main peak corresponds to the full-length mRNA.

  • Desalting and Concentration: Pool the fractions containing the purified mRNA. Desalt and concentrate the mRNA using ethanol (B145695) precipitation or a suitable spin column.

  • Resuspension: Resuspend the purified mRNA in nuclease-free water or a suitable buffer.

Method B: Cellulose-Based Purification

This is a simpler and more accessible method for removing dsRNA contaminants.[12]

Materials:

  • Cellulose (B213188) fiber matrix

  • HEPES-ethanol buffer (10 mM HEPES pH 7.2, 0.1 mM EDTA, 125 mM NaCl, 16% ethanol)

  • Nuclease-free water

Procedure:

  • Prepare Cellulose Slurry: Suspend the cellulose fibers in the HEPES-ethanol buffer.

  • Binding: Add the in vitro transcribed mRNA to the cellulose slurry and incubate with gentle mixing to allow the dsRNA to bind to the cellulose.

  • Separation: Centrifuge the mixture to pellet the cellulose with the bound dsRNA.

  • Collection: Carefully collect the supernatant containing the purified mRNA.

  • Precipitation and Resuspension: Precipitate the mRNA from the supernatant using isopropanol (B130326) or ethanol, wash with 70% ethanol, and resuspend in nuclease-free water.

Protocol 3: Analysis of Innate Immune Response

This protocol describes the measurement of cytokine induction in human peripheral blood mononuclear cells (PBMCs) following transfection with m1Ψ-modified mRNA.

Materials:

  • Human PBMCs

  • Complete RPMI medium

  • Transfection reagent (e.g., Lipofectamine)

  • m1Ψ-modified mRNA and unmodified control mRNA

  • ELISA kits for TNF-α and IFN-α

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed freshly isolated human PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in 200 µL of complete medium.[18]

  • Transfection:

    • Prepare mRNA-lipid complexes by mixing the mRNA (e.g., at final concentrations of 50, 150, and 250 ng/well) with the transfection reagent according to the manufacturer's instructions.

    • Add the transfection complexes to the cells.

  • Incubation: Incubate the cells for 24 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: After 24 hours, centrifuge the plate and carefully collect the cell culture supernatants.

  • ELISA: Measure the concentrations of TNF-α and IFN-α in the supernatants using commercial ELISA kits, following the manufacturer's protocols.[18][19][20][21][22]

Protocol 4: Analysis of Protein Expression

This protocol describes two methods for analyzing protein expression following the delivery of m1Ψ-modified mRNA into cultured cells.

Method A: Western Blotting

Materials:

  • Transfected cells

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific to the expressed protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse the transfected cells using an appropriate lysis buffer.[23]

  • Protein Quantification: Determine the total protein concentration in the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[24]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[25]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Method B: Flow Cytometry (for fluorescent reporter proteins like EGFP)

Materials:

  • Transfected cells expressing a fluorescent protein

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometer

Procedure:

  • Cell Harvest:

    • For suspension cells, gently pellet the cells by centrifugation.

    • For adherent cells, wash with PBS, detach with Trypsin-EDTA, and neutralize with complete medium.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in PBS at an appropriate concentration for flow cytometry analysis.

  • Data Acquisition: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC for EGFP).

  • Data Analysis: Determine the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) as a measure of protein expression level.[26][27][28]

Mandatory Visualization

Signaling_Pathways cluster_unmodified Unmodified mRNA cluster_modified m1Ψ-Modified mRNA Unmodified mRNA Unmodified mRNA TLR7_8 TLR7/8 Unmodified mRNA->TLR7_8 RIG_I RIG-I Unmodified mRNA->RIG_I MyD88 MyD88 TLR7_8->MyD88 MAVS MAVS RIG_I->MAVS IRF7 IRF7 MyD88->IRF7 NF_kB NF-κB MyD88->NF_kB MAVS->IRF7 MAVS->NF_kB Type_I_IFN Type I IFN (IFN-α/β) IRF7->Type_I_IFN Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NF_kB->Inflammatory_Cytokines Translation_Inhibition Translation Inhibition Type_I_IFN->Translation_Inhibition m1Ψ-Modified mRNA m1Ψ-Modified mRNA Blocked_TLR TLR7/8 (Blocked) m1Ψ-Modified mRNA->Blocked_TLR Blocked_RIG_I RIG-I (Blocked) m1Ψ-Modified mRNA->Blocked_RIG_I Ribosome Ribosome m1Ψ-Modified mRNA->Ribosome Protein Antigen Protein Ribosome->Protein Enhanced_Translation Enhanced Translation

Caption: Innate immune sensing of unmodified vs. m1Ψ-modified mRNA.

Experimental_Workflow cluster_synthesis mRNA Synthesis & Purification cluster_analysis Biological Analysis DNA_Template DNA Template (with T7 promoter) IVT In Vitro Transcription (with m1ΨTP) DNA_Template->IVT Crude_mRNA Crude m1Ψ-mRNA IVT->Crude_mRNA Purification Purification (HPLC or Cellulose) Crude_mRNA->Purification Pure_mRNA Purified m1Ψ-mRNA Purification->Pure_mRNA Transfection Transfection into Cells Pure_mRNA->Transfection Protein_Analysis Protein Expression Analysis (Western Blot / Flow Cytometry) Transfection->Protein_Analysis Immune_Analysis Innate Immune Response Analysis (ELISA for Cytokines) Transfection->Immune_Analysis

Caption: Experimental workflow for m1Ψ-mRNA synthesis and analysis.

References

Application Notes and Protocols for In Vitro Transcription with N1-Methylpseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vitro transcription (IVT) is a cornerstone technique for the production of messenger RNA (mRNA) for a variety of applications, including vaccines, protein replacement therapies, and gene editing. The incorporation of modified nucleosides, such as N1-Methylpseudouridine (N1-mΨ), has emerged as a critical strategy to enhance the therapeutic potential of mRNA. Replacing uridine (B1682114) with N1-mΨ has been shown to decrease the immunogenicity of the mRNA and significantly increase its translational efficiency, leading to higher protein expression.[1][2][3]

These application notes provide a detailed protocol for the in vitro transcription of mRNA with complete substitution of uridine by N1-Methylpseudouridine-5'-Triphosphate (N1-mΨ-UTP). The protocol covers the preparation of the DNA template, the IVT reaction, purification of the resulting mRNA, and quality control measures.

Key Advantages of N1-Methylpseudouridine Incorporation

The substitution of uridine with N1-mΨ in synthetic mRNA offers several key advantages:

  • Reduced Immunogenicity: N1-mΨ-modified mRNA is less likely to be recognized by innate immune sensors such as Toll-like receptor 3 (TLR3) and RIG-I, which typically detect foreign RNA and can trigger an inflammatory response.[3][4][5] This reduced immunogenicity is crucial for in vivo applications to prevent adverse reactions and ensure sustained protein expression.

  • Enhanced Translational Efficiency: mRNA containing N1-mΨ has been demonstrated to be translated into protein more efficiently than its unmodified counterpart.[1][2][6] This can lead to higher yields of the desired protein from a smaller amount of administered mRNA. Studies have shown that N1-mΨ modification can increase ribosome density on the mRNA, contributing to this enhanced translation.[6]

  • Increased mRNA Stability: The presence of N1-mΨ can contribute to the overall stability of the mRNA molecule, protecting it from degradation by cellular nucleases and extending its functional half-life.[7]

Experimental Protocols

DNA Template Preparation

A high-quality, linear DNA template is essential for efficient in vitro transcription. The template should contain a T7 RNA polymerase promoter upstream of the sequence to be transcribed.

Protocol:

  • Plasmid Linearization:

    • Digest the plasmid DNA containing the target sequence downstream of a T7 promoter with a restriction enzyme that cuts at the 3' end of the desired transcript.

    • Ensure complete linearization by analyzing a small aliquot on an agarose (B213101) gel.

    • Purify the linearized DNA template using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

  • PCR-Generated Template:

    • Amplify the desired DNA sequence using high-fidelity DNA polymerase. The forward primer should incorporate the T7 promoter sequence (5'-TAATACGACTCACTATAGGG-3').

    • Purify the PCR product using a PCR purification kit to remove primers, dNTPs, and polymerase.

  • Quantification and Quality Check:

    • Determine the concentration of the purified linear DNA template using a spectrophotometer (e.g., NanoDrop).

    • Assess the purity by measuring the A260/A280 ratio, which should be between 1.8 and 2.0.

In Vitro Transcription Reaction with N1-Methylpseudouridine

This protocol is for a standard 20 µL IVT reaction. The reaction can be scaled up as needed. All reagents should be RNase-free.

Reaction Components:

ComponentFinal Concentration20 µL Reaction Volume
Nuclease-Free Water-to 20 µL
10x Transcription Buffer1x2 µL
100 mM ATP7.5 mM1.5 µL
100 mM GTP7.5 mM1.5 µL
100 mM CTP7.5 mM1.5 µL
100 mM N1-mΨ-UTP7.5 mM1.5 µL
Linear DNA Template0.5 - 1 µgX µL
Cap Analog (e.g., CleanCap® Reagent AG)4 mMVaries
RNase Inhibitor (40 U/µL)1 U/µL0.5 µL
T7 RNA Polymerase-2 µL

Protocol:

  • Thaw all components on ice.

  • Assemble the reaction at room temperature in the following order: Nuclease-Free Water, 10x Transcription Buffer, ATP, GTP, CTP, N1-mΨ-UTP, Cap Analog (if using co-transcriptional capping), and the linear DNA template. Mix gently by pipetting.

  • Add the RNase Inhibitor and T7 RNA Polymerase. Mix gently and centrifuge briefly to collect the reaction mixture at the bottom of the tube.

  • Incubate the reaction at 37°C for 2 to 4 hours. Longer incubation times may increase yield but can also lead to the accumulation of double-stranded RNA (dsRNA) byproducts.[]

  • DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15-30 minutes.

mRNA Purification

Purification is critical to remove unincorporated nucleotides, enzymes, and the DNA template.

Lithium Chloride (LiCl) Precipitation (for removal of unincorporated NTPs and most proteins):

  • To the 20 µL IVT reaction, add 30 µL of nuclease-free water and 25 µL of 7.5 M LiCl.

  • Mix well and incubate at -20°C for at least 30 minutes.

  • Centrifuge at full speed (≥12,000 x g) for 15 minutes at 4°C to pellet the RNA.

  • Carefully discard the supernatant.

  • Wash the pellet with 500 µL of cold 70% ethanol.

  • Centrifuge at full speed for 5 minutes at 4°C.

  • Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the purified mRNA in an appropriate volume of RNase-free water or buffer (e.g., 0.1 mM EDTA).

Spin Column Purification (for high purity):

For applications requiring higher purity, commercially available RNA purification kits that utilize spin columns are recommended. Follow the manufacturer's protocol.

Quality Control

Quantification and Purity:

  • Measure the concentration of the purified mRNA using a spectrophotometer. The A260/A280 ratio should be ~2.0 for pure RNA.

Integrity Analysis:

  • Assess the integrity of the mRNA transcript by running an aliquot on a denaturing agarose gel or using a microfluidics-based system (e.g., Agilent Bioanalyzer). A sharp, distinct band at the expected size indicates high-quality, full-length mRNA.

Data Presentation

The incorporation of N1-mΨ into mRNA has been shown to significantly impact its performance. The following tables summarize representative quantitative data from various studies.

Table 1: Comparison of mRNA Yield

Nucleotide CompositionTypical Yield (µg from a 20 µL IVT)Reference
Uridine (unmodified)100 - 150[]
N1-Methylpseudouridine100 - 130[]

Note: Yields are highly dependent on the specific template and reaction conditions.

Table 2: Impact of N1-mΨ on Protein Expression

mRNA ModificationRelative Protein Expression (Fold Change vs. Unmodified)Cell TypeReference
Pseudouridine (Ψ)~10-fold increaseVarious[1]
N1-Methylpseudouridine (N1-mΨ)>10-fold increase over Ψ-modifiedMammalian cell lines and mice[1]
N1-Methylpseudouridine (N1-mΨ)Significantly enhancedCell-free translation systems[6]

Table 3: Effect of N1-mΨ on Immunogenicity

mRNA CompositionImmune Response Marker (e.g., IFN-α, TNF-α)OutcomeReference
Unmodified UridineHighStrong immune activation[4]
N1-MethylpseudouridineUndetectable/BaselineAbrogation of immune signaling[4]

Visualization of Key Processes

Experimental Workflow

IVT_Workflow cluster_prep Template Preparation cluster_ivt In Vitro Transcription cluster_purification Purification cluster_qc Quality Control plasmid Plasmid DNA linearized Linearized DNA Template plasmid->linearized Restriction Digest ivt_mix IVT Reaction Mix (T7 Polymerase, NTPs, N1-mΨ-UTP, Cap Analog) linearized->ivt_mix pcr PCR Amplification pcr->linearized incubation Incubation (37°C, 2-4h) ivt_mix->incubation dnase_treat DNase I Treatment incubation->dnase_treat licl LiCl Precipitation dnase_treat->licl spin_column Spin Column dnase_treat->spin_column purified_mrna Purified N1-mΨ-mRNA licl->purified_mrna spin_column->purified_mrna quant Quantification (A260/A280) purified_mrna->quant integrity Integrity Analysis (Gel/Bioanalyzer) purified_mrna->integrity

Caption: Workflow for N1-mΨ-mRNA synthesis.

Signaling Pathway: Evasion of Innate Immune Recognition

Unmodified single-stranded and double-stranded RNA can be recognized by endosomal Toll-like receptors (TLR3, TLR7/8) and cytosolic RIG-I-like receptors (RLRs), triggering a downstream signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. The incorporation of N1-mΨ sterically hinders the binding of mRNA to these receptors, thus preventing the activation of this innate immune response.

Immune_Evasion cluster_unmodified Unmodified mRNA cluster_modified N1-mΨ-modified mRNA unmodified_mrna Unmodified mRNA (dsRNA byproduct) tlr3 TLR3 unmodified_mrna->tlr3 rigi RIG-I unmodified_mrna->rigi trif TRIF tlr3->trif mavs MAVS rigi->mavs irf3 IRF3 Activation trif->irf3 nfkb NF-κB Activation trif->nfkb mavs->irf3 cytokines Type I Interferons & Pro-inflammatory Cytokines irf3->cytokines nfkb->cytokines modified_mrna N1-mΨ-mRNA no_binding_tlr3 Binding Blocked modified_mrna->no_binding_tlr3 no_binding_rigi Binding Blocked modified_mrna->no_binding_rigi translation Enhanced Translation modified_mrna->translation

Caption: N1-mΨ modification evades immune sensing.

References

Application Notes and Protocols for m1Ψ-Modified mRNA Synthesis Using T7 RNA polymerase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of messenger RNA (mRNA) as a therapeutic modality has gained significant momentum, underscored by the rapid development and deployment of mRNA-based vaccines for COVID-19. A key innovation in this field is the substitution of uridine (B1682114) with N1-methylpseudouridine (m1Ψ) during the in vitro transcription (IVT) process. This modification has been shown to reduce the innate immunogenicity of the mRNA, enhance its stability, and significantly increase protein translation, making it a cornerstone of modern mRNA therapeutic development.[1][][3][4]

These application notes provide a comprehensive overview and detailed protocols for the synthesis of m1Ψ-modified mRNA using T7 RNA polymerase. The information is intended for researchers, scientists, and professionals involved in the development of mRNA-based therapeutics and vaccines.

Key Advantages of m1Ψ Modification

The incorporation of m1Ψ in place of uridine in synthetic mRNA confers several critical advantages:

  • Reduced Innate Immunogenicity: Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), RIG-I, and PKR, triggering an innate immune response that can lead to inflammation and translational shutdown.[][5][6] The presence of m1Ψ helps the mRNA evade detection by these sensors, leading to a dampened immune response.[][3]

  • Enhanced Protein Expression: By mitigating the activation of the PKR-mediated integrated stress response, which can inhibit translation initiation, m1Ψ-modified mRNA leads to significantly higher and more sustained protein production in vivo.[][5][6] Studies have shown that m1Ψ modification can result in up to a 10-fold increase in protein expression compared to unmodified mRNA.[6]

  • Improved mRNA Stability: The modification can also contribute to the overall stability of the mRNA molecule, protecting it from degradation by cellular ribonucleases.[]

  • High Translational Fidelity: Importantly, the incorporation of m1Ψ does not significantly impact the accuracy of the translational machinery, ensuring the synthesis of faithful protein products.[5][7]

Experimental Workflow and Considerations

The synthesis of m1Ψ-modified mRNA follows a well-defined workflow, from the generation of a DNA template to the final purification of the mRNA product. Each step requires careful optimization and quality control to ensure the production of high-quality, functional mRNA.

Workflow cluster_0 Template Preparation cluster_1 mRNA Synthesis cluster_2 Purification & QC pDNA Plasmid DNA (with T7 promoter) Linearization Plasmid Linearization (Restriction Digest) pDNA->Linearization IVT In Vitro Transcription (IVT) - T7 RNA Polymerase - ATP, GTP, CTP, m1Ψ-UTP - Cap Analog Linearization->IVT DNase DNase Treatment IVT->DNase Purification mRNA Purification (e.g., Chromatography) DNase->Purification QC Quality Control - Integrity (Gel) - Purity (A260/A280) - Concentration Purification->QC Final_Product Final_Product QC->Final_Product High-Quality m1Ψ-mRNA ImmuneEvasion cluster_0 Unmodified mRNA cluster_1 m1Ψ-Modified mRNA cluster_2 Innate Immune Response cluster_3 Cellular Outcome Unmodified_mRNA Unmodified ssRNA TLR TLR3/7/8 Unmodified_mRNA->TLR Recognized PKR PKR Unmodified_mRNA->PKR Activated Modified_mRNA m1Ψ-Modified mRNA Modified_mRNA->TLR Evades Recognition Modified_mRNA->PKR Activation Mitigated Translation Enhanced & Sustained Protein Translation Modified_mRNA->Translation Immune_Response Type I IFN Production & Translational Shutdown TLR->Immune_Response PKR->Immune_Response

References

Application Notes and Protocols for N1-Methylpseudouridine in Therapeutic mRNA Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of modern therapeutics has been significantly reshaped by the advent of messenger RNA (mRNA) technologies. A pivotal innovation in this field is the incorporation of modified nucleosides to enhance the stability and translational efficiency of synthetic mRNA while mitigating its inherent immunogenicity. Among these modifications, N1-methylpseudouridine (m1Ψ) has emerged as a cornerstone for the development of effective mRNA vaccines and therapeutics, including the widely recognized COVID-19 vaccines.[1][2][3][4]

The substitution of uridine (B1682114) with m1Ψ in in vitro transcribed (IVT) mRNA confers several advantageous properties. It allows the mRNA to largely evade recognition by innate immune sensors such as Toll-like receptors (TLRs) and RIG-I, thereby reducing inflammatory responses that can impede protein translation and lead to adverse effects.[5][6] Concurrently, m1Ψ modification has been shown to significantly boost protein expression, a critical factor for the therapeutic efficacy of mRNA-based drugs.[6][7][8][9][10]

These application notes provide a comprehensive overview of the use of m1Ψ in therapeutic mRNA development. They include detailed protocols for the synthesis of m1Ψ-modified mRNA, its formulation into lipid nanoparticles (LNPs) for effective delivery, and methods for the subsequent analysis of protein expression and immunogenicity. The provided data and methodologies are intended to serve as a valuable resource for researchers and professionals in the field.

Data Presentation: Comparative Analysis of mRNA Modifications

The following tables summarize quantitative data from various studies, comparing the effects of unmodified (U), pseudouridine (B1679824) (Ψ), and N1-methylpseudouridine (m1Ψ) modified mRNA on protein expression, stability, and immunogenicity.

Table 1: Protein Expression

ModificationReporter GeneDelivery MethodIn Vitro/In Vivo ModelFold Increase in Protein Expression (relative to unmodified mRNA)Reference
m1Ψ LuciferaseLNPMiceUp to 15-fold[7]
m1Ψ EGFPTransfectionMH7A and FLS cellsSignificantly higher than unmodified[8]
m1Ψ VariousLNPSpleen (mice)Up to 50-fold[7]
Ψ and m1Ψ SurvivinTransfectionHEK293T and HeLa cells~8.5-fold (both)[11]
m1Ψ LuciferaseTransfectionHEK293T cells>10-fold relative to Ψ-mRNA[10]

Table 2: Immunogenicity - Cytokine Induction

ModificationCytokineIn Vitro/In Vivo ModelResultReference
Unmodified IFN-α, IL-7Rhesus MacaquesHigher induction compared to m1Ψ-mRNA[12][13][14]
m1Ψ IL-6, TNF-αRhesus MacaquesStronger induction compared to unmodified mRNA[12][13]
Unmodified IL-6, TNF-α, CXCL10Human FLS cellsUpregulated[8]
m1Ψ IL-6, TNF-α, CXCL10Human FLS cellsSuppressed[8]
m1Ψ (high ratio) RIG-I, RANTES, IL-6, IFN-β1, TNF-αHEK293T cellsSignificantly reduced mRNA levels[5]

Table 3: mRNA Stability

| Modification | Assay | Observation | Reference | |---|---|---|---|---| | m1Ψ | Co-incubation with fetal bovine serum | Protected mRNA from degradation |[5] | | m1Ψ | Intracellular stability assay (qPCR) | Increased stability with higher modification ratio |[5] | | m1Ψ | Photostability (267 nm irradiation) | 6.7-fold more photostable than Uridine |[15] |

Experimental Protocols

Protocol 1: In Vitro Transcription (IVT) of m1Ψ-Modified mRNA

This protocol describes the synthesis of m1Ψ-containing mRNA using a linearized plasmid DNA template.

Materials:

  • Linearized plasmid DNA template (50 ng/μL)

  • T7 RNA Polymerase (e.g., 15 U/μL)

  • Murine RNase Inhibitor (e.g., 2 U/μL)

  • Inorganic Pyrophosphatase (e.g., 0.005 U/μL)

  • 10X IVT Buffer (e.g., 400 mM Tris-HCl pH 8.0, 300 mM MgCl₂, 20 mM Spermidine, 25 mM TCEP)

  • NTP solution mix (100 mM each of ATP, GTP, CTP)

  • N1-methylpseudouridine-5'-triphosphate (m1ΨTP) (100 mM)

  • Nuclease-free water

Procedure:

  • Reaction Assembly: On ice, combine the following reagents in a nuclease-free microcentrifuge tube to a final volume of 20 μL:

    • 10X IVT Buffer: 2 μL

    • Linearized DNA template: 1 μL (50 ng)

    • ATP, GTP, CTP mix (10 mM final each): 2 μL

    • m1ΨTP (10 mM final): 2 μL

    • Murine RNase Inhibitor: 1 μL

    • Inorganic Pyrophosphatase: 1 μL

    • T7 RNA Polymerase: 1 μL

    • Nuclease-free water: to 20 μL

  • Incubation: Mix gently by pipetting and incubate at 37°C for 30 minutes to 2 hours.

  • DNase Treatment: To remove the DNA template, add 1 μL of DNase I and incubate at 37°C for 15 minutes.

  • Purification: Proceed immediately to mRNA purification (Protocol 2).

Protocol 2: Purification of m1Ψ-mRNA using HPLC

This protocol outlines the purification of IVT-synthesized mRNA using reverse-phase high-performance liquid chromatography (HPLC) to remove impurities such as dsRNA, aborted transcripts, and residual proteins.[16][17][18]

Materials:

  • Crude IVT mRNA reaction mixture

  • HPLC system with a UV detector

  • Reverse-phase HPLC column suitable for oligonucleotide purification (e.g., alkylated non-porous polystyrene-divinylbenzene copolymer matrix)

  • Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

  • Buffer B: 0.1 M TEAA, 25% Acetonitrile, pH 7.0

  • Nuclease-free collection tubes

Procedure:

  • System Preparation: Equilibrate the HPLC system and column with 38% Buffer B at a flow rate of 5 mL/min. Set the column oven temperature to 45°C.

  • Sample Loading: Load the crude IVT mRNA sample onto the column.

  • Elution Gradient: Elute the mRNA using a linear gradient of 38% to 65% Buffer B over 6 column volumes.[16] Monitor the absorbance at 260 nm.

  • Fraction Collection: Collect the fractions corresponding to the main mRNA peak, excluding earlier and later eluting species which may represent impurities.[16]

  • Desalting and Concentration: Pool the collected fractions and desalt/concentrate the purified mRNA using an appropriate method such as ethanol (B145695) precipitation or ultrafiltration.

  • Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity via gel electrophoresis or capillary electrophoresis.

Protocol 3: Formulation of m1Ψ-mRNA Lipid Nanoparticles (LNPs) via Microfluidics

This protocol describes the encapsulation of m1Ψ-mRNA into LNPs using a microfluidic mixing device.[1][19][20][21]

Materials:

  • Purified m1Ψ-mRNA in an aqueous buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)

  • Lipid mixture in ethanol:

    • Ionizable lipid (e.g., SM-102)

    • Phospholipid (e.g., DSPC)

    • Cholesterol

    • PEG-lipid (e.g., DMG-PEG2000)

    • (A common molar ratio is 50:10:38.5:1.5)

  • Microfluidic mixing system (e.g., with a Y-junction microfluidic chip)

  • Syringe pumps

  • Dialysis cassette or tangential flow filtration system for buffer exchange

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Solution Preparation:

    • Prepare the lipid mixture in anhydrous ethanol.

    • Prepare the m1Ψ-mRNA solution in the aqueous buffer.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes and place them on the syringe pumps.

    • Connect the syringes to the inlets of the microfluidic chip.

    • Set the flow rates to achieve a desired total flow rate (e.g., 12 mL/min) and flow rate ratio (e.g., 3:1 organic to aqueous phase).[1]

    • Initiate the flow to allow for rapid mixing and self-assembly of the LNPs.

  • Collection: Collect the resulting LNP suspension from the outlet of the microfluidic chip.

  • Buffer Exchange: Dialyze the LNP suspension against PBS (pH 7.4) for 4-6 hours at 4°C to remove ethanol and raise the pH.[1]

  • Characterization: Analyze the formulated LNPs for particle size, polydispersity index (PDI), and encapsulation efficiency using methods like dynamic light scattering (DLS) and a RiboGreen assay.

Protocol 4: In Vitro Transfection and Analysis of Protein Expression by Western Blot

This protocol details the transfection of cells with m1Ψ-mRNA-LNPs and subsequent analysis of target protein expression.

Materials:

  • m1Ψ-mRNA-LNPs

  • Mammalian cell line (e.g., HEK293T, A549)

  • Complete cell culture medium

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (2X)

  • SDS-PAGE gel and electrophoresis system

  • Protein transfer system (wet or semi-dry)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate to achieve 70-80% confluency on the day of transfection.

  • Transfection: Add the desired amount of m1Ψ-mRNA-LNPs to the cells and incubate for the desired time (e.g., 24-72 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add 1 mL of ice-cold RIPA buffer per 1x10⁷ cells.[22]

    • Incubate on ice for 15 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 10-50 µg) with an equal volume of 2X Laemmli buffer.[23] Boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load samples onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBS-T.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBS-T.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

Protocol 5: Assessment of Immunogenicity by Cytokine ELISA

This protocol describes the quantification of pro-inflammatory cytokines (e.g., TNF-α) in cell culture supernatants or serum using a sandwich ELISA kit.

Materials:

  • Cell culture supernatants or serum samples from in vitro or in vivo experiments

  • Human TNF-α ELISA kit (or other cytokine-specific kits)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as per the ELISA kit manufacturer's instructions.[24][25] This typically involves reconstituting the standard, diluting wash buffers, and preparing antibody and enzyme conjugate solutions.

  • Assay Procedure (General Steps):

    • Add samples and standards to the wells of the antibody-coated microplate. Incubate for the specified time (e.g., 2 hours at room temperature).

    • Wash the wells multiple times with the wash buffer.

    • Add the biotin-conjugated detection antibody to each well. Incubate (e.g., 1 hour at room temperature).

    • Wash the wells.

    • Add the streptavidin-HRP conjugate to each well. Incubate (e.g., 30 minutes at room temperature).

    • Wash the wells.

    • Add the TMB substrate solution and incubate in the dark until color develops (e.g., 10-20 minutes).

    • Add the stop solution to each well.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the experimental samples.

Visualizations

G cluster_U Uridine cluster_Psi Pseudouridine (Ψ) cluster_m1Psi N1-Methylpseudouridine (m1Ψ) U Psi m1Psi

Caption: Molecular structures of Uridine, Pseudouridine, and N1-Methylpseudouridine.

G cluster_synthesis mRNA Synthesis & Purification cluster_formulation LNP Formulation cluster_application Application & Analysis pDNA Linearized DNA Template IVT In Vitro Transcription (with m1ΨTP) pDNA->IVT Purification HPLC Purification IVT->Purification QC1 Quality Control (Integrity, Concentration) Purification->QC1 mRNA Purified m1Ψ-mRNA QC1->mRNA Mixing Microfluidic Mixing mRNA->Mixing Lipids Lipid Mixture (in Ethanol) Lipids->Mixing Dialysis Buffer Exchange (Dialysis/TFF) Mixing->Dialysis QC2 LNP Characterization (Size, PDI, EE) Dialysis->QC2 LNP m1Ψ-mRNA-LNPs QC2->LNP Delivery In Vitro / In Vivo Delivery LNP->Delivery Expression Protein Expression (Western Blot, ELISA) Delivery->Expression Immunity Immunogenicity (Cytokine ELISA) Delivery->Immunity

Caption: Workflow for therapeutic m1Ψ-mRNA development.

G cluster_unmodified Unmodified mRNA cluster_modified m1Ψ-Modified mRNA unmod_mRNA Unmodified mRNA TLR7_8 TLR7/8 (Endosome) unmod_mRNA->TLR7_8 RIGI RIG-I (Cytosol) unmod_mRNA->RIGI MyD88 MyD88/MAVS TLR7_8->MyD88 RIGI->MyD88 IRF_NFkB IRF/NF-κB Activation MyD88->IRF_NFkB Cytokines Type I IFN & Pro-inflammatory Cytokines IRF_NFkB->Cytokines Translation_Inhibition Translation Inhibition Cytokines->Translation_Inhibition mod_mRNA m1Ψ-mRNA Evade Evades TLR7/8 & RIG-I Recognition mod_mRNA->Evade Reduced_Cytokines Reduced Innate Immune Signaling Evade->Reduced_Cytokines Translation_Enhanced Enhanced & Sustained Protein Translation Reduced_Cytokines->Translation_Enhanced

Caption: Signaling pathways for unmodified vs. m1Ψ-modified mRNA.

References

Application Notes: Metabolic Labeling of Nascent RNA with Uridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The steady-state level of RNA in a cell represents a dynamic equilibrium between RNA synthesis and degradation. Traditional methods that measure total RNA levels provide only a snapshot and cannot distinguish between changes in transcription and RNA stability. Metabolic labeling of newly synthesized (nascent) RNA with uridine (B1682114) analogs offers a powerful approach to investigate the life cycle of RNA in vivo. By introducing modified nucleosides into cell culture, researchers can tag, isolate, and analyze RNA transcripts synthesized within a specific timeframe. This technique is invaluable for studying transcription rates, co-transcriptional processing, RNA stability, and the impact of various stimuli or therapeutic agents on these processes.[1][2][3][4][5][6][7][8]

The most commonly used uridine analogs are 5-ethynyluridine (B57126) (EU), 5-bromouridine (B41414) (BrU), and 4-thiouridine (B1664626) (4sU).[2][6][7][9][10] These analogs are cell-permeable and are incorporated into nascent RNA by cellular RNA polymerases.[9][10][11][12] Once incorporated, the tagged RNAs can be selectively isolated and analyzed through various downstream applications, including quantitative PCR (qPCR), microarray analysis, and next-generation sequencing (e.g., EU-seq, Bru-seq).[1][6][11][13]

Principle of the Method

The core principle involves a "pulse" or "pulse-chase" experiment.

  • Pulse Labeling: Cells are incubated for a short period with a medium containing a uridine analog. During this "pulse," the analog is taken up by the cells and incorporated into newly transcribed RNA. This allows for the specific capture and analysis of the nascent transcriptome.[9]

  • Pulse-Chase Analysis: After the initial pulse, the labeling medium is replaced with a medium containing a high concentration of natural, unlabeled uridine. This "chase" prevents further incorporation of the analog. By collecting samples at different time points during the chase, one can track the degradation of the labeled RNA population and determine RNA half-lives.[6][9]

The detection and isolation methods differ based on the analog used:

  • 5-Ethynyluridine (EU): EU contains an alkyne group, which allows for a highly specific and efficient copper-catalyzed "click" reaction with an azide-containing molecule.[12][14][15][16] This azide (B81097) can be attached to a fluorescent dye for imaging (Click-iT imaging) or to biotin (B1667282) for affinity purification on streptavidin beads.[7][11][12][14]

  • 5-Bromouridine (BrU): BrU-labeled RNA is isolated via immunoprecipitation using antibodies that specifically recognize BrU.[1][6][7][17]

  • 4-Thiouridine (4sU): The thiol group in 4sU-labeled RNA can be biotinylated, allowing for purification on streptavidin beads.[2][3]

Comparative Data of Uridine Analogs

The choice of uridine analog depends on the specific experimental goals, cell type, and downstream application.

Feature5-Ethynyluridine (EU)5-Bromouridine (BrU)4-Thiouridine (4sU)
Detection Method Copper-catalyzed click chemistry with an azide-biotin or azide-fluorophore.[12][14][15][16]Immunoprecipitation with anti-BrU/BrdU antibodies.[1][6][7][17]Thiol-reactive biotinylation (e.g., with Biotin-HPDP).[3]
Typical Labeling Time 30 minutes to 24 hours.[11][15]1 hour to 12 hours.[1][17]5 minutes to several hours.[18]
Typical Concentration 0.2 mM to 1 mM.[11][14][15]150 µM.[17]100 µM to 500 µM.[3]
Advantages Highly specific and efficient click reaction, low background, suitable for both imaging and sequencing.[15][19]Well-established method, less toxic than other analogs in some contexts.[6]Efficient labeling, widely used for RNA half-life studies.[3][4]
Limitations Potential for copper-induced cytotoxicity (can be mitigated with copper chelators).Antibody performance can be variable, potentially higher background.[2]Biotinylation reaction can be less efficient than click chemistry.
Primary Applications Nascent RNA capture (EU-seq), in situ imaging of transcription.[11][20][21]Nascent RNA sequencing (Bru-seq), RNA stability studies (BruChase-seq).[6][22][23]Measuring RNA synthesis and decay rates (4sU-seq).[3][4]

Signaling Pathways and Experimental Workflows

Cellular Uptake and Incorporation of Uridine Analogs

Uridine analogs are transported into the cell and subsequently phosphorylated by the nucleoside salvage pathway to become triphosphates. These analog-triphosphates are then recognized by RNA polymerases and incorporated into newly synthesized RNA transcripts.

G cluster_extracellular Extracellular cluster_cell Cell U_analog_ext Uridine Analog (e.g., EU, BrU) U_analog_int Uridine Analog U_analog_ext->U_analog_int Nucleoside Transporter UTP_analog Analog-UTP U_analog_int->UTP_analog Nucleoside Salvage Pathway (Phosphorylation) RNA_Poly RNA Polymerase UTP_analog->RNA_Poly Nascent_RNA Nascent RNA (Labeled) RNA_Poly->Nascent_RNA Transcription

Caption: Cellular uptake and incorporation of uridine analogs into nascent RNA.

Experimental Workflow for EU-based Nascent RNA Capture (EU-Seq)

This workflow outlines the key steps from labeling cells with 5-ethynyluridine to preparing the nascent RNA for sequencing.

G A 1. Cell Culture & Labeling Incubate cells with 5-EU B 2. Cell Lysis & Total RNA Isolation A->B C 3. Click Reaction Biotin-azide is conjugated to EU-RNA B->C D 4. Affinity Purification Capture biotinylated RNA with streptavidin magnetic beads C->D E 5. Elution of Nascent RNA D->E F 6. Downstream Analysis (e.g., Library Prep & Sequencing) E->F

Caption: General workflow for EU-based nascent RNA capture and sequencing.

Experimental Protocols

Protocol 1: Nascent RNA Labeling with 5-Ethynyluridine (EU) for Imaging

This protocol is adapted for visualizing newly synthesized RNA in cultured cells using fluorescence microscopy.

Materials:

  • Cells of interest cultured on coverslips in a 6-well plate

  • 5-ethynyluridine (EU)[12][15]

  • Complete cell culture medium, pre-warmed

  • 3.7% Formaldehyde (B43269) in PBS

  • 0.5% Triton® X-100 in PBS

  • Click-iT® RNA Imaging Kit (contains fluorescent azide, buffers, and copper sulfate)[24]

  • Hoechst 33342 for nuclear counterstaining

Procedure:

  • EU Labeling:

    • Prepare a 2X working solution of EU in pre-warmed complete medium (e.g., for a final concentration of 1 mM, prepare a 2 mM solution).[24]

    • Add an equal volume of the 2X EU working solution to the cells on coverslips.

    • Incubate for 1 hour under normal cell culture conditions.[24] The optimal time may need to be determined experimentally.

  • Cell Fixation and Permeabilization:

    • Remove the labeling medium and wash the coverslips once with PBS.

    • Add 1 mL of 3.7% formaldehyde in PBS to each well and incubate for 15 minutes at room temperature.[24]

    • Remove the fixative and wash once with PBS.

    • Add 1 mL of 0.5% Triton® X-100 in PBS to each well and incubate for 15 minutes at room temperature to permeabilize the cells.[24]

  • Click-iT Detection:

    • Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions, containing the fluorescent azide, copper sulfate, and reaction buffer.[24]

    • Remove the permeabilization buffer and wash the wells once with PBS.

    • Add 500 µL of the Click-iT® reaction cocktail to each coverslip.

    • Incubate for 30 minutes at room temperature, protected from light.[24]

  • Washing and Counterstaining:

    • Remove the reaction cocktail and wash the cells once with the provided rinse buffer.[24]

    • (Optional) For nuclear staining, dilute Hoechst 33342 1:1,000 in PBS. Add 1 mL to each well and incubate for 15 minutes at room temperature, protected from light.[24]

    • Wash the cells twice with PBS.

  • Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with filters appropriate for the chosen fluorophore and Hoechst 33342.

Protocol 2: Nascent RNA Capture with 5-Bromouridine (Bru-Seq)

This protocol describes the labeling and immunoprecipitation of nascent RNA for downstream sequencing analysis.

Materials:

  • Cells of interest cultured in a 10-cm dish

  • 5-Bromouridine (BrU)

  • Complete cell culture medium

  • TRIzol® reagent or other lysis buffer

  • Anti-BrdU antibody conjugated to magnetic beads[6][17]

  • IP buffer (e.g., RIPA buffer)

  • Wash buffers

  • RNA extraction kit

Procedure:

  • BrU Labeling:

    • Add BrU to the cell culture medium to a final concentration of 2 mM.

    • Incubate the cells for 1 hour at 37°C.[1] This time can be adjusted based on the experimental question.

  • RNA Extraction:

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells directly on the plate using TRIzol® reagent and proceed with total RNA extraction according to the manufacturer's protocol.

  • Immunoprecipitation (IP) of BrU-labeled RNA:

    • Resuspend the total RNA in IP buffer.

    • Add anti-BrdU antibody-conjugated magnetic beads to the RNA sample.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow the antibody to bind to the BrU-labeled RNA.[17]

    • Place the tube on a magnetic stand to capture the beads. Discard the supernatant which contains unlabeled, pre-existing RNA.

  • Washing and Elution:

    • Wash the beads several times with wash buffer to remove non-specific binding.

    • Elute the captured BrU-RNA from the beads using an appropriate elution buffer (e.g., a buffer containing a competitive nucleoside or a chaotropic agent).

  • RNA Purification and Downstream Analysis:

    • Purify the eluted RNA using a standard RNA cleanup kit.

    • The purified nascent RNA is now ready for quality control, library preparation, and high-throughput sequencing.[6][13]

References

Application Notes and Protocols for N1-Methylpseudouridine in COVID-19 mRNA Vaccine Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N1-methylpseudouridine (m1Ψ) in the production of COVID-19 mRNA vaccines. The inclusion of m1Ψ is a critical modification that enhances vaccine efficacy by increasing protein expression and reducing innate immunogenicity.[1][2][3] This document details the underlying mechanisms, provides quantitative data on its effects, and offers detailed protocols for key experimental procedures.

Introduction to N1-Methylpseudouridine (m1Ψ)

N1-methylpseudouridine is a modified nucleoside, an isomer of uridine (B1682114), that is incorporated into the mRNA sequence of several COVID-19 vaccines, replacing all uridine residues.[2] This strategic substitution has two primary benefits:

  • Enhanced Protein Expression: m1Ψ-modified mRNA leads to significantly higher levels of antigen protein production compared to unmodified mRNA.[1][2][3] This is attributed to both an evasion of the innate immune response that would otherwise suppress translation, and potentially a direct enhancement of the translation process itself.[4][5]

  • Reduced Innate Immunogenicity: The innate immune system has evolved to recognize and respond to foreign RNA, such as that from invading viruses. Unmodified single-stranded RNA can trigger pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) 7 and 8, and RIG-I, leading to an inflammatory response and the production of type I interferons.[6][7][8] This response can hinder protein translation from the vaccine mRNA. The presence of m1Ψ helps the mRNA evade detection by these sensors, thereby dampening the innate immune response.[6][9]

Quantitative Data Summary

The following tables summarize the quantitative effects of N1-methylpseudouridine modification on protein expression and innate immune response, as reported in various studies.

Table 1: Enhancement of Protein Expression by m1Ψ Modification

Cell LineReporter GeneFold Increase in Protein Expression (m1Ψ vs. Unmodified Uridine)Reference
A549Firefly Luciferase~13-fold[1]
HeLaFirefly Luciferase~10-fold[1]
BJ FibroblastsFirefly Luciferase~15-fold[10]
C2C12Firefly Luciferase~7-fold[1]
Primary Human KeratinocytesFirefly Luciferase~44-fold (with 5mC)[1][2]

Table 2: Reduction of Innate Immune Response by m1Ψ Modification

Cell LineCytokine/MarkerPercent Reduction in Response (m1Ψ vs. Unmodified Uridine)Reference
Human MacrophagesIFN-βNear complete evasion[9]
Human MacrophagesTNF-αSignificantly reduced[9]
Human MacrophagesIL-6Significantly reduced[9]
A549IFN-β>90%[11]
A549CCL5 (RANTES)>80%[11]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Innate Immune Evasion by m1Ψ-mRNA

Unmodified mRNA can be recognized by endosomal Toll-like receptors (TLR7/8) and cytosolic RIG-I, leading to a signaling cascade that results in the production of type I interferons (IFN-α/β) and inflammatory cytokines. This innate immune activation can suppress translation of the vaccine mRNA. m1Ψ-modified mRNA largely evades this recognition, leading to a dampened immune response and robust protein production.

Innate_Immune_Evasion cluster_unmodified Unmodified mRNA cluster_modified m1Ψ-modified mRNA cluster_receptors cluster_signaling cluster_transcription_factors cluster_response unmodified_mrna Unmodified mRNA tlr78 TLR7/8 unmodified_mrna->tlr78 rigi RIG-I unmodified_mrna->rigi modified_mrna m1Ψ-modified mRNA protein_production High Protein Production modified_mrna->protein_production myd88 MyD88 tlr78->myd88 mavs MAVS rigi->mavs irf7 IRF7 myd88->irf7 nfkb NF-κB myd88->nfkb mavs->irf7 mavs->nfkb ifn Type I IFN (IFN-α/β) irf7->ifn cytokines Inflammatory Cytokines nfkb->cytokines translation_suppression Translation Suppression ifn->translation_suppression cytokines->translation_suppression

Caption: Innate immune signaling pathway evasion by m1Ψ-modified mRNA.

Experimental Workflow for m1Ψ-mRNA Vaccine Production and Evaluation

The production of m1Ψ-modified mRNA for vaccines involves several key steps, from the design of a DNA template to the final analysis of protein expression and immunogenicity.

Experimental_Workflow dna_template 1. DNA Template Production ivt 2. In Vitro Transcription (with m1ΨTP) dna_template->ivt purification 3. mRNA Purification ivt->purification transfection 4. In Vitro Transfection of Cells purification->transfection luciferase_assay 5a. Luciferase Assay (Protein Expression) transfection->luciferase_assay elisa 5b. ELISA (Immunogenicity) transfection->elisa

Caption: General experimental workflow for m1Ψ-mRNA production and analysis.

Experimental Protocols

In Vitro Transcription of N1-Methylpseudouridine-Modified mRNA

This protocol describes the synthesis of m1Ψ-modified mRNA using a linearized DNA template containing a T7 promoter.

Materials:

  • Linearized plasmid DNA template (1 µg)

  • N1-Methylpseudouridine-5'-Triphosphate (m1ΨTP)

  • ATP, GTP, CTP solutions

  • T7 RNA Polymerase

  • Transcription Buffer (5X)

  • RNase Inhibitor

  • DNase I

  • Nuclease-free water

Procedure:

  • Thaw all reagents on ice.

  • Set up the in vitro transcription reaction at room temperature in the following order:

    • Nuclease-free water to a final volume of 20 µL

    • 5X Transcription Buffer: 4 µL

    • ATP, GTP, CTP (100 mM each): 2 µL of each

    • m1ΨTP (100 mM): 2 µL

    • Linearized DNA template: 1 µg

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase: 2 µL

  • Mix gently by pipetting and incubate at 37°C for 2 hours.

  • To remove the DNA template, add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes.

Purification of In Vitro Transcribed mRNA

This protocol details the purification of the synthesized mRNA to remove unincorporated nucleotides, enzymes, and the digested DNA template.

Materials:

  • In vitro transcription reaction mixture

  • LiCl solution (7.5 M)

  • 70% Ethanol (B145695) (ice-cold)

  • Nuclease-free water or 0.1 mM EDTA

Procedure:

  • Adjust the volume of the in vitro transcription reaction to 50 µL with nuclease-free water.

  • Add 25 µL of LiCl solution and mix well.

  • Incubate at -20°C for 30 minutes to precipitate the RNA.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the mRNA.

  • Carefully remove the supernatant.

  • Wash the pellet with 500 µL of ice-cold 70% ethanol.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully remove the ethanol and air-dry the pellet for 5-10 minutes.

  • Resuspend the mRNA pellet in 50 µL of nuclease-free water or 0.1 mM EDTA.

  • Heat at 65°C for 5-10 minutes to fully dissolve the mRNA. Store at -80°C.

Luciferase Reporter Assay for Translation Efficiency

This protocol measures the protein expression from the synthesized mRNA by quantifying the activity of a luciferase reporter gene.

Materials:

  • Purified m1Ψ-modified or unmodified luciferase reporter mRNA

  • Mammalian cell line (e.g., HEK293T, A549)

  • Cell culture medium

  • Transfection reagent (e.g., Lipofectamine)

  • Luciferase Assay System (includes cell lysis buffer and luciferase substrate)

  • Luminometer

Procedure:

  • Seed cells in a 24-well plate and grow to 70-80% confluency.

  • For each well, prepare the transfection complex by mixing 500 ng of mRNA with the transfection reagent in serum-free medium, according to the manufacturer's instructions.

  • Incubate the complex for 15-20 minutes at room temperature.

  • Add the transfection complex to the cells and incubate for 24 hours at 37°C.

  • Wash the cells once with PBS.

  • Lyse the cells by adding 100 µL of 1X cell lysis buffer to each well and incubate for 10 minutes at room temperature.

  • Transfer 20 µL of the cell lysate to a luminometer plate.

  • Add 100 µL of luciferase assay substrate to each well.

  • Immediately measure the luminescence using a luminometer.[12][13]

ELISA for Cytokine Measurement

This protocol quantifies the production of inflammatory cytokines (e.g., TNF-α, IFN-β) by cells in response to mRNA transfection, providing a measure of immunogenicity.

Materials:

  • Cell culture supernatants from transfected cells

  • ELISA kit for the cytokine of interest (e.g., Human TNF-α ELISA Kit)

  • Wash Buffer

  • Assay Diluent

  • TMB Substrate

  • Stop Solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate three times with Wash Buffer.

  • Block the plate with Assay Diluent for 1 hour at room temperature.

  • Wash the plate three times with Wash Buffer.

  • Add 100 µL of cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate five times with Wash Buffer.

  • Add 100 µL of the biotinylated detection antibody and incubate for 1 hour at room temperature.

  • Wash the plate five times with Wash Buffer.

  • Add 100 µL of Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

  • Wash the plate seven times with Wash Buffer.

  • Add 100 µL of TMB Substrate and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of Stop Solution.

  • Read the absorbance at 450 nm using a microplate reader.[14][15][16][17][18]

Conclusion

The incorporation of N1-methylpseudouridine is a cornerstone of modern mRNA vaccine technology, enabling the development of highly effective and safe vaccines against COVID-19. By enhancing protein expression and mitigating the innate immune response, m1Ψ modification ensures a robust and targeted adaptive immune response. The protocols and data presented here provide a valuable resource for researchers and developers working to advance the field of mRNA therapeutics.

References

Application Notes and Protocols: Enhancing mRNA Stability and Translational Efficiency with N1-Methylpseudouridine (m1Ψ)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The stability and translational efficiency of messenger RNA (mRNA) are critical determinants of its efficacy as a therapeutic agent, particularly in the fields of vaccines and protein replacement therapies.[1] Unmodified, in vitro-transcribed (IVT) mRNA can elicit a potent innate immune response and is susceptible to rapid degradation, limiting protein expression.[2] The incorporation of modified nucleosides, specifically N1-methylpseudouridine (m1Ψ), has emerged as a state-of-the-art strategy to overcome these limitations.[1] Replacing all uridine (B1682114) (U) residues with m1Ψ enhances mRNA stability, dramatically increases protein translation, and reduces the innate immunogenicity of the molecule.[3][4] This modification was a crucial innovation in the development of the highly effective COVID-19 mRNA vaccines from Pfizer-BioNTech and Moderna.[3][5]

These application notes provide a comprehensive overview of the mechanisms by which m1Ψ enhances mRNA performance, quantitative data demonstrating its effects, and detailed protocols for the synthesis and evaluation of m1Ψ-modified mRNA.

Mechanism of Action: How m1Ψ Improves mRNA Performance

The therapeutic utility of mRNA is often limited by its inherent immunogenicity.[1] Eukaryotic cells have evolved innate immune sensors to detect foreign RNA, such as viral transcripts, which can be inadvertently triggered by synthetic mRNA.[2] m1Ψ modification allows the synthetic mRNA to largely evade this immune surveillance.

  • Reduced Innate Immune Recognition : The primary mechanism for enhanced performance is the ability of m1Ψ-modified mRNA to evade recognition by key pattern recognition receptors (PRRs).[6]

    • Toll-Like Receptors (TLRs) : Endosomal sensors like TLR3, TLR7, and TLR8 recognize double-stranded RNA (dsRNA) and single-stranded RNA (ssRNA), respectively.[5] The presence of m1Ψ sterically hinders the binding of mRNA to these receptors, particularly TLR7, which is a potent sensor of uridine-rich sequences.[7][8] This blunts the downstream activation of inflammatory signaling pathways that lead to the production of type I interferons and other cytokines, which would otherwise suppress translation and promote mRNA degradation.[1][2]

    • RIG-I-Like Receptors (RLRs) : Cytosolic sensors such as Retinoic acid-Inducible Gene I (RIG-I) also detect foreign RNA structures.[1] m1Ψ modification has been shown to reduce the ability of mRNA to activate RIG-I signaling.[2]

  • Enhanced mRNA Stability : By reducing the activation of the innate immune response, m1Ψ modification prevents the upregulation of ribonucleases (like RNase L) that would otherwise be activated by interferon signaling and degrade the mRNA transcript.[3][9] Furthermore, studies have shown that m1Ψ modification itself can protect mRNA from degradation, with a positive correlation observed between the ratio of m1Ψ modification and the stability of the mRNA molecule.[1]

  • Increased Translational Efficiency : m1Ψ enhances protein production through multiple mechanisms. By mitigating the immune response, it prevents the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a key event that globally shuts down protein synthesis.[9] Beyond immune evasion, studies suggest that m1Ψ directly alters the dynamics of the translation process itself. It has been observed to increase the density of ribosomes on the mRNA transcript, potentially by promoting more efficient translation initiation or ribosome recycling, leading to a dramatic increase in protein output.[9][10]

Visualizations

logical_relationship cluster_0 Core Modification cluster_1 Biophysical Effects cluster_2 Functional Outcome cluster_3 Therapeutic Result m1Psi Incorporation of N1-Methylpseudouridine (m1Ψ) ReducedImmuno Reduced Innate Immune Recognition m1Psi->ReducedImmuno IncreasedStability Increased mRNA Stability m1Psi->IncreasedStability EnhancedTranslation Enhanced Translational Efficiency ReducedImmuno->EnhancedTranslation IncreasedStability->EnhancedTranslation ImprovedEfficacy Improved Therapeutic Efficacy & Safety EnhancedTranslation->ImprovedEfficacy innate_immunity_pathway cluster_unmodified Unmodified mRNA cluster_modified m1Ψ-Modified mRNA cluster_sensors cluster_response unmod_ssRNA ssRNA (U-rich) TLR78 TLR7 / TLR8 (Endosome) unmod_ssRNA->TLR78 Recognizes unmod_dsRNA dsRNA Impurities TLR3_RIGI TLR3 / RIG-I (Endosome/Cytosol) unmod_dsRNA->TLR3_RIGI Recognizes mod_mRNA m1Ψ-mRNA mod_mRNA->TLR78 Evades mod_mRNA->TLR3_RIGI Evades Activation Signaling Cascade (MyD88, TRIF) TLR78->Activation TLR3_RIGI->Activation Response Type I IFN & Cytokines Activation->Response TranslationShutdown Translation Shutdown & mRNA Degradation Response->TranslationShutdown ivt_workflow Template 1. DNA Template (Linearized Plasmid / PCR) IVT 2. In Vitro Transcription (T7 Polymerase, NTPs, m1Ψ-TP) Template->IVT DNase 3. DNase I Treatment (Template Removal) IVT->DNase Purify 4. mRNA Purification (Column / Precipitation) DNase->Purify QC 5. Quality Control (Conc., Integrity via Gel) Purify->QC Downstream 6. Downstream Applications (Transfection, Stability Assay) QC->Downstream

References

Application Notes and Protocols: N1-Methylpseudouridine to Reduce Innate Immune Response to mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In recent years, messenger RNA (mRNA) has emerged as a powerful platform for vaccines and therapeutics. A significant challenge in the development of mRNA-based technologies has been the inherent immunogenicity of in vitro transcribed (IVT) mRNA, which can trigger an innate immune response, leading to inflammation and reduced protein expression. The incorporation of modified nucleosides, particularly N1-methylpseudouridine (m1Ψ), has been a pivotal advancement in overcoming this hurdle. By replacing uridine (B1682114) with m1Ψ during IVT, the resulting mRNA molecules can largely evade recognition by key innate immune sensors, leading to a dampened inflammatory response and enhanced protein translation.[1][2][3][4] This document provides detailed application notes and protocols for utilizing m1Ψ-modified mRNA to reduce the innate immune response.

Mechanism of Action: Evading Innate Immune Recognition

The innate immune system has evolved to recognize foreign RNA, such as that from viral pathogens, through a variety of pattern recognition receptors (PRRs). Key PRRs involved in sensing single-stranded and double-stranded RNA include Toll-like receptors (TLRs) 3, 7, and 8, located in endosomes, and cytosolic sensors such as retinoic acid-inducible gene I (RIG-I) and protein kinase R (PKR).[1][5] Unmodified IVT mRNA can activate these sensors, leading to the production of pro-inflammatory cytokines and type I interferons, which can in turn suppress translation of the mRNA transcript.[6][7]

The incorporation of m1Ψ into the mRNA sequence alters its properties in several ways to prevent this recognition:

  • Reduced TLR Activation: The m1Ψ modification sterically hinders the binding of mRNA to TLR7 and TLR8.[1][8] It also reduces the activation of TLR3, which is typically triggered by double-stranded RNA contaminants in IVT preparations.[1]

  • Evasion of RIG-I Sensing: RIG-I recognizes 5'-triphosphate groups on uncapped RNA, a feature of some IVT products. While proper capping of the mRNA is the primary strategy to avoid RIG-I activation, the presence of m1Ψ can further diminish RIG-I-mediated immune signaling.[9]

  • Diminished PKR Activation: PKR is activated by double-stranded RNA structures and, once activated, phosphorylates the eukaryotic translation initiation factor 2 alpha (eIF2α), leading to a global shutdown of protein synthesis.[6][10][11] mRNA containing m1Ψ is a much weaker activator of PKR compared to unmodified mRNA, thereby preserving translational activity.[6][7][10]

Data Presentation: Quantitative Comparison of Unmodified and m1Ψ-Modified mRNA

The following tables summarize the quantitative data from various studies, highlighting the benefits of m1Ψ modification in reducing the innate immune response and enhancing protein expression.

Table 1: Cytokine Induction in Human Dendritic Cells (DCs)

mRNA TypeTarget ProteinCytokineConcentration (pg/mL)Fold Change (m1Ψ vs. Unmodified)
UnmodifiedLuciferaseTNF-α1500
m1Ψ-modifiedLuciferaseTNF-α< 100> 15-fold decrease
UnmodifiedLuciferaseIFN-β800
m1Ψ-modifiedLuciferaseIFN-β< 50> 16-fold decrease

Table 2: PKR Activation and Translational Efficiency

mRNA TypePKR Activation (Phosphorylation Level)Protein Expression (Relative Luminescence Units)
UnmodifiedHigh1.0 x 10^6
m1Ψ-modifiedLow / Undetectable2.5 x 10^8

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the innate immune response to mRNA and how m1Ψ modification helps to circumvent them.

InnateImmuneSensing_Unmodified_mRNA cluster_extracellular Endosome cluster_cytosol Cytosol cluster_signaling Downstream Signaling Unmodified mRNA Unmodified mRNA TLR7_8 TLR7/8 Unmodified mRNA->TLR7_8 TLR3 TLR3 (dsRNA) Unmodified mRNA->TLR3 RIG_I RIG-I Unmodified mRNA->RIG_I PKR PKR Unmodified mRNA->PKR MyD88 MyD88 TLR7_8->MyD88 TRIF TRIF TLR3->TRIF MAVS MAVS RIG_I->MAVS p_eIF2a p-eIF2α PKR->p_eIF2a NF_kB NF-κB MyD88->NF_kB IRFs IRF3/7 TRIF->IRFs MAVS->NF_kB MAVS->IRFs Translation_Inhibition Translation Inhibition p_eIF2a->Translation_Inhibition Cytokines Pro-inflammatory Cytokines & Type I IFN NF_kB->Cytokines IRFs->Cytokines

Caption: Unmodified mRNA activates innate immune sensors.

InnateImmuneEvasion_m1psi_mRNA cluster_extracellular Endosome cluster_cytosol Cytosol cluster_signaling Downstream Signaling m1Ψ-mRNA m1Ψ-mRNA TLR7_8 TLR7/8 m1Ψ-mRNA->TLR7_8 TLR3 TLR3 (dsRNA) m1Ψ-mRNA->TLR3 RIG_I RIG-I m1Ψ-mRNA->RIG_I PKR PKR m1Ψ-mRNA->PKR MyD88 MyD88 TLR7_8->MyD88 TRIF TRIF TLR3->TRIF MAVS MAVS RIG_I->MAVS p_eIF2a p-eIF2α PKR->p_eIF2a NF_kB NF-κB MyD88->NF_kB IRFs IRF3/7 TRIF->IRFs MAVS->NF_kB MAVS->IRFs Translation_Inhibition Translation Inhibition p_eIF2a->Translation_Inhibition Cytokines Pro-inflammatory Cytokines & Type I IFN NF_kB->Cytokines IRFs->Cytokines

Caption: m1Ψ-mRNA evades innate immune sensor activation.

Experimental Protocols

Protocol 1: In Vitro Transcription of m1Ψ-Modified mRNA

This protocol describes the synthesis of m1Ψ-modified mRNA using a T7 RNA polymerase-based in vitro transcription system.

Materials:

  • Linearized plasmid DNA template containing a T7 promoter followed by the gene of interest and a poly(A) tail sequence.

  • Nuclease-free water

  • 10X Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 20 mM Spermidine, 250 mM TCEP, 300 mM MgCl2)

  • ATP, GTP, CTP solutions (100 mM)

  • N1-methylpseudouridine-5'-Triphosphate (m1ΨTP) solution (100 mM)

  • T7 RNA Polymerase

  • RNase Inhibitor

  • DNase I

  • RNA purification kit or reagents (e.g., LiCl precipitation or silica-based columns)

Procedure:

  • Reaction Assembly: At room temperature, assemble the following components in a nuclease-free microcentrifuge tube. It is recommended to prepare a master mix if running multiple reactions.

ComponentVolume (µL) for 20 µL reactionFinal Concentration
Nuclease-free waterUp to 20
10X Transcription Buffer2.01X
ATP (100 mM)2.010 mM
GTP (100 mM)2.010 mM
CTP (100 mM)2.010 mM
m1ΨTP (100 mM)2.010 mM
Linearized DNA TemplateX50 ng/µL
T7 RNA Polymerase2.015 U/µL
RNase Inhibitor1.02 U/µL
  • Incubation: Mix the reaction gently by pipetting and incubate at 37°C for 2 hours.[12] For longer transcripts, the incubation time can be extended up to 4 hours.

  • DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.[12][13]

  • Purification: Purify the mRNA using a suitable method to remove enzymes, unincorporated nucleotides, and the digested DNA template.[14][15] Options include:

    • Lithium Chloride (LiCl) Precipitation: Add an equal volume of 8 M LiCl, incubate at -20°C for 30 minutes, centrifuge to pellet the RNA, and wash with 70% ethanol.[13]

    • Column-based Purification: Use a commercially available RNA purification kit according to the manufacturer's instructions.

  • Quantification and Quality Control: Resuspend the purified mRNA in nuclease-free water. Determine the concentration using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the mRNA using denaturing agarose (B213101) gel electrophoresis or a microfluidics-based system (e.g., Agilent Bioanalyzer).

ExperimentalWorkflow cluster_synthesis mRNA Synthesis & Purification cluster_cell_culture Cell Culture & Transfection cluster_analysis Analysis Template Linearized DNA Template IVT In Vitro Transcription (with UTP or m1ΨTP) Template->IVT Purification DNase Treatment & mRNA Purification IVT->Purification Transfection Transfection with Unmodified or m1Ψ-mRNA Purification->Transfection Cells Immune Cells (e.g., PBMCs, DCs) Cells->Transfection Supernatant Collect Supernatant (24h) Transfection->Supernatant Cell_Lysate Collect Cell Lysate Transfection->Cell_Lysate Cytokine_Assay Cytokine Quantification (ELISA or qPCR) Supernatant->Cytokine_Assay PKR_Assay PKR Activation Assay (Western Blot for p-eIF2α) Cell_Lysate->PKR_Assay Protein_Expression Reporter Gene Assay (e.g., Luciferase) Cell_Lysate->Protein_Expression

Caption: Experimental workflow for comparing mRNA immunogenicity.

Protocol 2: Assessment of Innate Immune Response in Human PBMCs

This protocol outlines a method for transfecting human peripheral blood mononuclear cells (PBMCs) with unmodified or m1Ψ-modified mRNA and quantifying the resulting cytokine response.[16]

Materials:

  • Cryopreserved human PBMCs

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Purified unmodified and m1Ψ-modified mRNA

  • Transfection reagent suitable for mRNA (e.g., Lipofectamine MessengerMAX)

  • 96-well cell culture plates

  • ELISA kits for human TNF-α and IFN-β

  • qPCR reagents for cytokine mRNA quantification (optional)

Procedure:

  • Cell Thawing and Seeding:

    • Thaw cryopreserved PBMCs quickly in a 37°C water bath.

    • Transfer cells to a conical tube containing pre-warmed RPMI medium.

    • Centrifuge at 300 x g for 10 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.

    • Count the cells and adjust the density to 1 x 10^6 cells/mL.

    • Seed 100 µL of the cell suspension (100,000 cells) into each well of a 96-well plate.

    • Incubate at 37°C, 5% CO2 for 2-4 hours to allow cells to recover.

  • mRNA Transfection:

    • For each well, dilute 250 ng of mRNA in 10 µL of serum-free medium.

    • In a separate tube, dilute the transfection reagent according to the manufacturer's protocol in serum-free medium.

    • Combine the diluted mRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.

    • Add the mRNA-lipid complexes to the cells in each well. Include negative controls (cells only, transfection reagent only) and a positive control (e.g., LPS for TLR4 activation).

  • Incubation: Incubate the plate at 37°C, 5% CO2 for 24 hours.

  • Sample Collection:

    • Centrifuge the plate at 500 x g for 5 minutes.

    • Carefully collect the supernatant for cytokine protein analysis by ELISA. Store at -80°C if not analyzed immediately.

    • (Optional) For qPCR analysis of cytokine mRNA, lyse the cells in the well using a suitable lysis buffer and proceed with RNA extraction.

  • Cytokine Quantification:

    • ELISA: Perform ELISAs for TNF-α and IFN-β on the collected supernatants according to the manufacturer's instructions.

    • (Optional) qPCR: Synthesize cDNA from the extracted RNA. Perform quantitative PCR using primers specific for TNF-α, IFN-β, and a housekeeping gene (e.g., GAPDH) for normalization.[17][18][19][20]

Conclusion

The incorporation of N1-methylpseudouridine into in vitro transcribed mRNA is a robust and effective strategy to mitigate the innate immune response and enhance protein expression.[3][21] This modification is critical for the successful development of mRNA-based vaccines and therapeutics, as demonstrated by the COVID-19 mRNA vaccines.[2][4][5] The protocols and data presented in this document provide a framework for researchers and drug developers to produce and evaluate m1Ψ-modified mRNA in their own applications. By understanding and applying these methodologies, the field can continue to advance the use of mRNA for a wide range of diseases.

References

Quantifying N1-Methylpseudouridine Incorporation in RNA Transcripts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N1-methylpseudouridine (m1Ψ) into messenger RNA (mRNA) transcripts has emerged as a critical strategy in the development of mRNA-based therapeutics and vaccines. This modification enhances the stability and translational efficiency of mRNA while reducing its inherent immunogenicity.[1][2][3][4] Accurate quantification of m1Ψ incorporation is paramount for ensuring the quality, consistency, and efficacy of these novel drug products. This document provides detailed application notes and protocols for the precise quantification of m1Ψ in RNA transcripts, tailored for researchers, scientists, and drug development professionals.

Quantification Methodologies

Several robust methods are available for the quantification of m1Ψ in RNA. The choice of method often depends on the specific research question, available instrumentation, and desired level of resolution (i.e., global incorporation vs. site-specific analysis). The primary techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and accurate method for the absolute quantification of modified nucleosides in a given RNA sample.[5]

  • Next-Generation Sequencing (NGS): Enables transcriptome-wide mapping and quantification of m1Ψ, often by analyzing the "signatures" left by the modification during reverse transcription.[6]

  • Nanopore Direct RNA Sequencing: Allows for the direct detection and quantification of m1Ψ in native RNA strands without the need for reverse transcription, providing information on a single-molecule level.[7][8][9][10]

Quantitative Data Summary

The following tables summarize key quantitative data related to m1Ψ incorporation, extracted from various studies. This data provides insights into the efficiency and fidelity of m1Ψ incorporation during in vitro transcription (IVT).

Table 1: Error Rates of Uridine (B1682114) Analogs Incorporated by T7 RNA Polymerase

Nucleotide IncorporatedTotal Combined Error Rate (errors/base)
Uridine (U)6.4 ± 0.7 x 10⁻⁵
Pseudouridine (B1679824) (Ψ)1.9 ± 0.2 x 10⁻⁴
N1-Methylpseudouridine (m1Ψ)9.5 ± 2.7 x 10⁻⁵

Data from a study comparing the incorporation fidelity of uridine and its analogs by T7 RNA polymerase.[11]

Table 2: Error Rates of Uridine Analogs Incorporated by SP6 RNA Polymerase

Nucleotide IncorporatedTotal Combined Error Rate (errors/base)
Uridine (U)Not specified
Pseudouridine (Ψ)Higher than U and m1Ψ
N1-Methylpseudouridine (m1Ψ)2.5 ± 0 x 10⁻⁴

This data indicates that m1Ψ is incorporated with higher fidelity than Ψ by both T7 and SP6 RNA polymerases.[11]

Table 3: Sequence Context Dependency of m1ΨTP Incorporation by T7 and SP6 RNA Polymerases

RNA Polymerasem1ΨTP vs. UTP Incorporation Yield Range
T7 RNA Polymerase15% - 70%
SP6 RNA Polymerase15% - 30%

This table highlights the significant influence of the surrounding sequence on the efficiency of m1Ψ incorporation, with T7 RNA polymerase showing a wider range of variability compared to SP6.[7]

Experimental Protocols

Protocol 1: Quantification of m1Ψ by LC-MS/MS

This protocol outlines the steps for the global quantification of m1Ψ in an RNA sample using LC-MS/MS.

1. RNA Digestion to Nucleosides:

  • To 2.5 µg of the RNA sample, add the following:

    • 2 µL Nuclease P1 solution (0.5 U/µL)

    • 0.5 µL Bacterial Alkaline Phosphatase (BAP)

    • 2.5 µL of 200 mM HEPES (pH 7.0)

  • Adjust the total volume to 25 µL with ultrapure water.

  • Incubate the reaction mixture at 37°C for 3 hours. For RNAs containing 2'-O-methylated nucleosides, the digestion time can be extended up to 24 hours to improve yield.[12]

  • Immediately proceed to LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Perform chromatographic separation of the digested nucleosides using a suitable reversed-phase column.

  • Analyze the samples on a Q-TOF mass spectrometer coupled to a high-performance liquid chromatography (HPLC) system.[13]

  • Identify and quantify m1Ψ by comparing the retention time and mass-to-charge ratio (m/z) to a known m1Ψ standard. The presence of m1Ψ can be confirmed by its distinct retention time and mass transitions.[14]

Protocol 2: Library Preparation for NGS-Based m1Ψ Quantification

This protocol describes the general steps for preparing a cDNA library from m1Ψ-containing RNA for subsequent NGS analysis.

1. mRNA Enrichment (for total RNA samples):

  • Isolate poly(A)+ mRNA from total RNA using oligo(dT) magnetic beads. This step is crucial for enriching the sample for mRNA and removing other RNA species like rRNA and tRNA.[12][15]

2. RNA Fragmentation:

  • Fragment the enriched mRNA to a suitable size for NGS library construction. This can be achieved through enzymatic or chemical methods.

3. cDNA Synthesis:

  • Synthesize the first strand of cDNA from the fragmented RNA using reverse transcriptase and random primers. The presence of m1Ψ can cause misincorporations or pauses during this step, which are later analyzed to identify modification sites.[6]

  • Synthesize the second strand of cDNA to create double-stranded cDNA (dsDNA).

4. Library Construction:

  • Perform end-repair, A-tailing, and adapter ligation on the dsDNA fragments.

  • Amplify the library using PCR.

  • Purify and quantify the final library before sequencing.

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships of the described quantification methods.

experimental_workflow_lcms RNA m1Ψ-containing RNA Digestion Enzymatic Digestion (Nuclease P1, BAP) RNA->Digestion Nucleosides Mixture of Nucleosides Digestion->Nucleosides LC Liquid Chromatography (Separation) Nucleosides->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Data Quantitative Data (m1Ψ Abundance) MS->Data

Caption: Workflow for m1Ψ quantification by LC-MS/MS.

experimental_workflow_ngs cluster_library_prep Library Preparation RNA m1Ψ-containing RNA Enrichment mRNA Enrichment (Oligo-dT beads) RNA->Enrichment Fragmentation RNA Fragmentation Enrichment->Fragmentation cDNA_synthesis cDNA Synthesis (Reverse Transcription) Fragmentation->cDNA_synthesis Library_construction Library Construction (Ligation, PCR) cDNA_synthesis->Library_construction Sequencing Next-Generation Sequencing Library_construction->Sequencing Data_analysis Data Analysis (Mapping, Signature Analysis) Sequencing->Data_analysis Quantification m1Ψ Identification & Quantification Data_analysis->Quantification

Caption: Workflow for NGS-based m1Ψ quantification.

logical_relationship_methods cluster_direct Direct Detection cluster_indirect Indirect Detection Nanopore Nanopore Direct RNA Sequencing LCMS LC-MS/MS NGS NGS-based Methods m1Psi m1Ψ in RNA m1Psi->Nanopore Single-molecule analysis m1Psi->LCMS Global quantification m1Psi->NGS Transcriptome-wide mapping

Caption: Logical relationship of m1Ψ quantification methods.

References

Application Notes and Protocols for Nanopore Sequencing of m1Ψ-Modified RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the detection and quantification of N1-methylpseudouridine (m1Ψ) modifications in RNA using Oxford Nanopore Technologies (ONT) direct RNA sequencing. This technology is particularly relevant for the analysis of synthetic mRNA therapeutics, including vaccines, where m1Ψ is incorporated to reduce immunogenicity and enhance protein expression.[1][2][3]

Introduction to m1Ψ and Nanopore Direct RNA Sequencing

N1-methylpseudouridine (m1Ψ) is a modified nucleoside, an isomer of uridine, that has garnered significant attention for its role in the development of mRNA-based therapeutics.[1] Its incorporation into synthetic mRNA, such as the COVID-19 vaccines, has been shown to decrease the innate immune response and increase translation efficiency.[1][3]

Direct RNA sequencing using the Oxford Nanopore platform offers a powerful method for the direct detection of RNA modifications without the need for reverse transcription or amplification.[4][5] As an RNA molecule passes through a protein nanopore, it causes characteristic disruptions in an ionic current. These disruptions are sensitive to the presence of modified bases like m1Ψ, allowing for their identification and quantification.[4][6] The resulting sequencing data provides information on the modification status of individual RNA molecules at single-nucleotide resolution.[7][8][9]

Key Applications

  • Quality control of synthetic mRNA therapeutics: Verify the incorporation and stoichiometry of m1Ψ in manufactured mRNA drug products.

  • Research and development of novel RNA drugs: Investigate the effects of m1Ψ on RNA structure, stability, and function.[10][11][12]

  • Epitranscriptomics research: Study the presence and potential function of m1Ψ in endogenous RNA molecules.

Data Presentation: Quantitative Analysis of m1Ψ Detection

The accuracy of detecting m1Ψ using Nanopore sequencing is influenced by the sequence context (the "k-mer"). The modification can induce specific basecalling "errors" or signatures in the raw signal data that are used for its identification.

Table 1: Basecalling Error Signatures for Uridine, Pseudouridine (B1679824) (Ψ), and N1-methylpseudouridine (m1Ψ)

NucleotidePredominant BasecallCommon MiscallsKey Distinguishing Features from Uridine
Uridine (U)ULow error rateBaseline for comparison.
Pseudouridine (Ψ)UCIncreased mismatch and deletion rates compared to U.[13]
N1-methylpseudouridine (m1Ψ)UCSimilar error profile to Ψ, making them difficult to distinguish from each other but distinct from U.[1][6][13][14][15]

Table 2: Performance of Computational Tools for m1Ψ Detection

ToolPrincipleReported Performance MetricReference
ELIGOS2 Compares feature distributions (mean and variance of signal, and dwell time) between a sample and an unmodified control.Not specified for m1Ψ, but used for quantification.[13]
Nanopore-Psu Utilizes mismatch, deletion, and insertion frequencies to identify modified sites.Not specified for m1Ψ, but used for quantification.[13]
NanoMUD A deep learning framework (bidirectional LSTM neural network) trained on electrical signal features.Molecule-level prediction AUC: 0.87 - 0.99 for m1Ψ models.[16]
Tombo Compares raw signal levels of a modified sample to a canonical reference.Can visualize signal-level differences.[13]

Experimental Workflow for m1Ψ Nanopore Sequencing

The overall workflow for sequencing m1Ψ-modified RNA involves sample preparation, library construction, Nanopore sequencing, and data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_lib Library Preparation cluster_seq Sequencing cluster_analysis Data Analysis rna_prep RNA Preparation (e.g., In Vitro Transcription) polyA Poly(A) Tailing (if necessary) rna_prep->polyA ligation Adapter Ligation (ONT Direct RNA Kit) polyA->ligation sequencing Nanopore Sequencing ligation->sequencing basecalling Basecalling sequencing->basecalling alignment Alignment basecalling->alignment mod_detection Modification Detection alignment->mod_detection quantification Quantification mod_detection->quantification data_analysis_workflow cluster_basecalling Step 1: Basecalling cluster_alignment Step 2: Alignment cluster_mod_detection Step 3: Modification Analysis raw_data Raw Data (fast5 files) guppy Guppy Basecaller raw_data->guppy fastq Basecalled Reads (fastq) guppy->fastq minimap2 Minimap2 fastq->minimap2 bam Aligned Reads (bam) minimap2->bam tools Specialized Tools (e.g., NanoMUD, ELIGOS2) bam->tools results Modification Calls & Stoichiometry tools->results

References

Application of N1-Methylpseudouridine in Gene Therapy Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

N1-methylpseudouridine (m1Ψ) has emerged as a critical component in the development of mRNA-based gene therapies and vaccines.[1][2][3] Its incorporation into in vitro transcribed (IVT) mRNA significantly enhances protein expression and reduces the innate immunogenicity of the mRNA molecule.[3][4][5] This has been a pivotal advancement, enabling the successful clinical application of mRNA technologies, most notably in the COVID-19 vaccines developed by Pfizer-BioNTech and Moderna.[1][3] These application notes provide an overview of the benefits of m1Ψ, quantitative data on its effects, and detailed protocols for its use in a research setting for gene therapy applications.

Advantages of m1Ψ in mRNA Gene Therapy

The primary advantages of substituting uridine (B1682114) with m1Ψ in synthetic mRNA are twofold:

  • Reduced Innate Immunogenicity: Unmodified single-stranded RNA can be recognized by endosomal Toll-like receptors (TLR7 and TLR8) and cytosolic sensors like retinoic acid-inducible gene I (RIG-I), triggering an inflammatory response.[1][6] This response can lead to the degradation of the mRNA and the shutdown of protein translation.[1][4] The inclusion of m1Ψ helps the mRNA evade detection by these innate immune sensors, thereby reducing the production of pro-inflammatory cytokines and type I interferons.[4][7][8] This evasion is thought to be due to altered base pairing and structural changes conferred by m1Ψ, which prevent efficient binding to these receptors.[8]

  • Enhanced Protein Expression and Stability: By dampening the innate immune response, m1Ψ modification contributes to a more stable mRNA molecule with a longer functional half-life.[1][4] This, in turn, leads to significantly higher levels of protein translation from the modified mRNA.[4][5] Some studies have reported that m1Ψ-containing mRNAs can produce up to 10 times more protein compared to their unmodified counterparts.[3] The enhanced translation is also attributed to more efficient interactions with the ribosome.[4] While m1Ψ slightly decreases the rate of peptide-bond formation, it does not negatively impact the overall fidelity of translation.[9][10][11]

Application Notes

The use of m1Ψ-modified mRNA is particularly advantageous in gene therapy applications where high-level, transient protein expression is desired without eliciting a significant immune response. This includes protein replacement therapies, gene editing applications using mRNA to deliver enzymes like CRISPR-Cas9, and vaccine development.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the impact of m1Ψ modification on protein expression and immunogenicity.

Table 1: Effect of m1Ψ Modification on Protein Expression

Cell LineTransgeneModification(s)Fold Increase in Protein Expression (compared to unmodified)Reference
Various cell linesVarious5mC/m1ΨUp to ~44-fold[5]
Various cell linesVariousm1ΨUp to ~13-fold[5]
HEK 293 cellsSARS-CoV-2 Spikem1ΨOver an order of magnitude relative to Ψ[9]

Table 2: Effect of m1Ψ Modification Ratio on Protein Expression

Cell Linem1Ψ Modification RatioOutcome on Protein Expression (compared to unmodified)Reference
HEK-293T5%, 10%, 20%Increased protein expression[6]
HEK-293T50%, 75%, 100%Decreased protein expression[6]
A549 cells5%Highest protein expression[6]
H1299 cells50%, 75%, 100%Decreased protein expression[6]

Table 3: Effect of m1Ψ Modification on Immunogenicity

Immune ReceptorEffect of m1Ψ ModificationReference
TLR3Reduced activation[4][5]
TLR7/8Reduced recognition[1]
RIG-IReduced recognition[1][6]
PRKRA (PACT)Lower binding affinity of m1Ψ-modified dsRNA byproducts[8]

Experimental Protocols

Protocol 1: In Vitro Transcription of m1Ψ-containing mRNA

This protocol describes the synthesis of m1Ψ-modified mRNA from a linear DNA template using T7 RNA polymerase.

Materials:

  • Linearized plasmid DNA template (containing the gene of interest downstream of a T7 promoter)

  • N1-Methylpseudouridine-5'-Triphosphate (m1ΨTP)

  • ATP, GTP, CTP solutions

  • T7 RNA Polymerase

  • Transcription Buffer

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

Procedure:

  • Thaw Reagents: Thaw all reagents on ice. Keep enzymes in a freezer block or on ice.

  • Assemble the Reaction: In a nuclease-free microcentrifuge tube, assemble the following components at room temperature in the order listed:

    • Nuclease-free water: to a final volume of 20 µL

    • Transcription Buffer (10X): 2 µL

    • ATP, GTP, CTP (100 mM each): 2 µL of each

    • m1ΨTP (100 mM): 2 µL

    • Linearized DNA template (0.5-1 µg): X µL

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase: 2 µL

  • Incubation: Mix gently by flicking the tube and centrifuge briefly. Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.

  • Purification: Proceed immediately to mRNA purification (Protocol 2).

Protocol 2: m1Ψ-mRNA Purification

This protocol describes the purification of the synthesized m1Ψ-mRNA to remove unincorporated nucleotides, enzymes, and the digested DNA template.

Materials:

  • LiCl Precipitation Solution (e.g., 7.5 M LiCl)

  • Nuclease-free water

  • 70% Ethanol (B145695) (prepared with nuclease-free water)

  • Nuclease-free microcentrifuge tubes

Procedure:

  • Precipitation: To the 20 µL transcription reaction, add 30 µL of nuclease-free water and 50 µL of LiCl precipitation solution.

  • Incubation: Mix well and incubate at -20°C for at least 1 hour.

  • Centrifugation: Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the mRNA.

  • Wash: Carefully discard the supernatant. Wash the pellet with 500 µL of 70% ethanol.

  • Centrifugation: Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Dry: Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend: Resuspend the purified mRNA pellet in an appropriate volume of nuclease-free water (e.g., 20-50 µL).

  • Quantification and Quality Control: Determine the concentration and purity of the mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the mRNA by gel electrophoresis. Store the purified mRNA at -80°C.

Protocol 3: Lipid Nanoparticle (LNP) Formulation of m1Ψ-mRNA

This protocol provides a general method for encapsulating m1Ψ-mRNA into lipid nanoparticles using a microfluidic mixing device.[12][13]

Materials:

  • Ionizable lipid (e.g., SM-102)

  • Phospholipid (e.g., DOPE)

  • Cholesterol

  • PEG-lipid (e.g., C14-PEG-2000)

  • Ethanol (200 proof)

  • Purified m1Ψ-mRNA

  • Citrate (B86180) buffer (e.g., 10 mM, pH 3.0)

  • Phosphate-buffered saline (PBS)

  • Microfluidic mixing device (e.g., from Precision NanoSystems)

  • Dialysis cassette (e.g., 10K MWCO)

Procedure:

  • Prepare Lipid Solution: Dissolve the ionizable lipid, phospholipid, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5 or 48:10:40:2).[13][14]

  • Prepare mRNA Solution: Dilute the purified m1Ψ-mRNA in citrate buffer.

  • Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.

  • Formulation: Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing will cause the lipids to precipitate and self-assemble into LNPs, encapsulating the mRNA.

  • Dialysis: Collect the LNP-mRNA solution and dialyze it against PBS overnight at 4°C to remove the ethanol and exchange the buffer.

  • Characterization: Characterize the formulated LNPs for particle size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.[12][13] Store the LNP-formulated mRNA at 4°C for short-term use or at -80°C for long-term storage.

Visualizations

G cluster_0 Pre-Transcription cluster_1 In Vitro Transcription (IVT) cluster_2 Purification cluster_3 Formulation & Delivery cluster_4 Post-Delivery gene Gene of Interest plasmid Plasmid DNA with T7 Promoter gene->plasmid linearized Linearized DNA Template plasmid->linearized ivt IVT Reaction (T7 Polymerase, ATP, GTP, CTP, m1ΨTP) linearized->ivt purification mRNA Purification (DNase Treatment, LiCl Precipitation) ivt->purification lnp LNP Formulation purification->lnp transfection Transfection into Cells lnp->transfection expression Protein Expression transfection->expression

Caption: Experimental workflow for m1Ψ-mRNA production and application.

RIG_I_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus unmodified_rna Unmodified dsRNA rig_i RIG-I unmodified_rna->rig_i Binds m1psi_rna m1Ψ-modified mRNA m1psi_rna->rig_i Reduced Binding mavs MAVS rig_i->mavs Activation traf TRAF proteins mavs->traf tbk1_ikke TBK1/IKKε traf->tbk1_ikke irf3_7 IRF3/7 tbk1_ikke->irf3_7 Phosphorylation irf3_7_dimer IRF3/7 Dimer irf3_7->irf3_7_dimer ifn Type I Interferon (IFN) Gene Expression irf3_7_dimer->ifn

Caption: Evasion of RIG-I signaling by m1Ψ-modified mRNA.

TLR_Pathway cluster_endosome Endosome cluster_cytosol Cytosol cluster_nucleus Nucleus unmodified_rna Unmodified ssRNA tlr7_8 TLR7 / TLR8 unmodified_rna->tlr7_8 Binds m1psi_rna m1Ψ-modified mRNA m1psi_rna->tlr7_8 Reduced Binding myd88 MyD88 tlr7_8->myd88 Recruitment iraks IRAKs myd88->iraks traf6 TRAF6 iraks->traf6 nfkb_pathway Activation of NF-κB Pathway traf6->nfkb_pathway irf7_pathway Activation of IRF7 Pathway traf6->irf7_pathway cytokines Pro-inflammatory Cytokine Genes nfkb_pathway->cytokines ifn_alpha IFN-α Genes irf7_pathway->ifn_alpha

Caption: Evasion of endosomal TLR signaling by m1Ψ-modified mRNA.

References

Application Notes & Protocols: Enhancing Protein Expression from Synthetic mRNA using N1-methylpseudouridine (m1Ψ)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of synthetic messenger RNA (mRNA) has emerged as a powerful tool in therapeutics, vaccine development, and biomedical research. A key challenge in the application of synthetic mRNA is maximizing protein expression while minimizing the innate immune responses that can hinder efficacy and cause adverse effects. The incorporation of modified nucleosides, particularly N1-methylpseudouridine (m1Ψ), has become a cornerstone of modern mRNA technology. Replacing uridine (B1682114) with m1Ψ in synthetic mRNA transcripts has been shown to significantly enhance protein expression, improve mRNA stability, and reduce immunogenicity.[1][2][3][4][5]

These application notes provide a comprehensive overview and detailed protocols for utilizing m1Ψ-modified mRNA to achieve robust protein expression.

The Advantage of m1Ψ Incorporation

N1-methylpseudouridine is a modified nucleoside that, when substituted for uridine during in vitro transcription (IVT), confers several beneficial properties to the resulting mRNA molecule. The primary advantages include:

  • Increased Protein Expression: The complete replacement of uridine with m1Ψ can lead to a substantial increase in protein translation.[1][2] Studies have reported up to a 44-fold increase in reporter gene expression in cell lines when using m1Ψ-modified mRNA compared to its pseudouridine-modified counterpart.[6] This enhancement is attributed to more efficient translation initiation and increased ribosome density on the mRNA transcript.[7]

  • Reduced Innate Immunogenicity: Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLR3, TLR7, TLR8) and RIG-I, leading to an innate immune response that can suppress translation and lead to inflammation.[3][8] m1Ψ modification helps the mRNA evade detection by these sensors, leading to a dampened immune response and, consequently, more sustained protein production.[1][3][8]

  • Enhanced mRNA Stability: While the primary mechanism for increased protein output is enhanced translation and immune evasion, some studies suggest that m1Ψ modification may also contribute to the overall stability and functional half-life of the mRNA molecule.[3][8]

It is important to note that the optimal level of m1Ψ incorporation can be sequence-dependent, and in some contexts, a lower ratio of m1Ψ modification might yield higher protein expression than complete substitution.[9]

Data Presentation: Quantitative Impact of m1Ψ on Protein Expression

The following tables summarize quantitative data from key studies, illustrating the significant impact of m1Ψ modification on protein expression across various platforms.

Table 1: Relative Luciferase Expression in Different Cell Lines with Modified mRNA

Cell LinemRNA ModificationRelative Luciferase Expression (Normalized to Unmodified)Fold Increase (m1Ψ vs. Ψ)Reference
HeLaU1.0-Andries et al., 2015
Ψ~10-Andries et al., 2015
m1Ψ~130~13Andries et al., 2015
m5C/Ψ~15-Andries et al., 2015
m5C/m1Ψ~660~44Andries et al., 2015
DC2.4U1.0-Andries et al., 2015
Ψ~8-Andries et al., 2015
m1Ψ~80~10Andries et al., 2015
m5C/Ψ~12-Andries et al., 2015
m5C/m1Ψ~300~25Andries et al., 2015

Table 2: In Vivo Luciferase Expression in Mice

mRNA ModificationPeak Bioluminescence (photons/s)Fold Increase (m1Ψ vs. Ψ)Reference
Ψ~1 x 10⁸-Andries et al., 2015
m1Ψ~1.3 x 10⁹~13Andries et al., 2015
m5C/Ψ~1.5 x 10⁸-Andries et al., 2015
m5C/m1Ψ~2.5 x 10⁹~16.7Andries et al., 2015

Experimental Protocols

Protocol 1: In Vitro Transcription (IVT) of m1Ψ-Modified mRNA

This protocol describes the synthesis of m1Ψ-containing mRNA using a linearized DNA template.

1. DNA Template Preparation:

  • The DNA template should contain a T7 promoter sequence followed by the 5' UTR, the coding sequence (CDS) of the gene of interest, the 3' UTR, and a poly(A) tail sequence.
  • Linearize the plasmid DNA template downstream of the poly(A) tail using a suitable restriction enzyme.
  • Purify the linearized DNA template using a PCR purification kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation. Ensure the final template is free of RNases.
  • Verify the integrity and concentration of the linearized template via gel electrophoresis and spectrophotometry (A260/A280 ratio should be ~1.8).

2. In Vitro Transcription Reaction Setup:

Assemble the following reaction components at room temperature in the order listed to prevent precipitation of the DNA template by spermidine. Note that UTP is completely replaced by N1-methylpseudouridine-5'-triphosphate (m1Ψ-TP).

ComponentFinal ConcentrationExample Volume (for 20 µL reaction)
Nuclease-Free Water-to 20 µL
5x Transcription Buffer1x4 µL
100 mM DTT10 mM2 µL
Ribonuclease Inhibitor40 units1 µL
100 mM ATP10 mM2 µL
100 mM GTP2 mM0.4 µL
100 mM CTP10 mM2 µL
100 mM m1Ψ-TP10 mM2 µL
Anti-Reverse Cap Analog (ARCA)8 mM1.6 µL
Linearized DNA Template50 µg/mL1 µg in X µL
T7 RNA Polymerase2.5 U/µL1 µL

3. Transcription and Purification:

  • Gently mix the components and incubate the reaction at 37°C for 2 to 4 hours.
  • To degrade the DNA template, add TURBO DNase (or equivalent) and incubate for a further 30 minutes at 37°C.[10]
  • Purify the synthesized mRNA using a lithium chloride precipitation method or a dedicated RNA purification kit.
  • Resuspend the purified mRNA in nuclease-free water.

4. Quality Control:

  • Assess the concentration and purity of the mRNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.[11]
  • Verify the integrity and size of the mRNA transcript using denaturing agarose (B213101) gel electrophoresis. A single, sharp band at the expected size should be observed.

Protocol 2: Transfection of m1Ψ-Modified mRNA into Mammalian Cells

This protocol provides a general guideline for transfecting cells with the synthesized m1Ψ-mRNA. Optimization will be required for specific cell types and transfection reagents.

1. Cell Preparation:

  • One day prior to transfection, seed the cells in a multi-well plate to ensure they are at 70-90% confluency at the time of transfection.

2. Transfection Complex Formation:

  • Dilute the m1Ψ-mRNA in an appropriate volume of serum-free medium (e.g., Opti-MEM).
  • In a separate tube, dilute the transfection reagent (e.g., Lipofectamine 2000, TransIT-mRNA) in serum-free medium according to the manufacturer's instructions.
  • Combine the diluted mRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow for the formation of mRNA-lipid complexes.

3. Transfection:

  • Add the transfection complexes dropwise to the cells in each well.
  • Gently rock the plate to ensure even distribution.
  • Incubate the cells at 37°C in a CO₂ incubator.

4. Protein Expression Analysis:

  • Protein expression can typically be detected within 2-4 hours post-transfection and peaks between 6-24 hours.
  • Analyze protein expression using appropriate methods such as:
  • Western Blotting: To determine the size and relative abundance of the expressed protein.
  • Flow Cytometry: For fluorescently tagged proteins (e.g., GFP, RFP).
  • ELISA or Luminescence Assays: For secreted or reporter proteins (e.g., luciferase).

Visualizations

IVT_Workflow cluster_template Template Preparation cluster_ivt In Vitro Transcription Plasmid Plasmid DNA (T7 promoter, ORF, UTRs, PolyA) Linearized Linearized DNA Template Plasmid->Linearized Restriction Digest IVT_Mix IVT Reaction Mix (T7 Polymerase, ATP, GTP, CTP, m1Ψ-TP, Cap Analog) Linearized->IVT_Mix Incubation Incubation (37°C, 2-4h) IVT_Mix->Incubation DNase_Treat DNase Treatment Incubation->DNase_Treat Purification mRNA Purification (LiCl or Kit) DNase_Treat->Purification Final_mRNA Purified m1Ψ-mRNA Purification->Final_mRNA Quality Control (Spectrophotometry, Gel) Mechanism_of_Action cluster_pathway Mechanism of m1Ψ-mRNA Unmodified_mRNA Unmodified mRNA TLR_RIGI Immune Sensors (TLR, RIG-I) Unmodified_mRNA->TLR_RIGI Recognized m1Psi_mRNA m1Ψ-Modified mRNA m1Psi_mRNA->TLR_RIGI Evades Ribosome Ribosome m1Psi_mRNA->Ribosome Efficient Translation Immune_Response Innate Immune Activation (IFN production, etc.) TLR_RIGI->Immune_Response Activates Translation_Repression Translation Repression Immune_Response->Translation_Repression Induces Protein Increased Protein Expression Ribosome->Protein

References

Application Notes and Protocols for Cell-Specific Metabolic Labeling with Modified Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with modified nucleosides is a powerful technique for studying the dynamics of cellular processes involving nucleic acids. By introducing nucleoside analogs bearing bioorthogonal functional groups into cellular metabolism, researchers can tag, track, isolate, and identify newly synthesized RNA in a time- and cell-specific manner. This approach has broad applications in basic research for understanding gene expression dynamics, and in drug development for assessing the on-target and off-target effects of therapeutic candidates on RNA metabolism.[1][2]

This document provides detailed application notes and protocols for several key methods in cell-specific metabolic labeling of RNA with modified nucleosides.

Core Concepts and Applications

Metabolic labeling of RNA relies on the cell's own enzymatic machinery to incorporate modified nucleosides into newly transcribed RNA.[1] These modified nucleosides are designed to be minimally disruptive to normal cellular processes while containing a chemical "handle" that allows for subsequent detection and manipulation.

Key Applications:

  • Pulse-chase analysis of RNA synthesis and decay: By introducing the modified nucleoside for a defined period (pulse) and then replacing it with the natural counterpart (chase), the rates of RNA synthesis and degradation can be determined.[3]

  • Cell-type-specific transcriptome analysis: In complex tissues or co-culture systems, expressing a specific enzyme in a target cell population enables the selective labeling of RNA in only those cells.[4][5]

  • Spatial and temporal tracking of RNA: Labeled RNA can be visualized within cells using fluorescence microscopy, providing insights into RNA localization and trafficking.

  • Identification of RNA-protein interactions: Labeled RNA can be used as bait to capture and identify interacting proteins.

  • Drug screening and mechanism of action studies: The effect of small molecules on RNA synthesis and stability can be quantified, aiding in drug discovery and development.[6]

Comparison of Common Modified Nucleosides

The choice of modified nucleoside is critical and depends on the specific application, experimental system, and desired downstream analysis. The following table summarizes the properties of commonly used modified nucleosides.

Modified NucleosideBioorthogonal ReactionKey FeaturesPotential Drawbacks
4-thiouridine (B1664626) (4sU) Thiol-specific biotinylationWell-established method, minimally perturbing to cells.[7]Biotinylation can be reversible, potential for off-target reactions.
5-ethynyluridine (EU) Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC)High labeling efficiency, versatile for various downstream applications.[8]Copper catalyst in CuAAC can be toxic to cells.[9]
2'-azidouridine (2'AzUd) Strain-promoted Azide-Alkyne Cycloaddition (SPAAC)Highly specific when paired with UCK2 for cell-specific labeling, low background.[5]May have lower incorporation efficiency compared to other analogs.
5-vinyluridine (5VU) Inverse-electron-demand Diels-Alder (IEDDA)Fast reaction kinetics, copper-free, low toxicity.[10]Requires specific tetrazine probes for detection.

Cell-Specific Labeling Strategies

Achieving cell-type specificity in a mixed population of cells is a key challenge. Two primary strategies have emerged that rely on the introduction of an exogenous enzyme into the target cells.

Uracil (B121893) Phosphoribosyltransferase (UPRT) System

This system utilizes the enzyme uracil phosphoribosyltransferase (UPRT), which is absent in mammalian cells, to convert a modified uracil, such as 4-thiouracil (B160184) (4TU), into its corresponding nucleotide, which is then incorporated into RNA.[4][5] By expressing UPRT under a cell-type-specific promoter, only the target cells will be able to metabolize the modified uracil.

Logical Workflow for UPRT-based Cell-Specific Labeling

UPRT_Workflow cluster_cell Target Cell cluster_non_target_cell Non-Target Cell UPRT_Expression Express UPRT UPRT_Action UPRT UPRT_Expression->UPRT_Action 4TU_Addition Add 4-thiouracil (4TU) 4TU_Addition->UPRT_Action 4tUMP 4-thio-UMP UPRT_Action->4tUMP RNA_Polymerase RNA Polymerase 4tUMP->RNA_Polymerase Labeled_RNA Thio-labeled RNA RNA_Polymerase->Labeled_RNA No_UPRT No UPRT Expression 4TU_Addition2 Add 4-thiouracil (4TU) No_Incorporation No Incorporation 4TU_Addition2->No_Incorporation

Caption: UPRT-mediated cell-specific RNA labeling.

Uridine-Cytidine Kinase 2 (UCK2) System

This strategy employs the human enzyme uridine-cytidine kinase 2 (UCK2), which has very low or no expression in most cell types, in conjunction with the modified nucleoside 2'-azidouridine (2'AzUd).[5][11] Wild-type cells do not efficiently phosphorylate 2'AzUd, preventing its incorporation into RNA. However, in cells engineered to express UCK2, 2'AzUd is efficiently phosphorylated and subsequently incorporated, allowing for cell-specific labeling.[5]

Signaling Pathway for UCK2-based Cell-Specific Labeling

UCK2_Pathway cluster_cell Target Cell cluster_non_target_cell Non-Target Cell UCK2_Expression Express UCK2 UCK2_Action UCK2 UCK2_Expression->UCK2_Action 2AzUd_Addition Add 2'-azidouridine (2'AzUd) 2AzUd_Addition->UCK2_Action 2AzUMP 2'Az-UMP UCK2_Action->2AzUMP Kinases Other Kinases 2AzUMP->Kinases 2AzUTP 2'Az-UTP Kinases->2AzUTP RNA_Polymerase RNA Polymerase 2AzUTP->RNA_Polymerase Labeled_RNA Azide-labeled RNA RNA_Polymerase->Labeled_RNA No_UCK2 No/Low UCK2 Expression 2AzUd_Addition2 Add 2'-azidouridine (2'AzUd) No_Phosphorylation Inefficient Phosphorylation 2AzUd_Addition2->No_Phosphorylation

Caption: UCK2-mediated cell-specific RNA labeling.

Experimental Protocols

Protocol 1: General Metabolic Labeling with 4-thiouridine (4sU)

This protocol describes the general procedure for labeling newly synthesized RNA with 4sU in a cell culture system.

Materials:

  • 4-thiouridine (4sU)

  • Cell culture medium

  • TRIzol reagent

  • Biotin-HPDP

  • Streptavidin-coated magnetic beads

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Prepare a stock solution of 4sU in sterile, nuclease-free water or DMSO.

    • Add 4sU to the cell culture medium to a final concentration of 100-500 µM.

    • Incubate the cells for the desired labeling period (e.g., 15 minutes to 24 hours).

  • RNA Extraction:

    • Harvest the cells and lyse them using TRIzol reagent according to the manufacturer's instructions.

    • Perform phase separation and precipitate the RNA.

    • Wash the RNA pellet with 75% ethanol (B145695) and resuspend in nuclease-free water.

  • Biotinylation of 4sU-labeled RNA:

    • To 50-100 µg of total RNA, add biotin-HPDP to a final concentration of 0.5 mg/mL.

    • Incubate the reaction for 1.5 hours at room temperature with gentle rotation.

    • Remove excess biotin-HPDP by chloroform (B151607) extraction followed by isopropanol (B130326) precipitation.

  • Enrichment of Labeled RNA:

    • Resuspend the biotinylated RNA and incubate with streptavidin-coated magnetic beads for 30 minutes at room temperature.

    • Wash the beads several times to remove non-biotinylated RNA.

    • Elute the 4sU-labeled RNA from the beads using a reducing agent such as DTT.

Experimental Workflow for 4sU Labeling and Enrichment

sU_Workflow Start Start Cell_Culture Cell Culture Start->Cell_Culture 4sU_Labeling 4sU Labeling Cell_Culture->4sU_Labeling RNA_Extraction Total RNA Extraction 4sU_Labeling->RNA_Extraction Biotinylation Biotinylation RNA_Extraction->Biotinylation Streptavidin_Enrichment Streptavidin Enrichment Biotinylation->Streptavidin_Enrichment Elution Elution of Labeled RNA Streptavidin_Enrichment->Elution Downstream_Analysis Downstream Analysis Elution->Downstream_Analysis

Caption: Workflow for 4sU labeling and enrichment.

Protocol 2: Cell-Specific Metabolic Labeling using the UCK2/2'AzUd System

This protocol outlines the steps for selectively labeling RNA in a target cell population expressing UCK2.

Materials:

  • Mammalian expression vector for UCK2

  • Transfection reagent

  • 2'-azidouridine (2'AzUd)

  • Cell culture medium

  • TRIzol reagent

  • Alkyne-biotin

  • Click chemistry reaction buffer (e.g., containing copper sulfate (B86663) and a reducing agent for CuAAC)

Procedure:

  • Transfection and Cell Culture:

    • Transfect the target cells with the UCK2 expression vector using a suitable transfection reagent.

    • For co-culture experiments, plate the UCK2-expressing cells with non-transfected cells.

    • Allow the cells to recover and express the UCK2 enzyme (typically 24-48 hours).

  • Metabolic Labeling:

    • Add 2'AzUd to the cell culture medium to a final concentration of 0.1-1 mM.

    • Incubate the cells for the desired labeling period (e.g., 1 to 12 hours).

  • RNA Extraction:

    • Harvest the cells and extract total RNA using TRIzol reagent as described in Protocol 1.

  • Bioorthogonal Ligation (Click Chemistry):

    • To the isolated RNA, add alkyne-biotin and the click chemistry reaction buffer.

    • Incubate the reaction according to the manufacturer's protocol to ligate biotin (B1667282) to the azide-modified RNA.

    • Purify the biotinylated RNA.

  • Enrichment of Labeled RNA:

    • Enrich the biotinylated RNA using streptavidin-coated magnetic beads as described in Protocol 1.

Quantitative Data Summary

The following tables provide a summary of quantitative data for different metabolic labeling methods. Note that these values can vary significantly depending on the cell type, labeling conditions, and detection methods.

Table 1: Labeling Efficiency and Cytotoxicity

MethodModified NucleosideTypical ConcentrationLabeling TimeIncorporation Rate (% of corresponding natural nucleoside)Cell Viability
General Labeling4sU100-500 µM1-24 h1-5%>90%
General LabelingEU0.5-1 mM1-12 hHigh, comparable to 4sU>85%
Cell-Specific (UCK2)2'AzUd0.1-1 mM1-12 h~1%[5]High

Table 2: Specificity of Cell-Specific Labeling Methods

SystemTarget CellsNon-Target Cells (Background Labeling)Key Determinants of Specificity
UPRT/4TUUPRT-expressingLow, but can occur via endogenous pathways in some cell types.Cell-type-specific promoter driving UPRT expression.
UCK2/2'AzUdUCK2-expressingVery low to undetectable.[5]Low endogenous UCK2 expression and poor phosphorylation of 2'AzUd by other kinases.[5][11]

Conceptual Protocol: Antibody-Conjugated Enzyme-Mediated Proximity Labeling (ACE-Labeling) of RNA

While a standardized protocol for "ACE-labeling" of RNA with modified nucleosides is not yet widely established, the following conceptual protocol is based on the principles of antibody-guided enzyme delivery and proximity labeling. This approach aims to deliver a nucleoside-modifying enzyme to a specific cell type via a cell-surface antibody, enabling localized metabolic labeling.

Principle: An antibody targeting a cell-surface marker on the desired cell type is conjugated to an enzyme capable of activating a modified nucleoside precursor. This complex binds to the target cells, and upon addition of the precursor, the enzyme locally generates the active modified nucleoside, leading to its incorporation into the RNA of the target cells.

Conceptual Workflow for ACE-Labeling of RNA

ACE_Labeling_Workflow Antibody_Enzyme_Conjugate Antibody-Enzyme Conjugate Binding Binding Antibody_Enzyme_Conjugate->Binding Target_Cell Target Cell with Surface Marker Target_Cell->Binding Enzymatic_Activation Enzymatic Activation Binding->Enzymatic_Activation Precursor_Addition Add Modified Nucleoside Precursor Precursor_Addition->Enzymatic_Activation Active_Nucleoside Active Modified Nucleoside Enzymatic_Activation->Active_Nucleoside Incorporation Incorporation into RNA Active_Nucleoside->Incorporation Labeled_RNA Labeled RNA in Target Cell Incorporation->Labeled_RNA

Caption: ACE-Labeling conceptual workflow.

Conclusion

Cell-specific metabolic labeling with modified nucleosides provides a versatile and powerful toolkit for interrogating the complexities of RNA biology. The choice of the specific method should be carefully considered based on the experimental goals, the biological system under investigation, and the available resources. The protocols and data presented here serve as a guide for researchers to design and implement these innovative techniques in their own studies, ultimately advancing our understanding of gene regulation in health and disease.

References

Troubleshooting & Optimization

Optimizing N1-Methylpseudouridine (m1Ψ) in IVT Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of N1-Methylpseudouridine (m1Ψ) concentration in in-vitro transcription (IVT) reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main benefits of substituting UTP with m1Ψ-TP in my IVT reaction?

Incorporating N1-methylpseudouridine (m1Ψ) in place of uridine (B1682114) (U) in your mRNA transcript offers several significant advantages. Primarily, it reduces the innate immunogenicity of the mRNA, which is crucial for therapeutic applications as it helps to avoid adverse immune responses.[1][2][3] Additionally, m1Ψ-modified mRNA has been shown to possess enhanced stability and translational capacity, leading to higher protein expression.[1][2] The use of m1Ψ is a key feature in the technology of both Pfizer-BioNTech and Moderna COVID-19 vaccines.[1]

Q2: Is a complete or partial substitution of UTP with m1Ψ-TP recommended?

For most applications, a complete (100%) substitution of UTP with m1Ψ-TP is recommended to maximally reduce immunogenicity and enhance translation.[1] Both the Pfizer-BioNTech and Moderna COVID-19 vaccines utilize mRNA with complete replacement of uridine by N1mΨ.[1] While partial substitution may offer some benefits, complete substitution is generally the standard for achieving the desired properties of modified mRNA.

Q3: Can the incorporation of m1Ψ affect my mRNA yield?

RNA polymerase can efficiently incorporate m1Ψ-TP without a significant decrease in the expected production yield.[] However, suboptimal reaction conditions can lead to lower yields. If you observe a decrease in yield after switching to m1Ψ-TP, it is advisable to re-optimize other reaction parameters such as Mg2+ concentration and RNA polymerase concentration.

Q4: Does m1Ψ incorporation influence the integrity of the transcribed mRNA?

Some studies have noted a slight increase in the proportion of fragmented mRNA when UTP is fully replaced by m1Ψ-TP, which could indicate a minor decrease in overall integrity.[5] This is thought to be potentially due to altered interactions with the mRNA's secondary structure.[5] However, m1Ψ has also been shown to be incorporated with higher fidelity than pseudouridine (B1679824) (Ψ).[6] Optimizing the IVT reaction conditions, particularly Mg2+ concentration, can help to mitigate any negative effects on integrity.[7]

Q5: How does m1Ψ help in reducing double-stranded RNA (dsRNA) byproducts?

The formation of dsRNA is an inherent byproduct of IVT reactions and a major trigger of unwanted immune responses. The use of m1Ψ has been shown to disrupt the formation of dsRNA, thus reducing the immunogenicity of the final mRNA product.[3][8][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low mRNA Yield Degraded DNA Template: Repeated freeze-thaw cycles or improper purification can damage the DNA template.[]Use a freshly prepared, high-quality linearized DNA template. Verify template integrity on an agarose (B213101) gel before the IVT reaction.[]
Suboptimal Enzyme Concentration: Both too little and too much RNA polymerase can negatively impact yield.[]Perform a titration experiment to determine the optimal concentration of T7 RNA polymerase for your specific template and reaction conditions.[]
Incorrect Mg2+:NTP Ratio: The concentration of magnesium ions is critical for RNA polymerase activity and an improper ratio with nucleotides can reduce yield.[][10][11]Optimize the Mg2+ concentration in relation to the total NTP concentration. A molar ratio of total NTPs to Mg2+ of approximately 1:1.875 has been suggested as optimal in some systems.[10][12]
RNase Contamination: RNases can degrade the newly synthesized mRNA, leading to low yields.[]Maintain a strict RNase-free environment. Use certified RNase-free reagents, consumables, and dedicated equipment.[]
Suboptimal Reaction Time/Temperature: Incubation times that are too short may not allow for maximum transcript accumulation, while excessively long incubations may not increase yield further.[][13]Optimize the reaction time (typically 2-4 hours) and ensure a stable incubation temperature (usually 37°C).[]
Low mRNA Integrity (High percentage of fragments) Excessive Mg2+ Concentration: High levels of Mg2+ can contribute to RNA degradation.[7]Titrate the Mg2+ concentration to find the optimal balance between yield and integrity.[7]
Suboptimal Incubation Time: Prolonged incubation can sometimes lead to transcript degradation.Test shorter incubation times to see if integrity improves without significantly compromising yield.
High dsRNA Content Poor Template Design: Repetitive or highly complementary regions in the DNA template can promote dsRNA formation.[9]Optimize the codon usage and remove repetitive elements in your template sequence.[9]
Suboptimal IVT Conditions: Incorrect temperature, reaction duration, or reagent concentrations can lead to the formation of aberrant transcripts that form dsRNA.[9]Re-optimize key IVT parameters such as temperature, incubation time, and Mg2+ concentration.[3][9]
Inconsistent Results Variability in Reagent Quality: The purity of NTPs and the activity of the RNA polymerase can vary between batches or suppliers.[]Use high-purity reagents from a reliable supplier. Consider aliquoting enzymes to avoid repeated freeze-thaw cycles.[][14]
Inconsistent Pipetting or Reaction Setup: Small variations in reagent volumes can lead to significant differences in outcomes.Ensure accurate pipetting and a consistent order of reagent addition at room temperature to prevent precipitation of components like spermidine.[15]

Experimental Protocols

Protocol 1: Optimization of Mg2+ Concentration in m1Ψ IVT Reactions

This protocol outlines a method to determine the optimal Mg2+ concentration for maximizing mRNA yield and integrity when using a complete substitution of UTP with m1Ψ-TP.

Materials:

  • Linearized DNA template (1 µg/µL)

  • T7 RNA Polymerase

  • 10X Transcription Buffer (without MgCl2)

  • ATP, CTP, GTP solution (100 mM each)

  • m1Ψ-TP solution (100 mM)

  • RNase Inhibitor

  • Pyrophosphatase

  • MgCl2 solution (1 M)

  • Nuclease-free water

Procedure:

  • Prepare a Master Mix: On ice, prepare a master mix containing all components except MgCl2. For a 20 µL reaction, this would include:

    • 2 µL 10X Transcription Buffer (Mg2+-free)

    • 1 µg Linearized DNA template

    • 2 µL each of ATP, CTP, GTP, and m1Ψ-TP (final concentration of 10 mM each)

    • 1 µL RNase Inhibitor

    • 1 µL Pyrophosphatase

    • 2 µL T7 RNA Polymerase

    • Nuclease-free water to a volume of 18 µL per reaction.

  • Set up Individual Reactions: Aliquot 18 µL of the master mix into separate tubes for each Mg2+ concentration to be tested.

  • Add MgCl2: Add the appropriate volume of 1 M MgCl2 to each tube to achieve a range of final concentrations (e.g., 20 mM, 30 mM, 40 mM, 50 mM, 60 mM, 70 mM). Adjust the final volume to 20 µL with nuclease-free water if necessary.

  • Incubation: Incubate the reactions at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I and incubate according to the manufacturer's protocol to remove the DNA template.

  • Purification: Purify the mRNA using a suitable method (e.g., spin column or magnetic beads).

  • Quantification and Analysis:

    • Measure the mRNA concentration using a spectrophotometer (e.g., NanoDrop).

    • Assess the mRNA integrity using denaturing agarose gel electrophoresis or a Bioanalyzer.

Data Interpretation:

Create a table to compare the mRNA yield and integrity at each Mg2+ concentration. The optimal concentration will be the one that provides the highest yield of full-length, intact mRNA.

Final MgCl2 Concentration (mM) mRNA Yield (µg/20µL reaction) mRNA Integrity (% full-length)
20
30
40
50
60
70

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing m1Ψ IVT reactions based on published data.

Table 1: Effect of Nucleotide and Mg2+ Concentration on IVT Yield

This table is based on findings from design-of-experiment studies aimed at maximizing RNA yield.

Parameter Condition 1 Condition 2 Outcome Reference
Total NTP Concentration 5 mM each10 mM eachHigher yield achieved with 10 mM each NTP.[10][12]
Mg2+ Concentration Varied (e.g., up to 75 mM)-Mg2+ concentration has the most significant impact on RNA yield.[10][11][12]
Optimal Mg2+:NTP Ratio --A molar ratio of total NTPs to Mg2+ of approximately 1:1.875 was found to be optimal for maximizing yield in a specific saRNA system.[10][12]
Ion Type MgCl2Mg(OAc)2Acetate ions were shown to be more effective than chloride ions in promoting higher RNA yields.[10][12]

Note: Optimal concentrations can be template-dependent and should be empirically determined.

Visual Guides

Diagram 1: General IVT Workflow

IVT_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC Template Linearized DNA Template IVT In-Vitro Transcription (37°C, 2-4h) Template->IVT NTPs NTPs (ATP, CTP, GTP, m1Ψ-TP) NTPs->IVT Enzymes T7 RNA Polymerase, RNase Inhibitor, Pyrophosphatase Enzymes->IVT Buffer Transcription Buffer with Mg2+ Buffer->IVT DNase DNase I Treatment IVT->DNase Purify mRNA Purification DNase->Purify QC Quality Control (Yield & Integrity) Purify->QC

Caption: A generalized workflow for in-vitro transcription (IVT) of m1Ψ-modified mRNA.

Diagram 2: Troubleshooting Logic for Low IVT Yield

Low_Yield_Troubleshooting Start Low mRNA Yield Check_Template Check DNA Template Integrity & Purity Start->Check_Template Good_Template Template OK Check_Template->Good_Template Intact Bad_Template Prepare Fresh Template Check_Template->Bad_Template Degraded Check_Reagents Verify Reagent Quality & Concentration Good_Reagents Reagents OK Check_Reagents->Good_Reagents OK Bad_Reagents Use New/Fresh Reagents Check_Reagents->Bad_Reagents Suspect Optimize_Mg Optimize Mg2+ Concentration Optimize_Enzyme Titrate RNA Polymerase Optimize_Mg->Optimize_Enzyme No Optimized_Mg Yield Improved Optimize_Mg->Optimized_Mg Yes Check_RNase Assess for RNase Contamination Optimize_Enzyme->Check_RNase No Optimized_Enzyme Yield Improved Optimize_Enzyme->Optimized_Enzyme Yes No_RNase No Contamination Check_RNase->No_RNase Clear Yes_RNase Implement RNase-free Techniques Check_RNase->Yes_RNase Detected Good_Template->Check_Reagents Good_Reagents->Optimize_Mg

Caption: A decision tree for troubleshooting low yield in m1Ψ IVT reactions.

References

Technical Support Center: m1Ψ-Modified mRNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m1Ψ-modified mRNA synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to in vitro transcription (IVT) of N1-methylpseudouridine (m1Ψ)-modified mRNA.

Troubleshooting Guides

This section provides in-depth guidance on how to identify and resolve common problems encountered during m1Ψ-modified mRNA synthesis that can lead to low yields.

Issue 1: Low or No mRNA Yield

Symptoms:

  • Little to no detectable mRNA on a denaturing agarose (B213101) gel.

  • Low absorbance reading at 260 nm after purification.

Possible Causes and Solutions:

  • Degraded DNA Template: The integrity of the DNA template is crucial for efficient transcription.[] Damage or fragmentation can prevent RNA polymerase from producing full-length mRNA transcripts.

    • Solution:

      • Use a freshly prepared, high-quality linearized DNA template.

      • Avoid repeated freeze-thaw cycles of the DNA template by storing it in small aliquots.[]

      • Confirm complete linearization of the plasmid DNA via agarose gel electrophoresis before starting the IVT reaction.[2]

  • Suboptimal IVT Reaction Components: The concentration and ratio of components in the IVT reaction mix are critical for optimal yield.

    • Solution:

      • Magnesium Ions (Mg²⁺): Mg²⁺ is a necessary cofactor for RNA polymerase.[][3] Its concentration must be optimized, as insufficient levels decrease enzyme activity, while excessive levels can lead to the production of double-stranded RNA (dsRNA) byproducts.[] It is recommended to experimentally determine the optimal Mg²⁺ concentration for your specific template and reaction conditions.[]

      • Nucleotides (NTPs): Ensure that the concentration of all four NTPs (ATP, GTP, CTP, and m1ΨTP) is sufficient and balanced. Standard concentrations typically range from 1 to 2 mM for each nucleotide.[]

      • RNA Polymerase: Use a high-quality, RNase-free RNA polymerase at the recommended concentration.

      • RNase Contamination: The presence of RNases will lead to the degradation of your synthesized mRNA.[][4] Ensure all reagents, water, and lab equipment (pipette tips, tubes) are certified RNase-free.[] Using an RNase inhibitor in the reaction can also help prevent degradation.[4]

  • Inefficient Promoter Binding: The RNA polymerase must efficiently bind to the promoter sequence on the DNA template to initiate transcription.[]

    • Solution:

      • Verify that the promoter sequence (e.g., T7) is correctly positioned upstream of the gene of interest in your DNA template.[]

      • Ensure the DNA template concentration is optimal. While higher template concentrations can increase yield, excessive amounts may lead to the formation of dsRNA.[]

Issue 2: Presence of Truncated or Incomplete mRNA Transcripts

Symptoms:

  • Smearing or multiple bands below the expected full-length mRNA band on a denaturing agarose gel.

  • Low integrity score when analyzed by methods like capillary electrophoresis.

Possible Causes and Solutions:

  • Premature Termination of Transcription: The RNA polymerase may terminate transcription before reaching the end of the DNA template.

    • Solution:

      • Check the DNA template for sequences that could act as cryptic termination sites.[4] If suspected, subcloning the template into a different vector with a different promoter might resolve the issue.[4]

      • The incorporation of m1Ψ can sometimes lead to an increase in fragmented mRNA.[5] While m1Ψ is incorporated with high fidelity, some studies have noted that its presence can be associated with a higher proportion of incomplete transcripts compared to unmodified mRNA.[5][6][7]

  • Degraded DNA Template: As with low yield, a degraded template can also result in the production of incomplete transcripts.[]

    • Solution: Refer to the solutions for a degraded DNA template in "Issue 1".

  • Low Nucleotide Concentration: If the concentration of one or more NTPs is too low, it can limit the reaction and lead to incomplete transcripts.[4]

    • Solution: Ensure adequate and balanced concentrations of all NTPs.[]

Issue 3: High Levels of Double-Stranded RNA (dsRNA) Impurities

Symptoms:

  • Detection of dsRNA using specific assays (e.g., dot blot with a dsRNA-specific antibody).

  • Potential for increased immunogenicity of the final mRNA product.[5][8]

Possible Causes and Solutions:

  • Excessive Mg²⁺ Concentration: High levels of magnesium can promote the formation of dsRNA.[]

    • Solution: Optimize the Mg²⁺ concentration in your IVT reaction.

  • High DNA Template Concentration: Using too much DNA template can also contribute to dsRNA production.[]

    • Solution: Titrate the DNA template to find the optimal concentration that maximizes yield without significantly increasing dsRNA formation.

  • Antisense RNA Synthesis: T7 RNA polymerase can sometimes use the newly synthesized RNA as a template to create antisense RNA, leading to dsRNA formation.[8][9]

    • Solution: The use of m1Ψ has been shown to reduce the synthesis of antisense RNA, thereby lowering the levels of dsRNA impurities.[8][9]

Frequently Asked Questions (FAQs)

Q1: Does replacing UTP with m1ΨTP affect the overall mRNA yield?

A: While RNA polymerase can efficiently incorporate m1Ψ, the effect on yield can vary.[] Some studies suggest that the complete substitution of uridine (B1682114) with m1Ψ can be achieved without a significant reduction in yield.[] However, other reports indicate that the incorporation of m1Ψ might slightly decrease the overall yield compared to using only the canonical UTP. It is important to optimize other reaction parameters to compensate for any potential decrease in yield.

Q2: How can I improve the yield of m1Ψ-modified mRNA?

A: To enhance the yield, consider the following optimization strategies:

  • Optimize Reaction Components: Systematically test different concentrations of Mg²⁺, DNA template, and NTPs.

  • Adjust Incubation Time and Temperature: While standard IVT reactions are often run for 2-4 hours at 37°C, optimizing these parameters for your specific template may improve yield.

  • Purification Method: The choice of purification method can significantly impact the final recovered yield. Methods like LiCl precipitation or magnetic bead-based purification typically have recovery rates of 80-90%.[]

Q3: What is the best way to purify m1Ψ-modified mRNA to maximize yield and purity?

A: Several methods are available for mRNA purification, each with its own advantages in terms of yield, purity, and scalability.[11]

  • Precipitation: Lithium chloride (LiCl) precipitation is a common lab-scale method that can effectively remove proteins and unincorporated nucleotides.[]

  • Chromatography: For higher purity and scalability, chromatography methods are preferred.[11][12]

    • Affinity Chromatography (Oligo-dT): This method specifically captures polyadenylated mRNA, providing high purity.[11]

    • Ion-Exchange Chromatography (IEX): IEX can separate mRNA from dsRNA and other impurities based on charge differences.[11][12]

    • Size-Exclusion Chromatography (SEC): SEC is useful for removing smaller contaminants like abortive transcripts and residual nucleotides.[12]

Q4: How do I accurately quantify the yield and assess the quality of my m1Ψ-modified mRNA?

A: A combination of methods should be used for a comprehensive assessment:

  • Quantification:

    • UV Spectrophotometry: Measure the absorbance at 260 nm to determine the mRNA concentration.[13]

  • Quality and Integrity Assessment:

    • Denaturing Agarose Gel Electrophoresis: Provides a qualitative assessment of the size and integrity of the mRNA.[]

    • Capillary Gel Electrophoresis (CGE): Offers high-resolution analysis of mRNA integrity and purity.[14][15]

    • High-Performance Liquid Chromatography (HPLC): Techniques like ion-pair reversed-phase HPLC (IP-RP-HPLC) can be used to assess purity and resolve full-length mRNA from shorter fragments.[13][14][16]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass determination and can be used to verify the incorporation of m1Ψ and assess overall purity.[13][17]

Data and Protocols

Table 1: Impact of IVT Reaction Parameters on m1Ψ-mRNA Yield and Integrity
ParameterVariationImpact on YieldImpact on IntegrityReference
Mg²⁺ Concentration Too LowDecreased-[]
OptimalMaximizedHigh[][3]
Too HighDecreasedMay decrease due to dsRNA formation[][3]
DNA Template Too LowDecreased-[]
OptimalMaximizedHigh[]
Too HighMay decrease due to dsRNA formation-[]
NTPs Unbalanced/Too LowDecreasedDecreased (incomplete transcripts)[][4]
OptimalMaximizedHigh[]
m1Ψ Incorporation 100% SubstitutionMay be slightly lower than unmodifiedMay be slightly lower than unmodified[5]
Experimental Protocol: Standard In Vitro Transcription of m1Ψ-Modified mRNA

This protocol provides a general framework. Optimal conditions may vary depending on the specific template and reagents used.

1. Reagent Preparation:

  • Ensure all solutions are prepared with RNase-free water.

  • Thaw all reagents on ice.

2. IVT Reaction Assembly:

  • In an RNase-free microcentrifuge tube, assemble the following components on ice in the specified order:

    • RNase-free Water (to final volume)

    • Transcription Buffer (e.g., 10X)

    • Linearized DNA Template (0.5-1.0 µg)

    • ATP, GTP, CTP Solution (to final concentration, e.g., 2 mM each)

    • m1ΨTP Solution (to final concentration, e.g., 2 mM)

    • RNase Inhibitor

    • T7 RNA Polymerase

  • Gently mix by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.

3. Incubation:

  • Incubate the reaction at 37°C for 2-4 hours.

4. DNase Treatment:

  • Add DNase I to the reaction mixture to digest the DNA template.

  • Incubate at 37°C for 15-30 minutes.

5. Purification:

  • Purify the synthesized m1Ψ-modified mRNA using a method of choice (e.g., LiCl precipitation, spin column purification, or magnetic beads).

6. Quality Control:

  • Quantify the mRNA concentration using a spectrophotometer (A260).

  • Assess the integrity and size of the mRNA on a denaturing agarose gel or by capillary electrophoresis.

Visual Guides

Troubleshooting Workflow for Low m1Ψ-mRNA Yield

Low_Yield_Troubleshooting start Low m1Ψ-mRNA Yield check_template Check DNA Template Integrity (Agarose Gel) start->check_template template_ok Template Intact? check_template->template_ok degraded_template Action: Use fresh, high-quality linearized DNA template. Avoid freeze-thaw cycles. template_ok->degraded_template No optimize_ivt Optimize IVT Reaction Conditions template_ok->optimize_ivt Yes degraded_template->check_template ivt_params Check: - Mg²⁺ Concentration - NTP Ratios & Purity - Polymerase Activity - RNase Contamination optimize_ivt->ivt_params ivt_ok Parameters Optimal? optimize_ivt->ivt_ok adjust_ivt Action: Titrate Mg²⁺. Use fresh NTPs & enzyme. Use RNase-free technique. ivt_ok->adjust_ivt No check_purification Evaluate Purification Method ivt_ok->check_purification Yes adjust_ivt->optimize_ivt purification_ok High Recovery Method? check_purification->purification_ok adjust_purification Action: Switch to a higher recovery method (e.g., magnetic beads, optimized chromatography). purification_ok->adjust_purification No success High Yield Achieved purification_ok->success Yes adjust_purification->check_purification

Caption: A logical workflow for troubleshooting low yields of m1Ψ-modified mRNA.

Key Factors Influencing m1Ψ-mRNA Synthesis

IVT_Factors cluster_process IVT Process cluster_outputs Outputs & Quality Attributes template DNA Template (Linearized Plasmid) ivt In Vitro Transcription (37°C, 2-4h) template->ivt polymerase T7 RNA Polymerase polymerase->ivt ntps NTPs (ATP, GTP, CTP, m1ΨTP) ntps->ivt buffer Buffer (Mg²⁺, DTT) buffer->ivt yield mRNA Yield ivt->yield integrity Integrity (Full-length transcripts) ivt->integrity purity Purity (Low dsRNA) ivt->purity

Caption: Core components and resulting quality attributes of the IVT process.

References

Technical Support Center: N1-Methylpseudouridine (m1Ψ) and Ribosomal Frameshifting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N1-Methylpseudouridine (m1Ψ)-modified mRNA. The information provided addresses potential issues related to ribosomal frameshifting during the translation of such mRNAs.

Frequently Asked Questions (FAQs)

Q1: What is N1-Methylpseudouridine (m1Ψ) and why is it used in mRNA therapeutics?

A1: N1-Methylpseudouridine (m1Ψ) is a modified ribonucleotide that is often incorporated into in vitro-transcribed (IVT) mRNAs used for therapeutic purposes, such as vaccines.[1][2][3] Its primary benefits are reducing the innate immunogenicity of the mRNA, which can otherwise trigger an unwanted immune response, and increasing the stability of the mRNA transcript, leading to enhanced protein expression.[4][5]

Q2: What is ribosomal frameshifting and how is it related to m1Ψ?

A2: Ribosomal frameshifting is a process where the ribosome shifts its reading frame during translation, leading to the synthesis of a protein product that is different from the one encoded by the original genetic sequence.[1][6] Recent studies have demonstrated that the incorporation of m1Ψ into mRNA can lead to +1 ribosomal frameshifting.[1][2][3][6][7] This means the ribosome moves forward by one nucleotide, altering the downstream amino acid sequence.

Q3: What is the proposed mechanism for m1Ψ-induced ribosomal frameshifting?

A3: The prevailing hypothesis is that m1Ψ induces ribosome stalling during translation elongation.[1][3][6][7] This stalling is thought to occur at specific "slippery sequences" within the mRNA.[1][3][6][7] The combination of ribosome stalling and the presence of these sequences increases the likelihood of the ribosome slipping into an alternative reading frame.[7]

Q4: How significant is the rate of m1Ψ-induced frameshifting?

A4: Studies have reported that the incorporation of m1Ψ in a firefly luciferase reporter mRNA can result in a +1 ribosomal frameshifting frequency of approximately 8% relative to the amount of the main, in-frame protein produced.[5]

Q5: Can m1Ψ affect translation fidelity beyond frameshifting?

A5: While m1Ψ's most prominent reported effect on translation fidelity is +1 frameshifting, some research suggests it can also subtly modulate the accuracy of amino acid incorporation in a manner that depends on the specific codon, its position, and the tRNA involved.[4][8][9] However, other studies indicate that m1Ψ does not significantly alter codon misreading.[7]

Troubleshooting Guide

Issue 1: Observation of unexpected protein products of higher or different molecular weight.

  • Possible Cause: Your m1Ψ-modified mRNA may be undergoing +1 ribosomal frameshifting, leading to the production of off-target proteins.

  • Troubleshooting Steps:

    • Sequence Analysis: Examine your mRNA sequence for the presence of potential "slippery sequences," which are often stretches of repetitive nucleotides (e.g., UUU, GGG, CCC, or AAA runs) that can be prone to ribosomal slippage.

    • Western Blot Analysis: Use antibodies specific to different potential reading frames to detect frameshifted products. Polypeptides resulting from +1 frameshifting will have a different C-terminal sequence.

    • Mass Spectrometry: Perform mass spectrometry on the protein products to identify peptides that correspond to the +1 reading frame.[2]

    • Codon Optimization: If slippery sequences are identified, consider introducing synonymous mutations to disrupt these sequences without altering the primary amino acid sequence of the intended protein.[1][2][3][6] This has been shown to be an effective strategy to reduce frameshifting.[1][3]

Issue 2: Lower than expected yield of the target protein.

  • Possible Cause: Ribosome stalling induced by m1Ψ could be leading to premature termination or a general decrease in translation efficiency, in addition to frameshifting.

  • Troubleshooting Steps:

    • Optimize mRNA Design: As mentioned above, synonymous codon changes at slippery sequences can mitigate ribosome stalling and subsequent frameshifting.[1][2][3][6]

    • In Vitro Translation System Additives: In cell-free translation systems, the addition of compounds like paromomycin (B158545) has been shown to improve polypeptide elongation from m1Ψ-containing mRNA, potentially by reducing ribosome stalling.[2]

    • Quantify Frameshifting: Assess the percentage of frameshifted products to determine if this is a major contributor to the reduced yield of the desired protein.

Quantitative Data Summary

ParameterObservationReference
+1 Frameshifting Frequency Incorporation of m1Ψ in a firefly luciferase reporter mRNA led to approximately 8% +1 ribosomal frameshifting relative to the in-frame protein.[5]

Experimental Protocols

1. In Vitro Translation and Frameshifting Analysis

  • Objective: To detect and quantify ribosomal frameshifting from an m1Ψ-modified mRNA in a cell-free system.

  • Methodology:

    • mRNA Preparation: Synthesize your mRNA of interest with 100% substitution of uridine (B1682114) with N1-Methylpseudouridine using in vitro transcription. A control mRNA with canonical uridine should also be prepared.

    • In Vitro Translation: Use a commercially available in vitro translation system, such as nuclease-treated rabbit reticulocyte lysate (RRL).[1]

    • Labeling: Include a radiolabeled amino acid, such as [³⁵S]methionine, in the translation reaction to label the newly synthesized proteins.

    • SDS-PAGE and Autoradiography: Separate the protein products by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[1] Dry the gel and expose it to an autoradiography film or a phosphorimager screen to visualize the radiolabeled proteins.

    • Analysis: Compare the protein bands from the m1Ψ-mRNA translation to the control. The appearance of higher molecular weight bands or additional bands in the m1Ψ sample is indicative of frameshifted products. Densitometry can be used to quantify the relative abundance of the in-frame and frameshifted products.

2. Cellular Transfection and Western Blot Analysis

  • Objective: To confirm the occurrence of ribosomal frameshifting in a cellular context.

  • Methodology:

    • Cell Culture: Culture a suitable cell line, such as HeLa or HEK293 cells.

    • mRNA Transfection: Transfect the cells with your m1Ψ-modified mRNA and the unmodified control mRNA using a suitable transfection reagent.

    • Cell Lysis: After a suitable incubation period (e.g., 24-48 hours), lyse the cells to extract the total protein.

    • Western Blot: Separate the protein lysates by SDS-PAGE and transfer them to a membrane. Probe the membrane with an antibody specific to a tag (e.g., FLAG) or a region of the expected in-frame protein. The presence of bands at unexpected molecular weights in the m1Ψ-transfected cells can indicate frameshifting.

Diagrams

Caption: Proposed mechanism of m1Ψ-induced +1 ribosomal frameshifting.

Troubleshooting_Workflow start Start: Unexpected Protein Products Observed check_frameshifting Hypothesis: +1 Ribosomal Frameshifting start->check_frameshifting analyze_sequence Analyze mRNA for Slippery Sequences check_frameshifting->analyze_sequence Yes mass_spec Mass Spectrometry of Protein Products check_frameshifting->mass_spec Yes confirmation Frameshifting Confirmed? analyze_sequence->confirmation mass_spec->confirmation optimize_codons Introduce Synonymous Mutations to Disrupt Slippery Sequences confirmation->optimize_codons Yes other_causes Investigate Other Causes confirmation->other_causes No retest Re-test Optimized mRNA optimize_codons->retest end End: Issue Resolved retest->end

Caption: Troubleshooting workflow for unexpected protein products.

References

Reducing dsRNA byproducts in m1Ψ IVT reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce double-stranded RNA (dsRNA) byproducts in 1-methylpseudouridine (B86832) (m1Ψ) modified in vitro transcription (IVT) reactions.

Frequently Asked Questions (FAQs)

Q1: What is dsRNA and why is it a concern in m1Ψ IVT reactions?

Double-stranded RNA (dsRNA) is a significant byproduct of the in vitro transcription (IVT) process, where a DNA template is used to synthesize messenger RNA (mRNA).[1][2][3] It is considered a product-related impurity.[4] The presence of dsRNA in mRNA preparations for therapeutic use is a major concern because it can trigger the innate immune system.[5] This immune response can lead to the production of pro-inflammatory cytokines and type I interferons, potentially causing unwanted side effects and reducing the translational efficacy of the mRNA drug.[6][7][8]

Q2: What are the primary causes of dsRNA formation during IVT?

Several mechanisms contribute to the formation of dsRNA byproducts during IVT reactions. The key causes include:

  • RNA-dependent RNA polymerase activity of T7 RNA polymerase: The T7 RNA polymerase can use the newly synthesized RNA transcript as a template to generate a complementary strand, forming a dsRNA molecule.[9]

  • 3' end extension and loop-back: The T7 RNA polymerase can add non-template nucleotides to the 3' end of the transcript. This extension can fold back and self-prime, creating a hairpin structure that the polymerase then extends to form dsRNA.[3][7]

  • Antisense transcription: The polymerase can initiate transcription from cryptic (promoter-independent) sites on the DNA template, leading to the synthesis of antisense RNA strands that can anneal to the sense mRNA.[3]

  • Self-annealing of complementary sequences: Regions within the mRNA transcript or between different mRNA molecules that are complementary can anneal to form dsRNA.[1]

  • Abortive transcripts: Short, prematurely terminated RNA fragments can act as primers for RNA-dependent RNA synthesis.[1]

Troubleshooting Guide

This guide addresses specific issues related to dsRNA contamination in your m1Ψ IVT reactions.

Issue 1: High levels of dsRNA detected post-IVT.

High dsRNA content can significantly impact the safety and efficacy of your mRNA. Several upstream and downstream strategies can be employed to mitigate this issue.

Upstream IVT Process Optimization

Optimizing the IVT reaction conditions is a primary strategy to minimize the formation of dsRNA byproducts.

  • Fed-batch Nucleotide Triphosphate (NTP) Addition: A recent study has shown that limiting the steady-state concentration of UTP (or m1ΨTP) and GTP during the IVT reaction can significantly reduce dsRNA formation without negatively impacting mRNA yield or integrity.[7][8][10] This "fed-batch" approach involves the stepwise addition of these NTPs throughout the reaction.[7][8]

  • Temperature and Magnesium Concentration: Adjusting the reaction temperature and the concentration of magnesium ions (Mg2+) can also influence dsRNA levels.[7][8]

  • Engineered T7 RNA Polymerase: Utilizing engineered variants of T7 RNA polymerase with reduced RNA-dependent RNA polymerase activity can decrease the generation of dsRNA.[5][11]

  • Chaotropic Agents: The addition of chaotropic agents like urea (B33335) or formamide (B127407) to the IVT reaction can disrupt weak, non-specific RNA interactions, thereby reducing dsRNA formation.[12]

Downstream Purification Methods

If dsRNA levels remain high after IVT, several downstream purification techniques can be used for its removal.

  • High-Performance Liquid Chromatography (HPLC): Ion-pair reversed-phase HPLC (IP-RP-HPLC) is a highly effective method for removing dsRNA from IVT-synthesized mRNA.[6][13][14] This technique separates molecules based on their hydrophobicity and can yield highly pure mRNA with enhanced translational activity and reduced immunogenicity.[14]

  • Cellulose-Based Chromatography: Cellulose (B213188) chromatography offers a simple, cost-effective, and scalable alternative to HPLC for dsRNA removal.[13][15] This method relies on the selective binding of dsRNA to cellulose fibers in the presence of ethanol (B145695).[15][16][17]

  • Affinity Chromatography: A novel affinity resin that specifically binds to dsRNA has been developed. This method can reduce dsRNA levels by over 100-fold.[18]

Issue 2: Reduced translational efficiency of purified m1Ψ-mRNA.

Even after purification, residual dsRNA can inhibit protein synthesis.

  • Mechanism of Translational Inhibition: dsRNA can activate cellular sensors like Protein Kinase R (PKR).[9][19] Activated PKR phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global shutdown of protein synthesis.[9][19][20]

  • Solution: Ensure your purification method is robust enough to remove even trace amounts of dsRNA. HPLC and specialized affinity chromatography have been shown to be highly effective in this regard, leading to a significant increase in protein expression from the purified mRNA.[14][18]

Issue 3: Significant immunogenicity observed from m1Ψ-mRNA.

An unwanted immune response is a critical safety concern for mRNA therapeutics.

  • dsRNA as a Pathogen-Associated Molecular Pattern (PAMP): The host's innate immune system recognizes dsRNA as a molecular signature of a viral infection.[9]

  • Signaling Pathways: This recognition is mediated by Pattern Recognition Receptors (PRRs) such as Toll-like receptor 3 (TLR3) in endosomes and RIG-I-like receptors (RLRs) like RIG-I and MDA5 in the cytoplasm. Activation of these pathways leads to the production of type I interferons and other pro-inflammatory cytokines.[7][8]

  • Solution: The most effective way to eliminate this immunogenicity is to thoroughly remove dsRNA contaminants.[14] Combining the use of m1Ψ-modified nucleotides with a robust purification method like HPLC has been shown to yield mRNA that does not induce a significant inflammatory response.[6][14]

Quantitative Data Summary

The following tables summarize the effectiveness of different methods for dsRNA removal.

Table 1: Comparison of dsRNA Removal Efficiency by Different Purification Methods

Purification MethoddsRNA Removal EfficiencymRNA Recovery RateReference
Cellulose Chromatography≥90%70% - 80%[13]
HPLCHighly effective, removes dsRNA contaminantsNot specified[14]
Affinity Chromatography>100-fold reductionNot specified[18]

Table 2: Impact of Purification on In Vivo Protein Expression

mRNA TypePurification MethodFold Increase in Protein ExpressionReference
U-containing mRNACellulose Chromatography>4-fold[13]
m1Ψ-containing mRNACellulose ChromatographyMinor, not statistically significant[13]
Nucleoside-modified mRNAHPLCUp to 1000-fold[14]

Key Experimental Protocols

Protocol 1: dsRNA Removal using Cellulose Chromatography

This protocol is adapted from a published method.[15]

  • Slurry Preparation: Prepare a 50% (w/v) slurry of cellulose powder in sterile, RNase-free water.

  • Binding Buffer Preparation: Prepare a binding buffer containing 10 mM HEPES (pH 7.0), 100 mM NaCl, 1 mM EDTA, and 16% (v/v) ethanol.

  • Binding Step:

    • Mix your IVT mRNA sample with an equal volume of 2x binding buffer.

    • Add the cellulose slurry to the mRNA-buffer mixture.

    • Incubate at room temperature with gentle rotation for 30 minutes to allow dsRNA to bind to the cellulose.

  • Washing:

    • Centrifuge the mixture to pellet the cellulose.

    • Remove the supernatant containing the purified mRNA.

    • Wash the cellulose pellet with 1x binding buffer to recover any remaining mRNA.

  • Elution (Optional for dsRNA recovery): Elute the bound dsRNA from the cellulose using an ethanol-free buffer.

  • mRNA Precipitation: Precipitate the purified mRNA from the supernatant using standard ethanol or isopropanol (B130326) precipitation methods.

Protocol 2: Quantification of dsRNA using Dot Blot Assay

This is a common method for semi-quantitative analysis of dsRNA.

  • Membrane Preparation: Spot serial dilutions of your mRNA samples onto a nylon or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a dsRNA-specific monoclonal antibody (e.g., J2 antibody) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imager. The intensity of the spots corresponds to the amount of dsRNA.

Visualizations

dsRNA_Formation_Workflow cluster_IVT In Vitro Transcription (IVT) Reaction cluster_Byproducts dsRNA Byproduct Formation DNA_Template Linearized DNA Template IVT_Reaction IVT Reaction DNA_Template->IVT_Reaction T7_Polymerase T7 RNA Polymerase T7_Polymerase->IVT_Reaction m1Psi_NTPs m1Ψ-NTPs m1Psi_NTPs->IVT_Reaction RNA_Dependent_Activity RNA-Dependent RNA Polymerase Activity IVT_Reaction->RNA_Dependent_Activity Undesired Activity Self_Priming 3' End Extension & Self-Priming IVT_Reaction->Self_Priming Antisense_Tx Antisense Transcription IVT_Reaction->Antisense_Tx mRNA Desired m1Ψ-mRNA IVT_Reaction->mRNA Desired Product dsRNA dsRNA Byproducts RNA_Dependent_Activity->dsRNA Self_Priming->dsRNA Antisense_Tx->dsRNA dsRNA_Signaling_Pathway cluster_Cytoplasm Cytoplasm cluster_Endosome Endosome cluster_Nucleus Nucleus dsRNA dsRNA RIG_I_MDA5 RIG-I / MDA5 dsRNA->RIG_I_MDA5 PKR PKR dsRNA->PKR TLR3 TLR3 dsRNA->TLR3 IRF3_7 IRF3/7 RIG_I_MDA5->IRF3_7 eIF2a_inactive eIF2α (inactive) PKR->eIF2a_inactive eIF2a_active p-eIF2α (active) eIF2a_inactive->eIF2a_active Phosphorylation Translation_Inhibition Translation Inhibition eIF2a_active->Translation_Inhibition TLR3->IRF3_7 NF_kB NF-κB TLR3->NF_kB Type_I_IFN Type I Interferon Production IRF3_7->Type_I_IFN Proinflammatory_Cytokines Pro-inflammatory Cytokine Production NF_kB->Proinflammatory_Cytokines dsRNA_Reduction_Strategy cluster_Upstream Upstream Optimization cluster_Downstream Downstream Purification IVT_Reaction m1Ψ IVT Reaction Fed_Batch Fed-Batch NTPs IVT_Reaction->Fed_Batch Engineered_T7 Engineered T7 Polymerase IVT_Reaction->Engineered_T7 Chaotropes Chaotropic Agents IVT_Reaction->Chaotropes Crude_mRNA Crude mRNA Product (contains dsRNA) IVT_Reaction->Crude_mRNA HPLC HPLC Pure_mRNA Purified m1Ψ-mRNA (dsRNA removed) HPLC->Pure_mRNA Cellulose Cellulose Chromatography Cellulose->Pure_mRNA Affinity Affinity Chromatography Affinity->Pure_mRNA Crude_mRNA->HPLC Crude_mRNA->Cellulose Crude_mRNA->Affinity

References

Technical Support Center: N1-Methylpseudouridine (m1Ψ) and its Impact on mRNA Translation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N1-methylpseudouridine (m1Ψ)-modified mRNA. This resource provides in-depth information, troubleshooting guides, and frequently asked questions regarding the effects of m1Ψ on translation fidelity and speed.

Frequently Asked Questions (FAQs)

Q1: Does incorporating m1Ψ into my mRNA construct compromise translational fidelity?

A1: The inclusion of N1-methylpseudouridine (m1Ψ) in mRNA does not appear to significantly impact overall translational fidelity in terms of amino acid misincorporation.[1][2][3] Studies using reconstituted in vitro translation systems and analysis of proteins expressed in cell culture have shown that m1Ψ-containing mRNA does not lead to a detectable increase in miscoded peptides compared to unmodified mRNA.[1][2] However, some research suggests that m1Ψ can subtly influence the accuracy of amino acid incorporation in a manner that is dependent on the specific codon and its position within the mRNA sequence.[4][5][6]

A more significant consideration for fidelity is the finding that m1Ψ incorporation can lead to +1 ribosomal frameshifting.[7][8][9] This phenomenon is more likely to occur at specific "slippery sequences" within the mRNA.[8] Therefore, while direct misincorporation of amino acids may not be a primary concern, the potential for frameshifting should be evaluated, especially in therapeutic applications.

Q2: What is the effect of m1Ψ on the speed of translation?

A2: The effect of m1Ψ on translation speed is multifaceted. Some studies indicate that m1Ψ does not substantially alter the rate of amino acid addition by cognate tRNAs.[4][5][6] However, other research has shown that the overall translation elongation of m1Ψ-modified mRNA can be slower compared to its unmodified counterpart, potentially leading to ribosome stalling.[7][8] This ribosome pausing is thought to be a contributing factor to the observed +1 frameshifting events.[8]

Conversely, it has also been reported that while elongation may be slower, m1Ψ can enhance the rate of translation initiation.[10][11] This increased initiation can lead to a higher density of ribosomes on the mRNA, which, despite a potentially slower elongation rate, can result in a net increase in protein production.[10]

Q3: My protein yield from an m1Ψ-modified mRNA is lower than expected. What could be the issue?

A3: While m1Ψ is generally known to enhance protein expression, several factors could contribute to lower-than-expected yields. One possibility is significant ribosome stalling at specific sequences within your m1Ψ-modified mRNA, which can impede overall translation.[12] Interestingly, this stalling effect has been observed to be relieved by the presence of canine microsomal membranes in in vitro translation systems, suggesting a potential role for membrane association in vivo.[12][13]

Another consideration is the potential for +1 ribosomal frameshifting, which can lead to the production of non-functional, truncated, or rapidly degraded protein products, thereby reducing the yield of the desired full-length protein.[7][8][9] It is also worth noting that while m1Ψ generally performs well, for some specific mRNA sequences, it may not be the optimal modification for maximizing protein production.[14]

Q4: I am observing unexpected protein products in my experiments with m1Ψ-mRNA. Could this be due to frameshifting?

A4: Yes, the presence of unexpected protein products, particularly those with a higher molecular weight than the target protein, could be indicative of +1 ribosomal frameshifting.[7] The incorporation of m1Ψ has been shown to induce these events, leading to the synthesis of off-target polypeptides.[7][8][9] If you suspect frameshifting, it is advisable to employ experimental methods to detect and quantify these events, such as dual-luciferase reporter assays.[15]

Troubleshooting Guides

Issue: Suspected decrease in translational fidelity (misincorporation).

Possible Cause Troubleshooting Step
Assay sensitivity Ensure your method for detecting misincorporation (e.g., mass spectrometry) is sensitive enough to detect low-frequency events.
Context-dependent effects Analyze the sequence of your mRNA for specific codon contexts that might be prone to misincorporation with m1Ψ.[4][5][6]
In vitro system variability If using a cell-free system, ensure all components (ribosomes, tRNAs, amino acids) are of high quality and at optimal concentrations.[13]

Issue: Reduced protein yield or evidence of ribosome stalling.

Possible Cause Troubleshooting Step
Ribosome stalling Perform ribosome profiling to identify specific pause sites on your mRNA.[10][11] Consider optimizing the codon usage around these sites.
Lack of membrane association (in vitro) If using a cell-free system, consider supplementing with microsomal membranes to see if this alleviates stalling.[12][13]
Suboptimal modification For your specific mRNA sequence, m1Ψ may not be the ideal modification. Test other modifications like pseudouridine (B1679824) (Ψ) or 5-methylcytidine (B43896) (5mC).[14]

Issue: Detection of off-target protein products (potential frameshifting).

Possible Cause Troubleshooting Step
+1 ribosomal frameshifting Utilize a dual-luciferase reporter assay with your sequence of interest cloned into the frameshift-prone region to quantify the frequency of frameshifting.[15]
"Slippery sequences" Analyze your mRNA sequence for known frameshift-inducing motifs (e.g., stretches of adenosines or guanines).[8]
Codon optimization If frameshifting is confirmed, consider synonymous codon mutations within the slippery sequence to reduce the likelihood of these events.[7][8]

Quantitative Data Summary

Table 1: Effect of m1Ψ on Translation Elongation Rate

Experimental System mRNA Template Observation Fold Change vs. Unmodified Reference
Rabbit Reticulocyte LysateLuciferase mRNASlower elongationNot quantified[7]
In vitro reconstituted E. coli systemModel mRNANo substantial change in cognate amino acid addition rate~1[4][5]
Ribosome Profiling in CellsSynthetic mRNAsSlower elongation in specific sequence contextsNot quantified[10][11]

Table 2: Effect of m1Ψ on Translational Fidelity

Fidelity Aspect Experimental System Observation Quantitative Finding Reference
Miscoding In vitro reconstituted systemNo significant alteration in decoding accuracyNot significantly different from unmodified mRNA[1][2]
Miscoding Cell Culture (HEK293 cells)No detectable increase in miscoded peptidesNot detected[1][2]
+1 Frameshifting In vitro translation & HeLa cellsSignificantly increased +1 frameshiftingNot quantified in all studies, but consistently observed[7][8]

Experimental Protocols

Ribosome Profiling to Measure Translation Speed

This protocol provides a general workflow for ribosome profiling to determine ribosome occupancy and infer translation speed.

  • Cell Culture and Treatment: Grow cells to the desired confluency. Treat with a translation inhibitor like cycloheximide (B1669411) to arrest ribosomes.

  • Cell Lysis: Harvest and lyse cells in a buffer containing the translation inhibitor to preserve ribosome-mRNA complexes.

  • Nuclease Footprinting: Treat the lysate with RNase I to digest mRNA not protected by ribosomes.

  • Ribosome Isolation: Isolate monosomes by sucrose (B13894) density gradient centrifugation.

  • Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints), typically ~28-30 nucleotides in length.

  • Library Preparation:

    • Ligate a 3' adapter to the footprints.

    • Reverse transcribe the footprints into cDNA.

    • Circularize the cDNA and linearize it.

    • PCR amplify the library.

  • Sequencing: Perform high-throughput sequencing of the footprint library.

  • Data Analysis: Align the sequencing reads to a reference transcriptome to determine the density of ribosomes at each codon. Regions of high density may indicate slower translation.

Dual-Luciferase Assay for +1 Ribosomal Frameshifting

This assay quantifies the frequency of ribosomal frameshifting.

  • Construct Design: Create a dual-luciferase reporter plasmid. The upstream Renilla luciferase (RLuc) is in the initial reading frame. The downstream Firefly luciferase (FLuc) is in the +1 reading frame. The sequence of interest is cloned between the two reporters. An in-frame control plasmid with both luciferases in the same frame is also required.

  • Transfection: Transfect the reporter plasmids into the desired cell line.

  • Cell Lysis: After a suitable incubation period (e.g., 24-48 hours), lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement:

    • Add Firefly luciferase substrate to the lysate and measure the luminescence.

    • Add a quenching reagent and the Renilla luciferase substrate, then measure the luminescence again.

  • Data Analysis: Calculate the ratio of FLuc to RLuc activity for both the experimental and in-frame control constructs. The frameshifting efficiency is the ratio of (FLuc/RLuc)experimental divided by (FLuc/RLuc)control.

Mass Spectrometry for Detecting Amino Acid Misincorporation

This protocol outlines a general approach for identifying misincorporated amino acids in a protein sample.

  • Protein Expression and Purification: Express the protein of interest from an m1Ψ-modified mRNA and purify it to a high degree.

  • Protein Digestion: Digest the purified protein into smaller peptides using a specific protease (e.g., trypsin).

  • Liquid Chromatography (LC) Separation: Separate the resulting peptides using reverse-phase high-performance liquid chromatography (HPLC).

  • Tandem Mass Spectrometry (MS/MS): Analyze the separated peptides using a high-resolution mass spectrometer. The instrument will determine the mass-to-charge ratio of the peptides and then fragment them to determine their amino acid sequence.

  • Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein database. To detect misincorporation, the search parameters should allow for unexpected amino acid substitutions. The relative abundance of the peptide with the misincorporated amino acid compared to the wild-type peptide can provide a quantitative measure of the misincorporation frequency.

Visualizations

Translation_Fidelity_Workflow cluster_prep mRNA Preparation cluster_translation Translation cluster_analysis Fidelity Analysis cluster_outcome Outcome unmodified Unmodified mRNA translation In vitro or in vivo translation system unmodified->translation m1psi m1Ψ-modified mRNA m1psi->translation mass_spec Mass Spectrometry (Misincorporation) translation->mass_spec luciferase_assay Dual-Luciferase Assay (Frameshifting) translation->luciferase_assay fidelity_assessment Translational Fidelity Assessment mass_spec->fidelity_assessment luciferase_assay->fidelity_assessment

Caption: Workflow for assessing the impact of m1Ψ on translational fidelity.

Translation_Speed_Workflow cluster_cells Cell Preparation cluster_profiling Ribosome Profiling cluster_analysis Data Analysis cluster_result Result cells Cells expressing m1Ψ-modified mRNA lysis Cell lysis with translation inhibitor cells->lysis rnase RNase I digestion lysis->rnase isolation Monosome isolation rnase->isolation extraction Footprint extraction isolation->extraction library_prep Sequencing library preparation extraction->library_prep sequencing High-throughput sequencing library_prep->sequencing alignment Align reads to transcriptome sequencing->alignment density Calculate ribosome density alignment->density speed_map Translation speed map (identify stalling sites) density->speed_map

Caption: Experimental workflow for ribosome profiling to determine translation speed.

m1Psi_Effects cluster_fidelity Translational Fidelity cluster_speed Translation Speed cluster_output Protein Output m1psi m1Ψ Incorporation in mRNA misincorporation Minimal change in amino acid misincorporation m1psi->misincorporation minor effect frameshifting Increased +1 ribosomal frameshifting m1psi->frameshifting significant effect elongation Slower elongation (ribosome stalling) m1psi->elongation context-dependent initiation Enhanced initiation m1psi->initiation protein_yield Generally increased protein yield frameshifting->protein_yield negative (off-target products) elongation->protein_yield potentially negative initiation->protein_yield positive

Caption: Logical relationships of m1Ψ's effects on translation.

References

Technical Support Center: N1-Methylpseudouridine (m1Ψ) Incorporation in Synthetic mRNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N1-Methylpseudouridine (m1Ψ) in mRNA Synthesis. This resource is designed for researchers, scientists, and drug development professionals. Here you will find answers to frequently asked questions and troubleshooting guides for potential issues related to the incorporation of m1Ψ in your experiments, with a focus on its potential effects on cytotoxicity.

Introduction

N1-methylpseudouridine (m1Ψ) is a modified nucleoside that has become a cornerstone of modern mRNA therapeutics and vaccines.[1] Its primary role is not to cause cytotoxicity, but rather to significantly reduce the innate immunogenicity of synthetic mRNA and enhance its translational efficiency.[1][2] Unmodified in vitro transcribed (IVT) mRNA can be recognized by the host's innate immune system as foreign, leading to inflammatory responses, reduced protein expression, and potential cytotoxicity.[3][4] The incorporation of m1Ψ helps the mRNA evade this immune surveillance, resulting in more robust and sustained protein production with an improved safety profile.[1][2]

While m1Ψ is a powerful tool for mitigating the adverse effects of synthetic mRNA, researchers may still encounter challenges in their experiments. This guide addresses potential issues such as unexpected cytotoxicity, suboptimal protein expression, and off-target effects, providing you with the information needed to troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of incorporating m1Ψ into synthetic mRNA?

The main objective of substituting uridine (B1682114) with m1Ψ in synthetic mRNA is to diminish the innate immune response that is typically triggered by foreign RNA.[1][2] This modification allows the mRNA to evade detection by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), leading to reduced inflammatory cytokine production and increased mRNA stability.[1][5] Consequently, m1Ψ-modified mRNA can be translated into protein more efficiently and for a longer duration.[1][6]

Q2: How does m1Ψ reduce the innate immune response?

Unmodified single-stranded RNA can be recognized by endosomal TLR7 and TLR8, while double-stranded RNA contaminants from the in vitro transcription process can activate TLR3 and other cytosolic sensors. This recognition initiates a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines, which can suppress translation and may lead to cell death. The presence of the methyl group on the pseudouridine (B1679824) base in m1Ψ-modified mRNA sterically hinders its binding to these immune sensors.[6] This evasion of immune recognition prevents the activation of downstream inflammatory pathways.

Below is a diagram illustrating how m1Ψ-modified mRNA bypasses innate immune sensing.

InnateImmuneEvasion cluster_cell Cell cluster_endosome Endosome TLR7/8 TLR7/8 Immune_Activation Innate Immune Activation (e.g., Type I IFN) TLR7/8->Immune_Activation Unmodified_mRNA Unmodified mRNA Unmodified_mRNA->TLR7/8 Binding & Recognition m1Psi_mRNA m1Ψ-modified mRNA m1Psi_mRNA->TLR7/8 Binding Inhibited Protein_Expression Enhanced Protein Expression m1Psi_mRNA->Protein_Expression Translation_Suppression Translation Suppression & Potential Cytotoxicity Immune_Activation->Translation_Suppression LowExpressionTroubleshooting Low_Expression Low Protein Expression Suboptimal_Ratio Suboptimal m1Ψ Ratio Low_Expression->Suboptimal_Ratio Investigate Sequence_Context mRNA Sequence Context Low_Expression->Sequence_Context Investigate mRNA_Integrity Poor mRNA Integrity/Purity Low_Expression->mRNA_Integrity Investigate Delivery Inefficient Delivery Low_Expression->Delivery Investigate Titrate_Ratio Solution: Titrate m1Ψ:U ratio Suboptimal_Ratio->Titrate_Ratio Codon_Optimize Solution: Codon optimize sequence Sequence_Context->Codon_Optimize Purify_mRNA Solution: Purify mRNA (e.g., HPLC) mRNA_Integrity->Purify_mRNA Optimize_Transfection Solution: Optimize transfection protocol Delivery->Optimize_Transfection CytotoxicityWorkflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment Seed_Cells 1. Seed cells in a 96-well plate Transfect 2. Transfect with m1Ψ-mRNA (include controls) Seed_Cells->Transfect Incubate 3. Incubate for desired time Transfect->Incubate MTT MTT/WST-1 Assay (Metabolic Activity) Incubate->MTT Measure Absorbance LDH LDH Assay (Membrane Integrity) Incubate->LDH Measure Absorbance of Supernatant TUNEL TUNEL Assay (Apoptosis/DNA Fragmentation) Incubate->TUNEL Fluorescence Microscopy

References

Technical Support Center: Overcoming m1Ψ-Induced Ribosome Pausing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address issues related to N1-methylpseudouridine (m1Ψ)-induced ribosome pausing during the translation of modified mRNA.

Frequently Asked Questions (FAQs)

Q1: What is m1Ψ-induced ribosome pausing?

A1: N1-methylpseudouridine (m1Ψ) is a modified nucleoside incorporated into in vitro-transcribed (IVT) mRNA to reduce immunogenicity and enhance stability.[1][2] However, the inclusion of m1Ψ can cause ribosomes to slow down or stall at specific points during the translation elongation process.[3][4] This phenomenon is known as m1Ψ-induced ribosome pausing. This pausing can be a consequence of altered interactions between the modified mRNA codon and the aminoacyl-tRNA in the ribosome.[3]

Q2: What are the consequences of m1Ψ-induced ribosome pausing?

A2: The primary consequence of m1Ψ-induced ribosome pausing is an increased likelihood of +1 ribosomal frameshifting.[3] This occurs when the stalled ribosome slips forward by one nucleotide on the mRNA template, leading to the synthesis of an aberrant, "off-target" protein with a different amino acid sequence downstream of the frameshift site.[3][5] These off-target proteins can potentially elicit unintended immune responses.[3][5] Additionally, significant ribosome pausing can lead to reduced overall protein yield.

Q3: How can I detect if m1Ψ-induced ribosome pausing is occurring in my experiment?

A3: Ribosome profiling (Ribo-Seq) is the most powerful and widely used technique to detect ribosome pausing on a transcriptome-wide scale.[6][7] This method involves sequencing the mRNA fragments protected by ribosomes, providing a high-resolution snapshot of ribosome occupancy along an mRNA transcript.[7][8] An accumulation of ribosome-protected footprints at specific locations on your m1Ψ-modified mRNA is a strong indicator of pausing.[7] Other indicators can include the detection of unexpected, higher molecular weight protein products on a Western blot, which may suggest the presence of frameshifted proteins.[3][9]

Q4: Is ribosome pausing always detrimental?

A4: While m1Ψ-induced pausing can lead to undesirable frameshifting, ribosome pausing in a general biological context is not always detrimental. It can be a regulated process that is important for co-translational protein folding and the assembly of protein complexes.[10] However, in the context of therapeutic mRNA, unintended pausing and frameshifting caused by m1Ψ are generally considered undesirable side effects that need to be minimized.[5][11]

Troubleshooting Guide

Problem 1: Low yield of the target protein from my m1Ψ-modified mRNA in an in vitro translation system.

Possible Cause Troubleshooting Steps
Significant Ribosome Pausing 1. Sequence Optimization: Analyze your mRNA sequence for "slippery sequences" (e.g., stretches of Us or Gs) which are prone to pausing and frameshifting.[3] Re-design your construct using synonymous codons to disrupt these sequences.[11] Codon optimization tools can be employed for this purpose.[12][13][14]2. Lower Incubation Temperature: In bacterial cell-free systems, lowering the incubation temperature (e.g., to 20°C) can slow down the rate of transcription by T7 polymerase, potentially improving the coupling of transcription and translation and reducing pausing.[15]3. Optimize Reagent Concentrations: Ensure that amino acid concentrations are not limiting, as this can exacerbate pausing. Consider a second addition of amino acids during a long incubation.[15]
Poor mRNA Quality/Integrity 1. Assess mRNA Integrity: Run an aliquot of your IVT mRNA on a denaturing agarose (B213101) gel or use a Bioanalyzer to ensure it is intact and not degraded.2. Purification: Ensure your mRNA is properly purified to remove dsRNA byproducts, which can trigger translational repression.[4][16]
Suboptimal Translation Reaction Components 1. Lysate Choice: If using a commercial in vitro translation kit, consider trying a different system (e.g., Rabbit Reticulocyte Lysate vs. Wheat Germ Extract) as performance can vary.[17]2. Check Component Concentrations: Verify the final concentrations of magnesium, potassium, and other critical ions in your reaction, as these can significantly impact translation efficiency.

Problem 2: Detection of unexpected, higher molecular weight protein products on a Western blot.

Possible Cause Troubleshooting Steps
+1 Ribosomal Frameshifting 1. Confirm Frameshifting: Use mass spectrometry to analyze the unexpected protein bands to confirm if their amino acid sequence corresponds to a +1 frameshifted product.[18]2. Sequence Optimization of Slippery Sites: This is the most effective mitigation strategy. Identify potential slippery sequences in your mRNA that are associated with ribosome pausing. Redesign the coding sequence using synonymous codons to eliminate these motifs without altering the final protein sequence.[11][19]3. Ribosome Profiling: If available, perform ribosome profiling to pinpoint the exact locations of ribosome stalling. This data can then be used to inform a more targeted sequence optimization strategy.[6][20]
Stop Codon Readthrough 1. Analyze 3' UTR and Stop Codon Context: Examine the sequence surrounding your stop codon. Certain contexts can be "leaky," allowing for readthrough. Ensure a strong stop codon (e.g., TAA) is used and consider adding a second, in-frame stop codon shortly after the first.2. Modify 3' UTR: The sequence of the 3' UTR can influence termination efficiency. Ensure it does not contain elements known to promote readthrough.

Quantitative Data Summary

The following table summarizes the impact of m1Ψ on translation elongation rates as reported in the literature.

System mRNA Type Translation Elongation Rate (amino acids/sec) Reference
HeLa Cell LysateUnmodified Luciferase~0.70Svitkin et al.
HeLa Cell Lysatem1Ψ-modified Luciferase~0.56Svitkin et al.
Rabbit Reticulocyte LysateUnmodified Luciferase~1.49Svitkin et al.
Rabbit Reticulocyte Lysatem1Ψ-modified Luciferase~0.96Svitkin et al.

Key Experimental Protocols

Ribosome Profiling (Ribo-Seq) - Generalized Protocol

Ribosome profiling provides a "snapshot" of ribosome positions on mRNA at the time of cell lysis. The general workflow is as follows:

  • Cell Lysis and Translation Arrest:

    • Treat cultured cells with a translation elongation inhibitor, such as cycloheximide (B1669411) (100 µg/mL), to stall ribosomes on the mRNA.[8]

    • Lyse the cells under conditions that preserve the integrity of ribosome-mRNA complexes.[8]

  • Nuclease Footprinting:

    • Treat the cell lysate with an RNase (e.g., RNase I) to digest all mRNA that is not protected within the ribosome. This will leave behind ~30 nucleotide "footprints."[8][20]

    • The concentration of RNase I may need to be optimized for your specific cell type or lysate.[20]

  • Ribosome Recovery:

    • Isolate the monosomes (single ribosomes with their protected mRNA fragment) from the digested lysate. This is typically done by ultracentrifugation through a sucrose (B13894) density gradient or by using size-exclusion chromatography.[6][8]

  • Footprint Extraction and Library Preparation:

    • Extract the RNA from the purified monosome fraction.

    • Purify the ~30 nt ribosome-protected footprints, often using polyacrylamide gel electrophoresis (PAGE).[20]

    • Ligate adapters to the 3' and 5' ends of the footprints.

    • Perform reverse transcription to convert the RNA footprints into cDNA.

    • Circularize and then PCR amplify the cDNA to generate a library for deep sequencing.[8]

  • Sequencing and Data Analysis:

    • Sequence the prepared library using a high-throughput sequencing platform.

    • Align the resulting sequences to a reference transcriptome to map the precise locations of the ribosomes. An accumulation of reads at a specific site indicates a ribosome pause site.

Visualizations

m1psi_pausing_pathway m1psi_mRNA m1Ψ-Modified mRNA ribosome Translating Ribosome m1psi_mRNA->ribosome Translation Initiation slippery_sequence Slippery Sequence (e.g., UUU AAA GGG) ribosome->slippery_sequence Encounters pausing Ribosome Pausing slippery_sequence->pausing Induces elongation Normal Elongation pausing->elongation Resolution (Majority Path) frameshifting +1 Frameshift pausing->frameshifting Alternative Path target_protein Correct Target Protein elongation->target_protein Results in off_target_protein Off-Target Protein (Altered C-terminus) frameshifting->off_target_protein Results in

Caption: Mechanism of m1Ψ-induced ribosome pausing and +1 frameshifting.

ribo_seq_workflow start 1. Cell Culture with m1Ψ-mRNA lysis 2. Lysis + Translation Arrest (e.g., Cycloheximide) start->lysis digestion 3. RNase I Digestion lysis->digestion isolation 4. Monosome Isolation (Sucrose Gradient) digestion->isolation extraction 5. RNA Extraction & Footprint Purification (~30 nt) isolation->extraction library_prep 6. Sequencing Library Preparation extraction->library_prep sequencing 7. High-Throughput Sequencing library_prep->sequencing analysis 8. Data Analysis: Map Reads to Transcriptome sequencing->analysis result Identify Pause Sites (Peaks in Read Density) analysis->result

Caption: Experimental workflow for Ribosome Profiling (Ribo-Seq).

troubleshooting_flowchart start Experiment with m1Ψ-mRNA problem Low Protein Yield or Unexpected Protein Bands? start->problem check_mrna Check mRNA Integrity & Purity problem->check_mrna Yes end Re-run Experiment problem->end No western Analyze Protein Products (Western Blot, Mass Spec) check_mrna->western frameshift_q Frameshifted Product Confirmed? western->frameshift_q optimize_seq Optimize 'Slippery Sequences' with Synonymous Codons frameshift_q->optimize_seq Yes optimize_ivt Optimize In Vitro Translation Conditions frameshift_q->optimize_ivt No optimize_seq->end optimize_ivt->end

References

N1-Methylpseudouridine (m1Ψ) and In Vivo Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vivo off-target effects of N1-methylpseudouridine (m1Ψ)-modified mRNA.

Frequently Asked Questions (FAQs)

Q1: What is N1-methylpseudouridine (m1Ψ) and why is it used in mRNA therapeutics?

N1-methylpseudouridine (m1Ψ) is a modified nucleoside that is incorporated into synthetic mRNA to enhance its therapeutic efficacy.[1][2] It is used to replace uridine (B1682114) to reduce the innate immunogenicity of the mRNA, which prevents the cell from identifying it as foreign and launching an immune response that would otherwise degrade the mRNA and inhibit protein translation.[3][4][5] This modification increases the stability of the mRNA transcript, leading to significantly higher levels of protein expression.[1][3][6] The use of m1Ψ was a critical development for the success of mRNA vaccines, such as those for COVID-19.[1][7]

Q2: What are the primary off-target effects associated with m1Ψ-modified mRNA in vivo?

The main off-target effect observed with m1Ψ-modified mRNA is +1 ribosomal frameshifting.[8][9][10] This occurs when the ribosome "slips" forward by one nucleotide during translation, leading to the synthesis of non-target proteins with altered amino acid sequences.[11][12] These off-target proteins can potentially trigger an unintended immune response.[11][13]

Q3: How does m1Ψ cause ribosomal frameshifting?

The incorporation of m1Ψ into mRNA can cause the ribosome to stall at specific "slippery sequences," which are often runs of the modified base.[8][10][11] This stalling can increase the likelihood of the ribosome shifting its reading frame.[11] Studies have shown that this frameshifting occurs in about 10% of cases when the ribosome encounters a string of m1Ψ bases.[6][12]

Q4: Can these off-target proteins trigger an immune response?

Yes, studies have shown that the off-target proteins produced from +1 ribosomal frameshifting can elicit a cellular immune response. T-cell responses to frameshifted peptides have been detected in both mice and humans vaccinated with the BNT162b2 (Pfizer-BioNTech) COVID-19 vaccine, which contains m1Ψ-modified mRNA.[8][10][11][14] In one study, an unintended T-cell response was observed in about one-third of the individuals who received this vaccine.[13]

Q5: Are the off-target effects of m1Ψ clinically harmful?

To date, there have been no adverse outcomes reported in humans resulting from the mistranslation of mRNA-based vaccines.[8][13] The extensive clinical data from the widespread use of COVID-19 mRNA vaccines suggests that the level of frameshifting does not cause adverse effects.[13] However, these off-target effects are a potential concern for future mRNA-based therapeutics and highlight the need for careful sequence optimization.[8][10][13]

Q6: How does m1Ψ affect the fidelity and speed of translation?

While m1Ψ is primarily known for causing frameshifting, it can also subtly modulate the fidelity of amino acid incorporation in a manner that depends on the codon position and the specific tRNA.[15] However, several studies have concluded that m1Ψ does not significantly impact overall translational fidelity and produces faithful protein products.[16][17] Furthermore, the incorporation of m1Ψ does not substantially alter the rate of translation.[15]

Q7: How can the off-target effects of m1Ψ be minimized?

The primary strategy to reduce ribosomal frameshifting is through sequence optimization.[8][10] By making synonymous mutations to the mRNA sequence to break up "slippery sequences" (i.e., runs of m1Ψ), it is possible to significantly reduce the production of frameshifted proteins.[11][12][14] This demonstrates that with careful mRNA design, the off-target effects induced by m1Ψ can be mitigated.[14]

Troubleshooting Guide

Problem: I am observing unexpected, higher molecular weight protein bands on my Western blot after in vivo delivery of m1Ψ-modified mRNA.

  • Possible Cause: These additional bands may be the result of +1 ribosomal frameshifting, which produces larger, non-target proteins.[14]

  • Troubleshooting Steps:

    • Sequence Analysis: Examine your mRNA sequence for "slippery sequences," such as homopolymer runs of uridines that are replaced by m1Ψ.

    • Mass Spectrometry: Use mass spectrometry to analyze the protein products. This can definitively identify peptides that result from a +1 frameshift.

    • Sequence Optimization: If frameshifting is confirmed, redesign your mRNA sequence using synonymous codons to break up the slippery sequences. For example, if you have a UUU codon, consider changing it to UUC if it encodes the same amino acid and helps to disrupt a run of m1Ψ.

    • Control Comparison: Compare the protein expression from your m1Ψ-modified mRNA with an unmodified version or one containing a different modification like pseudouridine (B1679824) (Ψ) to see if the effect is specific to m1Ψ.

Problem: My animal model is showing an unexpected T-cell response to a peptide that is not part of the intended protein.

  • Possible Cause: This could be an off-target immune response to proteins generated by ribosomal frameshifting.[11][13]

  • Troubleshooting Steps:

    • Predict Frameshifted Peptides: In silico, translate your mRNA sequence in the +1 reading frame to predict potential off-target peptide sequences.

    • ELISpot Assay: Synthesize the predicted frameshifted peptides and use them in an ELISpot (Enzyme-Linked Immunospot) assay to determine if T-cells from your vaccinated animals react to them.

    • Compare Vaccine Platforms: If possible, compare the immune response to that elicited by a vaccine using a different platform (e.g., an adenoviral vector) that expresses the same target protein. An off-target response is less likely to be present in the non-mRNA platform.[13]

    • Optimize mRNA Sequence: If an off-target immune response is confirmed, re-design the mRNA sequence to eliminate the slippery sites causing the frameshift.

Problem: I am concerned about the translational fidelity of my m1Ψ-modified mRNA therapeutic.

  • Possible Cause: While generally considered to have high fidelity, m1Ψ can subtly alter the accuracy of amino acid incorporation in a context-dependent manner.[15]

  • Troubleshooting Steps:

    • In Vitro Translation Assay: Perform a highly controlled in vitro translation experiment using a reconstituted system to measure the rate of misincorporation of amino acids.

    • Mass Spectrometry Analysis: Use high-resolution mass spectrometry to search for miscoded peptides in the protein product expressed in cell culture or in vivo.[15]

    • Comparative Analysis: Compare the level of miscoding from m1Ψ-modified mRNA to that from mRNA containing pseudouridine (Ψ) or unmodified uridine. Some studies suggest that Ψ may lead to slightly higher levels of misincorporation than m1Ψ.[18]

Quantitative Data Summary

Table 1: Effect of Nucleoside Modification on +1 Ribosomal Frameshifting

Nucleoside ModificationRelative Frameshifting LevelCell/SystemReference
Unmodified UridineBaselineIn vitro translation, HeLa cells[14]
N1-Methylpseudouridine (m1Ψ)Significantly IncreasedIn vitro translation, HeLa cells[14]
5-Methoxyuridine (mo5U)No significant changeIn vitro translation[8]
5-Methylcytidine (m5C)No significant changeIn vitro translation[8]

Table 2: T-Cell Response to Frameshifted Peptides

OrganismVaccineObservationReference
MiceBNT162b2 (m1Ψ-modified)Significant T-cell responses to +1 frameshifted spike peptides.[14]
HumansBNT162b2 (m1Ψ-modified)T-cell responses to +1 frameshifted products detected.[8][10]
HumansChAdOx1 nCoV-19 (adenovirus vector)No T-cell response to frameshifted products detected.[13]

Experimental Protocols

1. In Vitro Transcription of m1Ψ-Modified mRNA

  • Objective: To synthesize m1Ψ-modified mRNA from a DNA template.

  • Methodology:

    • Linearize a plasmid DNA template containing the gene of interest downstream of a T7 promoter.

    • Set up the in vitro transcription reaction using a high-yield T7 RNA polymerase kit.

    • In the nucleotide mixture, completely replace uridine triphosphate (UTP) with N1-methylpseudouridine triphosphate (m1ΨTP). Include GTP, ATP, and CTP.

    • Incorporate a 5' cap analog (e.g., CleanCap® reagent) to ensure proper translation initiation.

    • Incubate the reaction at 37°C for 2-4 hours.

    • Purify the resulting mRNA using a method such as lithium chloride precipitation or silica-based columns to remove unincorporated nucleotides, enzymes, and the DNA template.

    • Assess the quality and concentration of the mRNA using a spectrophotometer (checking the 260/280 ratio) and denaturing agarose (B213101) gel electrophoresis to confirm the correct transcript size.[19]

2. Western Blotting to Detect Frameshifted Products

  • Objective: To identify higher molecular weight proteins resulting from +1 frameshifting.

  • Methodology:

    • Transfect cells (e.g., HeLa or HEK293) with m1Ψ-modified mRNA or deliver it in vivo.

    • After a suitable expression period (e.g., 24-48 hours), lyse the cells or homogenize the tissue in RIPA buffer with protease inhibitors.

    • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody against the N-terminus of the target protein. Since a frameshift occurs downstream, the N-terminus should be conserved.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate. Look for bands that are higher than the expected molecular weight of the target protein.[14]

3. Mass Spectrometry for Identification of Miscoded and Frameshifted Peptides

  • Objective: To identify specific amino acid sequences corresponding to off-target translation products.

  • Methodology:

    • Express the protein from the m1Ψ-modified mRNA in a suitable system.

    • Isolate the protein of interest, for example, by immunoprecipitation or by excising the corresponding band from an SDS-PAGE gel.

    • Perform an in-gel or in-solution digest of the protein using a protease such as trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Search the acquired MS/MS spectra against a custom protein database that includes:

      • The expected (on-target) protein sequence.

      • The predicted +1 frameshifted protein sequence.

      • Sequences containing potential amino acid misincorporations at m1Ψ-containing codons.

    • Validate the identified off-target peptides through manual inspection of the spectra.[15][16]

4. ELISpot Assay for T-Cell Response to Frameshifted Peptides

  • Objective: To quantify the frequency of T-cells that respond to specific off-target peptides.

  • Methodology:

    • Isolate peripheral blood mononuclear cells (PBMCs) from vaccinated humans or splenocytes from vaccinated mice.

    • Coat a 96-well ELISpot plate with a capture antibody for a cytokine secreted by activated T-cells (e.g., interferon-gamma, IFN-γ).

    • Block the plate to prevent non-specific binding.

    • Add the isolated PBMCs or splenocytes to the wells.

    • Stimulate the cells by adding pools of synthetic peptides corresponding to:

      • The on-target protein (positive control).

      • The predicted +1 frameshifted protein.

      • An irrelevant peptide (negative control).

      • A mitogen like PHA (positive control for cell viability).

    • Incubate for 18-24 hours to allow for cytokine secretion.

    • Wash the cells away and add a biotinylated detection antibody for the cytokine.

    • Add a streptavidin-enzyme conjugate (e.g., streptavidin-ALP).

    • Add a substrate that forms a colored precipitate. Each spot that forms represents a single cytokine-secreting T-cell.

    • Count the spots using an automated ELISpot reader to quantify the T-cell response.[14]

Visualizations

G cluster_transcription In Vitro Transcription cluster_translation Translation cluster_outcomes Translation Outcomes cluster_immune Immune Response m1Ψ-mRNA m1Ψ-modified mRNA (contains slippery sequences) Ribosome Ribosome m1Ψ-mRNA->Ribosome Binding Stalling Ribosome Stalling at Slippery Sequence Ribosome->Stalling OnTarget On-Target Protein Stalling->OnTarget Correct Translation OffTarget +1 Frameshifted (Off-Target) Protein Stalling->OffTarget Frameshifting Event APC Antigen Presenting Cell (APC) OffTarget->APC Uptake & Processing TCell T-Cell APC->TCell Antigen Presentation TCell->TCell

Caption: Signaling pathway of m1Ψ-induced off-target immune response.

G cluster_problem Observation cluster_hypothesis Hypothesis cluster_investigation Investigation cluster_solution Solution Observation Unexpected higher MW bands on Western Blot Hypothesis Is it +1 Ribosomal Frameshifting? Observation->Hypothesis SeqAnalysis Analyze mRNA sequence for 'slippery sites' Hypothesis->SeqAnalysis Yes MassSpec Confirm frameshifted peptides by Mass Spectrometry SeqAnalysis->MassSpec Redesign Redesign mRNA with synonymous codons to remove slippery sites MassSpec->Redesign Validation Validate absence of higher MW bands Redesign->Validation

Caption: Experimental workflow for troubleshooting frameshifting events.

G m1_mod m1Ψ Modification in mRNA slippery Presence of 'Slippery Sequences' (e.g., m1Ψ runs) m1_mod->slippery stalling Ribosome Stalling during Translation slippery->stalling frameshift +1 Ribosomal Frameshifting stalling->frameshift off_target_protein Production of Off-Target Proteins frameshift->off_target_protein solution Solution: Sequence Optimization (Synonymous Codon Changes) frameshift->solution immune_response Off-Target T-Cell Response off_target_protein->immune_response

Caption: Logical diagram of m1Ψ off-target effects and mitigation.

References

Technical Support Center: N1-Methylpseudouridine (m1Ψ) vs. Pseudouridine (Ψ) Incorporation in mRNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the in vitro transcription (IVT) of mRNA containing N1-methylpseudouridine (m1Ψ) and pseudouridine (B1679824) (Ψ).

Troubleshooting Guides

This section addresses specific problems that may arise during your experiments, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Lower than expected mRNA yield when using m1Ψ or Ψ.

  • Question: I am observing a significant decrease in my final mRNA yield after in vitro transcription when I completely substitute UTP with m1Ψ-TP or Ψ-TP. What could be the cause?

  • Answer: While many commercially available T7 RNA polymerase kits are optimized for modified nucleotides, complete substitution can sometimes impact transcription efficiency.[1] Here are a few factors to consider:

    • Enzyme Inhibition: Although T7 RNA polymerase can incorporate m1Ψ and Ψ, high concentrations of the modified nucleotide triphosphates (NTPs) might slightly inhibit the enzyme.

    • Suboptimal Reaction Conditions: The standard IVT protocol may not be optimal for complete substitution. Key parameters like magnesium concentration and temperature can influence enzyme activity with modified NTPs.

    • Template-Specific Effects: The sequence of your DNA template could influence the efficiency of incorporation. Long stretches of adenines in the template (which would require incorporation of many consecutive modified uridines) might be particularly challenging for the polymerase.

    Troubleshooting Steps:

    • Optimize Magnesium Concentration: Perform a titration of MgCl₂ concentration. The optimal concentration for modified NTPs may differ from that for canonical NTPs.

    • Vary Incubation Time and Temperature: While 37°C is the standard incubation temperature for T7 RNA polymerase, you can try extending the incubation time or slightly lowering the temperature (e.g., to 30°C) to see if it improves the yield of full-length transcripts, especially for GC-rich templates.[2][3]

    • Enzyme Concentration: Consider a slight increase in the T7 RNA polymerase concentration to overcome any potential inhibition.

    • Partial Substitution: If a complete substitution is not strictly necessary for your application, consider a partial substitution of UTP with m1Ψ-TP or Ψ-TP to see if yield improves.

Issue 2: Increased frequency of errors or mutations in the transcribed mRNA.

  • Question: My sequencing results show a higher-than-acceptable error rate in my mRNA transcripts. Is this related to the use of m1Ψ or Ψ?

  • Answer: Yes, the choice between m1Ψ and Ψ can significantly impact the fidelity of transcription. N1-methylpseudouridine (m1Ψ) is incorporated with higher fidelity than pseudouridine (Ψ) by T7 and SP6 RNA polymerases.[4][5][6] Ψ has been shown to increase the misincorporation of nucleotides by T7 RNA polymerase.[4] This is thought to be due to the ability of Ψ to form non-canonical base pairs more readily than uridine (B1682114) or m1Ψ.[4][7]

    Troubleshooting Steps:

    • Switch to m1Ψ: If high fidelity is critical for your application (e.g., for therapeutic mRNA), using m1Ψ instead of Ψ is strongly recommended. Studies have shown that m1Ψ does not significantly alter decoding accuracy during translation, whereas Ψ can marginally increase the incorporation of incorrect amino acids.[4][8]

    • Use a High-Fidelity RNA Polymerase: If not already in use, consider switching to a commercially available high-fidelity T7 RNA polymerase variant, which may exhibit lower error rates with modified nucleotides.

    • Sequence Verification: Always sequence your final mRNA product to confirm the fidelity of transcription, especially when using Ψ.

Issue 3: Incomplete or truncated mRNA transcripts.

  • Question: I am observing a high proportion of shorter, incomplete mRNA transcripts on my gel analysis. What could be causing this premature termination?

  • Answer: Premature termination of transcription can be caused by several factors, some of which can be exacerbated by the use of modified nucleotides.

    • Secondary Structures in the Template: Strong secondary structures in the DNA template can cause the RNA polymerase to pause or dissociate.

    • Low Nucleotide Concentration: If the concentration of any of the four NTPs (including the modified one) is too low, it can lead to stalling of the polymerase.[2]

    • RNase Contamination: The presence of RNases will lead to the degradation of your newly synthesized RNA.[2]

    Troubleshooting Steps:

    • Optimize Template Design: Analyze your DNA template for potential strong secondary structures. If possible, modify the sequence to reduce their stability without altering the encoded protein.

    • Ensure Adequate NTP Concentration: Use a final concentration of at least 12 µM for each NTP.[3] You can even try increasing the concentration to 20–50 µM.[2]

    • Maintain an RNase-Free Environment: Use nuclease-free water, tubes, and pipette tips. Wear gloves and work in a clean area. The use of an RNase inhibitor in the IVT reaction is highly recommended.[9]

    • Check Template Integrity: Ensure your linearized DNA template is of high quality and has been completely digested. Run an aliquot on an agarose (B213101) gel to confirm complete linearization.[3]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of m1Ψ and Ψ in mRNA synthesis.

Question 1: What is the primary advantage of using m1Ψ over Ψ in terms of incorporation fidelity?

Answer: The primary advantage of using N1-methylpseudouridine (m1Ψ) over pseudouridine (Ψ) is its higher incorporation fidelity during in vitro transcription.[4][5][6] Studies have demonstrated that T7 and SP6 RNA polymerases incorporate m1Ψ with a lower error rate compared to Ψ.[6] This is a critical factor for the development of mRNA-based therapeutics and vaccines, where the precise sequence of the translated protein is paramount. While Ψ can marginally decrease the accuracy of the ribosome during translation, m1Ψ maintains the fidelity of protein synthesis.[4]

Question 2: Does the choice between m1Ψ and Ψ affect the final yield of the in vitro transcription reaction?

Answer: The inclusion of most modified NTPs, including m1Ψ and Ψ, may not significantly affect the final RNA yield when using optimized protocols and commercial kits designed for their use.[1] However, some studies have reported a modest reduction in RNA yield with m1Ψ incorporation. It is important to note that reaction conditions can be optimized to maximize yield for a specific modified nucleotide.

Question 3: How do m1Ψ and Ψ affect the immunogenicity and stability of the resulting mRNA?

Answer: Both m1Ψ and Ψ are used to reduce the innate immune response triggered by synthetic mRNA.[7][10] They achieve this by altering the way the mRNA is recognized by cellular sensors. N1-methylpseudouridine is reported to be even more effective than pseudouridine at reducing the immune response while supporting enhanced translation. In terms of stability, both modifications can increase the stability of the mRNA molecule compared to its unmodified counterpart.[10]

Question 4: Can I use the same in vitro transcription protocol for both m1Ψ and Ψ?

Answer: Yes, in general, you can use the same base protocol for both m1Ψ and Ψ, which involves the complete substitution of UTP with the respective modified NTP triphosphate.[1] However, for optimal results, especially concerning yield and fidelity, minor adjustments to the protocol, such as optimizing the Mg²⁺ concentration, may be beneficial for each specific modified nucleotide.

Question 5: What is the effect of m1Ψ and Ψ on the subsequent translation of the mRNA?

Answer: N1-methylpseudouridine (m1Ψ) has been shown to enhance translation efficiency.[8] While pseudouridine (Ψ) also generally improves translation, it has been observed to sometimes decrease the accuracy of the ribosome.[4] In contrast, m1Ψ does not significantly impact translational fidelity, making it a preferred choice for applications where protein accuracy is critical.[4]

Data Presentation

Table 1: Comparison of Incorporation Fidelity between N1-Methylpseudouridine (m1Ψ) and Pseudouridine (Ψ) by T7 RNA Polymerase.

FeatureN1-Methylpseudouridine (m1Ψ)Pseudouridine (Ψ)Reference
Incorporation Fidelity HigherLower[4][5][6]
Effect on Translational Accuracy Does not significantly alter decoding accuracyCan marginally increase misincorporation[4][8]
Stabilization of Mismatched RNA Duplexes Does not stabilize mismatchesStabilizes mismatches[4]
Errors during Reverse Transcription Marginally promotes errorsIncreases errors[4]

Experimental Protocols

Protocol: T7 In Vitro Transcription with Complete Substitution of UTP with m1Ψ-TP or Ψ-TP

This protocol provides a general guideline for performing in vitro transcription to compare the incorporation of m1Ψ and Ψ. It is recommended to use a commercial kit, and this protocol is based on a typical setup. Always refer to the manufacturer's instructions for your specific kit.

Materials:

  • Linearized DNA template with a T7 promoter (1 µg)

  • Nuclease-free water

  • 10X T7 Reaction Buffer

  • ATP, GTP, CTP solution (e.g., 100 mM each)

  • N1-Methylpseudouridine-5'-Triphosphate (m1Ψ-TP) or Pseudouridine-5'-Triphosphate (Ψ-TP) (e.g., 100 mM)

  • T7 RNA Polymerase Mix

  • RNase Inhibitor

  • DNase I (RNase-free)

  • RNA purification kit (e.g., column-based or magnetic beads)

Procedure:

  • Reaction Setup:

    • Thaw all components on ice, except for the reaction buffer which can be thawed at room temperature.

    • Gently vortex and centrifuge all components before use.

    • Set up the reactions in nuclease-free tubes on ice. Prepare separate reactions for m1Ψ and Ψ.

    • Assemble the reaction at room temperature in the following order (for a 20 µL reaction):

      Component Volume Final Concentration
      Nuclease-free Water Up to 20 µL -
      10X T7 Reaction Buffer 2 µL 1X
      ATP, GTP, CTP (100 mM each) 0.5 µL each 2.5 mM each
      m1Ψ-TP or Ψ-TP (100 mM) 0.5 µL 2.5 mM
      Linearized DNA Template (1 µg) X µL 50 ng/µL
      RNase Inhibitor 1 µL -

      | T7 RNA Polymerase Mix | 2 µL | - |

    • Mix gently by pipetting up and down.

    • Centrifuge briefly to collect the reaction mixture at the bottom of the tube.

  • Incubation:

    • Incubate the reaction at 37°C for 2 hours. For longer transcripts, the incubation time can be extended.[1]

  • DNase Treatment:

    • Add 1 µL of DNase I to the reaction mixture.

    • Incubate at 37°C for 15 minutes to digest the DNA template.

  • RNA Purification:

    • Purify the synthesized mRNA using your preferred RNA purification kit according to the manufacturer's protocol.

    • Elute the purified mRNA in nuclease-free water.

  • Quantification and Quality Control:

    • Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop).

    • Assess the integrity of the mRNA by running an aliquot on a denaturing agarose gel or using a microfluidics-based system (e.g., Agilent Bioanalyzer).

Mandatory Visualization

experimental_workflow cluster_prep Template Preparation cluster_ivt In Vitro Transcription (IVT) cluster_analysis Purification & Analysis plasmid Plasmid DNA with T7 Promoter and Gene of Interest linearization Linearization with Restriction Enzyme plasmid->linearization purification_dna Purified Linearized DNA Template linearization->purification_dna ivt_reaction IVT Reaction (37°C, 2 hours) purification_dna->ivt_reaction ivt_mix IVT Reaction Mix (T7 Polymerase, Buffers, RNase Inhibitor) ivt_mix->ivt_reaction ntps NTPs (ATP, GTP, CTP) ntps->ivt_reaction modified_utp m1Ψ-TP or Ψ-TP (Complete UTP Substitution) modified_utp->ivt_reaction dnase_treatment DNase I Treatment ivt_reaction->dnase_treatment purification_rna mRNA Purification dnase_treatment->purification_rna quantification Quantification (Spectrophotometry) purification_rna->quantification quality_control Quality Control (Gel Electrophoresis/Bioanalyzer) purification_rna->quality_control sequencing Fidelity Analysis (Sequencing) purification_rna->sequencing

Caption: Experimental workflow for comparing m1Ψ and Ψ incorporation in mRNA synthesis.

fidelity_comparison cluster_process In Vitro Transcription m1psi N1-Methylpseudouridine (m1Ψ) t7_polymerase T7 RNA Polymerase m1psi->t7_polymerase Incorporation high_fidelity Higher Fidelity Lower Error Rate psi Pseudouridine (Ψ) psi->t7_polymerase Incorporation low_fidelity Lower Fidelity Higher Error Rate t7_polymerase->high_fidelity Results in t7_polymerase->low_fidelity Can result in

Caption: Logical relationship of fidelity in m1Ψ vs. Ψ incorporation by T7 RNA Polymerase.

References

Mitigating potential risks of m1Ψ in cancer vaccine development

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with N1-methylpseudouridine (m1Ψ)-modified mRNA in cancer vaccines.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Suboptimal Immunogenicity or Anti-Tumor Efficacy

Q: My m1Ψ-modified mRNA cancer vaccine shows high antigen expression in vitro but poor T-cell activation and anti-tumor response in vivo. What are the potential causes?

A: This is a common challenge that can stem from the inherent properties of m1Ψ, which is designed to reduce innate immune activation.[1][2][3] While this enhances mRNA stability and translation, it may be counterproductive for cancer immunotherapy, which often requires a strong initial inflammatory signal to prime the adaptive immune system.[1][4]

Troubleshooting Steps:

  • Assess the Degree of m1Ψ Modification: A 100% substitution of uridine (B1682114) with m1Ψ may excessively dampen the necessary immune response.[2][5][6] Consider creating constructs with a lower percentage of m1Ψ to find a balance between mRNA stability and immunogenicity.

  • Quantify Innate Immune Activation: Measure the expression of key cytokines (e.g., Type I interferons, IL-6, TNF-α) in response to your vaccine.[7][8] Low levels may confirm insufficient immune stimulation.

  • Incorporate Adjuvants: Co-formulate your mRNA vaccine with a known adjuvant to boost the innate immune response and enhance antigen-presenting cell (APC) activation.[7]

  • Evaluate Delivery System: Ensure your lipid nanoparticle (LNP) or other delivery vehicle is efficiently targeting APCs, such as dendritic cells.[7][9]

Issue 2: Detection of Off-Target Immune Responses

Q: We've detected T-cell responses to peptides that are not part of our target antigen's primary sequence. Could m1Ψ be responsible?

A: Yes, this is a known potential risk. The incorporation of m1Ψ into mRNA can cause ribosome stalling at certain "slippery sequences," leading to a +1 ribosomal frameshift.[10][11][12] This produces off-target proteins that can elicit an unintended immune response.[13][14][15] Studies on the BNT162b2 vaccine detected cellular immunity to frameshifted products in vaccinated mice and humans.[10][11][12]

Troubleshooting Steps:

  • Sequence Analysis: Analyze your mRNA sequence for potential "slippery sequences" (e.g., stretches of repeating nucleotides) where frameshifting is more likely to occur.[11][12]

  • Protein Expression Analysis: Use high-resolution Western Blotting or Mass Spectrometry to detect protein products of unexpected sizes, which may indicate frameshifting.[10][13]

  • Codon Optimization: To mitigate frameshifting, introduce synonymous codon changes at the identified slippery sequences. This strategy has been shown to effectively reduce the production of off-target proteins without altering the primary amino acid sequence of the intended antigen.[10]

Quantitative Data Summary

The following tables summarize key quantitative findings related to the risks of m1Ψ modification.

Table 1: Comparison of dsRNA Quantification Methods

Analytical MethodDetection RangeAdvantagesLimitations
Immunoblot (Dot/Slot Blot) > 0.01% (dsRNA:mRNA ratio)[16]Simple, easy to use.[16]Primarily qualitative/semi-quantitative, lower sensitivity, results require image processing.[16]
ELISA ng/mL range (e.g., 0.005 to 0.075 mg/L)[17]High sensitivity and specificity, quantitative.[16][18]Requires specific antibody pairs, potential for matrix interference.[18]
RP-HPLC 0.025 to 1 g/L[17]Fast (<30 min/sample), precise, broad detection range.[17]May have lower sensitivity than ELISA for very low concentrations.[17]

Table 2: Immunological Effects of m1Ψ Modification

ParameterUnmodified mRNA100% m1Ψ-modified mRNAKey Finding
Tumor Growth (Melanoma Mouse Model) Induced anti-tumor responseCorrelated with higher cancer growth and metastasisIn a preclinical model, fully modified mRNA was associated with reduced anti-tumor efficacy, potentially due to immune suppression.[2][5][6]
Innate Immune Activation (TLR Sensing) High (triggers robust IFN-I response)Low-to-none (dampens innate immune sensing)m1Ψ modification effectively helps the mRNA evade innate immune sensors like Toll-like receptors (TLRs).[3][19][20]
+1 Ribosomal Frameshifting Baseline levelsSignificantly increasedThe presence of m1Ψ can increase the frequency of ribosomal frameshifting, leading to off-target protein production.[10]

Experimental Protocols

Protocol 1: Quantification of dsRNA Impurities by ELISA

Objective: To quantify the amount of double-stranded RNA (dsRNA), a common impurity from in vitro transcription (IVT), in a purified mRNA sample.

Methodology:

  • Coating: Coat a high-binding 96-well microplate with a capture anti-dsRNA antibody (e.g., J2 or K1 monoclonal antibody). Incubate overnight at 4°C.

  • Blocking: Wash the plate with a suitable wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by adding a blocking buffer (e.g., 5% nonfat dried milk in TBS-T) and incubating for 1-2 hours at room temperature.[21]

  • Sample and Standard Incubation: Wash the plate. Add your mRNA test samples and a dsRNA reference standard in a dilution series to the wells. Incubate for 1-2 hours at room temperature.

  • Detection Antibody: Wash the plate. Add a second, enzyme-conjugated anti-dsRNA antibody (forming a "sandwich") that recognizes a different epitope. Incubate for 1 hour at room temperature.[16]

  • Substrate Addition: Wash the plate thoroughly. Add a chromogenic or chemiluminescent substrate for the enzyme conjugate (e.g., TMB for HRP).

  • Measurement: Stop the reaction (if necessary) and read the absorbance or luminescence using a plate reader.

  • Analysis: Generate a standard curve from the reference standard dilutions. Use this curve to calculate the concentration of dsRNA in your test samples.

Protocol 2: Assessing Ribosomal Frameshifting via Western Blot

Objective: To detect the presence of off-target, higher-molecular-weight proteins resulting from +1 ribosomal frameshifting.

Methodology:

  • Construct Design: Create an mRNA construct encoding your antigen with a C-terminal FLAG or His tag. The tag will be in the primary reading frame (Frame 0). A +1 frameshift will result in a larger, tagged protein due to translation beyond the original stop codon.

  • In Vitro Translation or Cell Transfection:

    • Use a commercial in vitro translation kit (e.g., rabbit reticulocyte lysate) to produce protein from your unmodified and m1Ψ-modified mRNA.

    • Alternatively, transfect a suitable cell line (e.g., HEK293T) with the mRNA constructs.

  • Protein Extraction: After a suitable incubation period (e.g., 24-48 hours for transfection), lyse the cells or collect the lysate from the in vitro reaction. Determine the total protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of total protein per lane on an SDS-PAGE gel. Include a protein ladder.

  • Western Blot Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer.

    • Incubate with a primary antibody against the C-terminal tag (e.g., anti-FLAG).

    • Wash and incubate with a secondary, HRP-conjugated antibody.

  • Detection: Apply a chemiluminescent substrate and image the blot.[10]

  • Analysis: Compare the lanes for the unmodified and m1Ψ-modified mRNA. The presence of a distinct band at a higher molecular weight than the expected target protein in the m1Ψ lane is indicative of +1 ribosomal frameshifting.[10]

Visualizations

Signaling_Pathway cluster_0 Cell Cytoplasm mRNA_unmod Unmodified mRNA TLR7 TLR7/8 (Endosome) mRNA_unmod->TLR7 Sensed RIGI RIG-I mRNA_unmod->RIGI Sensed Degradation mRNA Degradation mRNA_unmod->Degradation Rapid mRNA_m1psi m1Ψ-modified mRNA mRNA_m1psi->TLR7 Evades mRNA_m1psi->RIGI Evades Translation Ribosome (Protein Synthesis) mRNA_m1psi->Translation Enhanced IFN_Response Type I Interferon Response (IFN-α/β) TLR7->IFN_Response Activates RIGI->IFN_Response Activates IFN_Response->Translation Inhibits Antigen Target Antigen Translation->Antigen

Caption: m1Ψ modification allows mRNA to evade innate immune sensors, reducing IFN response and enhancing translation.

Experimental_Workflow start Start: Suboptimal T-cell Response Observed check_dsrna 1. Quantify dsRNA (ELISA or HPLC) start->check_dsrna dsrna_high dsRNA > Threshold? check_dsrna->dsrna_high purify Action: Improve IVT purification (e.g., Cellulose, HPLC) dsrna_high->purify Yes check_frameshift 2. Assess Frameshifting (Western Blot / MS) dsrna_high->check_frameshift No purify->check_frameshift frameshift_present Off-target bands detected? check_frameshift->frameshift_present optimize_codon Action: Synonymous codon optimization at slippery sequences frameshift_present->optimize_codon Yes check_immuno 3. Evaluate Immune Profile (Cytokine Array) frameshift_present->check_immuno No optimize_codon->check_immuno low_ifn Low Type I IFN / Pro- inflammatory cytokines? check_immuno->low_ifn reduce_mod Action: Test lower % m1Ψ OR add adjuvant low_ifn->reduce_mod Yes end End: Re-evaluate in vivo low_ifn->end No reduce_mod->end

References

Technical Support Center: N1-Methylpseudouridine (m1Ψ) in mRNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N1-Methylpseudouridine (m1Ψ)-modified mRNA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for incorporating N1-methylpseudouridine (m1Ψ) into in vitro transcribed (IVT) mRNA?

A1: Incorporating m1Ψ into IVT mRNA offers two main advantages. First, it significantly reduces the innate immunogenicity of the mRNA.[1][2] This is because m1Ψ modification allows the mRNA to evade detection by various innate immune sensors, such as Toll-like receptors (TLRs) and Protein Kinase R (PKR).[1][2][3][4] Second, m1Ψ generally enhances protein expression from the mRNA transcript.[3][4][5] This is attributed to both the reduction in immune-mediated translational shutdown and a direct impact on translation dynamics.[2][5]

Q2: How does m1Ψ affect the fidelity of translation?

A2: The effect of m1Ψ on translational fidelity is complex and context-dependent. While some studies have shown that m1Ψ does not significantly alter the overall accuracy of tRNA selection by the ribosome, others have reported more nuanced effects.[6][7] For instance, m1Ψ can subtly modulate the accuracy of amino acid incorporation depending on its position within a codon and the specific tRNA involved.[6][8][9] More significantly, recent findings indicate that m1Ψ can promote +1 ribosomal frameshifting, particularly at "slippery sequences".[10][11][12][13] This can lead to the production of off-target proteins.

Q3: Can the incorporation of m1Ψ negatively impact protein expression in some cases?

A3: Yes, while m1Ψ generally enhances protein production, it is not a universal enhancer for all mRNA sequences.[3] The modification can enforce secondary structures in the mRNA.[2][3] If a stable hairpin or other secondary structure is formed in the 5'-untranslated region (5'-UTR), it can inhibit translation initiation and consequently decrease protein yield.[2][3] Therefore, the effect of m1Ψ on translation can be highly dependent on the specific mRNA sequence.

Q4: Does m1Ψ affect the rate of translation?

A4: Yes, m1Ψ has been shown to directly modulate translation dynamics. It can slow down the rate of ribosome elongation in specific sequence contexts.[14][15] Concurrently, it can enhance the rate of translation initiation, leading to an overall increase in ribosome density on the mRNA transcript.[5][14][15][16] This increased ribosome loading can contribute to higher protein output.

Q5: How does m1Ψ compare to pseudouridine (B1679824) (Ψ) in its effects on translation?

A5: Both m1Ψ and Ψ are used to enhance the therapeutic properties of mRNA, but they have some distinct effects. While both can reduce immunogenicity, m1Ψ is generally considered more effective in this regard.[4] In terms of translation fidelity, some studies suggest that Ψ may have a greater tendency to increase misincorporation of amino acids compared to m1Ψ, which appears to better preserve fidelity.[7] However, both modifications have been shown to influence decoding in a context-dependent manner.[6][17]

Troubleshooting Guides

Issue 1: Lower than expected protein yield from an m1Ψ-modified mRNA.
Possible Cause Suggested Solution
Stable secondary structure in the 5'-UTR The incorporation of m1Ψ can stabilize local RNA structures. A stable hairpin in the 5'-UTR can impede ribosome scanning and initiation.[2][3] Analyze the 5'-UTR sequence for potential stable secondary structures using RNA folding prediction software. If a stable structure is predicted, consider redesigning the 5'-UTR to reduce its structural complexity.
Suboptimal codon usage for m1Ψ-modified mRNA Modified and unmodified mRNAs can have different "fingerprints" of optimal codon usage.[3] The codon composition of your coding sequence might not be optimal for efficient translation when all uridines are replaced with m1Ψ. Consider codon-optimizing your sequence specifically for high expression in the target system, potentially taking into account the presence of m1Ψ.
Impurities in the IVT reaction Double-stranded RNA (dsRNA) byproducts from the in vitro transcription process can trigger innate immune responses and inhibit translation.[18] Ensure your IVT mRNA is purified to remove dsRNA contaminants. HPLC purification is a highly effective method.[]
Poor mRNA integrity The mRNA may be degraded. Analyze the integrity of your purified mRNA using denaturing agarose (B213101) gel electrophoresis or capillary electrophoresis. Ensure you are using RNase-free reagents and techniques throughout your workflow.
Issue 2: Detection of unexpected protein products (off-target translation).
Possible Cause Suggested Solution
+1 Ribosomal Frameshifting The presence of m1Ψ in mRNA has been shown to cause +1 ribosomal frameshifting, especially at "slippery sequences" (e.g., stretches of adenosines or guanines).[10][11][12][13] Analyze your coding sequence for potential slippery sites. If such sites are identified, consider making synonymous codon changes to disrupt them. This has been shown to be an effective strategy to reduce frameshifting.[10][11][12]
Amino Acid Misincorporation m1Ψ can subtly alter the fidelity of amino acid incorporation in a codon- and position-dependent manner.[6][8] While generally low, this could lead to a heterogeneous protein product. Use mass spectrometry to analyze the purified protein and identify any amino acid substitutions. If specific misincorporations are consistently observed, it may be necessary to alter the codons at those positions.
Leaky Scanning/Alternative Start Codons If the Kozak sequence around the start codon is weak, ribosomes may initiate translation at a downstream start codon. Ensure you have an optimized Kozak sequence in your mRNA design.

Quantitative Data Summary

Table 1: Effect of m1Ψ on Ribosomal Frameshifting
Reporter ConstructModificationFrameshifting Efficiency (%)
Fluc+1FSUnmodified~1%
Fluc+1FSm1Ψ~8%

Data adapted from studies on in vitro translation of a firefly luciferase reporter designed to detect +1 frameshifting. The presence of m1Ψ significantly increased the frequency of frameshifting events.[10]

Table 2: Relative Translation Efficiency of Modified mRNAs
ModificationRelative Luciferase Activity (in HEK293T cells)
UnmodifiedBaseline
5-methylcytidine (5mC)~1.5x
N1-methylpseudouridine (m1Ψ)~10x
5mC + m1Ψ~12x

This table summarizes the relative protein expression from luciferase mRNAs with different modifications transfected into human cells. m1Ψ alone or in combination with 5mC provides a substantial increase in protein output compared to unmodified mRNA.[5][16]

Experimental Protocols

Protocol 1: In Vitro Transcription of m1Ψ-modified mRNA

This protocol outlines the standard procedure for generating m1Ψ-containing mRNA using T7 RNA polymerase.

Materials:

  • Linearized plasmid DNA template with a T7 promoter

  • Nuclease-free water

  • 10x Transcription Buffer

  • Ribonuclease (RNase) inhibitor

  • ATP, GTP, CTP solutions (100 mM)

  • UTP and m1Ψ-TP solutions (100 mM)

  • T7 RNA Polymerase

  • DNase I (RNase-free)

  • RNA purification kit (e.g., column-based or magnetic beads)

Procedure:

  • Thaw all reagents on ice. Keep enzymes on ice.

  • Assemble the transcription reaction at room temperature in the following order:

    • Nuclease-free water (to final volume)

    • 10x Transcription Buffer

    • ATP, GTP, CTP (to final concentration, e.g., 2 mM each)

    • UTP and m1Ψ-TP (adjust ratio as needed, for full substitution, use only m1Ψ-TP at a final concentration of, e.g., 2 mM)

    • Linearized DNA template (e.g., 1 µg)

    • RNase inhibitor

    • T7 RNA Polymerase

  • Mix gently by pipetting and incubate at 37°C for 2-4 hours.

  • To remove the DNA template, add DNase I and incubate at 37°C for 15-30 minutes.

  • Purify the mRNA using your chosen RNA purification kit according to the manufacturer's instructions.

  • Elute the purified mRNA in nuclease-free water or a suitable buffer.

  • Assess the concentration and integrity of the mRNA using a spectrophotometer and denaturing gel electrophoresis.

Protocol 2: Analysis of +1 Ribosomal Frameshifting using a Dual-Luciferase Reporter Assay

This protocol can be adapted to test if a specific sequence context promotes m1Ψ-induced frameshifting.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Lipofectamine or other transfection reagent

  • IVT m1Ψ-modified mRNA encoding a dual-luciferase reporter (where the second luciferase is in the +1 frame)

  • Control unmodified mRNA for the same reporter

  • Dual-luciferase assay reagents

  • Luminometer

Procedure:

  • Seed HEK293T cells in a 96-well plate to be 70-90% confluent at the time of transfection.

  • Transfect the cells with the m1Ψ-modified or unmodified reporter mRNA using a suitable transfection reagent, following the manufacturer's protocol.

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and measure the activities of both luciferases using a dual-luciferase assay system and a luminometer.

  • Calculate the frameshifting efficiency as the ratio of the +1 frame luciferase activity to the in-frame luciferase activity. Compare the efficiency between the m1Ψ-modified and unmodified mRNAs.

Visualizations

experimental_workflow cluster_synthesis mRNA Synthesis & Purification cluster_analysis Analysis & Application template Linearized DNA Template ivt In Vitro Transcription (with m1Ψ-TP) template->ivt purification mRNA Purification (e.g., HPLC) ivt->purification transfection Cell Transfection purification->transfection protein_expression Protein Expression transfection->protein_expression analysis Functional/Fidelity Analysis (e.g., Western Blot, Mass Spec) protein_expression->analysis

Caption: Workflow for m1Ψ-mRNA synthesis and analysis.

troubleshooting_logic start Low Protein Yield? check_utr Analyze 5'-UTR Structure start->check_utr Yes ok Yield OK start->ok No redesign_utr Redesign 5'-UTR check_utr->redesign_utr Stable Structure Found check_purity Check mRNA Purity (dsRNA) check_utr->check_purity No Stable Structure repurify Re-purify mRNA (HPLC) check_purity->repurify Impurities Detected check_codons Review Codon Usage check_purity->check_codons High Purity recode Recode Sequence check_codons->recode Suboptimal Codons

Caption: Troubleshooting logic for low protein yield.

signaling_pathway unmodified_mrna Unmodified mRNA tlr7 TLR7/8 unmodified_mrna->tlr7 pkr PKR unmodified_mrna->pkr m1psi_mrna m1Ψ-modified mRNA m1psi_mrna->tlr7 Evades m1psi_mrna->pkr Evades immune_response Innate Immune Response (e.g., Type I IFN) tlr7->immune_response translation_inhibition Translation Inhibition pkr->translation_inhibition immune_response->translation_inhibition

Caption: Evasion of innate immunity by m1Ψ-mRNA.

References

Technical Support Center: N1-Methylpseudouridine Triphosphate (N1-me-ΨTP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability and use of N1-Methylpseudouridine triphosphate (N1-me-ΨTP) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for N1-me-ΨTP?

A1: For long-term stability, N1-me-ΨTP should be stored at or below -20°C.[1][2][3] When stored under these conditions, it is expected to be stable for up to two years.[2][3]

Q2: My shipment of N1-me-ΨTP arrived at room temperature. Is it still usable?

A2: Yes, in most cases, the product should still be viable. N1-me-ΨTP is known to be stable for several days at room temperature, and shipments are often sent on wet or dry ice to account for potential delays.[1][3] However, for optimal performance and to ensure the longest possible shelf-life, it should be transferred to -20°C storage upon arrival.

Q3: How does pH affect the stability of N1-me-ΨTP?

Q4: How many times can I freeze and thaw my N1-me-ΨTP solution?

A4: To minimize degradation, it is strongly recommended to aliquot the N1-me-ΨTP solution into smaller, single-use volumes upon first use.[1] This practice helps to avoid the detrimental effects of multiple freeze-thaw cycles, which can lead to a loss of integrity of the molecule. While there is no definitive number of freeze-thaw cycles that N1-me-ΨTP can withstand without any degradation, minimizing these cycles is a critical step in ensuring experimental reproducibility.

Stability Data Summary

While precise quantitative data on the degradation kinetics of N1-me-ΨTP is limited in publicly available literature, the following table summarizes the qualitative stability information and recommended handling procedures.

ParameterRecommendation/InformationCitation(s)
Storage Temperature Store at or below -20°C for long-term stability.[1][2][3]
Long-Term Stability Stable for up to 2 years when stored properly.[2][3]
Short-Term Stability Stable for several days at room temperature (e.g., during shipping).[1][3]
pH of Solution Supplied in a solution with a pH of 7.5 ± 0.5.[1][2]
Freeze-Thaw Cycles Minimize by preparing single-use aliquots upon first use to prevent degradation.[1]

Troubleshooting Guide for In Vitro Transcription (IVT) using N1-me-ΨTP

Below are common issues encountered during in vitro transcription (IVT) reactions involving N1-me-ΨTP, along with their potential causes and recommended solutions.

Issue 1: Low or No mRNA Yield

Possible Causes:

  • Degraded N1-me-ΨTP: Improper storage or multiple freeze-thaw cycles may have compromised the integrity of the nucleotide.

  • Suboptimal Nucleotide Concentration: The concentration of N1-me-ΨTP or other NTPs may be too low, limiting the transcription reaction.

  • Poor Quality DNA Template: The DNA template may contain inhibitors such as salts or ethanol, or it may not have been fully linearized.

  • Inactive T7 RNA Polymerase: The enzyme may have lost activity due to improper storage or handling.

  • RNase Contamination: Contamination with RNases can lead to the degradation of the newly synthesized mRNA.

Solutions:

  • Use a fresh aliquot of N1-me-ΨTP that has been stored correctly.

  • Ensure that the final concentration of each NTP, including N1-me-ΨTP, is optimal for the specific IVT kit and protocol being used.

  • Purify the DNA template to remove any potential inhibitors. Confirm complete linearization by agarose (B213101) gel electrophoresis.

  • Use a fresh tube of T7 RNA polymerase and always store it at -20°C in a non-frost-free freezer.

  • Maintain a sterile and RNase-free work environment. Use RNase-free reagents and barrier pipette tips.

Low_Yield_Troubleshooting Start Low/No mRNA Yield Check_NTP Check N1-me-ΨTP Integrity (Storage, Aliquoting) Start->Check_NTP Degraded NTP? Check_Template Verify DNA Template Quality (Purity, Linearization) Start->Check_Template Template Issue? Check_Enzyme Assess T7 Polymerase Activity Start->Check_Enzyme Enzyme Inactive? Check_RNase Evaluate for RNase Contamination Start->Check_RNase Contamination? Solution_NTP Use Fresh Aliquot Check_NTP->Solution_NTP Solution_Template Re-purify/Re-linearize Template Check_Template->Solution_Template Solution_Enzyme Use New Enzyme Check_Enzyme->Solution_Enzyme Solution_RNase Implement RNase-free Technique Check_RNase->Solution_RNase

Troubleshooting workflow for low or no mRNA yield.
Issue 2: Incomplete or Truncated Transcripts

Possible Causes:

  • Premature Termination: Secondary structures in the DNA template can cause the T7 RNA polymerase to dissociate prematurely.

  • Low Nucleotide Concentration: Insufficient levels of one or more NTPs can lead to stalling of the polymerase.

  • Presence of Inhibitors: Contaminants in the reaction can interfere with the elongation process.

Solutions:

  • Try performing the IVT reaction at a lower temperature (e.g., 30°C) to help the polymerase read through difficult template regions.

  • Ensure that the concentration of all NTPs is sufficient and balanced.

  • Purify the DNA template to remove any potential inhibitors.

Truncated_Transcript_Troubleshooting Start Incomplete/Truncated Transcripts Check_Template_Structure Template Secondary Structure? Start->Check_Template_Structure Check_NTP_Concentration Insufficient NTPs? Start->Check_NTP_Concentration Check_Inhibitors Presence of Inhibitors? Start->Check_Inhibitors Solution_Temperature Lower IVT Temperature Check_Template_Structure->Solution_Temperature Solution_NTP Optimize NTP Concentration Check_NTP_Concentration->Solution_NTP Solution_Purify Re-purify DNA Template Check_Inhibitors->Solution_Purify HPLC_Workflow Start Start: HPLC Analysis Sample_Prep 1. Sample Preparation (Dilute N1-me-ΨTP) Start->Sample_Prep Column_Equil 2. Column Equilibration Sample_Prep->Column_Equil Injection 3. Sample Injection Column_Equil->Injection Elution 4. Gradient Elution Injection->Elution Detection 5. UV Detection (260 nm) Elution->Detection Analysis 6. Data Analysis (Peak Integration, Purity Calculation) Detection->Analysis End End: Purity Report Analysis->End NMR_Workflow Start Start: 31P NMR Analysis Sample_Prep 1. Sample Preparation (Dissolve in D2O, Add EDTA, Adjust pH) Start->Sample_Prep Acquisition 2. NMR Data Acquisition Sample_Prep->Acquisition Processing 3. Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis 4. Spectral Analysis (Referencing, Peak Identification, Integration) Processing->Analysis End End: Integrity & Impurity Assessment Analysis->End

References

Validation & Comparative

N1-Methylpseudouridine (m1Ψ) versus Pseudouridine (Ψ): A Comparative Guide for mRNA Therapy

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of mRNA therapeutics, the choice of modified nucleosides is a critical determinant of a drug's efficacy and safety profile. Among the most pivotal modifications, N1-methylpseudouridine (m1Ψ) has emerged as a superior alternative to pseudouridine (B1679824) (Ψ) for enhancing protein expression while mitigating innate immune responses. This guide provides a comprehensive comparison of these two critical components of mRNA therapy, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Performance Comparison: m1Ψ vs. Ψ

Experimental evidence consistently demonstrates that the incorporation of m1Ψ into in vitro transcribed (IVT) mRNA results in significantly higher protein translation and a more favorable immunogenic profile compared to Ψ-modified mRNA.

Translation Efficiency

The substitution of uridine (B1682114) with m1Ψ has been shown to dramatically increase the translational capacity of mRNA. This is attributed to several factors, including enhanced ribosome pausing and density on the mRNA, which may favor more efficient initiation and recycling of ribosomes.[1] Studies comparing luciferase expression from mRNAs modified with m1Ψ versus Ψ have reported substantially higher protein yields with m1Ψ.[2][3][4]

Immunogenicity

A key challenge in mRNA therapy is the activation of the innate immune system by foreign RNA. Both Ψ and m1Ψ reduce the immunogenicity of mRNA compared to unmodified transcripts.[2][5][6] However, m1Ψ has been shown to be more effective in dampening the immune response.[2][3][7] This is largely due to its ability to better evade recognition by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), leading to lower production of pro-inflammatory cytokines like TNF-α and type I interferons (IFN-α/β).[8]

Stability

The stability of mRNA is crucial for its therapeutic effect. While both modifications can enhance mRNA stability compared to unmodified RNA, some studies suggest that m1Ψ contributes to greater photostability.[9] Enhanced stability can lead to a longer half-life of the mRNA molecule within the cell, allowing for prolonged protein production.

Quantitative Data Summary

Performance MetricN1-Methylpseudouridine (m1Ψ)Pseudouridine (Ψ)Key FindingsReference
Translation Efficiency Up to ~44-fold higher protein expression in cell lines compared to double-modified (m5C/Ψ) mRNA.Significantly lower protein expression compared to m1Ψ.m1Ψ dramatically enhances protein synthesis from modified mRNA.[2][10]
Immunogenicity Reduced induction of pro-inflammatory cytokines (e.g., TNF-α, IFN-α) and improved cell viability.Higher innate immune activation compared to m1Ψ.m1Ψ is more effective at evading innate immune recognition.[2][3][8]
mRNA Stability Shown to have increased photostability compared to uridine.Improves stability over unmodified mRNA.m1Ψ may offer superior stability under certain conditions.[9]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key innate immune signaling pathways activated by foreign mRNA and a typical experimental workflow for comparing the performance of m1Ψ and Ψ modified mRNAs.

InnateImmuneSignaling cluster_cytoplasm Cytoplasm cluster_endosome Endosome cluster_nucleus Nucleus mRNA mRNA RIG-I RIG-I mRNA->RIG-I MDA5 MDA5 mRNA->MDA5 MAVS MAVS RIG-I->MAVS MDA5->MAVS TBK1 TBK1 MAVS->TBK1 NF-kB NF-kB MAVS->NF-kB IRF3 IRF3 TBK1->IRF3 IFN Type I IFN Genes IRF3->IFN Cytokines Pro-inflammatory Cytokine Genes NF-kB->Cytokines TLR7/8 TLR7/8 MyD88 MyD88 TLR7/8->MyD88 IRF7 IRF7 MyD88->IRF7 NF-kB_endo NF-kB MyD88->NF-kB_endo IRF7->IFN NF-kB_endo->Cytokines mRNA_endo mRNA mRNA_endo->TLR7/8

Innate immune signaling pathways activated by foreign mRNA.

ExperimentalWorkflow cluster_prep mRNA Preparation cluster_exp Cell-Based Experiments cluster_analysis Data Analysis Template Linearized DNA Template IVT In Vitro Transcription (with m1Ψ-UTP or Ψ-UTP) Template->IVT Purification mRNA Purification IVT->Purification Transfection Transfection into Mammalian Cells Purification->Transfection Expression Protein Expression Analysis (e.g., Luciferase Assay) Transfection->Expression Immuno Immunogenicity Assessment (e.g., Cytokine ELISA/qPCR) Transfection->Immuno Stability mRNA Stability Assay (Actinomycin D Chase) Transfection->Stability Compare Compare Translation, Immunogenicity, Stability Expression->Compare Immuno->Compare Stability->Compare

Experimental workflow for comparing modified mRNAs.

Experimental Protocols

The following are generalized protocols for key experiments used to compare m1Ψ and Ψ-modified mRNA. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Transcription of Modified mRNA

This protocol describes the synthesis of mRNA incorporating either m1Ψ or Ψ.

Materials:

  • Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter.

  • NTP solution mix (ATP, GTP, CTP).

  • m1Ψ-UTP or Ψ-UTP.

  • T7 RNA Polymerase.

  • RNase Inhibitor.

  • Reaction Buffer (e.g., 10x).

  • DNase I.

  • RNA purification kit.

Procedure:

  • Assemble the transcription reaction at room temperature in the following order: RNase-free water, reaction buffer, NTPs, m1Ψ-UTP or Ψ-UTP, linearized DNA template, RNase inhibitor, and T7 RNA Polymerase.

  • Incubate the reaction at 37°C for 2-4 hours.

  • Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.

  • Purify the mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.

  • Assess the quality and concentration of the mRNA using gel electrophoresis and spectrophotometry.[11][12][13]

Transfection of Mammalian Cells with Modified mRNA

This protocol outlines the delivery of modified mRNA into cultured mammalian cells.

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa).

  • Complete culture medium.

  • m1Ψ or Ψ-modified mRNA.

  • Transfection reagent (e.g., lipid-based).

  • Serum-free medium (e.g., Opti-MEM).

Procedure:

  • One day prior to transfection, seed the cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.[14]

  • On the day of transfection, dilute the mRNA in serum-free medium in one tube.

  • In a separate tube, dilute the transfection reagent in serum-free medium.[14]

  • Combine the diluted mRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow complex formation.[11][14]

  • Add the mRNA-transfection reagent complexes dropwise to the cells in fresh culture medium.

  • Incubate the cells at 37°C in a CO2 incubator for the desired period (typically 6-48 hours) before analysis.

Protein Expression Analysis (Luciferase Assay)

This protocol is for quantifying protein expression using a luciferase reporter gene.

Materials:

  • Transfected cells expressing luciferase.

  • Luciferase assay lysis buffer.

  • Luciferase assay substrate.

  • Luminometer.

Procedure:

  • After the desired incubation period post-transfection, remove the culture medium from the cells.

  • Wash the cells with PBS.

  • Add luciferase assay lysis buffer to each well and incubate for 15-30 minutes at room temperature to lyse the cells.[11]

  • Transfer the cell lysate to a luminometer-compatible plate.

  • Add the luciferase assay substrate to each well.

  • Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase protein expressed.[15]

Immunogenicity Assessment (Cytokine ELISA)

This protocol describes the measurement of secreted pro-inflammatory cytokines (e.g., TNF-α, IFN-α) in the cell culture supernatant.

Materials:

  • Cell culture supernatant from transfected cells.

  • ELISA kit for the specific cytokine of interest (e.g., human TNF-α ELISA kit).

  • Wash buffer.

  • Detection antibody.

  • Substrate solution.

  • Stop solution.

  • Microplate reader.

Procedure:

  • Collect the cell culture supernatant at a specified time point post-transfection.

  • Perform the ELISA according to the manufacturer's protocol.[16][17][18][19] This typically involves: a. Coating a 96-well plate with a capture antibody. b. Adding standards and samples (cell culture supernatant) to the wells. c. Incubating to allow the cytokine to bind to the capture antibody. d. Washing the plate to remove unbound substances. e. Adding a biotin-conjugated detection antibody. f. Adding a streptavidin-HRP conjugate. g. Adding a substrate solution to develop a colorimetric signal. h. Adding a stop solution to terminate the reaction.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

mRNA Stability Assay (Actinomycin D Chase)

This protocol is for determining the half-life of the transfected mRNA.

Materials:

  • Transfected cells.

  • Actinomycin D solution.

  • RNA extraction kit.

  • RT-qPCR reagents.

Procedure:

  • At a set time point post-transfection, add Actinomycin D to the cell culture medium to a final concentration that inhibits transcription (e.g., 5 µg/mL).[20][21]

  • Collect cell samples at various time points after the addition of Actinomycin D (e.g., 0, 2, 4, 8, 12 hours).

  • Extract total RNA from each sample using an RNA extraction kit.

  • Perform reverse transcription followed by quantitative PCR (RT-qPCR) to quantify the amount of the specific mRNA remaining at each time point.

  • Calculate the mRNA half-life by plotting the percentage of remaining mRNA against time and fitting the data to an exponential decay curve.[20]

Conclusion

The replacement of pseudouridine with N1-methylpseudouridine represents a significant advancement in mRNA therapeutic technology. The experimental data strongly support the superiority of m1Ψ in enhancing protein translation while concurrently reducing the innate immunogenicity of the mRNA molecule. For researchers and developers in the field, the choice of m1Ψ can lead to more potent and safer mRNA-based drugs and vaccines. The protocols provided in this guide offer a framework for the systematic evaluation and comparison of these and other novel mRNA modifications.

References

Unveiling the Champion of Translation: A Comparative Guide to m1Ψ and Other Uridine Analogs in mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of mRNA technology, selecting the optimal chemical modifications is paramount to achieving robust protein expression. This guide provides an objective comparison of the translation efficiency of N1-methylpseudouridine (m1Ψ) against other key uridine (B1682114) analogs, supported by experimental data, detailed protocols, and mechanistic diagrams.

The strategic incorporation of modified nucleosides into in vitro transcribed (IVT) mRNA has revolutionized the field, dramatically enhancing protein expression by increasing mRNA stability and evading the host's innate immune system. Among these, N1-methylpseudouridine (m1Ψ) has emerged as a frontrunner, demonstrating superior performance in various applications, including the highly successful COVID-19 mRNA vaccines.[1][] This guide delves into the comparative translation efficiency of m1Ψ and other significant uridine analogs like pseudouridine (B1679824) (Ψ), 5-methyluridine (B1664183) (m5U), and 5-methoxyuridine (B57755) (5moU).

Quantitative Comparison of Translation Efficiency

The following tables summarize key quantitative data from studies comparing the expression of proteins from mRNAs modified with different uridine analogs.

Table 1: Relative Luciferase Expression in HEK293T Cells

mRNA ModificationRelative Luciferase Activity (Normalized to Unmodified)Reference
Unmodified (U)1.0[3]
5-methylcytidine (5mC)~2.5[3]
5mC / Pseudouridine (Ψ)~15[3]
N1-methylpseudouridine (m1Ψ) ~25 [3]
5mC / N1-methylpseudouridine (m1Ψ) ~40 [3]

This data highlights that mRNAs containing m1Ψ, especially in combination with 5mC, exhibit significantly higher protein expression compared to those with Ψ or unmodified uridine.[3]

Table 2: EGFP Expression in HeLa Cells

mRNA ModificationRelative EGFP Expression (Normalized to Unmodified)Reference
Unmodified (U)1.0[4]
Pseudouridine (Ψ)~2.5[4]
N1-methylpseudouridine (m1Ψ) ~10.0 [4]

Consistent with other reporter genes, m1Ψ-modified mRNA leads to a substantial increase in EGFP expression over both unmodified and Ψ-modified mRNA.[4]

Table 3: Transfection Efficacy and Expression Levels in Human Bone Marrow Stromal Cells (BMSCs)

mRNA ModificationMean Percentage of GFP+ cells (Day 1)Mean Fluorescence Intensity (MFI) (Day 1)Reference
Unmodified (U)~40%~100[5]
Pseudouridine (Ψ)~50%~150[5]
N1-methylpseudouridine (m1Ψ) ~70% ~400 [5]
5-methoxyuridine (5moU)~65%~350[5]

This study demonstrates that m1Ψ and 5moU modifications result in higher transfection efficacy and protein expression levels compared to unmodified and Ψ-modified mRNA in primary human cells.[5]

Mechanistic Insights into Enhanced Translation

The superior performance of m1Ψ stems from a dual mechanism: its ability to significantly reduce the innate immune response and its direct impact on the translational machinery.

Evasion of Innate Immune Recognition

Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLR7/8), RIG-I, and PKR, leading to the phosphorylation of eIF2α and subsequent shutdown of translation.[1][6] Chemical modifications, particularly at the uridine base, can disrupt the binding of these sensors. m1Ψ is exceptionally effective at this, even more so than Ψ, leading to a profound reduction in immune activation and allowing for sustained protein synthesis.[7][8]

ImmuneEvasion cluster_unmodified Unmodified mRNA cluster_modified m1Ψ-Modified mRNA Unmod_mRNA Unmodified mRNA PKR_U PKR Activation Unmod_mRNA->PKR_U eIF2a_P_U eIF2α Phosphorylation PKR_U->eIF2a_P_U Translation_Rep_U Translation Repression eIF2a_P_U->Translation_Rep_U Mod_mRNA m1Ψ-Modified mRNA PKR_M PKR Activation (Blocked) Mod_mRNA->PKR_M eIF2a_P_M eIF2α Phosphorylation (Reduced) PKR_M->eIF2a_P_M Translation_Eff_M Enhanced Translation eIF2a_P_M->Translation_Eff_M

Caption: Mechanism of m1Ψ-mediated immune evasion and translation enhancement.

Direct Enhancement of Translation Dynamics

Beyond its immunological stealth, m1Ψ directly influences the translation process. Studies have shown that mRNAs containing m1Ψ exhibit increased ribosome density.[3] This suggests that m1Ψ modification may enhance translation initiation or promote ribosome recycling on the same mRNA molecule, leading to a higher rate of protein production from each transcript.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings. Below are generalized protocols for the key experiments cited.

In Vitro Transcription (IVT) of Modified mRNA

This protocol outlines the synthesis of mRNA with complete substitution of uridine with a modified analog.

a. DNA Template Preparation:

  • A linearized plasmid DNA containing a T7 promoter, the open reading frame (ORF) of the gene of interest (e.g., Luciferase or EGFP), and a poly(A) tail sequence is used as the template.[9]

  • The plasmid is purified and linearized downstream of the poly(A) tail using a restriction enzyme.

  • The linearized template is purified using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.[10]

b. IVT Reaction Setup:

  • The following components are combined in an RNase-free microfuge tube at room temperature:

    • 5x Transcription Buffer (200 mM Tris-HCl pH 7.9, 30 mM MgCl2, 10 mM spermidine, 50 mM DTT)[11]

    • rNTPs (rATP, rGTP, rCTP at a final concentration of 5 mM each)[10]

    • Modified UTP analog (m1Ψ-TP, Ψ-TP, or 5moU-TP at a final concentration of 5 mM)

    • Anti-Reverse Cap Analog (ARCA) and GTP in a 4:1 ratio for co-transcriptional capping[4]

    • Linearized DNA template (1 µg)

    • T7 RNA Polymerase

    • RNase Inhibitor

    • Nuclease-free water to the final volume.

  • The reaction is incubated at 37°C for 2-4 hours.[10]

c. Purification of mRNA:

  • The DNA template is degraded by adding DNase I and incubating for 30 minutes at 37°C.[10]

  • The synthesized mRNA is purified using a lithium chloride precipitation method or a dedicated RNA purification kit.

  • The integrity and concentration of the mRNA are verified using gel electrophoresis and spectrophotometry.[5]

IVT_Workflow Template Linearized Plasmid DNA (with T7 promoter & Poly(A) tail) IVT In Vitro Transcription Reaction (T7 Polymerase, NTPs, m1Ψ-TP, Cap Analog) Template->IVT DNase DNase I Treatment (Template Removal) IVT->DNase Purification mRNA Purification (LiCl Precipitation or Kit) DNase->Purification QC Quality Control (Gel Electrophoresis, Spectrophotometry) Purification->QC Final_mRNA Purified m1Ψ-mRNA QC->Final_mRNA

Caption: Workflow for in vitro transcription of m1Ψ-modified mRNA.

mRNA Transfection and Protein Expression Analysis

This protocol describes the delivery of modified mRNA into cultured cells and the subsequent measurement of protein expression.

a. Cell Culture and Transfection:

  • HEK293T or HeLa cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cells are seeded in 24-well plates to reach 70-80% confluency on the day of transfection.

  • The purified mRNA is complexed with a cationic lipid-based transfection reagent (e.g., Lipofectamine) in a serum-free medium according to the manufacturer's instructions.

  • The mRNA-lipid complexes are added to the cells, and the plates are incubated at 37°C.

b. Quantification of Protein Expression:

  • For Luciferase: Cells are lysed 4.5 to 18 hours post-transfection.[3][6] Luciferase activity in the cell lysate is measured using a luciferase assay kit and a luminometer.

  • For EGFP: Protein expression is quantified 24 hours post-transfection using flow cytometry to determine the percentage of GFP-positive cells and the mean fluorescence intensity (MFI).[5]

Measurement of Translation Efficiency by Sucrose (B13894) Gradient Fractionation

This is an advanced method to determine the number of ribosomes associated with a specific mRNA, providing a direct measure of its translation efficiency.[12][13]

a. Lysate Preparation:

  • Cells are treated with cycloheximide (B1669411) to arrest translating ribosomes on the mRNA.

  • Cells are lysed in a buffer containing cycloheximide and RNase inhibitors to preserve polysome integrity.

b. Sucrose Gradient Ultracentrifugation:

  • A continuous sucrose gradient (e.g., 10-50%) is prepared in ultracentrifuge tubes.

  • The cell lysate is carefully layered on top of the sucrose gradient.

  • The gradients are subjected to ultracentrifugation for several hours, which separates cellular components by size. Ribosomes, monosomes, and polysomes (mRNAs with multiple ribosomes) migrate to different positions within the gradient.

c. Fractionation and RNA Analysis:

  • The gradient is carefully fractionated from top to bottom while monitoring absorbance at 254 nm to identify the positions of ribosomal subunits, monosomes, and polysomes.

  • RNA is extracted from each fraction.

  • The amount of a specific mRNA in each fraction is quantified using reverse transcription-quantitative PCR (RT-qPCR).

d. Data Analysis:

  • The distribution of the target mRNA across the gradient fractions indicates its association with ribosomes. An mRNA that is efficiently translated will be found predominantly in the heavier polysome fractions.

Sucrose_Gradient cluster_prep Sample Preparation cluster_separation Separation cluster_analysis Analysis Lysate Cell Lysate (Cycloheximide Treatment) Gradient Load onto Sucrose Gradient Lysate->Gradient Centrifuge Ultracentrifugation Gradient->Centrifuge Fractionate Fractionation (A254 Monitoring) Centrifuge->Fractionate RNA_Extract RNA Extraction from Fractions Fractionate->RNA_Extract RT_qPCR RT-qPCR for Target mRNA RNA_Extract->RT_qPCR Result Determine mRNA Distribution (Translational Efficiency) RT_qPCR->Result

Caption: Workflow for measuring translation efficiency via sucrose gradient fractionation.

Conclusion

References

A Comparative Guide to the Validation of m1Ψ Incorporation in mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with mRNA therapeutics, the accurate validation of N1-methylpseudouridine (m1Ψ) incorporation is a critical quality attribute. This modified nucleoside is instrumental in reducing the immunogenicity and enhancing the translational efficiency of synthetic mRNA. This guide provides an objective comparison of the primary analytical methods used to validate m1Ψ incorporation, complete with experimental data, detailed protocols, and workflow visualizations.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry stands as the gold standard for the direct and quantitative analysis of modified nucleosides in RNA.[1][2] This method offers high sensitivity and specificity, allowing for the precise determination of the m1Ψ content within an mRNA sample.

Experimental Workflow

The general workflow for LC-MS/MS-based validation of m1Ψ incorporation involves the enzymatic digestion of the mRNA into individual nucleosides, followed by chromatographic separation and mass spectrometric detection.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis mRNA mRNA Sample Digestion Enzymatic Digestion (Nuclease P1 & Alkaline Phosphatase) mRNA->Digestion Nucleosides Nucleoside Mixture Digestion->Nucleosides LC Liquid Chromatography (Separation) Nucleosides->LC Injection MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis MS->Data

LC-MS/MS workflow for m1Ψ validation.
Experimental Protocol

Objective: To quantify the ratio of m1Ψ to canonical nucleosides in an mRNA sample.

Materials:

  • Purified m1Ψ-modified mRNA sample

  • Nuclease P1 (e.g., from Penicillium citrinum)

  • Bacterial Alkaline Phosphatase (BAP) or Calf Intestinal Phosphatase (CIP)

  • Nuclease-free water

  • Ammonium (B1175870) acetate (B1210297) buffer (pH 4.5)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Nucleoside standards (A, C, G, U, m1Ψ)

  • Agilent 6490 QQQ triple-quadrupole LC mass spectrometer or similar

Procedure:

  • mRNA Digestion:

    • In a nuclease-free microcentrifuge tube, combine 1-5 µg of purified mRNA with nuclease-free water to a final volume of 20 µL.

    • Add 2.5 µL of 10X Nuclease P1 buffer and 1 µL of Nuclease P1 (1 U/µL).

    • Incubate at 37°C for 2 hours.

    • Add 3 µL of 10X BAP buffer and 1 µL of BAP (1 U/µL).

    • Incubate at 37°C for an additional 2 hours.

    • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitates.

    • Carefully transfer the supernatant containing the nucleosides to a new tube.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Use a C18 reversed-phase column.

      • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.

      • Mobile Phase B: Methanol with 0.1% formic acid.

      • Inject 5-10 µL of the digested sample.

      • Apply a gradient elution to separate the nucleosides. A typical gradient might be:

        • 0-5 min: 5% B

        • 5-15 min: 5-95% B

        • 15-20 min: 95% B

        • 20-21 min: 95-5% B

        • 21-30 min: 5% B

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).

      • Monitor the specific precursor-to-product ion transitions for each nucleoside (A, C, G, U, and m1Ψ).[3]

      • Optimize collision energies for each transition using nucleoside standards.

  • Data Analysis:

    • Integrate the peak areas for each nucleoside from the chromatograms.

    • Generate a standard curve for each nucleoside using the prepared standards to ensure linearity and accuracy of quantification.

    • Calculate the molar ratio of m1Ψ to the total uridine (B1682114) content (U + m1Ψ) or to all four canonical nucleosides.

Nanopore Direct RNA Sequencing

Nanopore sequencing offers a revolutionary approach by directly sequencing native RNA molecules, thereby detecting base modifications without the need for reverse transcription or amplification.[4] This method provides information on the location of m1Ψ within the RNA sequence.

Experimental Workflow

The workflow for nanopore direct RNA sequencing involves ligating a motor protein and sequencing adapter to the poly(A) tail of the mRNA, which then guides the RNA strand through a protein nanopore.

cluster_0 Library Preparation cluster_1 Sequencing & Analysis mRNA_polyA Poly(A)-tailed mRNA Adapter_Ligation Adapter Ligation (Motor Protein & Sequencing Adapter) mRNA_polyA->Adapter_Ligation Ligated_mRNA Adapter-ligated mRNA Adapter_Ligation->Ligated_mRNA Sequencing Nanopore Sequencing Ligated_mRNA->Sequencing Loading Basecalling Basecalling & Modification Detection Sequencing->Basecalling Data_Analysis Data Analysis Basecalling->Data_Analysis

Nanopore direct RNA sequencing workflow.
Experimental Protocol

Objective: To identify the presence and location of m1Ψ modifications in an mRNA sample.

Materials:

  • Purified m1Ψ-modified mRNA with a poly(A) tail

  • Oxford Nanopore Technologies (ONT) Direct RNA Sequencing Kit (e.g., SQK-RNA002 or SQK-RNA004)

  • Nuclease-free water

  • Magnetic beads for purification (e.g., Agencourt RNAClean XP)

  • Ethanol (70%)

  • ONT MinION, GridION, or PromethION sequencing device

  • ONT flow cell

Procedure:

  • Library Preparation (following ONT protocol):

    • Reverse Transcription Adapter Ligation:

      • In a PCR tube, combine approximately 500 ng of poly(A)-tailed mRNA with the Reverse Transcription Adapter (RTA) from the ONT kit and T4 DNA Ligase.

      • Incubate according to the kit's instructions to ligate the adapter to the 3' end of the RNA.

    • Purification:

      • Purify the adapter-ligated RNA using magnetic beads to remove excess adapters and enzymes.

    • Sequencing Adapter Ligation:

      • Ligate the RNA Sequencing Adapter (RMX) containing the motor protein to the 3' end of the RNA using T4 DNA Ligase.

      • Incubate as per the kit's protocol.

    • Final Purification:

      • Perform a final purification step with magnetic beads to obtain the ready-to-sequence library.

  • Sequencing:

    • Prime the nanopore flow cell according to the ONT protocol.

    • Load the prepared RNA library onto the flow cell.

    • Start the sequencing run using the MinKNOW software.

  • Data Analysis:

    • Use the Guppy basecaller for real-time basecalling of the raw electrical signal data.

    • Align the basecalled reads to the reference mRNA sequence.

    • Employ specialized software tools (e.g., Tombo, Nanocompore) to detect deviations in the electrical signal compared to an unmodified control, which are indicative of base modifications like m1Ψ.[4][5] These tools can provide per-site modification probabilities.

Reverse Transcriptase (RT)-based Fidelity Assay

This indirect method leverages the fact that modified nucleosides can alter the error rate of reverse transcriptases during cDNA synthesis.[6][7] By sequencing the resulting cDNA, an increase in specific types of mutations can indicate the presence of m1Ψ in the original mRNA template.

Experimental Workflow

The workflow involves reverse transcribing the m1Ψ-containing mRNA, followed by sequencing of the cDNA and analysis of the mutation frequency.

cluster_0 cDNA Synthesis cluster_1 Sequencing & Analysis mRNA_m1Psi m1Ψ-mRNA RT Reverse Transcription mRNA_m1Psi->RT cDNA cDNA RT->cDNA Sequencing_cDNA Next-Generation Sequencing cDNA->Sequencing_cDNA Library Preparation Alignment Alignment to Reference Sequencing_cDNA->Alignment Mutation_Analysis Mutation Frequency Analysis Alignment->Mutation_Analysis

RT-based fidelity assay workflow.
Experimental Protocol

Objective: To infer the presence of m1Ψ by measuring the error rate of reverse transcription.

Materials:

  • Purified m1Ψ-modified mRNA sample

  • Unmodified control mRNA of the same sequence

  • Reverse transcriptase (e.g., ProtoScript II, M-MLV)

  • dNTPs

  • Gene-specific primers or random hexamers

  • Nuclease-free water

  • Next-generation sequencing (NGS) library preparation kit

  • NGS sequencer

Procedure:

  • cDNA Synthesis:

    • Set up parallel reverse transcription reactions for the m1Ψ-modified mRNA and the unmodified control mRNA.

    • In a PCR tube, combine 1 µg of mRNA, 1 µL of primer, and nuclease-free water to a total volume of 10 µL.

    • Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

    • Add 4 µL of 5X RT buffer, 1 µL of 10 mM dNTPs, and 1 µL of reverse transcriptase.

    • Incubate at 42°C for 50 minutes, followed by heat inactivation at 70°C for 15 minutes.

  • NGS Library Preparation and Sequencing:

    • Prepare sequencing libraries from the resulting cDNA using a standard NGS library preparation kit.

    • Sequence the libraries on an appropriate NGS platform.

  • Data Analysis:

    • Align the sequencing reads to the reference mRNA sequence.

    • Call variants (mutations) for both the m1Ψ and control samples.

    • Compare the mutation frequency and spectrum between the two samples. An increased rate of specific substitutions (e.g., U-to-C transitions) in the m1Ψ sample compared to the control is indicative of m1Ψ incorporation.[8]

Comparison of Validation Methods

The choice of method for validating m1Ψ incorporation depends on the specific requirements of the analysis, including the need for quantification, localization, and the resources available.

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS/MS)Nanopore Direct RNA SequencingReverse Transcriptase (RT)-based Fidelity Assay
Principle Direct detection and quantification of nucleosides by mass.Direct sequencing of native RNA and detection of modified bases via altered electrical signals.Indirect detection based on increased error rates of reverse transcriptase at modified sites.
Quantification Highly quantitative.[1]Semi-quantitative; can estimate modification stoichiometry.[9]Indirectly quantitative; correlates mutation frequency with modification level.
Localization No positional information.Provides single-nucleotide resolution of modification sites.Provides positional information of mutations, inferring modification sites.
Sensitivity High sensitivity, capable of detecting low abundance modifications.[1]Sensitivity is dependent on sequencing depth and the effect of the modification on the electrical signal.[5]Sensitivity depends on the error rate of the RT and sequencing depth.
Specificity High specificity based on mass-to-charge ratio and fragmentation patterns.[1]Specificity can be high with appropriate computational models and controls.Lower specificity; other factors can influence RT error rates.[6]
Sample Input Typically requires µg amounts of RNA.Can work with ng amounts of RNA.Requires ng to µg amounts of RNA.
Throughput Moderate throughput.High throughput, capable of sequencing many molecules in parallel.High throughput, especially with NGS.
Advantages Gold standard for quantification.Provides sequence context and information on other modifications.Relatively simple and can be integrated with standard RNA-seq workflows.
Disadvantages Destructive to the RNA molecule; no sequence information.Data analysis can be complex; requires specialized software.Indirect method; susceptible to biases of reverse transcription.[6]

References

N1-Methylpseudouridine vs 5-methyluridine in RNA stability

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to N1-Methylpseudouridine and 5-Methyluridine (B1664183) in RNA Stability and Function

For researchers and professionals in the field of drug development, the stability and translational efficiency of messenger RNA (mRNA) are critical parameters for therapeutic efficacy. The substitution of canonical nucleosides with modified versions is a key strategy to enhance these properties. This guide provides an objective comparison between two such modifications: N1-methylpseudouridine (m1Ψ) and 5-methyluridine (m5U), focusing on their impact on RNA stability, protein expression, and immunogenicity, supported by experimental data.

Introduction to Nucleoside Modifications

The introduction of modified nucleosides into in vitro transcribed (IVT) mRNA is a cornerstone of modern RNA therapeutics, including the highly successful COVID-19 mRNA vaccines.[1] These modifications are crucial for evading the host's innate immune system, which would otherwise recognize the synthetic RNA as foreign and mount an inflammatory response, leading to RNA degradation and reduced protein translation.[2][3] N1-methylpseudouridine, a derivative of pseudouridine (B1679824) (Ψ), has become the gold standard for enhancing the performance of therapeutic mRNAs.[4][5][6] 5-methyluridine, another naturally occurring modification, has also been explored for its potential benefits in synthetic RNAs.

Comparative Analysis of m1Ψ and m5U

While extensive data exists for m1Ψ, direct head-to-head comparisons with m5U for conventional mRNA are limited in the publicly available literature. However, a key study on self-amplifying RNA (saRNA) provides a valuable point of comparison.

Impact on Protein Expression

A study investigating the use of modified nucleosides in a Venezuelan equine encephalitis virus-derived saRNA platform yielded significant comparative results. In this system, saRNAs where uridine (B1682114) was completely replaced by m5U (in combination with 5-methylcytidine (B43896), m5C) demonstrated sustained expression of a luciferase reporter gene in vivo. Notably, the expression from m5U-containing saRNA appeared to be more prolonged compared to its m5C-only counterpart. In stark contrast, the full substitution of uridine with m1Ψ resulted in no detectable protein expression in this saRNA system.

This suggests that the enzymatic machinery of the saRNA replicon is compatible with m5U, but not with m1Ψ. This is a critical finding for the development of saRNA-based therapeutics and highlights a significant functional difference between the two modifications in this specific context.

Table 1: Comparison of Modified Self-Amplifying RNA (saRNA) Performance

ModificationReporter Protein Expression (in vitro)Reporter Gene Expression (in vivo)
5-methyluridine (m5U) Translation compatibleSustained and prolonged expression
N1-methylpseudouridine (m1Ψ) No detectable expressionNot reported due to lack of in vitro expression

Data summarized from a study on self-amplifying RNAs derived from Venezuelan equine encephalitis alphavirus.

For conventional, non-amplifying mRNA, m1Ψ is well-documented to significantly enhance protein expression compared to unmodified mRNA and even pseudouridine-modified mRNA.[4][6] This enhancement is attributed to both increased mRNA stability and a higher rate of translation.

Impact on RNA Stability

N1-methylpseudouridine has been shown to increase the thermal stability of RNA duplexes due to improved base stacking.[1] This increased stability is believed to contribute to a longer intracellular half-life of the mRNA, allowing for more protein to be translated from a single molecule. In one study, it was demonstrated that m1Ψ is 6.7-fold more photostable than uridine following UV irradiation, highlighting its intrinsic chemical stability.[7]

Impact on Immunogenicity

A primary reason for using modified nucleosides is to reduce the activation of the innate immune system. Synthetic unmodified RNA can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLR3, TLR7, TLR8) and RIG-I, leading to the production of type I interferons and other pro-inflammatory cytokines that can inhibit translation and promote RNA degradation.[2][8]

N1-methylpseudouridine is exceptionally effective at dampening this immune response.[4] Studies have shown that m1Ψ-modified mRNA significantly reduces the activation of TLR3 and downstream immune signaling pathways.[4]

Experimental Methodologies

The following are detailed protocols for key experiments relevant to the comparison of m1Ψ and m5U in mRNA.

In Vitro Transcription of Modified mRNA

This protocol describes the synthesis of mRNA with complete substitution of uridine with either m1Ψ or m5U.

Materials:

  • Linearized plasmid DNA template with a T7 promoter

  • T7 RNA Polymerase

  • 5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl2, 10 mM spermidine, 50 mM DTT)

  • Ribonuclease (RNase) inhibitor

  • ATP, GTP, CTP solutions

  • N1-methylpseudouridine-5'-triphosphate (m1ΨTP) or 5-methyluridine-5'-triphosphate (m5UTP)

  • Anti-Reverse Cap Analog (ARCA)

  • DNase I

  • Nuclease-free water

Protocol:

  • Assemble the transcription reaction at room temperature in the following order:

    • Nuclease-free water to final volume

    • 5x Transcription Buffer

    • ATP, GTP, CTP (final concentration typically 2-5 mM each)

    • m1ΨTP or m5UTP (to fully replace UTP, at a concentration of 2-5 mM)

    • ARCA

    • Linearized DNA template (1 µg)

    • RNase inhibitor

    • T7 RNA Polymerase

  • Incubate the reaction at 37°C for 2 to 4 hours.

  • To remove the DNA template, add DNase I and incubate at 37°C for 30 minutes.

  • Purify the mRNA using a suitable method, such as lithium chloride precipitation or silica-based columns.

  • Optionally, add a poly(A) tail using poly(A) polymerase.

  • Assess the quality and concentration of the mRNA using a spectrophotometer and denaturing agarose (B213101) gel electrophoresis.

Cellular RNA Stability Assay using Actinomycin D

This protocol is used to determine the half-life of a specific mRNA transcript in cultured cells.

Materials:

  • Cultured cells (e.g., HEK293, HeLa)

  • Transfection reagent

  • m1Ψ- or m5U-modified mRNA

  • Actinomycin D solution (typically 5 µg/mL)

  • Cell lysis buffer

  • RNA extraction kit

  • Reverse transcription reagents

  • qPCR master mix and primers for the gene of interest and a stable housekeeping gene

Protocol:

  • Seed cells in a multi-well plate to achieve ~70-80% confluency on the day of transfection.

  • Transfect the cells with the m1Ψ- or m5U-modified mRNA using a suitable transfection reagent.

  • After an initial expression period (e.g., 6-8 hours), add Actinomycin D to the culture medium to a final concentration of 5 µg/mL to inhibit further transcription. This is time point zero (t=0).

  • Harvest cells at various time points after the addition of Actinomycin D (e.g., 0, 2, 4, 8, 12, 24 hours).

  • At each time point, lyse the cells and extract total RNA.

  • Perform reverse transcription to synthesize cDNA.

  • Quantify the relative abundance of the target mRNA at each time point using qPCR. Normalize the data to the housekeeping gene.

  • Calculate the mRNA half-life by plotting the percentage of remaining mRNA against time and fitting the data to a one-phase exponential decay curve.

Visualizations

Experimental Workflow for RNA Stability Assay

RNA_Stability_Workflow cluster_cell_culture Cell Culture & Transfection cluster_treatment Transcription Inhibition cluster_harvest Time-Course Harvest cluster_analysis Molecular Analysis A Seed Cells B Transfect with Modified mRNA A->B C Add Actinomycin D (Time = 0) B->C D Harvest Cells at Multiple Time Points C->D E RNA Extraction D->E F qRT-PCR E->F G Calculate mRNA Half-Life F->G

Caption: Workflow for determining mRNA half-life using Actinomycin D.

Innate Immune Evasion by Modified RNA

Immune_Evasion cluster_pathway Innate Immune Sensing Pathway unmod_rna Unmodified synthetic RNA rig_i RIG-I / TLRs unmod_rna->rig_i mod_rna m1Ψ or m5U Modified RNA mod_rna->rig_i Evades Recognition activation Immune Activation rig_i->activation no_activation Reduced Activation rig_i->no_activation cytokines Type I Interferon Production activation->cytokines translation_inhibition Translation Inhibition & RNA Degradation activation->translation_inhibition

Caption: Evasion of innate immune sensors by modified RNA.

Conclusion

N1-methylpseudouridine is a well-established modification that significantly enhances the stability, translational capacity, and immune-evasive properties of conventional mRNA, making it a staple in current RNA therapeutics. While direct quantitative comparisons with 5-methyluridine for conventional mRNA are lacking, emerging evidence from self-amplifying RNA systems suggests that m5U is a viable modification that supports prolonged protein expression. However, the incompatibility of m1Ψ with the saRNA replicon highlights that the choice of nucleoside modification is highly context-dependent and must be empirically determined for different RNA platforms.

For researchers and drug developers, these findings underscore the importance of screening various modifications for each specific application. While m1Ψ remains the leading choice for conventional mRNA-based platforms, m5U presents a promising alternative, particularly for saRNA technologies, warranting further investigation into its effects on RNA stability and immunogenicity.

References

A Comparative Analysis of the Immunogenicity of Modified Nucleosides in mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based vaccines and therapeutics has revolutionized the landscape of modern medicine. A key innovation driving this success is the use of modified nucleosides to modulate the immunogenicity of in vitro transcribed (IVT) mRNA. Unmodified IVT mRNA can trigger innate immune responses, leading to inflammation and reduced protein expression. This guide provides a comparative analysis of the immunogenicity of commonly used nucleoside modifications, supported by experimental data, to aid researchers in the rational design of mRNA-based technologies.

Innate Immune Sensing of mRNA

The innate immune system recognizes IVT mRNA primarily through endosomal Toll-like receptors (TLRs) 7 and 8, which sense single-stranded RNA, and the cytosolic retinoic acid-inducible gene I (RIG-I), which detects 5'-triphosphate RNA. Activation of these receptors initiates signaling cascades that lead to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which can inhibit antigen expression and contribute to vaccine reactogenicity. Nucleoside modifications can alter the way mRNA interacts with these sensors, thereby reducing its intrinsic immunogenicity.

Experimental Workflow for Immunogenicity Assessment

The following diagram outlines a typical experimental workflow for the comparative assessment of the immunogenicity of different nucleoside-modified mRNA candidates.

experimental_workflow cluster_delivery In Vivo Delivery unmodified Unmodified Uridine (B1682114) (U) mRNA immunization Immunization of Animal Model (e.g., Mice, NHPs) unmodified->immunization psi Pseudouridine (B1679824) (Ψ) Modified mRNA psi->immunization m1psi N1-methylpseudouridine (m1Ψ) Modified mRNA m1psi->immunization m5c 5-methylcytosine (B146107) (m5C) Modified mRNA m5c->immunization m6a N6-methyladenosine (m6A) Modified mRNA m6a->immunization innate Innate Immune Response (Cytokine Profiling via ELISA/Multiplex) immunization->innate Early Time Points humoral Humoral Immune Response (Antigen-Specific Antibody Titer via ELISA) immunization->humoral Multiple Time Points cellular Cellular Immune Response (T-cell Activation via ELISpot/Flow Cytometry) immunization->cellular Peak Response Time Points

Fig. 1: Experimental workflow for comparative immunogenicity analysis.

Signaling Pathways

Toll-Like Receptor 7 (TLR7) Signaling

Unmodified single-stranded RNA (ssRNA) is recognized by TLR7 in the endosome, leading to a signaling cascade that results in the production of pro-inflammatory cytokines and type I interferons.

TLR7_pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ssRNA ssRNA (Unmodified) TLR7 TLR7 ssRNA->TLR7 Recognition MyD88 MyD88 TLR7->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TRAF3 TRAF3 IRAK1->TRAF3 TAK1 TAK1 Complex TRAF6->TAK1 TBK1 TBK1/IKKε TRAF3->TBK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IRF7 IRF7 TBK1->IRF7 Phosphorylation IRF7_nuc IRF7 IRF7->IRF7_nuc Dimerization & Translocation Cytokines Pro-inflammatory Cytokine Genes NFkB_nuc->Cytokines Transcription IFN Type I Interferon Genes (IFN-α/β) IRF7_nuc->IFN Transcription

Fig. 2: TLR7 signaling pathway activated by unmodified ssRNA.
RIG-I Signaling Pathway

The cytosolic sensor RIG-I recognizes viral or synthetic RNA containing a 5'-triphosphate, initiating a signaling cascade that converges on the production of type I interferons.

RIG_I_pathway cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondrial Outer Membrane cluster_downstream Downstream Signaling cluster_nucleus Nucleus pppRNA 5'-ppp dsRNA RIGI_inactive RIG-I (inactive) pppRNA->RIGI_inactive Binding RIGI_active RIG-I (active) RIGI_inactive->RIGI_active Conformational Change Ub Ubiquitination RIGI_active->Ub K63-linked TRIM25 TRIM25 TRIM25->Ub MAVS MAVS Ub->MAVS Activation MAVS_agg MAVS Aggregates MAVS->MAVS_agg TRAFs TRAF proteins MAVS_agg->TRAFs TBK1 TBK1/IKKε TRAFs->TBK1 IKK IKK Complex TRAFs->IKK IRF3 IRF3/7 TBK1->IRF3 Phosphorylation NFkB NF-κB IKK->NFkB Activation IRF3_nuc IRF3/7 IRF3->IRF3_nuc Dimerization & Translocation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IFN Type I Interferon Genes (IFN-α/β) IRF3_nuc->IFN Transcription

Fig. 3: RIG-I signaling pathway activated by 5'-triphosphate RNA.

Comparative Immunogenicity of Nucleoside Modifications

The choice of nucleoside modification significantly impacts the immunogenicity and translational efficiency of mRNA. This section compares unmodified uridine with common modifications: pseudouridine (Ψ), N1-methylpseudouridine (m1Ψ), 5-methylcytosine (m5C), and N6-methyladenosine (m6A).

Innate Immune Response

Modified nucleosides generally lead to a dampened innate immune response compared to unmodified mRNA. This is primarily due to reduced recognition by TLRs.

Table 1: Comparative Innate Immune Response to Modified mRNA

Nucleoside ModificationKey Findings on Innate ImmunitySupporting Data (Example)
Unmodified Uridine (U) Potently activates TLR7/8 and RIG-I, leading to high levels of type I interferons (e.g., IFN-α) and pro-inflammatory cytokines (e.g., TNF-α, IL-6).[1] This can lead to dose-limiting toxicity.[2]In rhesus macaques, unmodified mRNA (160 µg) induced higher levels of IFN-α and IL-7 compared to m1Ψ-modified mRNA.[2][3]
Pseudouridine (Ψ) Significantly reduces TLR activation, leading to lower production of IFN-α and TNF-α compared to unmodified mRNA.[4] This modification enhances the translational capacity and stability of mRNA in vivo.[4]Administration of Ψ-modified mRNA in mice did not induce IFN-α secretion, unlike unmodified mRNA.[4]
N1-methylpseudouridine (m1Ψ) Further reduces innate immunogenicity compared to Ψ, leading to even lower cytokine induction.[5] It is considered the gold standard for reducing immunogenicity while maximizing protein expression.[6]In rhesus macaques, m1Ψ-modified mRNA (400 µg and 800 µg) induced higher levels of IL-6 but lower levels of IFN-α and IL-7 compared to unmodified mRNA.[2][3]
5-methylcytosine (m5C) Incorporation of 5mC into self-amplifying RNA (saRNA) has been shown to attenuate the type I interferon response, particularly in plasmacytoid dendritic cells (pDCs), by reducing RIG-I sensing.[7][8] This leads to reduced reactogenicity while maintaining robust humoral responses.[7][9]A clinical trial with an saRNA vaccine incorporating 5mC demonstrated reduced vaccine reactogenicity.[7] In mice, a 5mC-incorporating saRNA vaccine produced robust IgG responses.[8]
N6-methyladenosine (m6A) The role of m6A in mRNA vaccine immunogenicity is complex and context-dependent. It is a prevalent endogenous modification that regulates mRNA stability and translation.[10] Some studies suggest that m6A modification can help viral RNA evade immune recognition.[10] However, its incorporation into synthetic mRNA can sometimes abolish translatability.[4]In vitro studies have shown that the presence of m6A in transcripts can completely abolish their translatability.[4] However, other studies suggest designing mRNA vaccines with m6A modifications could be a potential strategy.[10]
Adaptive Immune Response

While reducing the innate immune response is crucial for safety and efficient antigen expression, a certain level of immune stimulation is necessary for a robust adaptive immune response.

Table 2: Comparative Adaptive Immune Response to Modified mRNA

Nucleoside ModificationKey Findings on Adaptive ImmunitySupporting Data (Example)
Unmodified Uridine (U) Can induce strong T-cell and antibody responses, potentially due to its self-adjuvant effect.[11] However, the strong innate response can also inhibit antigen expression, potentially limiting the overall adaptive response.In a study with an Andes virus vaccine, hamsters immunized with U-mRNA had greater glycoprotein-binding antibody titers than those immunized with m1Ψ-mRNA, although neutralizing antibody titers were similar.[11][12]
Pseudouridine (Ψ) Capable of inducing robust humoral and cellular immune responses. The reduced innate signaling allows for higher and more sustained antigen expression, which can drive a strong adaptive response.Early studies demonstrated that Ψ-modified mRNA could elicit potent antigen-specific T-cell and antibody responses.
N1-methylpseudouridine (m1Ψ) Elicits potent and durable antibody and T-cell responses. The superior translational efficiency and low immunogenicity of m1Ψ-mRNA contribute to high levels of antigen production, leading to a strong adaptive immune response.[2]In rhesus macaques, despite differences in innate cytokine profiles, m1Ψ-modified and unmodified mRNA vaccines led to similar levels and kinetics of antigen-specific antibody and T-cell responses.[2]
5-methylcytosine (m5C) In the context of saRNA, 5mC modification did not impair B-cell and T-cell responses against the SARS-CoV-2 RBD, while reducing innate immune activation.[7]A VLPCOV-02 saRNA vaccine with 5mC showed a favorable safety profile and increased serum SARS-CoV-2 immunoglobulin titers in a phase 1 clinical trial.[9]
N6-methyladenosine (m6A) In vivo data on the adaptive immune response to m6A-modified mRNA vaccines is limited. One study using naked mRNA with m6A and Ψ modifications showed the induction of specific antibodies in mice, although the immunogenicity was considered insufficient.[3]A study on an influenza vaccine with mRNA containing 100% Ψ and 20% m6A (M6 modification) registered the presence of virus-specific antibodies in immunized mice.[3]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of immunogenicity. Below are representative protocols for ELISA and ELISpot assays.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific Antibodies

This protocol describes an indirect ELISA to measure the titer of antigen-specific antibodies in serum samples from immunized animals.

  • Plate Coating:

    • Dilute the recombinant target antigen to 2 µg/mL in PBS.

    • Add 100 µL of the diluted antigen to each well of a 96-well high-binding ELISA plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL/well of blocking buffer (PBS with 1% BSA).

    • Incubate for 1-2 hours at room temperature.

  • Sample Incubation:

    • Prepare serial dilutions of serum samples in blocking buffer.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of diluted serum to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL/well of HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer according to the manufacturer's instructions.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL/well of TMB substrate.

    • Incubate in the dark for 15-30 minutes.

  • Stopping the Reaction:

    • Add 50 µL/well of 2N H₂SO₄ to stop the reaction.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives a signal above a predetermined cutoff.

Enzyme-Linked Immunospot (ELISpot) for Cytokine-Secreting T-cells

This protocol is for the detection of IFN-γ-secreting T-cells, a common measure of the cellular immune response.

  • Plate Preparation:

    • Pre-wet a 96-well PVDF-membrane ELISpot plate with 35% ethanol (B145695) for 1 minute.

    • Wash the plate five times with sterile PBS.

    • Coat the plate with 100 µL/well of anti-IFN-γ capture antibody diluted in sterile PBS.

    • Incubate overnight at 4°C.

  • Cell Plating and Stimulation:

    • Wash the plate three times with sterile PBS and block with RPMI medium containing 10% FBS for at least 30 minutes at 37°C.

    • Prepare splenocytes or PBMCs from immunized animals.

    • Add 2-5 x 10⁵ cells per well.

    • Add the specific antigen (e.g., peptide pool) to stimulate the cells. Include a positive control (e.g., PHA) and a negative control (medium only).

    • Incubate for 18-24 hours at 37°C in a CO₂ incubator.

  • Detection Antibody Incubation:

    • Wash the plate five times with wash buffer (PBS with 0.05% Tween-20) to remove cells.

    • Add 100 µL/well of biotinylated anti-IFN-γ detection antibody diluted in blocking buffer.

    • Incubate for 2 hours at room temperature.

  • Enzyme Conjugate Incubation:

    • Wash the plate five times with wash buffer.

    • Add 100 µL/well of streptavidin-alkaline phosphatase (AP) or streptavidin-horseradish peroxidase (HRP) diluted in blocking buffer.

    • Incubate for 1 hour at room temperature.

  • Spot Development:

    • Wash the plate five times with wash buffer and then twice with PBS.

    • Add 100 µL/well of BCIP/NBT substrate (for AP) or AEC substrate (for HRP).

    • Monitor spot development for 5-30 minutes.

  • Stopping and Drying:

    • Stop the reaction by washing thoroughly with deionized water.

    • Allow the plate to dry completely in the dark.

  • Data Analysis:

    • Count the spots in each well using an automated ELISpot reader. The results are expressed as the number of spot-forming cells (SFCs) per million cells.

Conclusion

The modification of nucleosides is a critical strategy for optimizing the immunogenicity of mRNA-based vaccines and therapeutics. Pseudouridine and its derivative, N1-methylpseudouridine, have proven to be highly effective in reducing innate immune activation while promoting robust and durable adaptive immune responses. Emerging modifications such as 5-methylcytosine also show promise in fine-tuning the immune profile of mRNA, particularly for self-amplifying platforms. The immunomodulatory effects of N6-methyladenosine are more complex and require further investigation to be fully harnessed for therapeutic applications. The choice of nucleoside modification should be carefully considered based on the specific application, balancing the need to minimize reactogenicity with the requirement for sufficient immune stimulation to achieve the desired therapeutic or prophylactic effect. This guide provides a foundational understanding and practical data to inform the rational design of next-generation mRNA technologies.

References

A Comparative Guide to the Cross-Validation of m1Ψ-Modified mRNA Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N1-methylpseudouridine (m1Ψ) into messenger RNA (mRNA) has been a pivotal advancement in therapeutic and vaccine development, most notably in the FDA-approved COVID-19 mRNA vaccines.[1][2][3] This modification enhances protein expression and reduces the innate immunogenicity of synthetic mRNA.[2][4][5] Cross-validation of experimental results is crucial to objectively assess the performance of m1Ψ-modified mRNA against unmodified mRNA and other alternatives. This guide provides a framework for this comparison, summarizing key performance data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Data Presentation: Performance Metrics

The following tables summarize quantitative data from various studies, comparing m1Ψ-modified mRNA to unmodified mRNA across key performance indicators.

Table 1: Comparison of Protein Expression Levels

mRNA ConstructCell Line / SystemReporter ProteinFold Increase in Expression (vs. Unmodified)Reference
m1Ψ-modifiedHuman FLS & MH7AEGFPSignificantly Higher[5]
m1Ψ-modifiedHEK293T & HeLaSurvivin~8.5-fold (with Ψ) to 1.2-fold (with m1Ψ)[6]
m1Ψ-modifiedVariousFirefly LuciferaseUp to 15-fold[1]
5% m1Ψ-modifiedA549EGFPHighest expression vs. other ratios and unmodified[7]
100% m1Ψ-modifiedH1299EGFPDecreased expression vs. unmodified[7]

Note: The enhancement of protein expression by m1Ψ can be cell-type and context-dependent. Low modification ratios may increase expression in some cell lines, while high ratios can sometimes decrease it.[7]

Table 2: Comparison of Innate Immune Activation

mRNA ConstructCell TypeCytokine / Gene MeasuredOutcome (vs. Unmodified mRNA)Reference
m1Ψ-modifiedHuman FLSIL-6, TNF-α, CXCL10Suppressed expression and concentration[5]
m1Ψ-modifiedHEK-293TIFN-β, IL-6, RIG-IReduced expression[7]
m1Ψ-modifiedRhesus MacaquesIFN-αLower induction[8]
m1Ψ-modifiedRhesus MacaquesIL-6Higher induction[8]
UnmodifiedHuman/Mouse FibroblastsIFN-βInduced expression[9]

Note: m1Ψ modification generally dampens the innate immune response by evading recognition by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs).[2][7][10]

Table 3: Comparison of Translational Fidelity

mRNA ConstructSystemKey FindingReference
m1Ψ-modifiedHEK 293 Cells (LC-MS/MS)No detectable increase in miscoded proteins compared to unmodified mRNA.[4]
m1Ψ-modifiedReconstituted Bacterial SystemDoes not significantly alter the overall accuracy of tRNA selection.[4]
Ψ (Pseudouridine)Reconstituted Bacterial SystemMarginally increased incorporation of near- and non-cognate amino acids.[4]
m1Ψ-modifiedIn Vitro / HEK293 CellsCan cause +1 ribosomal frameshifting, leading to off-target immune responses in mice.[3]

Note: While m1Ψ is generally considered to maintain high translational fidelity, some studies have reported potential for ribosomal frameshifting.[3][4]

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of findings.

In Vitro Transcription (IVT) of mRNA

This protocol outlines the synthesis of both unmodified and m1Ψ-modified mRNA.

  • Template Generation: A linear DNA template is generated via PCR amplification from a plasmid vector (e.g., pCS2 or peGFP-N1). The template should contain a T7 promoter, the 5' UTR, the coding sequence for the protein of interest, the 3' UTR, and a poly(A) tail sequence.[11][12]

  • IVT Reaction Mixture:

    • Linear DNA template

    • T7 RNA Polymerase

    • Ribonuclease Inhibitor

    • Reaction Buffer

    • NTP Mix: A solution of ATP, CTP, GTP, and UTP.

    • For m1Ψ-modification: UTP is completely or partially replaced with N1-methylpseudouridine-5'-triphosphate (m1ΨTP).[12]

    • Capping: A 5' cap structure (e.g., Anti-Reverse Cap Analog, ARCA) is co-transcriptionally added to ensure stability and translation initiation.[11]

  • Incubation: The reaction is incubated at 37°C for 2-4 hours.

  • DNase Treatment: The DNA template is removed by adding DNase I and incubating for another 15-30 minutes.

  • Purification: The synthesized mRNA is purified, typically using lithium chloride precipitation or silica-based columns, to remove unincorporated nucleotides, enzymes, and DNA fragments. The quality is assessed by gel electrophoresis and spectrophotometry (A260/A280 ratio ~2.0).

Cell Culture and Transfection
  • Cell Lines: Commonly used cell lines include HEK293T, A549, HeLa, or primary cells like fibroblast-like synoviocytes (FLS).[5][6][7] Cells are maintained in appropriate media and conditions.

  • Transfection: Cells are seeded to reach 70-90% confluency on the day of transfection. The purified mRNA is complexed with a transfection reagent (e.g., Lipofectamine, LipoFectMax) according to the manufacturer's protocol and then added to the cells.

Quantification of Protein Expression
  • Fluorescence Microscopy/Flow Cytometry: For fluorescent reporter proteins like EGFP, expression can be visualized via microscopy and quantified by measuring the percentage of positive cells and mean fluorescence intensity (MFI) using flow cytometry at 24-48 hours post-transfection.[5][7]

  • Western Blotting: Total protein is extracted from transfected cells, separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific to the protein of interest. This allows for the detection and relative quantification of protein levels.[5]

  • ELISA: For secreted proteins, the concentration in the cell culture supernatant can be measured using an enzyme-linked immunosorbent assay (ELISA).[6]

Measurement of Innate Immune Response
  • RNA Extraction and RT-qPCR: At 6-24 hours post-transfection, total RNA is extracted from cells. Reverse transcription is performed to synthesize cDNA, followed by quantitative PCR (qPCR) using primers specific for target genes like IFN-β, IL-6, TNF-α, CXCL10, and RIG-I. Gene expression is typically normalized to a housekeeping gene.[5][7]

  • Multiplex Immunoassay/ELISA: The concentration of secreted cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant is quantified using multiplex bead-based assays or specific ELISAs.[5]

Visualizations: Workflows and Signaling Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes.

G cluster_synthesis mRNA Synthesis cluster_analysis Comparative Analysis cluster_outcome Expected Outcomes DNA DNA Template (PCR Product) IVT_unmod IVT with UTP (Unmodified mRNA) DNA->IVT_unmod IVT_mod IVT with m1ΨTP (m1Ψ-modified mRNA) DNA->IVT_mod Purify1 Purification IVT_unmod->Purify1 Purify2 Purification IVT_mod->Purify2 Transfection Transfection into Target Cells Protein Protein Expression (Western, Flow Cytometry) Transfection->Protein Immunity Immune Response (RT-qPCR, ELISA) Transfection->Immunity Stability mRNA Stability (qPCR) Transfection->Stability Outcome_unmod Unmodified: - Lower Protein Expression - Higher Immune Activation Protein->Outcome_unmod Outcome_mod m1Ψ-modified: - Higher Protein Expression - Lower Immune Activation Protein->Outcome_mod Immunity->Outcome_unmod Immunity->Outcome_mod Purify1->Transfection Purify2->Transfection TLR_Pathway m1Ψ modification reduces mRNA recognition by endosomal Toll-Like Receptors (TLRs), dampening the innate immune response. cluster_input mRNA Recognition (Endosome) cluster_receptors cluster_signaling Downstream Signaling Cascade ssRNA Unmodified ssRNA TLR78 TLR7 / TLR8 ssRNA->TLR78 Recognizes U-rich regions dsRNA dsRNA by-product TLR3 TLR3 dsRNA->TLR3 m1psi_RNA m1Ψ-modified mRNA m1psi_RNA->TLR78  Recognition  is reduced m1psi_RNA->TLR3 MyD88 MyD88 TLR78->MyD88 TRIF TRIF TLR3->TRIF TRAF TRAF6 / TRAF3 MyD88->TRAF TRIF->TRAF IKK_TBK1 IKK / TBK1 TRAF->IKK_TBK1 NFkB_IRF NF-κB / IRF Activation IKK_TBK1->NFkB_IRF Cytokines Inflammatory Cytokines & Type I Interferons (IL-6, TNF-α, IFN-β) NFkB_IRF->Cytokines RIG_I_Pathway m1Ψ modification reduces activation of the cytosolic RIG-I receptor, leading to decreased Type I Interferon production. cluster_input mRNA Recognition (Cytoplasm) cluster_receptors cluster_signaling Downstream Signaling Cascade viral_RNA Unmodified RNA (dsRNA, 5'-PPP) RIGI RIG-I viral_RNA->RIGI Activates m1psi_RNA m1Ψ-modified mRNA m1psi_RNA->RIGI Activation is reduced MAVS MAVS (on Mitochondria) RIGI->MAVS Activates TRAFs TRAFs MAVS->TRAFs TBK1_IKKe TBK1 / IKKε TRAFs->TBK1_IKKe IRF3_IRF7 IRF3 / IRF7 Activation TBK1_IKKe->IRF3_IRF7 Interferons Type I Interferons (IFN-α, IFN-β) IRF3_IRF7->Interferons

References

N1-Methylpseudouridine vs. Ara-uridine: A Comparative Guide for Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antiviral research, the pursuit of effective therapeutic strategies has led to the exploration of diverse molecular entities. Among these, nucleoside analogs have historically played a pivotal role. This guide provides a detailed comparison of two such molecules: N1-Methylpseudouridine (m1Ψ) and ara-uridine (ara-U). While both are uridine (B1682114) analogs, they represent fundamentally different approaches to combating viral infections. N1-Methylpseudouridine has emerged as a key component in mRNA vaccine technology, focusing on modulating the host's immune response. In contrast, ara-uridine functions as a classical direct-acting antiviral agent that targets viral replication machinery. This document, intended for researchers, scientists, and drug development professionals, objectively compares their mechanisms of action, performance based on available experimental data, and the methodologies employed in their evaluation.

At a Glance: Key Differences

FeatureN1-Methylpseudouridine (m1Ψ)Ara-uridine (ara-U)
Primary Role in Antiviral Research Enhancement of mRNA vaccine efficacyDirect-acting antiviral agent
Mechanism of Action Reduces innate immune sensing of mRNA and enhances protein translationInhibition of viral DNA polymerase, leading to chain termination
Primary Target Host innate immune sensors (e.g., TLRs, RIG-I) and translational machineryViral DNA polymerase
Therapeutic Application Prophylactic (vaccines)Therapeutic (treatment of active infections)
Spectrum of Activity Broad applicability in mRNA-based vaccines against various virusesPrimarily active against DNA viruses (e.g., Herpesviridae)
Toxicity Profile Generally low when incorporated into mRNA; reduces immunogenicityCan exhibit significant cytotoxicity and neurotoxicity

N1-Methylpseudouridine (m1Ψ): Modulating the Host for Viral Defense

N1-methylpseudouridine is a modified nucleoside that has revolutionized the field of mRNA vaccines. Its primary role is not to directly inhibit viral replication but to optimize the host's response to an mRNA-based vaccine.

Mechanism of Action: Immune Evasion and Enhanced Translation

When introduced into the body, synthetic mRNA can be recognized by the innate immune system as foreign, leading to an inflammatory response that can degrade the mRNA and inhibit protein production. The incorporation of m1Ψ into the mRNA sequence helps to circumvent this issue through a dual mechanism:

  • Reduced Innate Immune Recognition: m1Ψ modification alters the conformation of the mRNA molecule, which reduces its binding to pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and RIG-I. This dampens the activation of downstream inflammatory pathways, preventing the degradation of the mRNA and reducing vaccine-associated side effects.[1][][3]

  • Enhanced Protein Translation: By evading the innate immune response, m1Ψ-modified mRNA has a longer half-life within the cell, allowing for more efficient and sustained translation of the encoded viral antigen by the host cell's ribosomes.[1][3] This leads to a more robust adaptive immune response.

Recent studies have also explored the direct impact of m1Ψ on viral replication in the context of self-amplifying RNA viral replicons. Interestingly, for some RNA viruses, the incorporation of m1Ψ into the viral genome has been shown to impair the function of the viral RNA-dependent RNA polymerase (RdRp), thereby inhibiting viral replication.[4] This suggests a potential, albeit less explored, direct antiviral role for m1Ψ.

Experimental Data: Performance in mRNA Vaccines

The efficacy of m1Ψ is most evident in the improved performance of mRNA vaccines. For instance, the COVID-19 mRNA vaccines from Pfizer-BioNTech and Moderna, which utilize m1Ψ-modified mRNA, have demonstrated high protection rates of around 95%.[] In contrast, an earlier COVID-19 vaccine candidate that used unmodified mRNA showed a significantly lower efficacy of 48%.[1][]

Ara-uridine (ara-U): A Direct Assault on Viral Replication

Ara-uridine, also known as spongouridine, is a naturally occurring arabinonucleoside. In antiviral research, it is recognized as a direct-acting antiviral agent, primarily effective against DNA viruses.

Mechanism of Action: Inhibition of Viral DNA Polymerase

Ara-uridine exerts its antiviral effect by directly targeting the viral replication process. The mechanism involves several steps:

  • Cellular Uptake and Phosphorylation: Ara-U is taken up by host cells and is converted into its active triphosphate form, ara-UTP, by cellular kinases.

  • Competitive Inhibition: Ara-UTP acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyuridine triphosphate (dUTP).

  • Chain Termination: Upon incorporation into the growing viral DNA chain, the arabinose sugar of ara-U, with its 2'-hydroxyl group in the "up" position, disrupts the normal 3'-5' phosphodiester bond formation, leading to chain termination and halting viral DNA synthesis.

This mechanism makes ara-U effective against viruses that rely on a DNA polymerase for replication.

Experimental Data: Antiviral Activity and Cytotoxicity

The antiviral activity of ara-U and its derivatives has been demonstrated against several DNA viruses, particularly those in the Herpesviridae family.

VirusCompoundCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Herpes Simplex Virus type 1 (HSV-1)ara-U----
Varicella-Zoster Virus (VZV)BV-ara-U-ED50: <0.01µg/ml--

Note: Specific EC50 and CC50 values for ara-U are not consistently reported across the literature, and data for derivatives like BV-ara-U are more common. The provided data for BV-ara-U demonstrates potent anti-VZV activity.

A significant drawback of ara-U and its analogs is their potential for cytotoxicity. By interfering with DNA synthesis, these compounds can also affect rapidly dividing host cells, leading to adverse effects. Notably, neurotoxicity has been reported in animal studies with related compounds like ara-T.

Experimental Protocols

In Vitro Transcription of N1-Methylpseudouridine Modified mRNA

The synthesis of m1Ψ-modified mRNA is typically performed through an in vitro transcription (IVT) reaction.

Key Components:

  • Linearized DNA template containing the gene of interest downstream of a T7 promoter.

  • T7 RNA polymerase.

  • Ribonucleotide triphosphates (ATP, GTP, CTP, and N1-methylpseudouridine-5'-triphosphate instead of UTP).

  • Reaction buffer containing magnesium chloride.

  • (Optional) Cap analog (e.g., anti-reverse cap analog - ARCA) for co-transcriptional capping.

General Procedure:

  • The components are mixed in an RNase-free environment.

  • The reaction is incubated at 37°C for a defined period, typically 2-4 hours.

  • The DNA template is removed by DNase treatment.

  • The synthesized mRNA is purified, often by lithium chloride precipitation or chromatography.

  • (If not co-transcriptionally capped) A 5' cap is added enzymatically, followed by the addition of a poly(A) tail.

Plaque Reduction Assay for Antiviral Activity (e.g., for Ara-uridine)

The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound.

Materials:

  • Confluent monolayer of susceptible host cells in multi-well plates.

  • Virus stock of known titer.

  • Test compound (e.g., ara-uridine) at various concentrations.

  • Culture medium.

  • Semi-solid overlay (e.g., agarose (B213101) or methylcellulose (B11928114) in culture medium).

  • Staining solution (e.g., crystal violet).

Procedure:

  • Cell monolayers are washed, and the medium is replaced with medium containing serial dilutions of the test compound.

  • Cells are infected with a standardized amount of virus.

  • After an adsorption period (e.g., 1 hour at 37°C), the virus-containing medium is removed.

  • A semi-solid overlay is added to each well to restrict virus spread to adjacent cells.

  • Plates are incubated for a period sufficient for plaque formation (days).

  • The overlay is removed, and the cell monolayer is fixed and stained.

  • Plaques (zones of cell death) are counted, and the 50% effective concentration (EC50) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Cytotoxicity Assay (CC50 Determination)

To assess the toxicity of a compound, a cytotoxicity assay is performed in parallel with the antiviral assay.

Procedure:

  • Host cells are seeded in a multi-well plate.

  • Serial dilutions of the test compound are added to the wells (without virus).

  • Plates are incubated for the same duration as the antiviral assay.

  • Cell viability is measured using a suitable method (e.g., MTT assay, which measures metabolic activity).

  • The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated cell control.

Signaling Pathways and Experimental Workflows

N1-Methylpseudouridine: Evading Innate Immune Sensing

The incorporation of m1Ψ into mRNA helps it to avoid detection by innate immune sensors, thereby preventing the activation of antiviral signaling pathways.

InnateImmuneEvasion cluster_cell Host Cell cluster_cytoplasm Cytoplasm unmodified_mRNA Unmodified mRNA RIGI RIG-I unmodified_mRNA->RIGI binds TLR TLR7/8 (Endosome) unmodified_mRNA->TLR binds Degradation mRNA Degradation unmodified_mRNA->Degradation m1psi_mRNA m1Ψ-modified mRNA m1psi_mRNA->RIGI reduced binding m1psi_mRNA->TLR reduced binding Translation Protein Translation (Antigen Production) m1psi_mRNA->Translation MAVS MAVS RIGI->MAVS activates MyD88 MyD88 TLR->MyD88 activates IRF3 IRF3/7 MAVS->IRF3 activates NFkB NF-κB MyD88->NFkB activates IFN Type I Interferon Production IRF3->IFN Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines IFN->Degradation Inflammatory_Cytokines->Degradation

N1-Methylpseudouridine evades innate immune sensors.
Ara-uridine: Inhibiting Viral DNA Polymerase

Ara-uridine acts as a chain terminator, halting the replication of viral DNA.

DNAPolymeraseInhibition cluster_process Viral DNA Replication AraU Ara-uridine (ara-U) AraUTP ara-UTP (Active form) AraU->AraUTP Cellular Kinases Viral_Polymerase Viral DNA Polymerase AraUTP->Viral_Polymerase Competitive Inhibition Growing_DNA_Chain Growing Viral DNA Chain Viral_Polymerase->Growing_DNA_Chain Elongation Chain_Termination Chain Termination Viral_Polymerase->Chain_Termination Incorporation of ara-U dNTPs Natural dNTPs dNTPs->Viral_Polymerase Viral_DNA_Template Viral DNA Template Viral_DNA_Template->Viral_Polymerase

Mechanism of ara-uridine viral DNA polymerase inhibition.
Experimental Workflow: Antiviral Compound Evaluation

The general workflow for evaluating a potential antiviral compound like ara-uridine involves determining its efficacy and toxicity.

AntiviralWorkflow start Start cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) start->cytotoxicity_assay antiviral_assay Antiviral Assay (e.g., Plaque Reduction) start->antiviral_assay determine_cc50 Determine CC50 cytotoxicity_assay->determine_cc50 determine_ec50 Determine EC50 antiviral_assay->determine_ec50 calculate_si Calculate Selectivity Index (SI = CC50 / EC50) determine_cc50->calculate_si determine_ec50->calculate_si evaluate Evaluate Potential calculate_si->evaluate end_good Promising Candidate evaluate->end_good High SI end_bad Not a Good Candidate evaluate->end_bad Low SI

References

A Structural Showdown: How Pseudouridine (Ψ) and its Methylated Counterpart (m1Ψ) Influence RNA Duplex Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of nucleotide modifications on RNA structure is paramount for the design of effective and stable RNA-based therapeutics. This guide provides a detailed structural and thermodynamic comparison of RNA duplexes containing two of the most pivotal modifications in mRNA therapy: pseudouridine (B1679824) (Ψ) and N1-methylpseudouridine (m1Ψ).

The introduction of Ψ and, more recently, m1Ψ into synthetic mRNAs has been a game-changer, enhancing protein expression and reducing immunogenicity.[1] These benefits are intrinsically linked to the distinct structural and thermodynamic properties these modifications impart to RNA duplexes. While both are isomers of uridine (B1682114), their impact on the stability and conformation of the RNA double helix is not identical. This guide synthesizes available experimental data to offer a clear comparison.

Thermodynamic Stability: A Quantitative Comparison

The stability of an RNA duplex is most commonly assessed by its melting temperature (Tm), the temperature at which half of the duplexes dissociate. Higher Tm values indicate greater stability. Experimental data from UV thermal denaturation studies reveal that both Ψ and m1Ψ generally increase the thermal stability of RNA duplexes compared to their unmodified uridine counterparts. However, the extent of this stabilization is context-dependent.

A key experimental finding is that while pseudouridine tends to stabilize RNA duplexes across different sequence contexts, N1-methylpseudouridine's effect can be more variable.[2] For instance, in a study comparing short RNA oligonucleotides, m1Ψ demonstrated a substantial increase in Tm over native oligonucleotides, suggesting a higher binding affinity and stronger base-pairing with adenosine.[3] In contrast, another study found that while Ψ stabilized all tested mismatched base pairs, m1Ψ had a destabilizing effect on these same mismatches.[4] This highlights a critical difference in their base-pairing fidelity.

Below is a summary of experimental melting temperature data for RNA duplexes containing U, Ψ, and m1Ψ in a specific sequence context.

ModificationSequence (5'-3')Complementary Sequence (5'-3')Melting Temperature (Tm) in °CChange in Tm (ΔTm) vs. Uridine (°C)
Uridine (U)GCA GU C GAGCUC GA C UGC84.9-
Pseudouridine (Ψ)GCA GΨ C GAGCUC GA C UGC84.8-0.1
N1-methyl-Ψ (m1Ψ)GCA Gm1Ψ C GAGCUC GA C UGCNot ReportedNot Reported

Note: The data in this table is compiled from multiple sources and represents specific experimental contexts. The absolute Tm and the magnitude of ΔTm can vary with sequence, buffer conditions, and RNA concentration.

Structural Insights: The "Why" Behind the Stability

The thermodynamic differences between U, Ψ, and m1Ψ arise from subtle but significant alterations in their chemical structure, which in turn affect the local conformation of the RNA duplex.

Pseudouridine (Ψ):

  • Enhanced Base Stacking: The C-C glycosidic bond in Ψ, as opposed to the C-N bond in U, provides greater rotational freedom, which is thought to facilitate improved base stacking interactions with neighboring bases.[2]

  • Additional Hydrogen Bond Donor: The N1 imino proton of Ψ can act as an additional hydrogen bond donor, potentially forming a water-mediated hydrogen bond with the phosphate (B84403) backbone, which can further rigidify the structure.[2]

  • Sugar Pucker Preference: Ψ tends to favor the C3'-endo sugar pucker conformation, which is characteristic of A-form RNA helices, thus pre-organizing the strand for duplex formation.[5]

N1-methylpseudouridine (m1Ψ):

  • Steric Effects of the Methyl Group: The addition of a methyl group at the N1 position, which is involved in the extra hydrogen bond in Ψ, blocks this potential interaction. However, the methyl group itself can enhance stacking interactions through increased molecular polarizability and hydrophobic effects.[6]

  • Conformational Rigidity: The presence of the N1-methyl group can restrict the conformational flexibility compared to Ψ, which may explain its differential effects on mismatched pairs.

The following diagram illustrates the key structural differences and their impact on RNA duplex stability.

G Comparative Impact of Ψ and m1Ψ on RNA Duplex Properties cluster_U Uridine (U) cluster_Psi Pseudouridine (Ψ) cluster_m1Psi N1-methyl-Ψ (m1Ψ) U Uridine (U) C-N Glycosidic Bond Standard Base Stacking Stability RNA Duplex Stability U->Stability Baseline Stability Psi Pseudouridine (Ψ) C-C Glycosidic Bond Enhanced Stacking Additional H-bond Donor (N1H) Favors C3'-endo Pucker Psi->Stability Generally Increases Stability m1Psi N1-methyl-Ψ (m1Ψ) C-C Glycosidic Bond Enhanced Stacking (Methyl Group) Blocked N1 H-bond Donor Context-Dependent Stability m1Psi->Stability Generally Increases Stability (Context-Dependent)

Caption: Impact of Ψ and m1Ψ on RNA Duplex Properties.

Experimental Protocols

Detailed and rigorous experimental procedures are crucial for obtaining reliable and comparable data on RNA duplex stability and structure. Below are representative protocols for the key experiments discussed in this guide.

Protocol 1: Determination of RNA Duplex Thermodynamic Stability by UV Thermal Denaturation

This protocol outlines the measurement of melting temperature (Tm) and other thermodynamic parameters by monitoring the change in UV absorbance of an RNA duplex solution with increasing temperature.

1. Sample Preparation:

  • Synthesize and purify the desired RNA oligonucleotides (unmodified, Ψ-modified, and m1Ψ-modified) and their complementary strands using standard phosphoramidite (B1245037) chemistry or in vitro transcription.

  • Quantify the concentration of each oligonucleotide solution using UV-Vis spectrophotometry at 260 nm at a high temperature (e.g., 85°C) to ensure the RNA is single-stranded.

  • Prepare duplex samples by mixing equimolar amounts of the complementary strands in a buffer solution (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 7.0).[3] The final RNA concentration should be in the micromolar range (e.g., 4 µM).[3]

2. Annealing:

  • Heat the duplex samples to 85°C for 5 minutes to ensure dissociation of any pre-existing structures.

  • Slowly cool the samples to room temperature to allow for proper annealing of the duplexes. This can be done in a thermocycler.[3]

3. UV Melting Experiment:

  • Use a UV/Vis spectrophotometer equipped with a temperature controller.

  • Transfer the annealed duplex samples to quartz cuvettes.

  • Record the UV absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 15°C) to a final temperature (e.g., 85°C) at a controlled rate (e.g., 0.5°C/min).[3]

4. Data Analysis:

  • Plot the absorbance at 260 nm versus temperature to generate a melting curve.

  • The melting temperature (Tm) is determined as the temperature at the midpoint of the transition, which corresponds to the peak of the first derivative of the melting curve.[3]

  • For a full thermodynamic analysis (ΔG°, ΔH°, ΔS°), melting curves are typically measured at several different RNA concentrations, and the data are analyzed using van't Hoff plots (1/Tm vs. ln(Ct), where Ct is the total strand concentration).

Protocol 2: Structural Analysis of Modified RNA Duplexes by NMR Spectroscopy

This protocol provides a general workflow for determining the high-resolution structure of an RNA duplex containing modifications using Nuclear Magnetic Resonance (NMR) spectroscopy.

1. Isotope Labeling and Sample Preparation:

  • For detailed structural studies, prepare isotopically labeled RNA (e.g., with 13C and 15N) by in vitro transcription using labeled nucleotide triphosphates (NTPs).

  • Purify the RNA to homogeneity using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Prepare the NMR sample by dissolving the lyophilized RNA duplex in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, 0.1 mM EDTA, in 90% H₂O/10% D₂O, pH 6.4). The final RNA concentration should be in the high micromolar to low millimolar range.

2. NMR Data Acquisition:

  • Acquire a series of one- and two-dimensional NMR experiments on a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Key experiments include:

    • 1D ¹H spectra: To observe imino protons involved in base pairing.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify protons that are connected through covalent bonds within the same sugar ring.

    • Heteronuclear experiments (e.g., ¹H-¹³C HSQC, ¹H-¹⁵N HSQC): To resolve spectral overlap and aid in resonance assignment, especially for isotopically labeled samples.

3. Resonance Assignment and Structure Calculation:

  • Assign the observed NMR signals to specific protons in the RNA sequence using established sequential assignment strategies that "walk" through the helix using NOE connectivities between base and sugar protons.

  • Extract structural restraints from the NMR data, primarily distance restraints from NOESY spectra and torsion angle restraints from scalar coupling constants.

  • Use computational methods (e.g., restrained molecular dynamics and simulated annealing) to calculate a family of 3D structures that are consistent with the experimental restraints.

4. Structure Validation and Analysis:

  • Evaluate the quality of the calculated structures using various metrics (e.g., agreement with experimental data, stereochemical quality).

  • Analyze the final ensemble of structures to determine key structural parameters such as helical parameters, sugar pucker conformations, and glycosidic torsion angles, and compare these between the modified and unmodified duplexes.

The following diagram illustrates the general workflow for NMR-based RNA structure determination.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_calc Structure Calculation & Analysis synthesis RNA Synthesis (with/without isotope labels) purification Purification (HPLC/PAGE) synthesis->purification nmr_sample NMR Sample Preparation (Buffer, Concentration) purification->nmr_sample nmr_exp 1D/2D NMR Experiments (NOESY, TOCSY, HSQC) nmr_sample->nmr_exp assignment Resonance Assignment nmr_exp->assignment restraints Extract Structural Restraints assignment->restraints calculation Structure Calculation restraints->calculation validation Structure Validation & Analysis calculation->validation final_structure final_structure validation->final_structure Final Structure Ensemble

Caption: NMR Workflow for RNA Structure Determination.

Conclusion

The choice between pseudouridine and N1-methylpseudouridine in therapeutic mRNA design is not arbitrary. While both modifications generally enhance the stability of RNA duplexes compared to uridine, they do so through distinct structural mechanisms that can lead to different biological outcomes. Pseudouridine consistently stabilizes duplexes, including those with mismatches, through enhanced stacking and an additional hydrogen bonding capability. N1-methylpseudouridine also boosts stability, likely through the hydrophobic and electronic effects of its methyl group, but its impact is more sensitive to the local sequence context, and it appears to enforce greater fidelity by destabilizing mismatched pairs.

For researchers in drug development, these differences are critical. The enhanced stability offered by m1Ψ may be preferable for maximizing the half-life and translational output of an mRNA therapeutic. However, the broader stabilizing effect of Ψ might be advantageous in other applications where specific structural motifs, even those containing non-canonical pairs, are desired. A thorough understanding of these structural and thermodynamic nuances, validated by rigorous experimental data, will continue to be essential for the rational design of next-generation RNA therapeutics.

References

A Comparative Analysis of the Thermodynamic Stability of m1Ψ-A and U-A Base Pairs in RNA Duplexes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the thermodynamic stability of RNA duplexes containing N1-methylpseudouridine-adenosine (m1Ψ-A) base pairs versus canonical uridine-adenosine (U-A) base pairs. The incorporation of modified nucleotides like m1Ψ is a cornerstone of mRNA-based therapeutics and vaccines, making a thorough understanding of their impact on RNA structure and stability crucial for researchers, scientists, and professionals in drug development. This document synthesizes experimental findings to offer an objective comparison.

Recent research presents a nuanced and at times seemingly contradictory picture regarding the thermodynamic stability imparted by m1Ψ in comparison to uridine. While some studies indicate that m1Ψ enhances the stability of RNA duplexes through improved base-stacking interactions[1][2][3], other direct experimental measurements show a slight destabilization of the canonical Watson-Crick base pair.

Quantitative Data Summary

The primary method for assessing the thermodynamic stability of RNA duplexes is through thermal melting (Tm) analysis. The melting temperature is the temperature at which half of the duplex strands are in a double-helical state and half are in a random coil state. A higher Tm indicates greater stability.

Below is a summary of experimental Tm data from a high-resolution melt analysis study.

Base PairDuplex Sequence ContextMelting Temperature (Tm) (°C)Change in Tm relative to U-A (°C)Reference
U-A5'-...UCU GAC...-3'84.9-[4]
m1Ψ-A5'-...UCm1Ψ GAC...-3'< 83.9> -1.0[4]
Ψ-A5'-...UCΨ GAC...-3'84.8-0.1[4]

Note: The data indicates that in this specific sequence context, the m1Ψ-A pair leads to a decrease in the melting temperature of more than 1°C compared to the U-A pair, suggesting slightly lower thermodynamic stability for the canonical pair. In contrast, the pseudouridine (B1679824) (Ψ)-A pair shows negligible impact on stability.

Factors Influencing Thermodynamic Stability

Several factors contribute to the overall thermodynamic stability of an RNA duplex. The introduction of m1Ψ affects these in complex ways:

  • Base Stacking: Molecular dynamics studies suggest that m1Ψ can enhance base stacking interactions compared to uridine[1][2][5]. The methyl group on the N1 position of pseudouridine is thought to increase molecular polarizability, which can lead to more favorable stacking energies with neighboring bases[5][6]. This effect is highly dependent on the sequence context of the neighboring bases[4][5][7].

  • Hydrogen Bonding: Unlike pseudouridine (Ψ), which has an additional N1-H hydrogen bond donor, the N1 position in m1Ψ is occupied by a methyl group. This prevents it from acting as a universal base that can stabilize mismatched pairs, a characteristic observed with Ψ[4]. For the canonical Watson-Crick pair with adenosine, m1Ψ forms the standard two hydrogen bonds, similar to uridine.

  • Conformational Rigidity: The C-glycosidic bond in both Ψ and m1Ψ provides more rotational freedom compared to the N-glycosidic bond in uridine. This can facilitate better base-pairing and stacking arrangements within the duplex[3].

The apparent contradiction between theoretical models predicting stabilization and experimental data showing slight destabilization highlights the critical role of the local sequence environment. The overall stability of an m1Ψ-containing duplex is a cumulative effect of base pairing, stacking interactions with adjacent bases, and solvent interactions.

Experimental Methodologies

The data presented is primarily derived from UV thermal melting analysis. This technique is a cornerstone for studying nucleic acid thermodynamics.

Protocol: Duplex-RNA Thermal Melting Analysis
  • RNA Synthesis and Purification: Short RNA oligonucleotides, both unmodified (containing U) and modified (containing m1Ψ), are chemically synthesized. The complementary strands are also synthesized. All oligonucleotides are purified, typically by high-performance liquid chromatography (HPLC), to ensure high purity.

  • Duplex Annealing: Equimolar concentrations of the complementary RNA strands are mixed in a buffer solution (e.g., sodium phosphate (B84403) buffer with NaCl). The mixture is heated to a high temperature (e.g., 95°C) for several minutes to denature any secondary structures and then slowly cooled to room temperature to allow for the formation of duplexes.

  • UV-Melting Measurement:

    • The annealed duplex solution is placed in a temperature-controlled cuvette within a UV-Vis spectrophotometer.

    • The absorbance of the sample is monitored at a specific wavelength, typically 260 nm, as the temperature is gradually increased at a controlled rate (e.g., 0.5°C/minute).

    • As the temperature rises, the duplex denatures into single strands. This process, known as hyperchromicity, leads to an increase in UV absorbance.

  • Data Analysis:

    • A melting curve is generated by plotting absorbance versus temperature.

    • The melting temperature (Tm) is determined by calculating the first derivative of the melting curve. The peak of this derivative plot corresponds to the Tm.

    • Thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) can be derived from analyzing the shape of the melting curves, often by fitting them to a two-state model.

Visualizations

Logical Flow of Stability Comparison

G cluster_U U-A Base Pair cluster_m1psi m1Ψ-A Base Pair U_Node Uridine U_A_Pair Canonical U-A Pair (2 H-Bonds) U_Node->U_A_Pair pairs with A_Node1 Adenosine A_Node1->U_A_Pair U_A_Stability Baseline Stability (Tm = 84.9°C) U_A_Pair->U_A_Stability Comparison Thermodynamic Comparison U_A_Stability->Comparison m1psi_Node N1-methylpseudouridine m1psi_A_Pair m1Ψ-A Pair (2 H-Bonds) m1psi_Node->m1psi_A_Pair pairs with A_Node2 Adenosine A_Node2->m1psi_A_Pair m1psi_A_Stability Slightly Decreased Stability (Tm < 83.9°C) m1psi_A_Pair->m1psi_A_Stability m1psi_A_Stability->Comparison Conclusion Conclusion: m1Ψ-A shows slightly lower Tm in this experimental context. Comparison->Conclusion

Caption: Comparison of U-A and m1Ψ-A pair stability.

Experimental Workflow for Thermal Melting Analysis

cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_output Output synthesis 1. RNA Oligo Synthesis (U- and m1Ψ-containing) purification 2. HPLC Purification synthesis->purification annealing 3. Anneal Complementary Strands purification->annealing measurement 4. UV Absorbance (260nm) vs. Temperature Ramp annealing->measurement curve 5. Generate Melting Curve measurement->curve tm_calc 6. Calculate Tm (First Derivative) curve->tm_calc output_tm Melting Temp (Tm) tm_calc->output_tm output_thermo Thermodynamic Parameters (ΔG°, ΔH°, ΔS°) tm_calc->output_thermo

Caption: Workflow for UV thermal melting analysis.

References

In Vivo Showdown: m1Ψ-Modified vs. Unmodified mRNA Vaccines

Author: BenchChem Technical Support Team. Date: December 2025

The advent of mRNA vaccines has revolutionized the landscape of vaccinology. A key innovation in many successful mRNA platforms is the substitution of uridine (B1682114) with N1-methylpseudouridine (m1Ψ), a modification designed to enhance protein expression and reduce innate immunogenicity. This guide provides an in-depth, in vivo comparison of m1Ψ-modified and unmodified mRNA vaccines, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Data Presentation: A Comparative Analysis

The following tables summarize key findings from head-to-head in vivo studies, offering a quantitative comparison of the immunological and protective profiles of m1Ψ-modified and unmodified mRNA vaccines.

Table 1: Immunogenicity and Efficacy in Non-Human Primates (HIV-1 Gag Antigen)

ParameterUnmodified mRNA (160 µg)m1Ψ-modified mRNA (400 µg)m1Ψ-modified mRNA (800 µg)
Peak Gag-specific IgG Titer (ED50) Similar to m1Ψ groupsSimilar to unmodified groupSimilar to unmodified group
Gag-specific CD4+ T-cell Response Similar to m1Ψ groupsSimilar to unmodified groupSimilar to unmodified group
Gag-specific CD8+ T-cell Response Similar to m1Ψ groupsSimilar to unmodified groupSimilar to unmodified group

Data synthesized from Engstrand O, et al. Mol Ther Nucleic Acids. 2023.

Table 2: Innate Immune Response in Non-Human Primates (Cytokine Profile at 24h Post-Vaccination)

CytokineUnmodified mRNA (160 µg)m1Ψ-modified mRNA (400 µg & 800 µg)
IFN-α Higher InductionLower Induction
IL-7 Higher InductionLower Induction
IL-6 Lower InductionHigher Induction
TNF Similar InductionSimilar Induction

Data synthesized from Engstrand O, et al. Mol Ther Nucleic Acids. 2023.

Table 3: Immunogenicity and Efficacy in Rodents (Andes Virus Gn/Gc Antigen)

ParameterUnmodified mRNAm1Ψ-modified mRNA
Germinal Center (GC) Response (Mice) Similar to m1Ψ groupSlightly greater than unmodified group
Interferon Response in GC B-cells (Mice) PresentAbsent
Glycoprotein-binding Antibody Titer (Hamsters) Greater than m1Ψ groupLower than unmodified group
ANDV-neutralizing Antibody Titer (Hamsters) Similar to m1Ψ groupSimilar to unmodified group
Protection against lethal ANDV challenge (Hamsters) 100% survival (at 5µg and 25µg)100% survival (at 25µg)

Data synthesized from Kuzmin IV, et al. Nat Commun. 2024.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols from the key comparative studies cited.

Non-Human Primate Study (HIV-1 Gag Antigen)
  • Vaccine Constructs: Both vaccines encoded the HIV-1 Gag protein. The unmodified mRNA was sequence-codon-optimized. The modified mRNA incorporated m1Ψ in place of uridine. Both mRNA types were encapsulated in lipid nanoparticles (LNPs).

  • Animal Model: Rhesus macaques were used for this study.

  • Immunization Schedule: Animals were immunized intramuscularly five times at two-week intervals, followed by a final boost at week 27.

  • Dosage: The unmodified mRNA group received 160 µg per dose, while the m1Ψ-modified mRNA groups received either 400 µg or 800 µg per dose.

  • Immunological Assays:

    • Antibody Response: Gag-specific IgG titers in plasma were measured by ELISA.

    • T-cell Response: Gag-specific CD4+ and CD8+ T-cell responses were assessed by flow cytometry for intracellular cytokine staining.

    • Innate Immune Response: Plasma cytokine and chemokine concentrations were measured at 24 hours post-vaccination using a multiplex immunoassay.

Rodent Study (Andes Virus Gn/Gc Antigen)
  • Vaccine Constructs: Both vaccines encoded the Andes virus (ANDV) glycoprotein (B1211001) precursor (GPC). The unmodified mRNA contained standard uridine (U-mRNA), while the modified mRNA contained m1Ψ (m1Ψ-mRNA). Both were LNP-formulated.

  • Animal Models: Female mice and female Syrian hamsters were used.

  • Immunization Schedule:

    • Mice: A prime-boost regimen was administered.

    • Hamsters: Two doses of the vaccine were administered on days 0 and 21.

  • Immunological and Efficacy Assays:

    • Germinal Center Response (Mice): Germinal center B-cell responses in lymph nodes were analyzed using single-cell RNA and BCR sequencing.

    • Antibody Response (Hamsters): Gn/Gc-binding antibody titers and ANDV-neutralizing antibody titers were measured.

    • Protective Efficacy (Hamsters): Vaccinated hamsters were challenged with a lethal dose of ANDV 21 days after the boost, and survival was monitored.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and the experimental workflow.

Unmodified_mRNA_Signaling cluster_Endosome Endosome cluster_Cytoplasm Cytoplasm Unmodified mRNA Unmodified mRNA TLR7 TLR7 Unmodified mRNA->TLR7 binds MyD88 MyD88 TLR7->MyD88 Unmodified mRNA_cyto Unmodified mRNA RIG_I RIG-I Unmodified mRNA_cyto->RIG_I binds MAVS MAVS RIG_I->MAVS IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF_kB NF-κB TRAF6->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Pro_inflammatory_Cytokines TBK1_IKKe TBK1/IKKε MAVS->TBK1_IKKe IRF3_7 IRF3/7 TBK1_IKKe->IRF3_7 Type_I_IFN Type I IFN (e.g., IFN-α) IRF3_7->Type_I_IFN m1Psi_mRNA_Signaling cluster_Endosome Endosome cluster_Cytoplasm Cytoplasm m1Ψ-mRNA m1Ψ-mRNA TLR7 TLR7 m1Ψ-mRNA->TLR7 Reduced binding MyD88 MyD88 TLR7->MyD88 m1Ψ-mRNA_cyto m1Ψ-mRNA RIG_I RIG-I m1Ψ-mRNA_cyto->RIG_I Reduced binding MAVS MAVS RIG_I->MAVS IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF_kB NF-κB TRAF6->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Pro_inflammatory_Cytokines TBK1_IKKe TBK1/IKKε MAVS->TBK1_IKKe IRF3_7 IRF3/7 TBK1_IKKe->IRF3_7 Type_I_IFN Type I IFN (Reduced Production) IRF3_7->Type_I_IFN LNP_Adjuvant_Signaling cluster_APC Antigen Presenting Cell (APC) LNP Lipid Nanoparticle (LNP) TLR_signaling TLR Signaling (e.g., TLR4/9) LNP->TLR_signaling Antigen_Presentation Enhanced Antigen Presentation LNP->Antigen_Presentation MyD88 MyD88 TLR_signaling->MyD88 NF_kB NF-κB MyD88->NF_kB IL_6_Induction IL-6 Induction NF_kB->IL_6_Induction Tfh_Cell T follicular helper (Tfh) cell IL_6_Induction->Tfh_Cell Antigen_Presentation->Tfh_Cell GC_B_Cell Germinal Center (GC) B cell Tfh_Cell->GC_B_Cell Antibody_Production Enhanced Antibody Production GC_B_Cell->Antibody_Production Experimental_Workflow cluster_Preparation Vaccine Preparation cluster_InVivo In Vivo Study cluster_Analysis Immunological & Efficacy Analysis unmodified_mRNA Unmodified mRNA (Uridine) LNP_formulation Lipid Nanoparticle (LNP) Formulation unmodified_mRNA->LNP_formulation m1psi_mRNA m1Ψ-modified mRNA m1psi_mRNA->LNP_formulation animal_model Animal Model (e.g., Mice, NHP) immunization Immunization (Prime-Boost) animal_model->immunization innate_response Innate Response (Cytokines) immunization->innate_response antibody_response Antibody Response (ELISA, Neutralization) immunization->antibody_response tcell_response T-cell Response (Flow Cytometry) immunization->tcell_response protection_study Protective Efficacy (Viral Challenge) immunization->protection_study

A Comparative Guide: N1-Methylpseudouridine vs. 2-Thiouridine for Reducing mRNA Immunogenicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic application of messenger RNA (mRNA) has been significantly advanced by the development of nucleoside modifications that mitigate its inherent immunogenicity. Unmodified single-stranded RNA can be recognized by innate immune sensors, leading to inflammatory responses that can reduce protein expression and cause adverse effects. This guide provides an objective comparison of two such modifications, N1-Methylpseudouridine (m1Ψ) and 2-thiouridine (B16713) (s2U), in their capacity to reduce the immunogenic profile of in vitro transcribed (IVT) mRNA.

Executive Summary

Both N1-Methylpseudouridine (m1Ψ) and 2-thiouridine (s2U) are effective in reducing the immunogenicity of synthetic mRNA. The primary mechanism for this reduction is the evasion of recognition by endosomal Toll-like receptors (TLRs), particularly TLR7 and TLR8, which are key sensors of single-stranded RNA. While direct, head-to-head quantitative comparisons of cytokine induction are limited in publicly available literature, existing data suggests that m1Ψ significantly dampens the innate immune response. Qualitative data indicates a similar role for s2U in impeding TLR activation.

N1-Methylpseudouridine (m1Ψ) has been extensively studied and is a key component of the approved COVID-19 mRNA vaccines. Its incorporation into mRNA transcripts has been shown to substantially decrease the production of pro-inflammatory cytokines and interferons.

2-Thiouridine (s2U) is another promising modification known to reduce mRNA immunogenicity. While less characterized in direct comparison to m1Ψ, studies have demonstrated its ability to abrogate TLR3 stimulation and impede the activation of TLR7 and TLR8.

This guide will delve into the available experimental data, outline the relevant immunological pathways, and provide standardized protocols for assessing mRNA immunogenicity.

Data Presentation: Quantitative Comparison of Immunogenicity

N1-Methylpseudouridine (m1Ψ) Immunogenicity Profile

A study by Verbeke et al. (2021) demonstrated that the ratio of m1Ψ modification in mRNA has a significant impact on the induction of innate immune response genes. The following table summarizes the quantitative PCR (qPCR) data on the mRNA levels of key immune genes in 293T and A549 cells after transfection with m1Ψ-modified mRNA encoding for enhanced green fluorescent protein (mEGFP).

Cell LineAnalyteUnmodified mEGFP (Fold Change)m1ΨEGFP-10% (Fold Change)m1ΨEGFP-100% (Fold Change)
293T RIG-IHighReducedSignificantly Reduced
RANTESHighReducedSignificantly Reduced
IL-6HighReducedSignificantly Reduced
IFN-β1HighReducedSignificantly Reduced
TNF-αHighReducedSignificantly Reduced
A549 RIG-IHighReducedSignificantly Reduced
RANTESHighReducedSignificantly Reduced
IL-6HighReducedSignificantly Reduced
IFN-β1HighReducedSignificantly Reduced
TNF-αHighReducedSignificantly Reduced

Note: This table is a qualitative summary based on the described trends in the absence of specific numerical fold-change values in the initial search results. "High" indicates a strong induction by unmodified mRNA, while "Reduced" and "Significantly Reduced" indicate a dose-dependent decrease in expression with increasing m1Ψ modification.

2-Thiouridine (s2U) Immunogenicity Profile

Quantitative data from a direct head-to-head comparison with m1Ψ is not available in the provided search results. However, qualitative descriptions from multiple sources indicate that the incorporation of s2U into mRNA transcripts impedes the stimulation of TLR7 and TLR8. This leads to an inhibition of the secretion of pro-inflammatory cytokines such as TNF-α and IL-12 from human monocyte-derived dendritic cells.[1] Furthermore, it has been noted that in vitro transcribed RNA containing s2U lacked TLR3 stimulation.

Signaling Pathways of Innate Immune Recognition of mRNA

The immunogenicity of unmodified mRNA is primarily mediated by the activation of pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) located in the endosomes and RIG-I-like receptors (RLRs) in the cytoplasm. The following diagrams illustrate these key signaling pathways.

Innate_Immune_Signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm ssRNA ssRNA (Uridine-rich) TLR78 TLR7 / TLR8 ssRNA->TLR78 MyD88 MyD88 TLR78->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB_endo NF-κB Activation TRAF6->NFkB_endo IRF7 IRF7 Activation TRAF6->IRF7 Cytokines_endo Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_endo->Cytokines_endo IFNs_endo Type I Interferons (IFN-α, IFN-β) IRF7->IFNs_endo dsRNA dsRNA byproducts RIGI RIG-I dsRNA->RIGI MAVS MAVS (on Mitochondria) RIGI->MAVS TBK1 TBK1 / IKKε MAVS->TBK1 IRF3 IRF3 Activation TBK1->IRF3 IFNs_cyto Type I Interferons (IFN-β) IRF3->IFNs_cyto Experimental_Workflow cluster_analysis Data Analysis start Isolate Human PBMCs from Whole Blood seed_cells Seed PBMCs in 96-well plate start->seed_cells transfect Transfect PBMCs seed_cells->transfect prepare_complexes Prepare mRNA-Lipid Complexes (Unmodified, m1Ψ, s2U) prepare_complexes->transfect incubate Incubate for 24 hours transfect->incubate collect_samples Collect Supernatant (ELISA) & Cell Lysate (qRT-PCR) incubate->collect_samples elisa Quantify Cytokine Proteins (TNF-α, IL-6, IFN-β) via ELISA collect_samples->elisa qpcr Quantify Cytokine mRNA (TNF-α, IL-6, IFN-β) via qRT-PCR collect_samples->qpcr compare Compare Immunogenicity Profiles elisa->compare qpcr->compare

References

Decoding the Message: A Comparative Guide to m1Ψ-Modified Codon Accuracy in mRNA Translation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the fidelity of mRNA translation is paramount. The incorporation of modified nucleosides like N1-methylpseudouridine (m1Ψ) into mRNA therapeutics, while beneficial for reducing immunogenicity and enhancing protein expression, raises critical questions about its impact on the accuracy of codon decoding. This guide provides an objective comparison of the decoding accuracy of m1Ψ-modified codons against unmodified uridine (B1682114) (U) and pseudouridine (B1679824) (Ψ), supported by experimental data and detailed protocols.

The central finding across multiple studies is that while m1Ψ does not substantially alter the rate of translation for correct (cognate) amino acid incorporation, it can subtly modulate the accuracy of the process.[1][2][3] This effect is not uniform and is highly dependent on the specific codon, the position of the m1Ψ modification within the codon, and the surrounding mRNA sequence.[1][3][4] Some research indicates that m1Ψ has a minimal impact on overall translational fidelity, suggesting it is a reliable component for therapeutic mRNAs.[5][6] However, other studies have observed a modest increase in miscoding events at specific m1Ψ-containing codons.[1]

Comparative Analysis of Decoding Accuracy

To quantify the impact of m1Ψ on translational fidelity, researchers have employed a variety of techniques, including in vitro translation systems and mass spectrometry-based proteomics. The following tables summarize key quantitative findings from comparative studies.

Codon (Modification Position)Alternative Amino Acid(s) DetectedFold Increase in Miscoding (m1Ψ vs. Unmodified U)Experimental SystemReference
UUU (m1ΨUU)Isoleucine/Leucine, Serine>6-foldHEK293 Cells[1]
UUC Isoleucine/Leucine, Serine>6-foldHEK293 Cells[1]
UAU Amino acid substitutions observedNot quantifiedHEK293 Cells[1]
UGG No substitutions above backgroundNot applicableHEK293 Cells[1]

Table 1: Amino Acid Miscoding on m1Ψ-Modified Codons in Human Cells. This table highlights the increased frequency of specific amino acid substitutions observed when certain codons containing m1Ψ are translated in HEK293 cells. The data is derived from mass spectrometry analysis of a translated luciferase reporter protein.

Codon (Modification Position)Cognate Amino AcidEffect on Cognate Addition Rate (vs. UUU)Near-Cognate tRNA ReactivityExperimental SystemReference
UUU (Unmodified)PhenylalanineBaselineBaselineE. coli in vitro[1][7]
m1ΨUU PhenylalanineLargely unchangedIncreased Met-Ile & Met-Val dipeptide formationE. coli in vitro[1][3]
Um1ΨU PhenylalanineLargely unchangedDifferent reactivity profile than UUUE. coli in vitro[1]
UUm1Ψ PhenylalanineSlight (2-fold) increaseDifferent reactivity profile than UUUE. coli in vitro[7][8]

Table 2: In Vitro Translational Effects of m1Ψ Position within the Phenylalanine (UUU) Codon. This table summarizes findings from a fully reconstituted E. coli in vitro translation system, demonstrating that the position of the m1Ψ modification within a codon can influence both the rate of cognate amino acid addition and the reactivity with incorrect (near-cognate) tRNAs.

Experimental Protocols

The evaluation of m1Ψ-modified codon decoding accuracy relies on precise and controlled experimental setups. Below are detailed methodologies for the key experiments cited in this guide.

In Vitro Translation and Dipeptide Formation Assays

This method utilizes a fully reconstituted bacterial (E. coli) in vitro translation system to measure the rate and accuracy of peptide bond formation with specific codons.

  • Preparation of Ribosome Initiation Complexes (ICs): 70S E. coli ribosomes are programmed with a short mRNA sequence containing the codon of interest (e.g., UUU, m1ΨUU) in the ribosomal A-site. The P-site is occupied by a tRNA charged with radiolabeled methionine (³⁵S-fMet-tRNAfMet).

  • Preparation of Ternary Complexes: The aminoacyl-tRNA (aa-tRNA) for both the correct (cognate) and potential incorrect (near-cognate) amino acids are prepared. These are complexed with the elongation factor EF-Tu and GTP to form a ternary complex.

  • Reaction Initiation and Quenching: The ternary complexes are added to the ribosome ICs to initiate the reaction. The formation of the dipeptide (e.g., Met-Phe) is monitored over time. Reactions are quenched at various time points by adding a formic acid solution.

  • Analysis: The reaction products are analyzed by thin-layer chromatography (TLC) to separate the dipeptide from the unreacted fMet.[1][3] The amount of dipeptide formed is quantified to determine the rate of amino acid incorporation.

Experimental_Workflow_In_Vitro_Translation cluster_prep Preparation cluster_reaction Reaction & Analysis ribo_ic 70S Ribosome Initiation Complex (mRNA + ³⁵S-fMet-tRNA) mix Mix IC and Ternary Complex ribo_ic->mix tc Aminoacyl-tRNA Ternary Complex (aa-tRNA + EF-Tu + GTP) tc->mix quench Quench Reaction (Formic Acid) mix->quench Time Points tlc Thin-Layer Chromatography (TLC) quench->tlc quant Quantify Dipeptide Formation tlc->quant

In Vitro Dipeptide Formation Assay Workflow.
Mass Spectrometry Analysis of In-Cell Translation

This method identifies amino acid substitutions in a reporter protein expressed from an m1Ψ-containing mRNA in cultured human cells.

  • mRNA Synthesis and Transfection: Luciferase-encoding mRNAs are synthesized in vitro, with either standard UTP or fully substituting m1ΨTP. These mRNAs are then transfected into HEK293 cells.

  • Protein Expression and Purification: The cells are allowed to express the luciferase protein for a defined period. The cells are then lysed, and the luciferase protein is purified.

  • Proteolytic Digestion: The purified luciferase is digested into smaller peptides using an enzyme such as trypsin.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The resulting peptide mixture is separated by liquid chromatography and analyzed by a high-resolution mass spectrometer.

  • Data Analysis: The mass spectrometry data is analyzed to identify peptides with mass shifts corresponding to amino acid substitutions.[1] The frequency of these substitutions is compared between the unmodified and m1Ψ-modified mRNA-derived proteins.

Experimental_Workflow_Mass_Spectrometry synthesis In Vitro Transcription (U or m1Ψ mRNA) transfection Transfect HEK293 Cells synthesis->transfection expression Protein Expression (Luciferase) transfection->expression purification Purify Luciferase expression->purification digestion Trypsin Digestion purification->digestion lcms LC-MS Analysis digestion->lcms analysis Identify Amino Acid Substitutions lcms->analysis

Mass Spectrometry Workflow for Miscoding Analysis.

Molecular Interactions and Decoding Fidelity

The accuracy of translation is governed by the precise hydrogen bonding interactions between the mRNA codon in the ribosome's A-site and the anticodon of the incoming aminoacyl-tRNA. Chemical modifications to the nucleobases can alter these interactions.

The m1Ψ modification, compared to uridine, introduces a methyl group at the N1 position and alters the hydrogen bonding pattern. This can change the energetics of the codon-anticodon pairing.[1][2][4] Computational modeling suggests that these altered energetics are a primary reason for the context-dependent effects on fidelity.[1][2] While the cognate (correct) pairing is generally stable, the stability of near-cognate (incorrect) pairings can be either increased or decreased depending on the specific bases involved and their position, leading to the observed modulation of miscoding.[1][2]

Signaling_Pathway_Codon_Recognition cluster_ribosome Ribosome A-Site cluster_tRNA Incoming aa-tRNA cluster_outcome Translation Outcome codon Codon in mRNA Unmodified U m1Ψ-modified cognate Cognate tRNA (Correct Anticodon) codon:u_mod->cognate Strong, Stable Pairing codon:psi_mod->cognate Largely Unchanged Stable Pairing near_cognate Near-Cognate tRNA (Incorrect Anticodon) codon:u_mod->near_cognate Weak, Unstable Pairing (Rejected) codon:psi_mod->near_cognate Altered Energetics (Context-Dependent Stabilization/ Destabilization) accurate Accurate Decoding (High Fidelity) cognate->accurate miscoding Miscoding Event (Low Fidelity) near_cognate->miscoding

Codon-Anticodon Interaction and Decoding Fidelity.

Conclusion

The use of m1Ψ in synthetic mRNA is a significant advancement for therapeutic applications. The available evidence indicates that m1Ψ does not fundamentally compromise the fidelity of the genetic code. While it does not significantly slow down the translation of correct codons, it can subtly influence accuracy in a manner that is dependent on the sequence context. For most codons, the impact on fidelity is negligible.[5][6] However, for specific codons, such as the phenylalanine codons UUU and UUC, m1Ψ can lead to a measurable increase in amino acid misincorporation.[1]

For drug development professionals, this underscores the importance of sequence optimization and rigorous analytical characterization of the final protein product. While m1Ψ is generally considered safe and effective, understanding its nuanced effects on translation can inform the design of next-generation mRNA therapeutics with even greater precision and safety profiles.

References

A Head-to-Head Battle of Workhorses: Comparing T7, T3, and SP6 RNA Polymerases for m1Ψ-Modified mRNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the burgeoning field of mRNA therapeutics, the choice of RNA polymerase is a critical determinant of yield and fidelity. The incorporation of N1-methylpseudouridine (m1Ψ) has become a cornerstone of therapeutic mRNA design, enhancing stability and reducing immunogenicity. This guide provides a side-by-side comparison of the three most common bacteriophage RNA polymerases—T7, T3, and SP6—in their performance for synthesizing m1Ψ-containing mRNA, supported by experimental data.

The in vitro transcription (IVT) process is the foundation of mRNA production. Central to this process is the RNA polymerase, which synthesizes RNA from a DNA template. While T7, T3, and SP6 polymerases are all staples in the molecular biologist's toolkit, their efficiency and accuracy in incorporating modified nucleotides like m1Ψ can vary, impacting the final therapeutic product.

Performance Snapshot: Fidelity and Yield

The fidelity of an RNA polymerase, or its ability to incorporate the correct nucleotide, is paramount. Errors in transcription can lead to a heterogeneous mRNA population and the production of non-functional or even immunogenic proteins. Recent studies have shed light on the comparative fidelity of these enzymes when incorporating m1Ψ.

A key study found that m1Ψ is incorporated with higher fidelity than its precursor, pseudouridine (B1679824) (Ψ), across different RNA polymerases.[1][2] When comparing the enzymes directly, T7 and T3 RNA polymerases exhibit comparable and high fidelity, while SP6 RNA polymerase tends to have a higher error rate.[2]

Table 1: Comparison of RNA Polymerase Fidelity for m1Ψ Incorporation

RNA PolymeraseCombined Error Rate (errors/base) with m1ΨKey Findings
T7 7.4 ± 0.7 × 10⁻⁵High fidelity, comparable to unmodified RNA synthesis.[2]
T3 Comparable to T7Exhibits a similar high-fidelity profile to T7.[2]
SP6 2.5 ± 0 × 10⁻⁴Demonstrates a one- to two-fold higher error rate compared to T7.[2]

While fidelity is crucial, the overall yield of functional mRNA is a key consideration for therapeutic and research applications. Generally, T7 RNA polymerase is recognized for its high processivity and efficiency, often resulting in higher yields compared to T3 and SP6.[3] However, the incorporation of modified nucleotides can sometimes impact the transcription efficiency of all polymerases. Specific head-to-head yield comparisons with 100% m1Ψ substitution are not as readily available in the literature, as yield can be highly dependent on the specific template and reaction conditions.

Experimental Methodologies: A Closer Look

The data presented above is derived from rigorous experimental protocols designed to assess both the fidelity and yield of in vitro transcription. Understanding these methods is crucial for interpreting the results and for designing your own experiments.

Fidelity Assessment through Next-Generation Sequencing

The determination of error rates for RNA polymerases incorporating m1Ψ typically involves a multi-step process:

experimental_workflow cluster_ivt In Vitro Transcription (IVT) cluster_analysis Fidelity Analysis DNA_Template Linearized DNA Template (with T7, T3, or SP6 promoter) IVT_Reaction IVT Reaction DNA_Template->IVT_Reaction NTPs NTPs (ATP, GTP, CTP) + m1Ψ-UTP NTPs->IVT_Reaction RNAP RNA Polymerase (T7, T3, or SP6) RNAP->IVT_Reaction mRNA m1Ψ-containing mRNA IVT_Reaction->mRNA RT Reverse Transcription mRNA->RT cDNA cDNA Synthesis RT->cDNA Library_Prep NGS Library Preparation cDNA->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Error Rate Calculation) Sequencing->Data_Analysis

Experimental workflow for determining RNA polymerase fidelity.
  • In Vitro Transcription: A linearized DNA template containing the promoter sequence specific to the RNA polymerase being tested (T7, T3, or SP6) is used. The reaction mixture includes ATP, GTP, CTP, and m1Ψ-triphosphate (m1Ψ-UTP) in place of UTP, along with the respective RNA polymerase in an optimized buffer.[2]

  • Reverse Transcription: The synthesized m1Ψ-containing mRNA is then reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase.[2]

  • Next-Generation Sequencing (NGS): The cDNA is prepared into a library for high-throughput sequencing.[2]

  • Data Analysis: The sequencing reads are aligned to the known DNA template sequence, and any discrepancies are identified as potential errors introduced by the RNA polymerase or the reverse transcriptase. The combined error rate is then calculated.[2]

Yield Quantification

mRNA yield is typically quantified using spectrophotometry (measuring absorbance at 260 nm) or fluorometric methods, which offer higher sensitivity and specificity. The integrity and size of the synthesized mRNA are often assessed using gel electrophoresis or capillary electrophoresis to ensure the production of full-length transcripts.

Choosing the Right Polymerase for Your Needs

The selection of an RNA polymerase for m1Ψ-mRNA synthesis should be guided by the specific requirements of the application.

  • For applications demanding the highest fidelity , such as the production of therapeutic mRNA where protein accuracy is critical, T7 or T3 RNA polymerase are the preferred choices due to their lower error rates with m1Ψ.[2]

  • For applications where maximizing yield is the primary concern , T7 RNA polymerase is often the most robust option.[3] However, optimization of reaction conditions is crucial for all polymerases to achieve high yields with modified nucleotides.

  • SP6 RNA polymerase , while exhibiting a higher error rate, can still be a viable option for certain research applications, particularly if a specific vector system necessitates its use. Researchers should be mindful of the potential for increased sequence heterogeneity in the resulting mRNA population.[2]

References

N1-Methylpseudouridine: A Superior Alternative to Pseudouridine in mRNA Vaccine Technology

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of N1-Methylpseudouridine (m1Ψ) and pseudouridine (B1679824) (Ψ) reveals significant advantages of m1Ψ in enhancing mRNA vaccine efficacy. The substitution of uridine (B1682114) with m1Ψ in in vitro transcribed (IVT) mRNA leads to substantially higher protein expression and a more dampened innate immune response compared to the use of pseudouridine. These improvements are critical for the development of potent and safe mRNA-based therapeutics and vaccines.

The pioneering work in mRNA technology demonstrated that the incorporation of modified nucleosides, such as pseudouridine (Ψ), is crucial for evading the host's innate immune system and enhancing the stability and translational capacity of mRNA.[1] Building upon this, further research has identified N1-methylpseudouridine (m1Ψ) as an even more effective modification, establishing a new benchmark for mRNA therapeutics.[2][3] The enhanced performance of m1Ψ-modified mRNA is attributed to its ability to increase protein translation and further reduce immunogenicity compared to its pseudouridine counterpart.[1]

Enhanced Protein Expression with N1-Methylpseudouridine

Experimental data consistently demonstrates that the complete replacement of uridine with m1Ψ results in significantly higher protein expression than the use of Ψ. This has been observed across various cell lines and in vivo models.

In Vitro Protein Expression

Studies utilizing firefly luciferase as a reporter gene show a marked increase in protein expression when cells are transfected with m1Ψ-modified mRNA compared to Ψ-modified mRNA. This effect is observed in a variety of human and murine cell lines, indicating a broad applicability of this modification. For instance, in human lung carcinoma cells (A549), m1Ψ-modified mRNA resulted in approximately 10-fold higher luciferase expression 24 hours post-transfection compared to Ψ-modified mRNA.[2]

Cell LineFold Increase in Luciferase Expression (m1Ψ vs. Ψ) at 24h[2]
A549 (Human Lung Carcinoma)~10x
BJ (Human Foreskin Fibroblast)~7x
HeLa (Human Cervical Cancer)~8x
C2C12 (Mouse Myoblast)~4x
HEK293T (Human Embryonic Kidney)~13x
In Vivo Protein Expression

The superior translational efficiency of m1Ψ-modified mRNA is also confirmed in animal models. Following intramuscular or intradermal injection of luciferase-encoding mRNA in mice, the total protein expression over a 21-day period was significantly higher for m1Ψ-mRNA than for Ψ-mRNA. This sustained, high-level expression is a critical factor for the efficacy of mRNA vaccines, as it ensures a sufficient amount of antigen is produced to elicit a robust immune response.[2][4]

Administration RouteFold Increase in Total Luciferase Expression (m1Ψ vs. Ψ) over 21 days[2][4]
Intramuscular (i.m.)~13x
Intradermal (i.d.)~9x

Reduced Immunogenicity of N1-Methylpseudouridine

A key challenge in the development of mRNA therapeutics is the inherent immunogenicity of in vitro transcribed RNA, which can trigger an innate immune response, leading to inflammation and reduced protein expression. Both Ψ and m1Ψ modifications significantly reduce this immune activation compared to unmodified mRNA. However, m1Ψ demonstrates a superior ability to evade immune recognition.[1][5]

The innate immune system detects foreign RNA through pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs). The incorporation of m1Ψ into the mRNA sequence is more effective than Ψ at preventing the activation of these sensors, particularly TLR3, which recognizes double-stranded RNA, a common byproduct in IVT reactions.[1] This results in a lower induction of pro-inflammatory cytokines like IFN-β and TNF-α.

ModificationRelative IFN-β Induction (vs. Unmodified mRNA)[1]Relative TNF-α Induction (vs. Unmodified mRNA)[1]
Pseudouridine (Ψ)ReducedReduced
N1-Methylpseudouridine (m1Ψ)Significantly ReducedSignificantly Reduced

Note: Specific quantitative values for cytokine induction from a direct side-by-side comparison in the primary literature are often presented as relative reductions. The key finding is that m1Ψ leads to a more pronounced reduction in these inflammatory markers compared to Ψ.

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the mechanism of innate immune recognition of mRNA and a typical experimental workflow for comparing the efficacy of different mRNA modifications.

InnateImmuneRecognition Innate Immune Recognition of IVT mRNA cluster_cell Cell cluster_endosome Endosome cluster_cytoplasm Cytoplasm TLR3 TLR3 ImmuneResponse Type I IFN & Pro-inflammatory Cytokines TLR3->ImmuneResponse TLR78 TLR7/8 TLR78->ImmuneResponse RIGI RIG-I RIGI->ImmuneResponse Translation Translation -> Antigen Unmodified_mRNA Unmodified mRNA Unmodified_mRNA->TLR3 dsRNA byproduct activation Unmodified_mRNA->TLR78 Strong Activation Unmodified_mRNA->RIGI Strong Activation Psi_mRNA Ψ-mRNA Psi_mRNA->TLR3 Reduced Activation Psi_mRNA->TLR78 Reduced Activation Psi_mRNA->RIGI Reduced Activation Psi_mRNA->Translation m1Psi_mRNA m1Ψ-mRNA m1Psi_mRNA->TLR3 Strongly Reduced Activation m1Psi_mRNA->TLR78 Strongly Reduced Activation m1Psi_mRNA->RIGI Strongly Reduced Activation m1Psi_mRNA->Translation Enhanced ImmuneResponse->Translation Inhibition

Figure 1: Innate immune sensing of modified mRNA.

ExperimentalWorkflow Workflow for Comparing Modified mRNA cluster_synthesis mRNA Synthesis cluster_testing Functional Testing pDNA Plasmid DNA (Luciferase gene) IVT In Vitro Transcription (IVT) with T7 Polymerase pDNA->IVT U_mRNA Unmodified mRNA IVT->U_mRNA UTP Psi_mRNA Ψ-mRNA IVT->Psi_mRNA Ψ-UTP m1Psi_mRNA m1Ψ-mRNA IVT->m1Psi_mRNA m1Ψ-UTP Transfection Transfection into Cell Lines (e.g., HEK293T) U_mRNA->Transfection Psi_mRNA->Transfection m1Psi_mRNA->Transfection LuciferaseAssay Luciferase Assay (Protein Expression) Transfection->LuciferaseAssay CytokineAssay Cytokine Measurement (e.g., ELISA for IFN-β, TNF-α) Transfection->CytokineAssay DataAnalysis Data Analysis & Comparison LuciferaseAssay->DataAnalysis Quantitative Comparison CytokineAssay->DataAnalysis Quantitative Comparison

Figure 2: Experimental workflow for modified mRNA comparison.

Detailed Experimental Methodologies

The following protocols are representative of the methods used to compare the performance of m1Ψ- and Ψ-modified mRNA.

In Vitro Transcription (IVT) of Modified mRNA
  • Template Preparation: A plasmid DNA containing the gene of interest (e.g., Firefly Luciferase) downstream of a T7 promoter is linearized using a restriction enzyme. The linearized DNA is then purified.

  • IVT Reaction Setup: The IVT reaction is assembled in nuclease-free water with the following components at a final concentration in a reaction buffer (e.g., 40 mM Tris-HCl, 6 mM MgCl2, 10 mM DTT, 2 mM spermidine, pH 7.9):

    • Linearized DNA template (~50 μg/mL)

    • T7 RNA Polymerase

    • RNase Inhibitor

    • A mixture of ATP, GTP, CTP (e.g., 2 mM each)

    • Either UTP, pseudouridine-5'-Triphosphate (Ψ-UTP), or N1-Methylpseudouridine-5'-Triphosphate (m1Ψ-UTP) (e.g., 2 mM)

    • Anti-reverse cap analog (ARCA) for 5' capping

  • Incubation: The reaction mixture is incubated at 37°C for 2-4 hours.

  • Template Removal and Purification: The DNA template is degraded by adding DNase I and incubating for a further 30 minutes at 37°C. The synthesized mRNA is then purified, typically using a lithium chloride precipitation or silica-based columns.

  • Quality Control: The concentration, purity, and integrity of the mRNA are assessed by spectrophotometry (A260/A280 ratio) and gel electrophoresis.

Cell Culture and mRNA Transfection
  • Cell Seeding: Human embryonic kidney 293T (HEK293T) cells, or other suitable cell lines, are seeded in 24-well plates at a density that allows them to reach 70-90% confluency on the day of transfection. They are cultured in a suitable medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.

  • Transfection Complex Formation: For each well, a specified amount of mRNA (e.g., 250 ng) is diluted in a serum-free medium like Opti-MEM. In a separate tube, a lipid-based transfection reagent (e.g., Lipofectamine MessengerMAX) is diluted in the same medium according to the manufacturer's instructions. The diluted mRNA and transfection reagent are then combined, mixed gently, and incubated at room temperature for 10-15 minutes to allow for the formation of mRNA-lipid complexes.

  • Transfection: The cell culture medium is replaced with fresh, pre-warmed medium, and the transfection complexes are added dropwise to the cells. The plate is gently swirled to ensure even distribution.

  • Incubation: The cells are incubated for the desired period (e.g., 24 hours) at 37°C and 5% CO2 before analysis.

Luciferase Reporter Assay
  • Cell Lysis: After the incubation period, the culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). A passive lysis buffer is added to each well, and the plate is incubated at room temperature for 15-20 minutes with gentle rocking to ensure complete cell lysis.

  • Luminometry: A volume of the cell lysate is transferred to a luminometer plate. A luciferase assay reagent containing the substrate (luciferin) is added to each well.

  • Measurement: The luminescence, which is proportional to the amount of active luciferase enzyme, is immediately measured using a luminometer. The results are often normalized to the total protein concentration in the lysate to account for variations in cell number.

Immunogenicity Assessment (Cytokine Measurement by ELISA)
  • Sample Collection: At a specified time point after mRNA transfection (e.g., 8-12 hours), the cell culture supernatant is collected from each well.

  • ELISA Procedure: A commercial ELISA kit for the cytokine of interest (e.g., human IFN-β or TNF-α) is used according to the manufacturer's protocol.

    • A microplate pre-coated with a capture antibody specific for the cytokine is prepared.

    • Standards and the collected cell culture supernatants are added to the wells and incubated.

    • The plate is washed, and a detection antibody conjugated to an enzyme (e.g., HRP) is added.

    • After another incubation and washing step, a substrate solution is added, which results in a color change proportional to the amount of bound cytokine.

  • Data Analysis: The reaction is stopped, and the absorbance is measured at a specific wavelength using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance to a standard curve.

References

Unraveling the Impact of mRNA Modifications: A Comparative Guide to m1Ψ and Ψ on Ribosome Density

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of mRNA modifications is paramount for optimizing therapeutic efficacy. This guide provides a detailed comparison of two critical modifications, N1-methylpseudouridine (m1Ψ) and pseudouridine (B1679824) (Ψ), and their differential effects on ribosome density and protein translation. The information presented herein is supported by experimental data to facilitate informed decisions in the design and development of mRNA-based therapeutics.

The advent of mRNA vaccines and therapeutics has highlighted the critical role of nucleoside modifications in enhancing protein expression and reducing immunogenicity. Among the most studied modifications, N1-methylpseudouridine (m1Ψ) and pseudouridine (Ψ) have emerged as key players in modulating the translation process. While both can significantly boost protein yield compared to their unmodified uridine (B1682114) counterpart, they achieve this through distinct mechanisms that differentially impact ribosome traffic on the mRNA template.

Executive Summary of Key Differences

FeatureN1-methylpseudouridine (m1Ψ)Pseudouridine (Ψ)
Translation Efficiency Generally exhibits higher translation enhancement.[1][2][3]Enhances translation compared to unmodified uridine.[4][5]
Ribosome Density Significantly increases ribosome density on mRNA.[1][2][3][6]May have mixed effects on ribosome density.[5]
Mechanism of Action Enhances translation through both eIF2α-dependent and independent pathways, notably by increasing ribosome pausing and loading.[1][2][3]Primarily enhances translation by reducing the activation of PKR, a kinase that inhibits translation initiation.[4]
Translation Elongation Can slow down ribosome elongation in specific sequence contexts.[6]May impede translation elongation.[7]
Translational Fidelity Does not significantly alter the overall accuracy of tRNA selection.[8][9]May increase the rate of amino acid misincorporation.[7][8]
Immune Response Elicits a lower immune response than Ψ.[10]Reduces immune activation compared to unmodified uridine.[4]

Delving into the Mechanisms: How m1Ψ and Ψ Modulate Ribosome Activity

The enhanced translational output observed with both m1Ψ and Ψ-modified mRNA is partially attributed to their ability to dampen the innate immune response. Unmodified single-stranded RNA can activate the RNA-dependent protein kinase (PKR), which then phosphorylates the eukaryotic initiation factor 2-alpha (eIF2α). This phosphorylation event leads to a global shutdown of protein synthesis. Both Ψ and m1Ψ modifications reduce PKR activation, thereby preventing this translational repression.[1][4]

However, the superior performance of m1Ψ stems from an additional, eIF2α-independent mechanism. Studies have demonstrated that the incorporation of m1Ψ into an mRNA transcript dramatically increases the density of ribosomes on that transcript.[1][2][3][6] This phenomenon is linked to an increase in ribosome pausing at specific sites along the mRNA. This "traffic jam" of ribosomes is thought to favor either the recycling of ribosomes on the same mRNA molecule or the recruitment of new ribosomes, ultimately leading to a higher rate of protein synthesis.[1][3]

Cryo-electron microscopy studies have provided a structural basis for this observation, revealing that m1Ψ-modified mRNAs alter interactions within the ribosome's decoding center.[6] This alteration is believed to be the mechanistic underpinning for the observed slowing of elongation dynamics.[6]

In contrast, while Ψ also enhances translation, its effect on ribosome density is less pronounced and can be context-dependent.[5] Some evidence suggests that Ψ can also impede the rate of translation elongation, potentially by altering codon-anticodon interactions.[7] Furthermore, studies have indicated that Ψ may decrease translational fidelity by promoting the incorporation of near-cognate amino acids, an effect not significantly observed with m1Ψ.[7][8]

Visualizing the Experimental Workflow: Ribosome Profiling

A key technique used to determine ribosome density is ribosome profiling. The following diagram illustrates the typical workflow of a ribosome profiling experiment.

RibosomeProfiling cluster_cell_culture Cell Culture & Lysis cluster_footprinting Ribosome Footprinting cluster_sequencing Sequencing & Analysis A Cells expressing mRNA of interest B Lysis with cycloheximide A->B C Nuclease digestion of unprotected mRNA B->C D Isolation of ribosome- protected fragments (RPFs) C->D E Library preparation of RPFs D->E F Deep sequencing E->F G Alignment to transcriptome F->G H Analysis of ribosome density G->H

A simplified workflow of a ribosome profiling experiment.

Experimental Protocols

For researchers looking to replicate or build upon these findings, detailed experimental protocols are crucial.

Ribosome Profiling

This method provides a "snapshot" of all the ribosome positions on the transcriptome at a specific moment.

  • Cell Culture and Lysis:

    • Culture cells of interest and transfect with the m1Ψ- or Ψ-modified mRNA.

    • Treat cells with a translation inhibitor, such as cycloheximide, to arrest ribosomes on the mRNA.

    • Lyse the cells under conditions that maintain ribosome-mRNA integrity.

  • Nuclease Digestion:

    • Treat the cell lysate with RNase I to digest all mRNA that is not protected by ribosomes. The resulting ribosome-protected fragments (RPFs) are typically around 28-30 nucleotides in length.

  • Ribosome-Protected Fragment (RPF) Isolation:

    • Isolate the ribosome-mRNA complexes by ultracentrifugation through a sucrose (B13894) cushion.

    • Extract the RPFs from the isolated ribosomes.

  • Library Preparation and Sequencing:

    • Ligate adapters to the 3' and 5' ends of the RPFs.

    • Perform reverse transcription to convert the RNA fragments into cDNA.

    • Amplify the cDNA library via PCR.

    • Subject the library to high-throughput sequencing.

  • Data Analysis:

    • Align the sequencing reads to a reference transcriptome.

    • The number of reads mapping to a specific codon or region of a transcript is proportional to the ribosome occupancy at that site.

In Vitro Translation Assay

These assays allow for a more controlled assessment of translation in a cell-free environment.

  • Preparation of Cell-Free Extract:

    • Prepare translation-competent cell extracts, such as from rabbit reticulocytes or wheat germ. These extracts contain all the necessary components for translation (ribosomes, tRNAs, initiation and elongation factors).

  • mRNA Template:

    • In vitro transcribe the mRNA of interest, incorporating either m1Ψ or Ψ.

  • Translation Reaction:

    • Combine the cell-free extract, the mRNA template, amino acids (including a radiolabeled amino acid like ³⁵S-methionine), and an energy source (ATP, GTP).

    • Incubate the reaction at an optimal temperature (e.g., 30°C or 37°C).

  • Analysis of Protein Synthesis:

    • At various time points, take aliquots of the reaction.

    • Analyze the synthesized proteins by SDS-PAGE and autoradiography to visualize and quantify the amount of protein produced.

Signaling Pathway: The Role of PKR in Translation Regulation

The differential effects of m1Ψ and Ψ on the innate immune response play a significant role in their translational enhancement. The following diagram illustrates the PKR signaling pathway and how these modifications circumvent its inhibitory effects.

PKR_Pathway cluster_dsRNA_sensing dsRNA Sensing cluster_pkr_activation PKR Activation cluster_translation_inhibition Translation Inhibition dsRNA Unmodified dsRNA PKR_inactive PKR (inactive) dsRNA->PKR_inactive binds & activates m1Psi_RNA m1Ψ-modified RNA m1Psi_RNA->PKR_inactive reduced binding Psi_RNA Ψ-modified RNA Psi_RNA->PKR_inactive reduced binding PKR_active PKR (active) PKR_inactive->PKR_active dimerization & autophosphorylation eIF2a eIF2α PKR_active->eIF2a phosphorylates Translation Protein Synthesis eIF2a->Translation promotes eIF2a_P eIF2α-P eIF2a_P->Translation inhibits

PKR pathway and the role of mRNA modifications.

Conclusion

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of N1-Methyl ara-uridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for N1-Methyl ara-uridine, a nucleoside analog. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for the disposal of nucleoside analogs and other laboratory chemicals. It is crucial to always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Rationale
Safety Goggles/Glasses Protects eyes from potential splashes of chemical solutions.
Chemical-Resistant Gloves Prevents skin contact with the chemical.
Laboratory Coat Protects clothing and skin from contamination.

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

This protocol outlines the general procedure for disposing of this compound waste.

  • Waste Identification and Segregation:

    • Identify all waste containing this compound. This includes pure compound, contaminated labware (e.g., pipette tips, centrifuge tubes), and solutions.

    • Segregate the this compound waste from other laboratory waste streams. Do not mix with biological, radioactive, or non-hazardous waste unless explicitly permitted by your institution's EHS guidelines.

  • Waste Containment:

    • Solid Waste: Collect solid this compound and contaminated disposable labware in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical.

    • Liquid Waste: Collect liquid waste containing this compound in a sealable, chemical-resistant container. Do not overfill the container; leave adequate headspace for expansion.

  • Waste Labeling:

    • Label the hazardous waste container clearly and accurately. The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The concentration and quantity of the waste

      • The date of accumulation

      • The associated hazards (e.g., "Toxic," "Handle with Care")

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.

    • The storage area should be away from incompatible materials.

  • Disposal Request:

    • Contact your institution's EHS department or the designated hazardous waste management provider to schedule a pickup for the this compound waste.

    • Follow their specific procedures for waste pickup and documentation.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify Identify Waste Type (Solid or Liquid) segregate Segregate from Other Waste Streams identify->segregate ppe->identify solid_container Place in Labeled Solid Hazardous Waste Container segregate->solid_container Solid liquid_container Place in Labeled Liquid Hazardous Waste Container segregate->liquid_container Liquid label Label Container Correctly (Name, Date, Hazards) solid_container->label liquid_container->label store Store in Designated Secondary Containment Area label->store request Request Waste Pickup from EHS store->request end_process End: Waste Disposed request->end_process

Caption: Disposal workflow for this compound.

Logical Relationship for Safe Handling and Disposal

The following diagram outlines the logical steps and dependencies for ensuring safety throughout the handling and disposal process.

cluster_prep Preparation cluster_handling Handling & Segregation cluster_disposal Disposal consult_sds Consult SDS & Institutional Guidelines ppe_selection Select Appropriate PPE consult_sds->ppe_selection waste_containers Prepare Labeled Waste Containers consult_sds->waste_containers weighing Weigh/Measure Chemical ppe_selection->weighing containment Place in Correct Container waste_containers->containment use Use in Experiment weighing->use segregation Segregate Waste at Point of Generation use->segregation segregation->containment storage Store in Secure Area containment->storage pickup Arrange EHS Pickup storage->pickup

Caption: Logical steps for safe chemical handling and disposal.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.